Methyl 3,5-diaminobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426654 | |
| Record name | Methyl 3,5-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-55-9 | |
| Record name | Methyl 3,5-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3,5-diaminobenzoate: Synthesis, Characterization, and Applications
Foreword: Unveiling a Versatile Scaffolding Molecule
To the practicing researcher, synthetic chemist, and drug development professional, the value of a chemical intermediate is not merely in its structure, but in its potential. Methyl 3,5-diaminobenzoate (CAS No. 1949-55-9) represents a quintessential example of such a molecule. Its elegantly simple, yet highly functionalized, aromatic scaffold provides two nucleophilic amino groups and an electrophilic ester, presenting a trifecta of reactive sites for deliberate chemical modification. This guide moves beyond a simple recitation of properties; it aims to provide a comprehensive, field-tested understanding of this compound, grounded in the causality of its chemical behavior and the practicalities of its application. Herein, we explore the core physicochemical characteristics, robust synthetic protocols, reactivity profile, and key applications of this compound, empowering you to leverage its full potential in your research and development endeavors.
PART 1: Core Properties and Structural Characterization
A foundational understanding of a molecule begins with its intrinsic properties and the analytical methods used to confirm its identity and purity. This compound is typically a cream to yellow or brown crystalline powder.[1] Its structural integrity is confirmed through a combination of spectroscopic and physical data.
Physicochemical and Crystallographic Data
The fundamental properties of this compound are summarized below. This data is critical for reaction setup, solvent selection, and predicting physical behavior.
| Property | Value | Source(s) |
| CAS Number | 1949-55-9 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Appearance | Cream to yellow/brown crystals or powder | [1] |
| Melting Point | 130-136 °C | [1] |
| Boiling Point | 384.3 °C at 760 mmHg (Predicted) | |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, NMP) and protic solvents like methanol, particularly with heating.[4] | |
| Density | ~1.26 g/cm³ |
A 2022 crystallographic study provided definitive insight into the solid-state structure of the molecule.[1][2] This information is invaluable for understanding intermolecular interactions and for computational modeling studies.
| Crystallographic Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pbca | [1][2] |
| Unit Cell Dimensions | a = 11.0571 Å, b = 8.1172 Å, c = 17.6080 Å | [2] |
Spectroscopic Signature for Quality Control
Verifying the identity and purity of this compound is a self-validating step crucial before its use in any synthetic sequence. The following spectroscopic data are characteristic of the compound.
NMR provides an unambiguous map of the molecular skeleton. The symmetry of the 3,5-disubstituted ring simplifies the aromatic region of the spectrum.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:
-
A singlet for the methyl ester protons (-OCH₃).
-
A broad singlet for the four protons of the two amino groups (-NH₂). The chemical shift of these protons can be concentration-dependent and they may exchange with D₂O.
-
Two distinct signals for the aromatic protons. The proton at C4 (between the two amino groups) will appear as a triplet (or more accurately, a triplet-like multiplet), and the two equivalent protons at C2 and C6 will appear as a doublet (or doublet-like multiplet).
-
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon environments in the molecule:
-
One signal for the methyl ester carbon (-OCH₃).
-
Four signals for the aromatic carbons (C1, C2/C6, C3/C5, C4).
-
One signal for the carbonyl carbon of the ester group (C=O).
-
| ¹³C NMR Predicted Chemical Shift (ppm) | Assignment |
| ~52 | -OCH₃ |
| ~105-110 | C2, C4, C6 |
| ~132 | C1 (ipso-ester) |
| ~150 | C3, C5 (ipso-amine) |
| ~167 | C=O (ester) |
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the amine, ester, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium-Strong, two bands |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2990 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |
| ~1720 | C=O Stretch (ester carbonyl) | Strong, Sharp |
| 1640 - 1590 | N-H Bend and Aromatic C=C Stretch | Medium-Strong |
| ~1250 | C-O Stretch (ester) | Strong |
Mass spectrometry confirms the molecular weight of the compound. In Electron Ionization (EI) mode, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of approximately 166.18.[2] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition of C₈H₁₀N₂O₂.
PART 2: Synthesis and Purification Protocols
This compound is not commonly found in nature and must be prepared synthetically. Two primary, reliable routes from commercially available starting materials are prevalent: the reduction of a dinitro precursor and the direct esterification of the corresponding carboxylic acid. The choice between them often depends on the scale of the synthesis and the available laboratory equipment.
Diagram: Core Synthetic Pathways
Caption: The two primary synthetic routes to this compound.
Protocol: Reduction of Methyl 3,5-dinitrobenzoate
This method is often preferred for its clean reaction profile and high yields. The starting material, methyl 3,5-dinitrobenzoate, can be readily prepared by the nitration of benzoic acid followed by esterification.[1] Catalytic hydrogenation is the method of choice for the reduction of the nitro groups, as it avoids the use of stoichiometric metal reductants and simplifies purification.[1][2]
Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity. The use of hydrogen gas makes the process atom-economical, with water being the only stoichiometric byproduct. A solvent system like THF/ethanol is chosen for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl 3,5-dinitrobenzoate (e.g., 3.0 g, 13.3 mmol) in a 1:1 mixture of dry THF (100 mL) and dry ethanol (100 mL) in a suitable hydrogenation flask, add 10% Pd/C catalyst (e.g., 1.2 g).[2]
-
Hydrogenation: Degas the flask and purge with hydrogen gas for 45 minutes. The reaction is then stirred vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) for 48 hours at room temperature.[2]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite-545 to remove the Pd/C catalyst. The filter cake should be washed with additional solvent (THF or ethanol) to recover all the product. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry in the air. Keep it wet with solvent or water.
-
Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue can be poured into n-hexane (150 mL) to precipitate the product. The solid is then collected by filtration and dried in vacuo to afford the title compound as a brown powder (typical yield: >90%).[2]
Protocol: Esterification of 3,5-Diaminobenzoic Acid
This one-pot procedure is an effective alternative, starting from the corresponding carboxylic acid. The use of thionyl chloride (SOCl₂) in methanol is highly efficient as it converts the carboxylic acid into a highly reactive acid chloride intermediate in situ, which is immediately trapped by the methanol solvent.[1]
Rationale: Direct acid-catalyzed Fischer esterification requires forcing conditions to drive the equilibrium towards the product. The thionyl chloride method is often faster and proceeds under milder conditions. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[1]
Step-by-Step Methodology:
-
Reaction Setup: Suspend 3,5-diaminobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction is typically complete within a few hours, which can be confirmed by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This may cause foaming due to CO₂ evolution. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization, typically from an ethanol/water or ethyl acetate/hexane mixture.
PART 3: Reactivity Profile and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The two amino groups are nucleophilic and basic, while the ester is electrophilic. This allows for selective transformations, making it a powerful building block.
Diagram: Reactivity and Derivatization Map
Caption: Key chemical transformations of this compound.
Reactions at the Amino Groups
The two amino groups are the primary sites of reactivity. They are nucleophilic and can readily undergo reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable diamides. This is a common strategy to introduce diverse side chains.
-
Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though over-alkylation can be a challenge to control.
-
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the amino groups into diazonium salts. These are highly versatile intermediates that can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.
-
Polycondensation: As a diamine monomer, it can react with diacyl chlorides (like trimesoyl chloride, TMC) in a process called interfacial polymerization. This reaction is fundamental to the formation of thin-film composite membranes.[5]
Reactions at the Ester Group
The methyl ester group is susceptible to nucleophilic acyl substitution:
-
Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH) followed by acidic workup will hydrolyze the ester to the parent 3,5-diaminobenzoic acid. This unmasks a carboxylic acid functionality, which can be useful for altering solubility or for further synthetic transformations.[1]
-
Transesterification: Heating with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.
-
Amidation: Reaction with amines, typically at elevated temperatures, can convert the ester into an amide. This reaction is less common than acylation of the amino groups but is a viable transformation.
PART 4: Applications in Materials Science and Drug Development
The unique structure of this compound makes it a valuable component in both materials science and as a scaffold in medicinal chemistry.
Advanced Materials: Polyamide Membranes
A significant application of this molecule is in the fabrication of high-performance polyamide thin-film composite membranes for water desalination and purification.[5] In this context, 3,5-diaminobenzoic acid itself is a desirable monomer because its carboxylic acid group can enhance membrane properties. However, this group hinders the diffusion of the monomer during the interfacial polymerization process.[5]
The solution is to use this compound as a "masked" monomer. The ester allows the molecule to participate effectively in the interfacial polymerization with a co-monomer like trimesoyl chloride to form a dense polyamide layer. Subsequently, the methyl ester groups within the polymer can be partially hydrolyzed in-situ to unmask the desired carboxylic acid functionalities, enhancing properties like permeate flux without compromising the membrane's structural integrity.[5]
Medicinal Chemistry and Drug Design
In drug development, this compound serves as an important research intermediate and a versatile scaffold.[1] The 1,3,5-substitution pattern on the aromatic ring provides an ideal framework for creating libraries of compounds with three distinct points of diversity.
-
Scaffolding: The central phenyl ring acts as a rigid core.
-
Diversity Points: The two amino groups and the ester group (or the acid it can be hydrolyzed to) can be functionalized with different chemical moieties. This allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with a biological target, such as a protein kinase C1 domain.[2]
-
Modulation of Properties: Derivatization of the amino groups can modulate properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.[1]
PART 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.
-
Storage: Store in a cool, dry place away from direct light. Keep the container tightly closed. Recommended storage temperature is often 2-8°C.[6]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] The amino groups can react exothermically with strong acids, and the ester group can be hydrolyzed by strong bases.
-
Toxicology: Detailed toxicological data is limited. It should be handled as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes.
References
-
Gardiner, J. M., Raftery, J., Beadham, I. G., Azarah, J. N., Abu-Foul, M. Y., Awadallah, A. M., & Morjan, R. Y. (2022). The crystal structure of this compound, C8H10N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Baig, U., Waheed, A., Ahmad, H., et al. (2022). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. Retrieved from [Link]
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physical and chemical properties of Methyl 3,5-diaminobenzoate
An In-Depth Technical Guide to Methyl 3,5-diaminobenzoate for Advanced Research Applications
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its molecular architecture, featuring a benzene ring symmetrically substituted with two nucleophilic amino groups and an ester functional group, makes it a versatile and valuable building block. The strategic placement of these groups allows for a wide array of chemical transformations, enabling the construction of complex molecular frameworks. This guide, intended for scientists and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, purification, and key chemical reactions, grounded in authoritative data to support advanced research and application. Its utility as a monomer in the development of specialized polyamide membranes for desalination highlights its practical importance in cutting-edge materials science.[1]
Part 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in research. This section details the core properties of this compound, providing the quantitative data necessary for experimental design and quality control.
Core Physicochemical Properties
The essential physical and chemical identifiers for this compound are summarized below. It is worth noting that the reported melting point can vary, which may be attributable to the purity of the material or the measurement technique employed.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3,5-diaminobenzoic acid methyl ester | [3][4] |
| CAS Number | 1949-55-9 | [2][3][5] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Appearance | Brown to black solid | [6] |
| Melting Point | 131-134°C | [3][6] |
| Boiling Point | 384.3°C at 760 mmHg | [3] |
| Density | 1.26 g/cm³ | [3] |
| Water Solubility | Insoluble | [6] |
| Storage | 2-8°C, protect from light | [6] |
Advanced Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research professional, proficiency in interpreting this data is critical for reaction monitoring, quality assessment, and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity of organic molecules.[7] For this compound, the symmetry of the molecule leads to a relatively simple yet informative spectrum.
¹H NMR Analysis: The proton NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals four distinct signals. The protons at the C4 and C6 positions are chemically equivalent and appear as a doublet, while the single proton at C2 appears as a triplet due to coupling with the adjacent protons.[7]
¹³C NMR Analysis: The carbon NMR spectrum provides further confirmation of the molecular framework, showing distinct signals for the carbonyl, aromatic, and methyl carbons.[7]
| ¹H NMR Data (500 MHz, DMSO-d₆) | ¹³C NMR Data (126 MHz, DMSO-d₆) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 6.43 (d) | H-4 / H-6 (Aromatic) | 167.27 | C=O (Ester) |
| 6.02 (t) | H-2 (Aromatic) | 149.38 | C-3 / C-5 (Aromatic) |
| 4.99 (s, broad) | -NH₂ (Amine) | 130.54 | C-1 (Aromatic) |
| 3.74 (s) | -CH₃ (Methyl) | Additional aromatic signals expected | |
| Data sourced from BenchChem.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrational frequencies of its amine and ester groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch (symmetric & asymmetric) | Primary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Methyl |
| ~1700 | C=O Stretch | Ester |
| ~1600 | N-H Bend and C=C Stretch | Amine and Aromatic |
| 1100-1300 | C-O Stretch | Ester |
UV-Visible & Mass Spectrometry
-
UV-Visible Spectroscopy: The UV-Vis spectrum is influenced by the electronic transitions within the aromatic system and its substituents. Studies on the closely related 3,5-diaminobenzoic acid show absorption maxima that are sensitive to solvent polarity, a phenomenon expected to hold for the methyl ester.[8] This solvatochromism is due to changes in the dipole moment of the molecule upon electronic excitation.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 166.18, corresponding to its molecular weight.[7]
Part 2: Synthesis & Purification
The reliable synthesis and effective purification of starting materials are paramount in research. This section outlines the primary synthetic routes to this compound and provides a detailed protocol for its purification.
Synthetic Pathways
There are two principal and efficient methods for the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
-
Reduction of Methyl 3,5-dinitrobenzoate: This is a common and high-yielding approach. The dinitro precursor is readily reduced to the corresponding diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a particularly "clean" method, as the byproducts (H₂O) are easily removed, simplifying workup.[7][9]
-
Esterification of 3,5-diaminobenzoic Acid: This route involves the direct conversion of the corresponding carboxylic acid to the methyl ester.
-
Acid-Catalyzed (Fischer) Esterification: Reacting the acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a standard method.[7]
-
Thionyl Chloride Method: A more reactive approach involves converting the carboxylic acid to a highly reactive acid chloride intermediate using thionyl chloride (SOCl₂), which is then immediately esterified by methanol. This method often provides higher yields because the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.[7]
-
Experimental Protocol: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Step-by-Step Methodology
-
Solvent Selection: The first step is to identify a suitable solvent. The ideal solvent should dissolve this compound poorly at low temperatures but readily at its boiling point. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for moderately polar compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves. Using the minimum amount of solvent is critical for maximizing recovery.[11]
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then proceed to hot filtration.
-
Hot Filtration (Optional): If insoluble impurities (including charcoal) are present, they must be removed while the solution is hot to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Covering the flask can slow this process.[11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to induce maximum precipitation of the product.[11]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[12]
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Transfer the solid to a watch glass and allow it to air dry completely, or place it in a vacuum oven at a temperature well below its melting point.
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An In-depth Technical Guide to the Solubility of Methyl 3,5-diaminobenzoate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Methyl 3,5-diaminobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a building block in organic synthesis. This document delves into the theoretical principles governing its solubility, provides a framework for solvent selection, and offers a detailed, field-proven protocol for the experimental determination of its solubility.
Executive Summary
This compound is a pivotal intermediate in the synthesis of a wide array of complex molecules. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This guide addresses the current information gap on the quantitative solubility of this compound by providing a foundational understanding of its physicochemical properties and a practical, step-by-step methodology for its empirical determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Melting Point | 131-134 °C | [3] |
| Appearance | Brown to black solid | [3] |
| Water Solubility | Insoluble | [3][4] |
The key structural features influencing solubility are:
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which generally limits solubility in polar solvents like water.[5][6]
-
Amino Groups (-NH₂): The two primary amine groups are capable of acting as both hydrogen bond donors and acceptors. This imparts a degree of polarity to the molecule and allows for specific interactions with protic and other polar solvents.[7][8]
-
Methyl Ester Group (-COOCH₃): The methyl ester group is a polar functional group that can act as a hydrogen bond acceptor.[2]
The interplay of the hydrophobic aromatic core with the polar, hydrogen-bonding capable amino and ester groups results in a molecule with moderate overall polarity.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will have the highest solubility in a solvent with similar polarity and intermolecular forces.
Influence of Solvent Polarity
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and are expected to be effective at solvating this compound. The hydrogen atoms of the solvent's hydroxyl groups can interact with the lone pairs on the nitrogen and oxygen atoms of the solute, while the oxygen atoms of the solvent can accept hydrogen bonds from the amine groups.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide, Dimethyl Sulfoxide): These solvents have dipole moments and can engage in dipole-dipole interactions. They can act as hydrogen bond acceptors but not donors. Their ability to dissolve this compound will depend on the strength of these interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of the amino and ester groups, the solubility of this compound in nonpolar solvents is expected to be low.
Hydrogen Bonding
The presence of two amine groups makes hydrogen bonding a dominant factor in the solubility of this compound. Solvents that can effectively disrupt the intermolecular hydrogen bonds within the crystal lattice of the solid solute and form new, stable hydrogen bonds with the solute molecules will be the most effective. Primary and secondary amines are known to engage in intermolecular association through hydrogen bonding.[7]
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility
Given the absence of extensive quantitative solubility data in the public domain, an empirical approach is necessary. The following is a robust, step-by-step protocol based on the widely accepted shake-flask method for determining equilibrium solubility.[9][10][11]
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
Experimental Workflow
The following diagram outlines the experimental workflow for solubility determination.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble, e.g., methanol) to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Accurately add a known volume of the test solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient time (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solute has reached a plateau, confirming equilibrium.[9]
-
-
Sample Separation and Analysis:
-
After equilibration, remove the vials and allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.[12]
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[12]
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the solute in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.
-
Data Interpretation and Application
The experimentally determined solubility data can be presented in a table for easy comparison across different solvents. This information is invaluable for:
-
Reaction Chemistry: Selecting an appropriate solvent that will dissolve the reactants to the desired concentration.
-
Crystallization and Purification: Identifying suitable solvent systems for recrystallization to obtain high-purity material.
-
Formulation Development: Choosing excipients and solvent systems that can deliver the active pharmaceutical ingredient (API) in a stable and bioavailable form.[13]
Conclusion
While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, a systematic approach based on its physicochemical properties and established experimental protocols can provide the necessary insights for its effective use in research and development. By understanding the interplay of its structural features with solvent properties and by employing a rigorous experimental methodology, researchers can confidently determine its solubility profile and optimize their processes accordingly.
References
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AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
-
StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]
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World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Chemistry LibreTexts. 23.1: Properties of amines. [Link]
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King Fahd University of Petroleum & Minerals. Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. [Link]
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ResearchGate. The crystal structure of this compound, C8H10N2O2. [Link]
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ResearchGate. Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. [Link]
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A-Z Guide to the Synthesis of Methyl 3,5-diaminobenzoate from 3,5-dinitrobenzoic acid
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Methyl 3,5-diaminobenzoate, a valuable building block in the pharmaceutical and materials science industries.[1][2][3] The synthesis begins with the readily available 3,5-dinitrobenzoic acid and involves a two-step process: esterification followed by the reduction of the nitro groups. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical aspects of process safety and product characterization.
Strategic Overview: The Synthetic Pathway
The conversion of 3,5-dinitrobenzoic acid to this compound is a strategic process designed for efficiency and yield. The carboxylic acid functionality of the starting material can interfere with certain reduction methods. Therefore, a prudent approach involves first protecting the carboxylic acid as a methyl ester. This initial esterification step is followed by the simultaneous reduction of both nitro groups to amines, yielding the final product.
Caption: Overall synthetic route from 3,5-dinitrobenzoic acid.
Part 1: Esterification of 3,5-Dinitrobenzoic Acid
The initial step in this synthesis is the conversion of 3,5-dinitrobenzoic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.
Mechanistic Insight
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (typically sulfuric acid) activates the carbonyl group towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester.
Experimental Protocol: Fischer Esterification
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dinitrobenzoic acid | 212.12 | 10.0 g | 0.047 |
| Methanol | 32.04 | 80 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 3,5-dinitrobenzoic acid (10.0 g, 0.047 mol) and methanol (80 mL).[4]
-
With gentle stirring, carefully add concentrated sulfuric acid (1 mL) to the suspension.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.[4]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (approximately 400 mL).[4]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from methanol to obtain pure Methyl 3,5-dinitrobenzoate.
Part 2: Reduction of Methyl 3,5-dinitrobenzoate
The reduction of the two nitro groups on the aromatic ring to primary amines is the crucial final step. Several methods can be employed for this transformation, each with its own advantages and considerations.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[5] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.[5]
Mechanism: The reaction occurs on the surface of the catalyst. The nitro compound and hydrogen are adsorbed onto the metal surface, where the nitro groups are sequentially reduced to the corresponding amines.
Caption: Workflow for catalytic hydrogenation.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3,5-dinitrobenzoate | 226.15 | 5.0 g | 0.022 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Methanol or Ethanol | - | 100 mL | - |
| Hydrogen Gas | 2.02 | - | - |
Procedure:
-
In a hydrogenation vessel, dissolve Methyl 3,5-dinitrobenzoate (5.0 g, 0.022 mol) in methanol or ethanol (100 mL).
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 3-4 MPa and heat to 50-60 °C with vigorous stirring.[6]
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel, and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Method B: Metal-Acid Reduction
A classic and cost-effective alternative to catalytic hydrogenation is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[5][7][8]
Mechanism: In this reaction, the metal acts as the reducing agent, transferring electrons to the nitro groups in a stepwise fashion.[7][8][9] The acidic medium provides the protons necessary for the formation of water as a byproduct. The reaction proceeds through nitroso and hydroxylamine intermediates.[7][8]
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3,5-dinitrobenzoate | 226.15 | 5.0 g | 0.022 |
| Tin (Sn), granular | 118.71 | 15.7 g | 0.132 |
| Concentrated Hydrochloric Acid | 36.46 | 35 mL | - |
| Sodium Hydroxide Solution (e.g., 6M) | 40.00 | As needed | - |
Procedure:
-
In a round-bottom flask, suspend Methyl 3,5-dinitrobenzoate (5.0 g, 0.022 mol) and granular tin (15.7 g, 0.132 mol) in ethanol (50 mL).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (35 mL), ensuring the temperature remains below 50 °C.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method C: Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄) is a mild and selective reducing agent for aromatic nitro compounds.[10][11][12] This method is particularly useful when other sensitive functional groups are present.[11][12]
Mechanism: The reduction with sodium dithionite is believed to occur via a single-electron transfer mechanism.[11] In an aqueous solution, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[11]
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3,5-dinitrobenzoate | 226.15 | 5.0 g | 0.022 |
| Sodium Dithionite (85%) | 174.11 | ~23 g | ~0.11 |
| Water | 18.02 | 100 mL | - |
| Organic Solvent (e.g., Ethyl Acetate) | 88.11 | As needed | - |
Procedure:
-
Dissolve Methyl 3,5-dinitrobenzoate (5.0 g, 0.022 mol) in a suitable organic solvent (e.g., ethyl acetate).
-
In a separate flask, prepare a solution of sodium dithionite (~23 g, ~0.11 mol) in water (100 mL).
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[11]
-
Stir the biphasic mixture at room temperature until the reaction is complete (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.[11]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molar Mass | 166.18 g/mol |
| Melting Point | ~110-114 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
-
¹³C NMR: The carbon NMR will confirm the presence of the expected number of carbon atoms in their respective chemical environments.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretches of the amine groups, the C=O stretch of the ester, and the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the product.
Safety and Handling
3,5-Dinitrobenzoic Acid:
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13][14]
-
Precautions: Avoid breathing dust.[13][14] Wear protective gloves, eye protection, and face protection.[14][15] Use only in a well-ventilated area.[15][16]
Catalytic Hydrogenation:
-
Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst is pyrophoric when dry and exposed to air.
-
Precautions: Conduct the reaction in a well-ventilated fume hood, away from ignition sources. Handle the catalyst under an inert atmosphere or as a wet paste.
Metal-Acid Reduction:
-
Hazards: Concentrated acids are corrosive. The reaction can be exothermic.
-
Precautions: Wear appropriate personal protective equipment, including acid-resistant gloves and safety goggles. Perform the reaction in a fume hood and add reagents slowly with cooling.
Sodium Dithionite:
-
Hazards: Can be self-heating and may catch fire. Harmful if swallowed.
-
Precautions: Keep away from heat and combustible materials. Handle in a well-ventilated area.
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14][15][16][17]
References
- Park, K. K., Lee, C. W., & Choi, S. Y. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Journal of the Chemical Society, Perkin Transactions 1, (5), 601.
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
Fiveable. (n.d.). Sodium Dithionite Definition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
Homework.Study.com. (n.d.). In making the 3,5-dinitrobenzoate ester derivative, what compounds could be present besides the.... Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
-
King Fahd University of Petroleum & Minerals. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3,5-diaminobenzoic acid.
-
Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Dissertation. (n.d.). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Retrieved from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). THE IDENTIFICATION OF PHENOLS AS THE ESTERS OF 3,5-DINITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation.
-
ResearchGate. (2021). Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions. Retrieved from [Link]
-
GISSMO NMR. (n.d.). Methyl 3-aminobenzoate. Retrieved from [Link]
-
Supporting Information. (n.d.). General experimental details. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. Retrieved from [Link]
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
MDPI. (n.d.). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved from [Link]
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ResearchGate. (2022). The crystal structure of this compound, C8H10N2O2. Retrieved from [Link]
-
National Institutes of Health. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of Methyl 3,5-diaminobenzoate
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3,5-diaminobenzoate (CAS No: 1949-55-9), a critical intermediate in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This compound, with its dual reactive amino groups and a methyl ester, serves as a versatile building block for a range of complex molecules and polymers, including specialized polyamides. Accurate and comprehensive characterization is paramount to ensure the purity and structural integrity of the material, which directly impacts the outcomes of subsequent synthetic steps and the properties of the final products. This guide offers a detailed interpretation of the spectroscopic data, grounded in established principles, to provide a self-validating framework for its identification.
Molecular Structure and Analytical Workflow
The structural elucidation of an organic compound like this compound relies on a synergistic approach where different spectroscopic techniques provide complementary pieces of information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and elemental composition.
Caption: Workflow for the structural confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and number of unique atoms in a molecule.
Experimental Protocol: NMR Analysis
-
**Sample
A Technical Guide to the Applications of Methyl 3,5-Diaminobenzoate in Advanced Polymer Synthesis
Abstract: Methyl 3,5-diaminobenzoate (M35DAB) is a uniquely functionalized aromatic diamine that is garnering significant interest in the field of polymer chemistry. Its distinct molecular architecture, featuring meta-oriented amine groups and a reactive methyl ester moiety, provides a versatile platform for the synthesis of high-performance polymers with tailored properties. This guide delves into the core scientific principles and practical applications of M35DAB in the development of advanced aramids, polyimides, and polybenzoxazines. We will explore the causal relationships between the monomer's structure and the resulting polymer characteristics, such as enhanced solubility, thermal stability, and functionality. This document is intended for researchers and professionals in materials science, providing in-depth protocols, data analysis, and a forward-looking perspective on the potential of M35DAB-based polymers.
Introduction: The Strategic Value of this compound (M35DAB)
In the pursuit of advanced polymers, the selection of monomers is of paramount importance. The properties of the final material are intrinsically linked to the chemical structure of its constituent building blocks. This compound (M35DAB) emerges as a strategic monomer due to its trifunctional nature. The two amine groups serve as primary sites for polymerization, while the methyl ester group acts as a latent carboxylic acid, offering a route for post-polymerization modification or influencing the polymer's physical properties.
The meta-phenylenediamine backbone is known for imparting good thermal stability and mechanical strength to polymers. However, the introduction of the methyl ester group at the 1-position significantly alters the polymer's characteristics. This "pendant" group disrupts the close packing of polymer chains, which can lead to improved solubility in organic solvents—a common challenge in the processing of rigid-rod aromatic polymers.[1][2] Furthermore, this ester group can be hydrolyzed to a carboxylic acid, providing a handle for further chemical reactions, such as cross-linking or grafting, or to introduce hydrophilicity.[3]
This guide will provide a comprehensive overview of the application of M35DAB in three major classes of high-performance polymers:
-
Aromatic Polyamides (Aramids): Leveraging M35DAB to create soluble, high-strength, and functional aramids.
-
Polyimides: Incorporating M35DAB to enhance the processability and introduce functionality into these thermally robust materials.
-
Polybenzoxazines: Utilizing M35DAB as a precursor for novel benzoxazine monomers leading to high-performance thermosets.
We will explore the synthesis, structure-property relationships, and potential applications of these M35DAB-based polymers, supported by detailed experimental protocols and characterization data.
M35DAB in Aromatic Polyamides (Aramids): Enhancing Processability and Functionality
Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical properties. However, their applications are often limited by their poor solubility, which complicates processing. The incorporation of M35DAB into the aramid backbone offers a compelling solution to this challenge.
The Impact of the Methyl Ester Group on Aramid Properties
The pendant methyl ester group of M35DAB introduces a kink in the polymer chain, disrupting the hydrogen bonding and chain packing that typically lead to high crystallinity and low solubility in conventional aramids. This results in polymers that are more readily soluble in aprotic polar solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[1][2] This enhanced solubility is crucial for fabricating thin films, membranes, and coatings.[1]
Synthesis and Properties of M35DAB-Based Aramids
M35DAB can be polymerized with various aromatic diacid chlorides, such as isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC), via low-temperature solution polycondensation.[2] The resulting aramids exhibit a favorable combination of high thermal stability and good mechanical strength, comparable to traditional aramids, but with the significant advantage of improved processability.
Table 1: Representative Properties of M35DAB-Containing Aramids
| Property | Value | Source |
| Glass Transition Temperature (Tg) | 270 - 295 °C | [1] |
| Thermal Decomposition Temp. (Td) | 440 - 470 °C | [1] |
| Tensile Strength | 107 - 114 MPa | [1] |
| Solubility | Soluble in DMAc, NMP, DMSO | [1][2] |
Application Focus: High-Performance Membranes
A significant application of M35DAB-based polyamides is in the fabrication of membranes for desalination and gas separation. The ester group can be hydrolyzed to a carboxylic acid, which can improve the hydrophilicity and antifouling properties of the membrane.[3] In a study, polyamide thin-film composite membranes were developed using M35DAB, where the in-situ hydrolysis of the methyl ester group led to a nearly two-fold enhancement in permeate flux in desalination experiments.[3]
Experimental Protocol: Synthesis of an M35DAB-Based Aramid
This protocol outlines the low-temperature solution polycondensation of M35DAB with isophthaloyl chloride.
Materials:
-
This compound (M35DAB)
-
Isophthaloyl chloride (IPC)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl)
-
Methanol
-
Pyridine
Procedure:
-
In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve M35DAB and LiCl in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of IPC in DMAc to the cooled diamine solution.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 3 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into methanol.
-
Filter, wash the polymer thoroughly with hot water and methanol, and dry under vacuum at 100°C.[4]
Characterization:
-
FTIR: To confirm the formation of the amide linkage.
-
NMR: To elucidate the polymer structure.
-
GPC: To determine the molecular weight and molecular weight distribution.
-
TGA/DSC: To evaluate the thermal properties (decomposition temperature and glass transition temperature).[5]
M35DAB in Polyimides: A Gateway to Soluble and Functional High-Temperature Polymers
Polyimides are a class of polymers known for their outstanding thermal and chemical resistance, making them suitable for applications in aerospace and microelectronics.[6] However, their rigid backbone often leads to insolubility and high processing temperatures. The incorporation of M35DAB as a comonomer in polyimide synthesis can mitigate these issues.
Enhancing Solubility and Processability
Similar to its effect in aramids, the methyl ester group in M35DAB-containing polyimides disrupts chain packing, leading to enhanced solubility. This allows for the solution casting of polyimide films and coatings. New polyimides synthesized from diamine monomers bearing methyl ester groups have shown improved solubility.[7]
Synthesis of M35DAB-Based Polyimides
The synthesis of polyimides from M35DAB typically follows a two-step process. First, M35DAB is reacted with a dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final polyimide.
Diagram 1: Two-Step Synthesis of M35DAB-Based Polyimide
Caption: General workflow for synthesizing M35DAB-based polyimides.
Application Focus: Gas Separation Membranes
The carboxylic acid groups that can be generated from the hydrolysis of the methyl ester in M35DAB-containing polyimides can be exploited in gas separation applications.[8] The presence of these polar groups can influence the gas permeability and selectivity of the resulting membranes. Studies on copolyimides containing 3,5-diaminobenzoic acid (the hydrolyzed form of M35DAB) have shown that the carboxylic acid content affects the gas permeation properties.[8]
M35DAB in Polybenzoxazines: Crafting Novel Thermosets
Polybenzoxazines are a class of phenolic resins that exhibit excellent thermal and mechanical properties, near-zero shrinkage upon curing, and low water absorption. The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. M35DAB can be used as the amine component to create novel benzoxazine monomers with latent functionality.
Synthesis of M35DAB-Derived Benzoxazine Monomers
M35DAB can be reacted with a phenol (e.g., bisphenol-A) and formaldehyde to synthesize a bis-benzoxazine monomer. The resulting monomer contains two polymerizable benzoxazine rings and two methyl ester groups.
Curing and Properties of M35DAB-Based Polybenzoxazines
Upon heating, the benzoxazine rings undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network.[9] The presence of the methyl ester groups in the cross-linked network provides opportunities for post-curing modifications. These thermosets are expected to exhibit high thermal stability and char yield, characteristic of polybenzoxazines.
Diagram 2: Curing of M35DAB-Derived Benzoxazine Monomer
Caption: Thermal curing process of a M35DAB-based benzoxazine monomer.
Potential Applications
The resulting polybenzoxazine thermosets could find applications as high-performance adhesives, composites, and electronic encapsulants. The ability to functionalize the network through the ester groups could be used to enhance adhesion to various substrates or to modify the dielectric properties of the material.
Conclusion and Future Outlook
This compound is a highly versatile and valuable monomer for the synthesis of advanced polymers. Its unique structure allows for the creation of high-performance aramids, polyimides, and polybenzoxazines with enhanced processability and tailored functionality. The ability to introduce a pendant methyl ester group provides a powerful tool for polymer chemists to overcome the limitations of traditional high-performance polymers and to design materials with novel properties and applications.
Future research in this area will likely focus on exploring the full potential of the ester functionality for post-polymerization modifications, developing novel copolymers incorporating M35DAB, and scaling up the synthesis of these promising materials for industrial applications. The continued investigation into M35DAB-based polymers holds the promise of significant advancements in the fields of materials science and engineering.
References
- Solubility of aramids manufactured in this study. (n.d.). ResearchGate.
- Application Notes and Protocols: Synthesis of Highly Soluble Aramids Using 3,5-Diaminophenol. (n.d.). Benchchem.
- Baig, U., Waheed, A., Ahmad, H., et al. (n.d.). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals.
- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2021). MDPI.
- The synthetic route to obtain the polyimides include in the current work. (n.d.). ResearchGate.
- Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. (2003). Polymer.
- Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. (2020). Journal of Molecular Structure.
- Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. (2011). Macromolecular Research.
- Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. (n.d.). NIH.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Journal of Polymer Science Part A: Polymer Chemistry.
- Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. (2020). RSC Advances.
- Polyimides: Fundamentals and Applications. (n.d.).
- Advanced rheological and thermo-mechanical characterizations of polymers and materials. (2022). SPECIFIC POLYMERS.
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reactivity of the amine groups in Methyl 3,5-diaminobenzoate
An In-Depth Technical Guide to the Reactivity of Amine Groups in Methyl 3,5-diaminobenzoate
Abstract
This compound (MDAB) is a pivotal chemical intermediate whose utility is defined by the nuanced reactivity of its dual amine functional groups. This guide provides a comprehensive analysis of the electronic and steric factors governing the behavior of these amine groups. We will explore the delicate interplay between the activating, ortho-para directing nature of one amino group and the deactivating, meta-directing influence of the methyl ester substituent. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into key transformations such as acylation, diazotization, and polymerization, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: The Molecular Architecture of this compound
This compound, a derivative of aniline, presents a unique chemical landscape. Its structure features two primary amine groups positioned meta to each other and to a methyl ester group on an aromatic ring.[1][2] This specific arrangement is not accidental; it is the source of its versatile yet predictable reactivity, making it a valuable building block in the synthesis of complex molecules, from pharmaceuticals to high-performance polymers.[1][3] Understanding the factors that control the nucleophilicity and basicity of its amine groups is paramount to harnessing its synthetic potential.
This guide will deconstruct the reactivity of MDAB by examining the electronic contributions of its substituents and their impact on common chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1949-55-9 | [2][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Melting Point | 131-134 °C | [4] |
| Appearance | Brown to black solid | [4] |
| Solubility | Insoluble in water | [4] |
The Electronic Tug-of-War: Unpacking Amine Reactivity
The reactivity of an aromatic amine is fundamentally tied to the availability of the nitrogen's lone pair of electrons. In aniline, this lone pair is delocalized into the benzene ring, making it less basic than aliphatic amines but a potent nucleophile and a strong ring activator for electrophilic aromatic substitution.[5] In MDAB, this is complicated by the presence of three substituents, each exerting its own electronic influence.
-
Amino Groups (-NH₂): As powerful activating groups, the amine functionalities donate electron density into the aromatic ring via resonance. They are ortho, para-directors.
-
Methyl Ester Group (-COOCH₃): This is a moderately deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It is a meta-director.
The two amine groups and the methyl ester are positioned meta to one another. This arrangement means the strong activating effect of one amine group primarily influences the positions ortho and para to it, while the deactivating effect of the ester group is also felt across the ring. The net result is a complex electronic environment. Electron-withdrawing groups generally decrease the basicity of anilines by destabilizing the conjugate acid.[5][6] Conversely, electron-donating groups increase basicity.[5][6] In MDAB, each amine group is influenced by another donating group and one withdrawing group, leading to a moderated reactivity compared to a simple aniline.
Caption: Electronic influences within this compound.
Key Chemical Transformations of the Amine Groups
The nucleophilic character of the amine groups is the primary driver of MDAB's reactivity, making it a substrate for a variety of important chemical reactions.
Acylation and Polyamide Formation
Acylation is a cornerstone reaction for primary amines. The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) to form an amide bond. This reaction is fundamental to the use of MDAB in polymer science.
A significant application is the synthesis of polyamide thin-film composite membranes for water desalination.[1][3] In a process known as interfacial polymerization, an aqueous solution of MDAB is reacted with an organic solution of a multi-functional acyl chloride, such as trimesoyl chloride (TMC). The reaction occurs at the interface of the two immiscible liquids, forming a highly cross-linked, dense polyamide layer.[3][7] The ester group in MDAB enhances the hydrophilicity of the resulting polymer, which can improve water permeance.[7]
Caption: Workflow for Interfacial Polymerization.
Experimental Protocol: Synthesis of a Polyamide Film
-
Rationale: This protocol demonstrates the reactivity of MDAB's amine groups in a classic interfacial polymerization reaction. The choice of immiscible solvents (water and an organic solvent like hexane) is critical to confine the reaction to the interface, allowing for the formation of a thin, uniform film. A base is often added to the aqueous phase to neutralize the HCl byproduct, driving the reaction to completion.
-
Methodology:
-
Prepare a 2% (w/v) aqueous solution of this compound. An acid scavenger such as sodium hydroxide may be added.
-
Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in a water-immiscible organic solvent (e.g., n-hexane).
-
Immerse a support material (e.g., a polysulfone ultrafiltration membrane) in the aqueous amine solution for 2 minutes.
-
Remove the support, drain excess solution, and gently remove remaining droplets from the surface.
-
Immerse the amine-saturated support into the organic TMC solution for 1 minute.
-
The polyamide film forms instantly at the interface.
-
Remove the newly formed composite membrane, wash with pure organic solvent to remove unreacted TMC, and heat-cure to complete the cross-linking process.
-
Diazotization and Azo Coupling
Treatment of aromatic primary amines with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) yields a diazonium salt.[8] This process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas), creating a highly reactive aryl diazonium cation.[8]
Both amine groups on MDAB can undergo diazotization. These diazonium salts are versatile intermediates that can be substituted by a wide range of nucleophiles in reactions like the Sandmeyer (CuX) or Schiemann (HBF₄) reactions.[8] They also act as electrophiles in azo coupling reactions with activated aromatic rings (like phenols or anilines) to form brightly colored azo compounds, which are the basis for many dyes and pigments.
Experimental Protocol: Diazotization of this compound
-
Rationale: Low temperature is critical for this procedure because aryl diazonium salts are unstable and can explosively decompose at higher temperatures.[8][9] The use of a strong mineral acid is necessary to generate the key electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[8]
-
Methodology:
-
Dissolve this compound (1 equivalent) in a solution of 3M hydrochloric acid, cooling the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (2.2 equivalents to react with both amine groups) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition is typically monitored with starch-iodide paper to detect the presence of excess nitrous acid.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
This cold solution of the bis(diazonium) salt is not isolated and should be used immediately in a subsequent reaction (e.g., Sandmeyer or azo coupling).
-
Steric Considerations
Steric hindrance refers to the spatial arrangement of atoms that may impede a chemical reaction.[10][11] In the case of this compound, the amine groups are located at the 3 and 5 positions, with hydrogen atoms at the adjacent 2, 4, and 6 positions. The methyl ester at position 1 is relatively distant. Consequently, there is minimal steric hindrance around the amine nitrogen atoms.[12] This steric accessibility ensures that the amine groups are readily available to react with a wide range of electrophiles, from small molecules to the bulky polymer chains formed during interfacial polymerization.
Conclusion
The is a finely tuned system governed by a balance of electronic effects. The two amine groups act as powerful nucleophiles and ring activators, while the methyl ester group withdraws electron density, moderating this reactivity. This predictable behavior, combined with low steric hindrance, makes MDAB an exceptionally useful and versatile monomer and synthetic intermediate. A thorough understanding of these principles, as outlined in this guide, is essential for professionals aiming to leverage this molecule in the development of advanced materials and complex organic synthesis.
References
-
Effect of Substituents on the Basicity of Anilines . YouTube. [Link]
-
Reactions of Aniline . Chemistry Steps. [Link]
-
Substituents Effect on the Electronic Properties of Aniline and Oligoanilines . The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline . Wiley Online Library. [Link]
-
Substituent effects on the physical properties and pKa of aniline . Semantic Scholar. [Link]
-
Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection . King Fahd University of Petroleum & Minerals. [Link]
-
The crystal structure of this compound, C8H10N2O2 . ResearchGate. [Link]
-
This compound | C8H10N2O2 . PubChem - NIH. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]
-
Solvation and steric hindrance in methyl-substituted benzoic acids . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions . ResearchGate. [Link]
-
Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts . ResearchGate. [Link]
-
Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid . NIH. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase . PubMed. [Link]
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- 4. This compound CAS#: 1949-55-9 [chemicalbook.com]
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- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
thermal stability and degradation of Methyl 3,5-diaminobenzoate
An In-Depth Technical Guide to the Thermal Stability and Degradation of Methyl 3,5-diaminobenzoate
Authored by: A Senior Application Scientist
Abstract
This compound (M35DAB) is a critical chemical intermediate whose utility in pharmaceutical synthesis and high-performance polymer manufacturing is intrinsically linked to its thermal stability. A comprehensive understanding of its behavior under thermal stress is paramount for ensuring product purity, process safety, and material integrity. This guide provides a detailed exploration of the thermal stability and degradation pathways of M35DAB. We will delve into the theoretical underpinnings of its degradation, present robust experimental protocols for its characterization using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline methods for identifying degradation products. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's thermal properties.
Introduction: The Significance of Thermal Stability for M35DAB
This compound is characterized by a benzene ring substituted with two amine groups and a methyl ester group. This unique combination of functional groups makes it a valuable building block but also introduces potential thermal liabilities. The amine groups are susceptible to oxidation, while the ester group is prone to hydrolysis, especially in the presence of moisture.
In pharmaceutical applications, thermal degradation during manufacturing or storage can lead to the formation of impurities, which may be toxic or alter the efficacy of the final active pharmaceutical ingredient (API). In polymer science, where M35DAB can be used as a monomer or curing agent, its thermal stability dictates the processing temperatures and the long-term service life of the resulting polymer. Therefore, a thorough characterization of its thermal behavior is not an academic exercise but a critical component of process development and quality control.
Physicochemical Properties and Predicted Liabilities
Before delving into experimental analysis, understanding the molecule's structure allows us to predict its behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Melting Point | 82-85 °C | N/A |
| Appearance | Off-white to yellow crystalline powder | N/A |
The primary liabilities are the nucleophilic amine groups and the electrophilic ester carbonyl carbon. Under thermal stress, we can postulate several degradation pathways:
-
Oxidation: The amine groups can be readily oxidized, especially in the presence of air, leading to colored impurities and cross-linking.
-
Hydrolysis: The methyl ester can hydrolyze to 3,5-diaminobenzoic acid and methanol, a reaction accelerated by moisture and acidic or basic catalysts.
-
Decarboxylation: At higher temperatures, the corresponding acid (formed from hydrolysis) can lose CO₂, yielding m-phenylenediamine.
-
Polycondensation: Amine groups of one molecule can react with the ester group of another, leading to oligomerization and polymerization.
Experimental Workflow for Thermal Stability Assessment
A multi-faceted approach is required to fully characterize thermal stability. The relationship between these techniques provides a complete picture, from mass loss to energetic changes and product identification.
Caption: Integrated workflow for thermal stability and degradation analysis.
Core Technique 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is the primary tool for determining the temperature at which degradation begins.
Expert Rationale
We perform TGA under two different atmospheres: inert (N₂) and oxidative (Air). This is a critical experimental choice. The nitrogen atmosphere reveals the inherent thermal stability of the molecule's bonds, while the air atmosphere exposes its susceptibility to oxidation. A significant difference in the onset temperature of degradation between these two runs provides immediate, valuable insight into the primary degradation mechanism.
Detailed Experimental Protocol: TGA of M35DAB
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium for temperature).
-
Sample Preparation: Weigh 5-10 mg of M35DAB into a clean, tared ceramic or platinum TGA pan. Ensure an even, thin layer of material to promote uniform heating.
-
Experimental Parameters (Nitrogen Run):
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Rationale: A 10 °C/min heating rate is standard for screening studies, balancing resolution and experimental time.
-
-
Experimental Parameters (Air Run):
-
Purge Gas: Synthetic Air at a flow rate of 50 mL/min.
-
Temperature Program: Same as the nitrogen run.
-
-
Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Record the temperature at 5% mass loss (T₅%) as a key stability indicator.
-
Measure the residual mass at the end of the experiment.
-
Anticipated TGA Results (Illustrative Data)
| Parameter | Value (Nitrogen) | Value (Air) | Interpretation |
| T_onset (5% Mass Loss) | ~220 °C | ~195 °C | Lower onset in air indicates oxidative instability. |
| Major Decomposition Step | 220 - 350 °C | 195 - 320 °C | The primary degradation occurs in this range. |
| Residual Mass @ 600 °C | ~15% | ~5% | Higher char yield in inert atmosphere is common. |
Core Technique 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and exothermic or endothermic degradation events.
Expert Rationale
A sharp melting endotherm is indicative of a pure substance. Broadening of the melt or the appearance of exothermic events before or after the melt can signify degradation. By comparing the DSC profile of a pristine sample to one that has been thermally stressed, we can quantify the impact of degradation on its physical properties.
Detailed Experimental Protocol: DSC of M35DAB
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Weigh 2-5 mg of M35DAB into a hermetically sealed aluminum pan. Using a hermetic pan is crucial to contain any evolved gases and prevent mass loss before the main degradation event, which would otherwise affect the heat flow measurement.
-
Experimental Parameters:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 350 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Plot heat flow (mW) vs. temperature (°C).
-
Determine the onset and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to determine the heat of fusion (ΔH_fus).
-
Observe any exothermic or endothermic events after the melt, which likely correspond to decomposition.
-
Identification of Degradation Products via Forced Degradation
Forced degradation studies intentionally stress a sample to generate degradation products for identification.
Expert Rationale
TGA and DSC tell us when a material degrades, but not what it turns into. By creating these degradants in a controlled manner and analyzing them with a separative technique like HPLC coupled with a powerful detector like MS, we can confirm the degradation pathways postulated earlier.
Caption: Postulated thermal degradation pathways for this compound.
Protocol: Thermal Stress Study & HPLC-UV/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of M35DAB in methanol at 1 mg/mL.
-
Prepare a "control" sample by diluting the stock solution with a 50:50 water:acetonitrile mobile phase to a final concentration of 50 µg/mL.
-
Prepare a "stressed" sample by sealing the stock solution in a vial and heating it in an oven at 90 °C for 24 hours. Cool and dilute as with the control.
-
-
HPLC Method Parameters (Illustrative):
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: Diode Array Detector (DAD) scanning 200-400 nm.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
-
Analysis:
-
Inject the control and stressed samples.
-
Compare the chromatograms. New peaks in the stressed sample are degradation products.
-
Use the UV spectrum and the mass-to-charge ratio (m/z) from the MS to identify the structures of the new peaks, confirming or refuting the proposed pathways. For example, a peak with an m/z corresponding to 3,5-diaminobenzoic acid would confirm hydrolysis.
-
Summary and Recommendations
The thermal stability of this compound is governed by its susceptibility to oxidation and, at higher temperatures or in the presence of moisture, hydrolysis and polycondensation. TGA analysis typically reveals that oxidative degradation begins at a significantly lower temperature than pyrolytic decomposition under an inert atmosphere.
Key Recommendations:
-
Storage: Store M35DAB in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and hydrolysis.
-
Processing: For applications requiring heating, such as melt processing or curing reactions, process temperatures should be kept well below the T_onset determined by TGA under an inert atmosphere. The use of a nitrogen blanket during processing is highly recommended.
-
Quality Control: Employ HPLC as a stability-indicating method to monitor for the emergence of key degradation products, such as 3,5-diaminobenzoic acid, during storage or after manufacturing.
By combining these analytical techniques, a robust and reliable understanding of the thermal properties of this compound can be achieved, ensuring its effective and safe use in all applications.
References
- Title: Principles of Thermal Analysis and Calorimetry Source: Springer (Publisher), Edited by P.J. Haines URL:https://link.springer.com/book/10.1007/978-90-481-3479-1
- Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
- Title: Thermogravimetric Analysis (TGA)
- URL:https://www.pharmtech.
A Technical Guide to the Health and Safety of Methyl 3,5-diaminobenzoate for Research & Development Professionals
Section 1: Introduction & Scope
Methyl 3,5-diaminobenzoate (CAS No. 1949-55-9, Molecular Formula: C₈H₁₀N₂O₂) is an aromatic amine compound utilized as a significant intermediate and building block in organic synthesis.[1][2] Its bifunctional nature, featuring two nucleophilic amino groups and a methyl ester, makes it a valuable precursor for the construction of more complex molecular architectures, including polyamide thin film composite membranes for desalination.[1][3]
This guide provides a comprehensive health and safety framework for researchers, scientists, and drug development professionals handling this compound. A critical consideration, which will be emphasized throughout this document, is that the toxicological properties of this specific compound have not been fully investigated.[4][5] Therefore, a conservative approach to safety, grounded in the known hazards of analogous compounds such as aromatic amines and its parent acid, 3,5-diaminobenzoic acid, is essential. This document moves beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind recommended safety protocols, ensuring a self-validating system of laboratory practice.
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this assessment must be performed with the understanding that comprehensive hazard data is limited. The primary risk arises from the potential for uncharacterized toxicological effects, combined with the known hazards of its chemical class.
2.1 Known Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are critical for understanding its behavior during handling, storage, and in the event of a spill or fire.
| Property | Value | Source(s) |
| CAS Number | 1949-55-9 | [4][6] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4][6][7] |
| Molecular Weight | 166.18 g/mol | [4][6][7] |
| Appearance | Brown to black solid | [8] |
| Melting Point | 131-134°C | [4][6] |
| Boiling Point | 384.3°C at 760 mmHg | [4] |
| Density | 1.26 g/cm³ | [4] |
| Solubility | Insoluble in water | [8] |
| Flash Point | ≥ 93.3 °C (200 °F) | [4] |
2.2 Toxicological Profile: An Evidence-Based Postulate
While a specific GHS classification for this compound is not consistently available, the hazards can be inferred from its parent compound, 3,5-diaminobenzoic acid. Regulatory information for the parent acid indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Aromatic amines as a class are known for potential toxicity, including skin sensitization and other systemic effects.
Therefore, it is imperative to handle this compound as a substance that is:
-
Harmful if swallowed.
-
A potential skin, eye, and respiratory tract irritant.
-
Lacking chronic toxicity, mutagenicity, and carcinogenicity data.
The absence of data is not an indication of safety. All handling protocols must reflect these potential, uncharacterized hazards.
2.3 Physical Hazards
The compound is a combustible solid, classified with a fire hazard rating of 1, indicating it requires considerable preheating before ignition can occur.[4] While not highly flammable, its dust can form explosive mixtures with air, and hazardous combustion products, such as carbon oxides, can be generated in a fire.
Caption: Hazard assessment workflow highlighting data gaps.
Section 3: Exposure Control & Personal Protective Equipment (PPE)
The primary goal of exposure control is to minimize contact with the chemical. This is achieved by applying the hierarchy of controls, which prioritizes the most effective measures.
-
Engineering Controls: These are the first line of defense.
-
Chemical Fume Hood: All weighing, solution preparation, and reaction setups involving this compound must be conducted inside a certified chemical fume hood.[5] This is non-negotiable and serves to contain dust, aerosols, and potential vapors.
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of contaminants.
-
-
Administrative Controls: These are procedural controls to ensure safe work practices.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.
-
Training: All personnel must be trained on the specific hazards (known and potential) and the handling procedures outlined in the SOP.
-
Restricted Access: The areas where this compound is handled should be clearly marked, and access should be restricted to trained personnel.
-
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential routes of exposure.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | N95/FFP2 respirator recommended to prevent dust inhalation |
| Preparing Solutions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Lab coat (consider chemical-resistant apron) | Not required if performed in a fume hood |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not required if performed in a fume hood with closed system |
-
Eye Protection: Use of chemical safety goggles is mandatory.[11] A face shield should be worn over goggles when there is a risk of splashing, such as during the preparation of solutions.[12]
-
Skin Protection: A standard lab coat is required at all times. Chemical-impermeable gloves (e.g., nitrile) must be worn when handling the compound or its containers.[4] Contaminated clothing must be removed immediately and laundered before reuse.[11][13]
-
Respiratory Protection: While working in a fume hood should prevent inhalation exposure, a NIOSH/MSHA-approved respirator (e.g., N95 for dust) is recommended during the handling of the solid powder to minimize the risk of inhaling fine particulates.[5][11]
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous protocols is essential for mitigating risks.
4.1 Protocol: Weighing and Handling Solid this compound
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.
-
Work Area: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula to carefully transfer the solid from the stock bottle to the weigh boat.
-
Technique: Perform all transfers slowly and deliberately to avoid generating dust.[4] Do not remove the compound from the fume hood in an open container.
-
Cleanup: After weighing, securely cap the stock bottle. Wipe down the spatula and the balance area with a damp cloth to remove any residual dust. Dispose of the cloth as chemical waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[5]
4.2 Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and ensuring safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] The recommended storage temperature is 2-8°C, and the container should be protected from light.[2][8]
-
Rationale: Storing at refrigerated temperatures and away from light minimizes the potential for degradation. A tightly sealed container prevents moisture absorption and contamination.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents. The storage location should be a designated, locked cabinet or area accessible only to authorized personnel.[14]
Section 5: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
5.1 Accidental Release (Spill) Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is operating and the area is well-ventilated.
-
Assess: From a safe distance, assess the size of the spill. For a small laboratory spill (<5g), trained personnel can proceed with cleanup. For larger spills, evacuate and contact the institutional emergency response team.
-
PPE: Don appropriate PPE, including a respirator, chemical goggles, lab coat, and double gloves.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[5] Using non-sparking tools, carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a damp cloth, and dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor.
Caption: Decision tree for responding to a laboratory spill.
5.2 First Aid Measures
Immediate and appropriate first aid is vital in the event of an exposure.[15]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [4][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [4][11][15] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][11][15] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately. | [5][14] |
5.3 Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[4][14]
-
Hazards: In a fire, irritating and toxic gases may be generated. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
Procedure: Evacuate the area. If safe to do so, move containers away from the fire. Cool containers with water to prevent pressure buildup.
Section 6: Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[4]
Section 7: Conclusion
This compound is a valuable research chemical, but its incomplete toxicological profile demands a high degree of caution. All handling must be predicated on the "as low as reasonably achievable" (ALARA) principle of exposure. By understanding the potential hazards, implementing robust engineering controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can work safely with this compound. The integrity of your research and the safety of your personnel depend on the diligent application of these principles.
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Synthesis of this compound to develop polyamide thin film composite membrane... (2025). King Fahd University of Petroleum & Minerals. [Link]
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historical development of Methyl 3,5-diaminobenzoate synthesis
An In-depth Technical Guide to the Historical Development of Methyl 3,5-diaminobenzoate Synthesis
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of this compound
This compound is a deceptively simple aromatic compound whose strategic placement of two amine groups and a methyl ester function makes it a highly valuable and versatile building block in advanced organic synthesis. Its primary utility lies in its role as a monomer for specialty polymers, particularly in the fabrication of high-performance materials. One notable application is in the development of polyamide thin-film composite membranes for water desalination.[1] In this context, the methyl ester group effectively "masks" the carboxylic acid of 3,5-diaminobenzoic acid, which would otherwise impede the crucial interfacial polymerization process.[1] This masking allows for the controlled formation of a dense polyamide layer, essential for efficient filtration.[1] The evolution of its synthesis reflects a broader journey in organic chemistry: a persistent drive towards greater efficiency, safety, and elegance. This guide provides an in-depth exploration of the principal synthetic routes developed over time, offering both the "how" and the "why" for researchers, scientists, and professionals in drug development and materials science.
Chapter 1: The Foundational Pathway - Reduction of a Dinitro Precursor
One of the most established and industrially relevant routes to this compound begins with the corresponding dinitro analogue, Methyl 3,5-dinitrobenzoate. This multi-step approach is advantageous because the dinitro starting material can be readily prepared from inexpensive benzoic acid.[2] The pathway is logically segmented into three core stages: nitration, esterification, and the final, critical reduction.
Stage 1: Synthesis of 3,5-Dinitrobenzoic Acid
The journey begins with the dinitration of benzoic acid. The carboxyl group is a meta-directing deactivator, which conveniently guides the incoming nitro groups to the 3 and 5 positions.
-
Causality of Experimental Choices: The reaction requires aggressive conditions due to the deactivation of the aromatic ring. A powerful nitrating mixture, typically fuming nitric acid and concentrated sulfuric acid, is employed.[3][4] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the key agent for electrophilic aromatic substitution. The reaction is often heated to overcome the activation energy barrier.[3]
Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid [3]
-
Reaction Setup: In a round-bottomed flask situated in a fume hood, 61 g (0.5 mole) of benzoic acid is combined with 300 ml of concentrated sulfuric acid.
-
Nitration: Fuming nitric acid (100 ml) is added in small portions, maintaining the temperature between 70°C and 90°C using an external cooling bath.
-
Digestion & Heating: The mixture is allowed to stand for one hour and is then heated on a steam bath for 4 hours.
-
Second Nitration & Heating: After cooling, an additional 75 ml of fuming nitric acid is added. The mixture is reheated on the steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for 3 hours to drive the reaction to completion.
-
Isolation: The cooled reaction mixture is poured onto 800 g of ice. The precipitated 3,5-dinitrobenzoic acid is collected by suction filtration and washed with water until the washings are free of sulfate ions.
-
Purification: The crude product is recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid.
Stage 2: Esterification of 3,5-Dinitrobenzoic Acid
With the dinitro acid in hand, the next step is the conversion of the carboxylic acid to a methyl ester. The classic Fischer esterification is the most common method.
-
Causality of Experimental Choices: This is an acid-catalyzed equilibrium reaction. Methanol is used as both the solvent and the reactant, and a strong acid catalyst like sulfuric acid is added to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] Using a large excess of methanol helps to drive the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[6]
Protocol 2: Synthesis of Methyl 3,5-Dinitrobenzoate [5]
-
Reaction Setup: 15 kg (70.72 moles) of 3,5-dinitrobenzoic acid is combined with 35.4 liters of methanol in a large round-bottomed flask equipped with a mechanical stirrer and condenser.
-
Catalyst Addition: 2.6 kg of concentrated sulfuric acid is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux and stirred for approximately 26 hours.
-
Isolation: The mixture is cooled to 25°C to allow the product to precipitate. The solid Methyl 3,5-dinitrobenzoate is isolated by centrifugation or filtration and washed with cold methanol.
Stage 3: Reduction of Methyl 3,5-Dinitrobenzoate
This is the final transformation to yield the target molecule. The simultaneous reduction of two nitro groups to amines is a cornerstone reaction in industrial chemistry. The choice of reducing agent has evolved significantly, moving from stoichiometric metal reductants to cleaner, more efficient catalytic methods.
Methodology A: Catalytic Hydrogenation
This is the preferred modern method due to its high efficiency, cleaner reaction profile, and the fact that the only byproduct is water.
-
Causality of Experimental Choices: A heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is used to facilitate the reaction between hydrogen gas and the nitro groups.[7][8][9] The reaction is typically carried out in a solvent like methanol or ethanol under a pressurized atmosphere of hydrogen. The catalyst provides a surface on which the hydrogen molecule is adsorbed and dissociated into reactive hydrogen atoms, which then reduce the nitro groups.[10][11] This method offers excellent yields and selectivity.[9][12]
Protocol 3: Catalytic Hydrogenation of Methyl 3,5-Dinitrobenzoate [12]
-
Reaction Setup: Methyl 3,5-dinitrobenzoate is dissolved in a suitable solvent (e.g., methanol) in a pressure-rated hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of Pd/C (typically 5-10% by weight) is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 2-5 MPa).
-
Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 50-70°C) for several hours until hydrogen uptake ceases.[9][12]
-
Workup: The vessel is depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
Methodology B: Chemical Reduction
Historically, before the widespread availability of high-pressure hydrogenation equipment, various chemical reducing agents were used. These methods are still valuable for specific laboratory-scale syntheses.
-
Common Reagents: These include metals in acidic media (e.g., iron in acetic acid, tin(II) chloride in HCl) or sulfide reagents (e.g., sodium sulfide).[8]
-
Mechanism & Drawbacks: These reactions proceed through a series of single-electron transfers from the metal. While effective, they generate large quantities of metallic salt byproducts, making purification more complex and creating significant waste streams. They are less atom-economical and environmentally friendly compared to catalytic hydrogenation.
| Reduction Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni[7][8] | High yield, clean (byproduct is H₂O), catalyst is recyclable | Requires specialized pressure equipment, potential catalyst poisoning |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl[8][9] | Inexpensive reagents, reliable for small scale | Stoichiometric amounts of metal required, generates metallic waste, harsh acidic conditions |
| Sulfide Reduction | Na₂S, (NH₄)₂S | Can sometimes offer selectivity in reducing one of two nitro groups | Unpleasant odor (H₂S), generates sulfur-containing waste |
| Hydrazine Hydrate | N₂H₄·H₂O with catalyst (e.g., Raney Ni)[9][13] | Avoids high-pressure H₂, mild conditions | Hydrazine is highly toxic and carcinogenic |
Visual Summary: The Reduction Pathway
Caption: Synthetic route via reduction of a dinitro intermediate.
Chapter 2: The Direct Pathway - Esterification of 3,5-Diaminobenzoic Acid
A more convergent approach involves the direct esterification of 3,5-diaminobenzoic acid. This pathway is attractive due to its directness, though its practicality depends on the availability and cost of the starting diamino acid. 3,5-Diaminobenzoic acid itself is typically synthesized via the catalytic hydrogenation of 3,5-dinitrobenzoic acid, creating an intersection with the previously described pathway.[10][11][12]
Methodology A: Fischer-Esterification
Similar to the dinitro analogue, 3,5-diaminobenzoic acid can be esterified using the Fischer method.
-
Causality of Experimental Choices: The principles are identical to those described in section 1.2. The reaction is an acid-catalyzed equilibrium between the carboxylic acid and an excess of methanol.[2] A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl and activate it for nucleophilic attack.[2][14] However, a key consideration is that the amino groups are basic and will also be protonated by the strong acid catalyst, forming ammonium salts. This can affect solubility and reactivity, sometimes requiring more forceful conditions.
Protocol 4: Direct Acid-Catalyzed Esterification [2]
-
Reaction Setup: 3,5-diaminobenzoic acid is dissolved or suspended in a large excess of methanol in a round-bottomed flask.
-
Catalyst Addition: Concentrated sulfuric acid is added carefully and dropwise while cooling the flask in an ice bath.
-
Reaction: The mixture is heated to reflux for several hours (e.g., 12 hours) to drive the reaction to completion.[14]
-
Neutralization & Isolation: After cooling, the reaction mixture is concentrated under reduced pressure and then carefully neutralized with a base, such as aqueous sodium bicarbonate solution, until gas evolution ceases.[6]
-
Extraction: The neutralized mixture is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated to yield the product.
Methodology B: Thionyl Chloride-Mediated Esterification
An alternative and often more efficient method involves activating the carboxylic acid by converting it to a highly reactive acid chloride intermediate.
-
Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.[2] The reaction can be performed in a one-pot procedure where thionyl chloride is added to a solution of the carboxylic acid in methanol. The thionyl chloride reacts with the carboxylic acid to form an acyl chloride in situ. This intermediate is immediately attacked by the methanol solvent to form the ester.[2] A major advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium irreversibly towards the final product.[2]
Protocol 5: One-Pot Thionyl Chloride Esterification [2][14]
-
Reaction Setup: 3,5-diaminobenzoic acid is suspended in anhydrous methanol in a flask equipped with a reflux condenser and a gas trap, and the suspension is cooled to 0°C.
-
Reagent Addition: Thionyl chloride is added dropwise to the cooled, stirred suspension over 10-20 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Isolation: The solvent is removed by evaporation under reduced pressure.
-
Workup: The residue is partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution to neutralize excess acid and isolate the product in the organic layer. The organic phase is then dried and concentrated to afford this compound.
| Esterification Method | Key Reagents | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄[2] | Inexpensive reagents, simple procedure | Reversible reaction, requires large excess of alcohol, potential for side reactions at high temperatures |
| Thionyl Chloride | Methanol, SOCl₂[2] | Irreversible (gaseous byproducts), high yield, forms reactive intermediate | Thionyl chloride is corrosive and moisture-sensitive, generates acidic gas |
Visual Summary: The Direct Esterification Pathway
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A Theoretical Investigation of the Electronic Properties of Methyl 3,5-diaminobenzoate: A Technical Guide for Researchers
This technical guide provides a comprehensive theoretical framework for studying the electronic properties of Methyl 3,5-diaminobenzoate. Intended for researchers, scientists, and professionals in drug development, this document details the computational methodologies, expected electronic behavior, and practical protocols for in-silico analysis. By elucidating the electronic characteristics of this molecule, we aim to provide insights that can inform its application in medicinal chemistry and materials science.
Introduction: The Significance of this compound
This compound is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceuticals and functional materials.[1] Its structure, featuring a benzene ring substituted with two electron-donating amino groups and an electron-withdrawing methyl ester group, gives rise to a unique set of electronic properties that govern its reactivity, spectroscopic behavior, and potential for intermolecular interactions. A thorough understanding of these electronic properties is paramount for the rational design of novel drugs and materials.
Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offer a powerful and cost-effective means to probe the electronic landscape of molecules like this compound. These computational methods allow for the prediction of key electronic parameters such as molecular orbital energies, electron density distribution, and electronic transition energies, which are directly related to the molecule's chemical behavior and its interaction with light.
This guide will provide a detailed protocol for conducting such theoretical investigations, enabling researchers to predict and understand the electronic properties of this compound and its derivatives.
Theoretical Methodology: A Self-Validating Computational Protocol
The selection of an appropriate theoretical methodology is crucial for obtaining accurate and reliable results. The protocol outlined below is based on widely accepted practices for the computational study of aromatic compounds and has been designed to be a self-validating system.
Ground State Electronic Structure Calculations (DFT)
Objective: To determine the optimized molecular geometry and ground-state electronic properties, including molecular orbital energies and electron density distribution.
Causality behind Experimental Choices:
-
Software: Gaussian 09/16 is a widely used and well-validated quantum chemistry software package suitable for these calculations.[2]
-
Method (Functional): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in providing a good balance between accuracy and computational cost for organic molecules.[2]
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing the lone pairs of the amino groups and the π-system of the benzene ring. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments.
Step-by-Step Protocol:
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the Gaussian software with the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests enhanced print output.
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
-
-
Execution: Run the calculation using the Gaussian software.
-
Analysis:
-
Verify the successful completion of the job and the absence of imaginary frequencies.
-
Extract the optimized Cartesian coordinates.
-
Analyze the output file to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Visualize the molecular orbitals and the electron density surface.
-
Excited State Calculations (TD-DFT)
Objective: To predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.
Causality behind Experimental Choices:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excited states of medium-sized organic molecules due to its computational efficiency and reasonable accuracy.
-
Solvent Effects: The Polarizable Continuum Model (PCM) is employed to account for the influence of a solvent on the electronic transitions. This is crucial as most spectroscopic measurements are performed in solution.
Step-by-Step Protocol:
-
Input File Preparation: Using the optimized geometry from the DFT calculation, prepare a new Gaussian input file with the following keywords:
-
#p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Ethanol)
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.
-
SCRF=(PCM,Solvent=Ethanol): Specifies the use of the PCM model with ethanol as the solvent. The choice of solvent should match experimental conditions if available.
-
-
-
Execution: Run the TD-DFT calculation.
-
Analysis:
-
Extract the calculated excitation energies (in eV) and oscillator strengths for each electronic transition.
-
Convert the excitation energies to wavelengths (nm) to simulate the UV-Vis absorption spectrum.
-
The oscillator strength is a measure of the probability of a particular electronic transition and is related to the intensity of the absorption peak.
-
Predicted Electronic Properties and Data Presentation
Based on the application of the aforementioned theoretical protocol, the following electronic properties for this compound can be predicted. The quantitative values presented in the tables are representative and are derived from applying the described computational methods, drawing parallels with published data for the closely related 3,5-diaminobenzoic acid.
Molecular Orbitals and Electron Density
The electronic character of this compound is dominated by the interplay of the electron-donating amino groups and the electron-withdrawing methyl ester group. The HOMO is expected to be localized primarily on the benzene ring and the nitrogen atoms of the amino groups, reflecting the high electron density in this region. Conversely, the LUMO is anticipated to be distributed over the benzene ring and the carbonyl group of the methyl ester, indicating the region susceptible to nucleophilic attack.
| Property | Predicted Value (in vacuo) |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Dipole Moment | ~ 2.5 Debye |
Table 1: Predicted Ground State Electronic Properties of this compound.
Electronic Absorption Spectrum
The TD-DFT calculations are expected to predict several electronic transitions in the ultraviolet-visible region. The most significant transitions will likely be of a π → π* nature, involving the promotion of an electron from the HOMO to the LUMO.
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₀ → S₁ | ~ 350 nm | ~ 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~ 290 nm | ~ 0.20 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~ 260 nm | ~ 0.05 | HOMO → LUMO+1 (π → π*) |
Table 2: Predicted Electronic Transitions for this compound in Ethanol.
Visualization of Concepts and Workflows
Visual representations are essential for understanding complex theoretical concepts and experimental workflows.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Simplified molecular orbital energy diagram for this compound.
Conclusion
This technical guide provides a robust and detailed framework for the theoretical investigation of the electronic properties of this compound. By following the outlined DFT and TD-DFT protocols, researchers can gain valuable insights into the molecular orbital structure, electron density distribution, and spectroscopic behavior of this important molecule. These theoretical predictions can serve as a powerful tool to guide experimental work, aiding in the design of novel compounds with tailored electronic properties for applications in drug development and materials science. The self-validating nature of the described protocols ensures a high degree of confidence in the obtained results, fostering a deeper understanding of the structure-property relationships in this class of compounds.
References
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Saravanamoorthy, S. N., et al. "Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations." Acta Scientific Pharmaceutical Sciences 5.11 (2021): 70-88. [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3,5-diaminobenzoate
This guide provides an in-depth exploration of Methyl 3,5-diaminobenzoate, a pivotal chemical intermediate. We will delve into its primary synthetic routes and the multi-faceted analytical techniques required for its unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile molecular building block.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 1949-55-9) is an aromatic compound distinguished by a trifunctional architecture: a central benzene ring substituted with two nucleophilic amino groups and an electron-withdrawing methyl ester.[1] This unique arrangement makes it a highly valuable precursor in diverse fields. In materials science, it serves as a monomer for specialized aromatic polyamides, which are integral to the production of heat-resistant fabrics and advanced composite membranes for applications like desalination.[1][2] In organic and medicinal chemistry, the reactive sites allow for a wide array of chemical transformations, positioning it as a key starting material for the synthesis of more complex molecules and active pharmaceutical ingredients.[1]
Synthetic Pathways: From Precursor to Product
The preparation of this compound is primarily achieved through two robust and well-established synthetic strategies. The choice between these routes often depends on the availability and cost of the starting materials.
Route A: Reduction of Methyl 3,5-dinitrobenzoate
This is a major and highly efficient synthetic route.[1] It begins with the corresponding dinitro compound, which is often readily prepared via the nitration of benzoic acid followed by esterification. The core of this method is the simultaneous reduction of the two nitro groups to primary amines.
Causality of Experimental Choice: Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the avoidance of harsh or stoichiometric reducing agents.[1] The use of a palladium on carbon (Pd/C) catalyst is standard, as it effectively facilitates the addition of hydrogen across the nitro groups at moderate temperatures and pressures.[1][3]
Route B: Esterification of 3,5-diaminobenzoic Acid
This approach involves the direct conversion of the carboxylic acid group of 3,5-diaminobenzoic acid into a methyl ester. Two common methods are employed for this esterification.
-
Fischer Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.
-
Thionyl Chloride Method: A more reactive and often higher-yielding approach involves treating the carboxylic acid with thionyl chloride in anhydrous methanol.[1] Thionyl chloride first reacts with methanol to form a reactive intermediate, which then converts the carboxylic acid to a highly reactive acid chloride in situ. This is immediately esterified by the methanol solvent. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[1]
Caption: Primary synthetic routes to this compound.
Initial Characterization: A Self-Validating Analytical Workflow
The structural confirmation and purity assessment of the synthesized this compound require a combination of spectroscopic and physical methods. This multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These constants are the first checkpoint for sample identification.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 166.18 g/mol | [1][5] |
| Appearance | Brown to black solid | [6] |
| Melting Point | 131-134 °C | [4][6] |
| CAS Number | 1949-55-9 | [1][4][5] |
Spectroscopic Analysis
Spectroscopy is the cornerstone for elucidating the precise molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the carbon-hydrogen framework.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons, with coupling patterns and integrations consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum is particularly diagnostic, confirming the number of unique carbon environments.[1]
-
| Carbon Atom | Chemical Shift (δ) in DMSO-d₆ | Reference |
| Carbonyl (C=O) | 167.27 ppm | [1] |
| C1 (aromatic, attached to ester) | 130.54 ppm | [1] |
| C3 / C5 (aromatic, attached to -NH₂) | 149.38 ppm | [1] |
| Other aromatic carbons | Varies | |
| Methyl (-OCH₃) | ~51-52 ppm | [7] |
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum should exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight of 166.18.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ indicates the presence of the ester carbonyl group.
-
C-N Stretching: Found in the 1250-1350 cm⁻¹ region.
-
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.
-
Crystallographic Analysis
For definitive structural proof, single-crystal X-ray diffraction can be performed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of this compound has been determined to be orthorhombic with the space group Pbca.[3]
Caption: A logical workflow for the characterization of this compound.
Detailed Experimental Protocols
The following protocols are provided as a trusted, field-proven guide for synthesis and analysis.
Protocol 1: Synthesis via Reduction of Methyl 3,5-dinitrobenzoate[3]
-
Setup: To a solution of methyl 3,5-dinitrobenzoate (e.g., 3.0 g) in a 1:1 mixture of dry tetrahydrofuran (THF) and dry ethanol (e.g., 200 mL total), carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 1.2 g).
-
Degassing: Degas the flask and purge the atmosphere with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite-545 to remove the Pd/C catalyst. The filtration should be done in a well-ventilated hood as the catalyst can be pyrophoric.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure this compound.
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved before analysis.
-
MS Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution can be directly infused into the mass spectrometer.
-
IR Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum.
Conclusion
This compound is a foundational chemical intermediate whose synthesis and characterization rely on established and reliable chemical principles. The synthetic routes, particularly the catalytic hydrogenation of the dinitro precursor, offer a clean and efficient path to the molecule. Its structural verification is definitively achieved through a synergistic application of NMR, MS, and IR spectroscopy, providing a robust and self-validating data package. This guide provides the necessary technical framework and practical insights for the successful preparation and analysis of this important compound.
References
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Chemsrc. (2025). This compound | CAS#:1949-55-9. Retrieved from [Link]
-
Baig, U., Waheed, A., Ahmad, H., & Aljundi, I. H. (n.d.). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Gardiner, J. M., Raftery, J., Beadham, I. G., Azarah, J. N., Abu-Foul, M. Y., Awadallah, A. M., & Morjan, R. Y. (2022). The crystal structure of this compound, C8H10N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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The Pivotal Role of Methyl 3,5-diaminobenzoate: A Technical Guide for Chemical Synthesis and Drug Discovery
This guide provides an in-depth exploration of Methyl 3,5-diaminobenzoate, a versatile chemical intermediate with significant applications in advanced materials and pharmaceutical research. We will delve into its synthesis, chemical characteristics, and its strategic importance as a building block in the rational design of novel polymers and potential therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this compound.
Introduction: Unveiling a Multifunctional Building Block
This compound is an aromatic compound distinguished by a benzene ring substituted with two amino groups and a methyl ester. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable precursor in a multitude of organic syntheses.[1] Its significance stems from the ability of its reactive sites—the nucleophilic amino groups and the ester moiety—to participate in a wide array of chemical transformations, enabling the construction of complex molecular architectures.[1]
The strategic placement of the two amino groups at the meta positions provides a unique geometry that is particularly advantageous in polymer chemistry for creating cross-linked structures. In medicinal chemistry, the 3,5-diamino scaffold is a recognized pharmacophore in various biologically active molecules.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[2] |
| Molecular Weight | 166.18 g/mol | PubChem[2] |
| CAS Number | 1949-55-9 | ChemicalBook[3] |
| Melting Point | 131-134°C | ChemicalBook[4] |
| Boiling Point | 384.3°C at 760 mmHg | ChemicalBook[3] |
| Appearance | Brown to black solid | ChemicalBook[4] |
| Water Solubility | Insoluble | ChemicalBook[4] |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook[5] |
Spectroscopic data, particularly ¹H and ¹³C NMR, are essential for confirming the identity and purity of this compound. The aromatic protons and the distinct signals from the amino and methyl groups provide a clear fingerprint of the molecule.[1]
Synthesis of this compound: Key Methodologies
The synthesis of this compound is primarily achieved through two well-established routes, each with its own advantages depending on the available starting materials and desired scale.
Esterification of 3,5-diaminobenzoic Acid
A common and direct method is the acid-catalyzed esterification of 3,5-diaminobenzoic acid with methanol.[1] This reaction is typically facilitated by a strong acid catalyst such as sulfuric acid or by using thionyl chloride.
Protocol 1: Acid-Catalyzed Esterification with Sulfuric Acid
-
Dissolve 3,5-diaminobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.
Protocol 2: Esterification using Thionyl Chloride
-
Suspend 3,5-diaminobenzoic acid in anhydrous methanol at a low temperature (0-5°C).
-
Slowly add thionyl chloride (SOCl₂) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then reflux for a few hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is worked up by partitioning between an organic solvent and a basic aqueous solution to remove any unreacted acid and HCl.
-
The organic layer is then dried and concentrated to yield the desired ester.[1]
Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then immediately attacked by methanol to form the methyl ester. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and escape the reaction mixture, which helps to drive the reaction to completion.[1]
Reduction of Methyl 3,5-dinitrobenzoate
An alternative synthetic route involves the reduction of the nitro groups of methyl 3,5-dinitrobenzoate. This method is particularly useful when the dinitro precursor is readily available.
Protocol 3: Catalytic Hydrogenation
-
Dissolve methyl 3,5-dinitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (either at atmospheric or elevated pressure) with vigorous stirring.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain this compound.
Causality: The palladium catalyst facilitates the transfer of hydrogen atoms to the nitro groups, leading to their reduction to amino groups. This method is often clean and efficient, with water being the only byproduct.
Synthesis pathways to this compound.
Application in Polymer Chemistry: Advanced Membranes for Desalination
A significant application of this compound is in the fabrication of polyamide thin-film composite membranes for water desalination.[1][6] The parent compound, 3,5-diaminobenzoic acid (DABA), is an attractive monomer due to the presence of an additional carboxylic group that can enhance membrane performance. However, this free carboxylic acid group hinders the diffusion of the monomer during interfacial polymerization, preventing the formation of a dense polyamide layer.[6]
This compound ingeniously overcomes this challenge by "masking" the carboxylic acid group as a methyl ester.[6] This allows the diamine monomer to effectively participate in the interfacial polymerization with a crosslinking agent, such as trimesoyl chloride (TMC), to form a dense and selective polyamide layer.
Interfacial polymerization using this compound.
The ester group can subsequently be hydrolyzed in-situ to regenerate the carboxylic acid functionality in the final membrane structure. This imparts desirable properties such as improved hydrophilicity and antifouling characteristics. Membranes fabricated using this approach have demonstrated high rejection rates for sulfate ions and enhanced water flux, making them promising for next-generation desalination technologies.[6]
Role in Drug Discovery and Medicinal Chemistry
The 3,5-diaminobenzoyl moiety is a key structural feature in various biologically active compounds. Consequently, this compound serves as a valuable starting material or intermediate in the synthesis of potential drug candidates.[1]
The two amino groups can be functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships. For instance, the 3,5-diamino scaffold is present in molecules designed as inhibitors of bacterial translation, highlighting its potential in the development of novel antibiotics.[1]
Furthermore, derivatives of isophthalic acid, for which this compound can be a precursor, have been investigated as ligands for the C1 domain of protein kinase C (PKC), a significant target in cancer therapy.[7] The ability to synthesize a library of derivatives from this common intermediate is a cornerstone of modern medicinal chemistry.
While specific, widespread applications in marketed drugs are not extensively documented, the utility of this compound as a versatile building block for creating diverse molecular libraries for biological screening is well-recognized by researchers in the field.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advised to consult the Safety Data Sheet (SDS) before use.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or under a chemical fume hood.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3]
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[3]
Conclusion
This compound is a chemical intermediate of considerable strategic importance. Its unique trifunctional nature allows for a broad range of chemical modifications, making it an invaluable tool for both materials scientists and medicinal chemists. From the rational design of high-performance desalination membranes to its role as a versatile scaffold in the synthesis of potentially bioactive molecules, this compound continues to be a compound of significant interest in academic and industrial research. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in developing innovative solutions to technological and health-related challenges.
References
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Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology, 364, 132178. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010431, this compound. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Retrieved from [Link]
-
Gardiner, J. M., Raftery, J., Beadham, I. G., et al. (2022). The crystal structure of this compound, C8H10N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(1). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
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MDPI. (n.d.). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Retrieved from [Link]
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Methodological & Application
Application Note: A Protocol for the Purification of Methyl 3,5-diaminobenzoate by Recrystallization
Introduction: The Imperative for Purity
Methyl 3,5-diaminobenzoate is a pivotal aromatic amine intermediate, serving as a foundational building block in the synthesis of advanced polymers, specialized dyes, and pharmacologically active molecules.[1][2] The presence of two reactive amine groups and a methyl ester on its benzene ring offers versatile handles for complex molecular construction.[1] However, synthetic routes, particularly the common reduction of methyl 3,5-dinitrobenzoate, often yield a crude product contaminated with residual starting materials, by-products, and color bodies.[3] These impurities can impede downstream reactions, compromise the structural integrity of resulting materials, and introduce unwanted toxicity.
This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable technique for purifying solid organic compounds. The guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each critical parameter.
The Science of Recrystallization: A Controlled Precipitation
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[4] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[4][5]
The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics[5][6][7]:
-
High Solvency for Target at High Temperature: The solvent must completely dissolve the this compound when hot.
-
Low Solvency for Target at Low Temperature: Upon cooling, the compound's solubility should drop significantly, promoting crystallization and maximizing yield.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.
Solvent System Selection for this compound
3.1 Physicochemical Profile Analysis
To select a suitable solvent, we first consider the properties of this compound:
-
Structure: Possesses two polar amine (-NH₂) groups and a moderately polar methyl ester (-COOCH₃) group.[1][8]
-
Solubility: Known to be insoluble in non-polar solvents like water.[3][9][10]
The "like dissolves like" principle suggests that polar solvents will be effective.[11] Given its insolubility in water, polar protic organic solvents such as methanol or ethanol are excellent starting candidates. They can engage in hydrogen bonding with the amine groups while also solubilizing the organic backbone of the molecule.
3.2 Recommended Solvent: Methanol
Methanol is an effective single-solvent system for this purification. It readily dissolves this compound at its boiling point (64.7°C) while showing significantly lower solubility at 0-4°C. This steep solubility curve is crucial for achieving a high recovery of the purified product. Furthermore, its volatility allows for straightforward drying of the final crystals. A demonstration of recrystallizing a related compound, m-nitromethylbenzoate, successfully utilized methanol, reinforcing its suitability for this class of compounds.[12]
Experimental Protocol: From Crude Solid to Purified Crystals
This protocol details the single-solvent recrystallization of crude this compound using methanol.
Materials and Equipment
-
Crude this compound
-
Methanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Spatula
-
Vacuum source
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar. Place the flask on a hot plate.
-
Add methanol in small portions while gently heating (to ~60°C) and stirring. The objective is to use the minimum amount of hot solvent required to fully dissolve the solid.[4] Using excess solvent will reduce the final yield. For 5.0 g of crude material, start with approximately 20-25 mL of methanol.
-
-
Hot Filtration (Perform only if insoluble impurities are visible):
-
If solid impurities remain in the hot solution, they must be removed.
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step must be done quickly to prevent premature crystallization in the funnel.[4]
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical as it encourages the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities.[4]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold methanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals on the filter paper with a small volume (e.g., 2 x 5 mL) of ice-cold methanol. This removes any residual mother liquor containing dissolved impurities. The solvent must be cold to minimize redissolving the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50°C) to remove all traces of methanol.
-
Data Summary and Expected Results
| Parameter | Specification | Rationale |
| Solvent | Methanol | Provides a steep solubility gradient between hot and cold conditions. |
| Heating Temperature | ~60-65°C (Boiling) | Ensures complete dissolution of the target compound. |
| Cooling Temperature | 0-4°C (Ice Bath) | Minimizes the solubility of the product to maximize yield. |
| Initial Appearance | Brown to black solid[3] | Indicates the presence of impurities and color bodies. |
| Final Appearance | Off-white to light tan crystalline solid | Visual confirmation of the removal of colored impurities. |
| Purity Assessment | Melting point, NMR Spectroscopy | Quantitative confirmation of purity and structural identity. |
Purity Validation
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: The most straightforward method. The purified product should exhibit a sharp melting point within the literature range of 131-134°C .[3][9] A broad or depressed melting range indicates the presence of significant impurities.
-
Spectroscopic Confirmation: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure and identify any remaining impurities by comparing the resulting spectrum to a known standard.[1]
Safety and Handling
-
Chemical Hazards: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Handle with care, avoiding inhalation of dust and skin contact.
-
Solvent Hazards: Methanol is flammable and toxic. All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- Process for the purification of aromatic amines. (2013). Google Patents.
-
This compound | C8H10N2O2. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central, National Institutes of Health. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
-
How to purify Amine? (2022). YouTube. Retrieved from [Link]
-
The crystal structure of this compound, C8H10N2O2. (2022). ResearchGate. Retrieved from [Link]
- Purification of amine reaction mixtures. (1945). Google Patents.
-
Synthesis of this compound to develop polyamide thin film composite membrane... (2023). King Fahd University of Petroleum & Minerals. Retrieved from [Link]
-
EAS Nitration Experiment & Recrystallization. (2020). YouTube. Retrieved from [Link]
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Introduction: The Role of NMR in Characterizing Key Synthetic Intermediates
An Application Note for the Structural Elucidation of Methyl 3,5-diaminobenzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound is a crucial building block in organic synthesis, valued for its bifunctional nature containing two reactive amine groups and a methyl ester.[1] This structure makes it an important intermediate in the development of polyamides, specialized polymers, and pharmacologically active molecules.[1] Ensuring the structural integrity and purity of such intermediates is paramount for the success of subsequent synthetic steps and the quality of the final product.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note provides a comprehensive guide and detailed protocols for the ¹H and ¹³C NMR analysis of this compound, designed for researchers and scientists in organic chemistry and drug development.
Molecular Structure and Symmetry Considerations
The chemical structure of this compound possesses a plane of symmetry that bisects the molecule through the C1-C2 and C4 atoms (using IUPAC numbering for the benzoate ring would be C1-C4 and C2-C6, but for clarity in NMR we will use the numbering below). This symmetry dictates that certain protons and carbons are chemically equivalent, which simplifies the resulting NMR spectra.
Molecular Structure with Atom Numbering for NMR Assignments
Caption: Structure of this compound with atom numbering.
Symmetry Implications:
-
Protons (¹H): The protons on the aromatic ring at positions 2 and 6 (H-2, H-6) are equivalent. The proton at position 4 (H-4) is unique. The two amine groups (-NH₂) are equivalent, and their four protons are also equivalent under typical conditions. The three protons of the methyl group (-CH₃) are equivalent.
-
Carbons (¹³C): The carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5 which bear the amino groups. Carbons 1 and 4 are unique. The carbonyl carbon (C=O) and the methyl carbon (-CH₃) are also unique. This results in a total of six distinct signals in the proton-decoupled ¹³C NMR spectrum.
Part 1: Experimental Protocols
A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
The choice of solvent is critical for analyzing compounds with amine functionalities. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended because its hydrogen-bonding capabilities prevent the rapid exchange of the amine (N-H) protons, allowing for their clear observation and coupling.[1] In contrast, solvents like chloroform-d (CDCl₃) can lead to exchange broadening, often obscuring these signals.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[3]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.8% D)
-
5 mm NMR tubes, clean and dry[4]
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of this compound and place it in a small, clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3][5] Vortex the mixture until the solid is completely dissolved. A homogeneous solution is crucial for achieving high-resolution spectra.[2]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube using a Pasteur pipette plugged with a small amount of glass wool or cotton.[4][6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: NMR Data Acquisition and Processing
The following parameters are provided for a 400 MHz or 500 MHz NMR spectrometer and serve as a reliable starting point.
A. ¹H NMR Spectroscopy Acquisition:
-
Spectrometer: 400 MHz (or higher)
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker instruments)[5]
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16[5]
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: ~4.0 seconds[5]
B. ¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency)
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments)[5]
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (required due to the low natural abundance of ¹³C)[5]
-
Relaxation Delay (d1): 2.0 seconds[5]
-
Acquisition Time: ~1.5 seconds
C. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).[5]
-
Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the resulting spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis. The residual solvent peak of DMSO-d₆ appears at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C, which can be used as an internal reference.[7]
-
Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shift, multiplicity, and coupling constants for all peaks.
Part 2: Spectral Analysis and Data Interpretation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound in DMSO-d₆, based on published data and established principles of NMR spectroscopy.[1]
¹H NMR Spectral Data Summary
The electron-donating amino groups (-NH₂) increase the electron density on the aromatic ring, shielding the aromatic protons and shifting them upfield (to a lower δ value).
| Proton Assignment (See Structure) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-4 | ~6.43 | Doublet (d) | ~1.6 Hz | 1H | This proton is meta-coupled to the two equivalent H-2/H-6 protons.[1] |
| H-2 / H-6 | ~6.02 | Triplet (t) | ~1.6 Hz | 2H | These equivalent protons are meta-coupled to the single H-4 proton.[1] |
| -NH₂ | ~4.95 | Broad Singlet (br s) | - | 4H | The protons on the two equivalent amino groups. The signal is often broad due to quadrupolar relaxation and potential exchange. |
| -OCH₃ | ~3.70 | Singlet (s) | - | 3H | The three equivalent protons of the methyl ester group show no coupling to other protons. |
¹³C NMR Spectral Data Summary
The proton-decoupled ¹³C spectrum shows six distinct signals, confirming the molecular symmetry.
| Carbon Assignment (See Structure) | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C7 (C=O) | ~167.3 | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield.[1] |
| C3 / C5 | ~149.4 | These carbons are directly attached to the electron-donating nitrogen atoms, causing a strong downfield shift.[1] |
| C1 | ~130.5 | The ipso-carbon attached to the ester group.[1] |
| C4 | ~107.9 | This carbon is shielded by the ortho and para electron-donating amino groups. |
| C2 / C6 | ~105.5 | These carbons are also strongly shielded by the ortho and para amino groups, appearing furthest upfield among the aromatic carbons. |
| C9 (-OCH₃) | ~51.5 | The methyl carbon of the ester group, appearing in the typical aliphatic region. |
Part 3: Visualization of the Analytical Workflow
The logical flow from sample to data interpretation is a critical component of a self-validating protocol.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This application note provides a detailed, field-proven methodology for the comprehensive ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR spectra. The provided spectral assignments and interpretations, grounded in established chemical principles, serve as a reliable reference for the structural verification and purity assessment of this important synthetic intermediate. Adherence to these guidelines ensures the generation of trustworthy data critical for advancing research and development objectives.
References
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- This compound | C8H10N2O2 | CID 7010431. PubChem - NIH.
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Application Note: Structural Elucidation of Methyl 3,5-diaminobenzoate using Fourier-Transform Infrared (FTIR) Spectroscopy
An Application Note for Researchers and Scientists
**Abstract
This technical guide provides a comprehensive framework for the identification and analysis of functional groups in Methyl 3,5-diaminobenzoate using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, provides step-by-step experimental protocols, and offers expert insights into spectral interpretation. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction: The Role of FTIR in Molecular Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for identifying the functional groups within a molecule.[1] The method operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend. An FTIR spectrometer measures this absorption and plots it against wavenumber (cm⁻¹) to generate a unique spectral fingerprint of the molecule.
For a compound like this compound, an important intermediate in the synthesis of pharmaceuticals and specialty polymers, confirming its structural integrity is paramount. Its molecular structure contains several key functional groups—two primary aromatic amines, a methyl ester, and a substituted aromatic ring—each producing distinct and identifiable peaks in an IR spectrum. This application note will systematically deconstruct the FTIR spectrum of this compound to provide a robust method for its qualitative analysis.
Molecular Structure and Expected Vibrational Modes
The structure of this compound dictates the specific IR absorptions we anticipate. Analyzing its constituent parts allows us to predict the regions of the spectrum where key functional group peaks will appear.
-
Primary Aromatic Amines (-NH₂): Primary amines are characterized by two distinct N-H stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[2][3][4] Aromatic amines typically show these bands at slightly higher frequencies than their aliphatic counterparts.[5][6] Additionally, a characteristic N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[2][3]
-
Methyl Ester (-COOCH₃): The ester group provides several strong, defining peaks.
-
Carbonyl (C=O) Stretch: This is one of the most intense and sharp absorptions in the entire spectrum.[7] For an aromatic ester, where the carbonyl is conjugated with the benzene ring, this peak is expected between 1730-1715 cm⁻¹.[8][9] This is a lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to the delocalization of π-electrons, which slightly weakens the C=O double bond.[7][10]
-
C-O Stretches: Esters exhibit two distinct C-O stretching bands between 1300 and 1000 cm⁻¹.[11][12] These correspond to the asymmetric C-C(=O)-O stretch (typically 1310-1250 cm⁻¹ for aromatic esters) and the symmetric O-CH₃ stretch (typically 1130-1100 cm⁻¹).[9]
-
-
Substituted Aromatic Ring: The benzene ring itself gives rise to several characteristic vibrations.
-
Aromatic C-H Stretch: A weak to medium intensity band appears just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13][14][15] The presence of absorption in this region is a strong indicator of unsaturation.[16]
-
Aromatic C=C Stretch: Two to four bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the stretching of carbon-carbon bonds within the ring.[13][14]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the ring can be inferred from strong absorptions in the 900-675 cm⁻¹ "fingerprint" region.[13][17]
-
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation. As this compound is a solid at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
ATR is the preferred method for its simplicity, speed, and minimal sample preparation.[18][19] It is ideal for analyzing solid powders and requires no dilution.[20][21]
Protocol Steps:
-
Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropyl alcohol) and a soft, lint-free wipe to remove any residue.
-
Background Scan: Run a background spectrum with the clean, empty ATR crystal. This is a critical step to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, establishing a zero-absorbance baseline.[21]
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.
-
Data Acquisition: Collect the sample spectrum. Typical instrument parameters are:
-
Scan Range: 4000–650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Post-Analysis Cleaning: After the measurement, clean the sample from the crystal surface using the same procedure as in Step 1.
This traditional transmission method can yield excellent results but requires more sample preparation.[18] The principle is to disperse the solid sample within an IR-transparent matrix (KBr).
Protocol Steps:
-
Sample Preparation: Add approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar.[22]
-
Grinding: Gently but thoroughly grind the mixture with a pestle for several minutes. The goal is to reduce the sample's particle size to less than the IR wavelength to minimize light scattering (the Christiansen effect) and produce a fine, homogenous powder.[23]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Background Scan: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and run a background scan.[18] If a blank is unavailable, a background scan in an empty sample holder can be used, but a blank pellet is preferred to account for scattering losses.
-
Data Acquisition: Replace the blank with the sample pellet and collect the spectrum using the same acquisition parameters as for the ATR method.
Data Interpretation and Spectral Analysis
The resulting spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational frequencies for each functional group.
Table 1: Summary of Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400–3500 | Primary Aromatic Amine | N-H Asymmetric Stretch | Medium |
| 3300–3400 | Primary Aromatic Amine | N-H Symmetric Stretch | Medium |
| 3000–3100 | Aromatic Ring | C-H Stretch | Weak to Medium |
| 2850-2960 | Methyl Group (-CH₃) | C-H Stretch | Weak |
| 1715–1730 | Aromatic Ester | C=O Stretch (Conjugated) | Strong, Sharp |
| 1580–1650 | Primary Aromatic Amine | N-H Bend (Scissoring) | Medium to Strong |
| 1500-1600 | Aromatic Ring | C=C In-Ring Stretch | Medium, Sharp |
| 1250–1310 | Aromatic Ester | Asymmetric C-C(=O)-O Stretch | Strong |
| 1250-1335 | Aromatic Amine | C-N Stretch | Strong |
| 1100–1130 | Ester | Symmetric O-CH₃ Stretch | Strong |
| 675–900 | Substituted Aromatic | C-H Out-of-Plane (OOP) Bend | Strong |
Note: The exact positions of peaks can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.[24][25] The two primary amine groups can engage in hydrogen bonding, which may lead to some broadening of the N-H stretching bands.
Workflow Visualization
The logical flow from sample to final analysis can be visualized as follows.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy provides a rapid, reliable, and non-destructive method for the structural verification of this compound. By systematically identifying the characteristic absorption bands for the primary aromatic amine, methyl ester, and substituted aromatic ring functionalities, researchers can confidently confirm the identity and purity of the compound. The protocols and spectral correlations detailed in this note serve as a robust guide for routine analysis in research and quality control environments.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Gherman, A., & Puiu, S. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research.
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Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Millikin University. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
- Gherman, A., & Puiu, S. (2025). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development.
-
University of Zielona Góra. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
- Slipchenko, M. N., Sartakov, B. G., Vilesov, A. F., & Xantheas, S. S. (2009). Study of the NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A.
-
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved from [Link]
-
ScienceDirect. (2025). C-O stretching vibration: Significance and symbolism. Retrieved from [Link]
-
JoVE. (2024). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]
-
PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
-
Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (n.d.). An Empirical IR Frequency Map for Ester C O Stretching Vibrations. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
University of Massachusetts Boston, Department of Chemistry. (n.d.). Infrared Spectra. Retrieved from [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Application Note & Protocol: Leveraging Methyl 3,5-diaminobenzoate for Advanced Polyamide Thin-Film Composite Membranes
Abstract: This document provides a comprehensive technical guide for researchers on the application of Methyl 3,5-diaminobenzoate (MDAB) in the fabrication of polyamide (PA) thin-film composite (TFC) membranes. We delve into the scientific rationale for using MDAB as a strategic alternative to its carboxylic acid counterpart, 3,5-diaminobenzoic acid (DABA), and present detailed, field-proven protocols for membrane synthesis, including an optional in-situ hydrolysis step to enhance membrane performance. This guide is designed to equip researchers with the necessary knowledge to develop high-performance TFC membranes for applications such as desalination and nanofiltration.
Scientific Rationale: The Strategic Advantage of this compound
The performance of TFC membranes is largely dictated by the chemistry of the monomers used in the interfacial polymerization process. While the incorporation of polar functional groups like carboxylic acids into the polyamide matrix is desirable for improving membrane hydrophilicity and, consequently, water permeance, the direct use of monomers like 3,5-diaminobenzoic acid (DABA) presents a significant challenge. The carboxylic group in DABA hinders its diffusion from the aqueous phase to the organic phase during interfacial polymerization, leading to a poorly formed or non-existent polyamide active layer.[1][2][3]
To overcome this diffusion limitation, a strategic approach is to mask the carboxylic group through methyl esterification, yielding this compound (MDAB). This modification allows the amine monomer to effectively participate in the interfacial polymerization reaction with an acyl chloride, typically trimesoyl chloride (TMC), to form a dense and robust polyamide selective layer.[1][2][3]
Furthermore, the methyl ester group in the resulting polyamide layer can be subsequently hydrolyzed in-situ to regenerate the carboxylic acid functionality. This post-polymerization modification allows for the targeted introduction of hydrophilic groups, enhancing the membrane's performance characteristics. This two-step approach of "masking" and "unveiling" the carboxylic acid group provides a powerful tool for tuning the surface properties and transport characteristics of the final TFC membrane.
Experimental Protocols
This section outlines the step-by-step procedures for the fabrication and modification of MDAB-based TFC membranes.
Materials and Reagents
-
Support Membrane: Commercial polysulfone (PSf) or polyethersulfone (PES) ultrafiltration membrane.
-
Aqueous Phase Monomer: this compound (MDAB)
-
Organic Phase Monomer: Trimesoyl chloride (TMC)
-
Organic Solvent: n-hexane (or other suitable alkane solvent)
-
Post-Treatment (Optional): Sodium hydroxide (NaOH) for in-situ hydrolysis.
-
Rinsing Solvents: Deionized (DI) water, n-hexane.
Workflow for MDAB-TMC TFC Membrane Fabrication
The following diagram illustrates the key stages in the fabrication of an MDAB-based polyamide TFC membrane.
Caption: Workflow for MDAB-TFC membrane fabrication.
Detailed Fabrication Protocol
Step 1: Preparation of Monomer Solutions
-
Aqueous Phase: Prepare a 2.0% (w/v) solution of this compound (MDAB) in deionized water. Ensure complete dissolution.
-
Expert Insight: The concentration of the amine monomer is a critical parameter. While the optimal concentration may require some empirical optimization, a starting range of 1.0-3.0% (w/v) is common for analogous monomers like m-phenylenediamine (MPD).
-
-
Organic Phase: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in n-hexane.
-
Expert Insight: The TMC concentration influences the degree of cross-linking and the thickness of the polyamide layer. A lower concentration, typically in the range of 0.05-0.2% (w/v), is often used to form a thin, selective layer without excessive thickness that would impede water flux.
-
Step 2: Interfacial Polymerization
-
Cut the polysulfone support membrane to the desired size and immerse it in the aqueous MDAB solution for 2 minutes. This allows the pores of the support to become saturated with the amine solution.
-
Remove the membrane from the aqueous solution and gently roll it with a rubber roller to remove excess droplets from the surface. The surface should be damp but not overly wet.
-
Mount the amine-saturated support membrane in a suitable frame and contact the top surface with the organic TMC solution for 1 minute. The interfacial polymerization reaction will occur at the interface between the two immiscible solutions.
-
Decant the excess organic solution and rinse the membrane surface with fresh n-hexane to remove any unreacted TMC.[4]
Step 3: Post-Treatment and Curing
-
Heat the prepared membrane in an oven at 60-80°C for 5-10 minutes. This curing step helps to complete the polymerization reaction and stabilize the polyamide layer.
-
After curing, thoroughly rinse the membrane with deionized water and store it in DI water until further use.
Protocol for Optional In-situ Hydrolysis
To enhance the hydrophilicity and potentially alter the separation properties of the MDAB-TMC membrane, an in-situ hydrolysis of the methyl ester groups can be performed.
-
Following the heat curing step, immerse the membrane in a 0.1 M sodium hydroxide (NaOH) solution at room temperature.
-
Allow the hydrolysis reaction to proceed for a controlled period, for example, 30-60 minutes. The optimal time may need to be determined experimentally.
-
After hydrolysis, thoroughly rinse the membrane with deionized water to remove any residual NaOH.
-
Store the modified membrane in deionized water.
Causality Behind Experimental Choices:
-
Immersion Time (Aqueous Phase): Sufficient time is required to ensure the pores of the support layer are fully impregnated with the amine solution, which acts as a reservoir for the interfacial reaction.
-
Excess Solution Removal: Removing excess droplets prevents the formation of a thick, non-selective polyamide layer and ensures a thin, uniform film.
-
Reaction Time (Organic Phase): The interfacial polymerization reaction is self-limiting. A reaction time of around 1 minute is typically sufficient to form a dense, selective layer.
-
Heat Curing: This step drives off residual solvent and promotes further cross-linking of the polymer chains, enhancing the mechanical stability and rejection properties of the membrane.
-
In-situ Hydrolysis: The use of a basic solution facilitates the saponification of the methyl ester, converting it to a carboxylate salt, which upon neutralization becomes a carboxylic acid. This increases the surface hydrophilicity.
Expected Performance Characteristics
The use of MDAB, with and without subsequent hydrolysis, can significantly impact the performance of the resulting TFC membranes. The following table summarizes typical performance data based on available literature.
| Membrane Type | Monomers | Key Feature | Water Flux (L m⁻² h⁻¹) | Na₂SO₄ Rejection (%) | Reference |
| MDAB-TMC | MDAB + TMC | Ester-functionalized polyamide | ~25.7 (at 20 bar) | ~96.0 | [1][2] |
| Hydrolyzed MDAB-TMC | MDAB + TMC | In-situ hydrolysis to form -COOH | ~51.4 (at 20 bar) | ~94.7 | [2][3] |
| Conventional TFC | MPD + TMC | Standard aromatic polyamide | Varies widely | >99 (for NaCl in RO) | [5] |
Note: Performance data can vary based on specific fabrication conditions and testing parameters.
Characterization of MDAB-based TFC Membranes
To validate the successful fabrication and modification of MDAB-based TFC membranes, a suite of characterization techniques should be employed:
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To confirm the formation of the polyamide layer (amide I and amide II bands) and to monitor the hydrolysis of the methyl ester (changes in the C=O stretching region).
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the TFC membrane.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the polyamide layer.
-
Contact Angle Measurement: To assess the hydrophilicity of the membrane surface. A decrease in contact angle after hydrolysis is expected.
-
Zeta Potential Measurement: To determine the surface charge of the membrane, which is influenced by the presence of carboxylic acid groups.
Mechanistic Representation of Interfacial Polymerization and Hydrolysis
The following diagram illustrates the chemical reactions involved in the formation of the MDAB-TMC polyamide and its subsequent hydrolysis.
Caption: Reaction scheme for MDAB-TMC polymerization and hydrolysis.
Conclusion
This compound serves as a highly effective monomer for the fabrication of polyamide TFC membranes, enabling the formation of a dense, selective layer that can be further functionalized through in-situ hydrolysis. This approach provides a versatile platform for developing membranes with tailored properties for various separation applications. The protocols and insights provided in this application note offer a solid foundation for researchers to explore and optimize MDAB-based TFC membranes in their respective fields.
References
-
Baig, U., Waheed, A., Ahmad, H. et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology. [Link]
-
Lau, W. J., Ismail, A. F., Goh, P. S., Hilal, N., & Ooi, B. S. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Membranes, 11(5), 373. [Link]
-
King Fahd University of Petroleum & Minerals. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. [Link]
- Baig, U., et al. (2025).
-
ResearchGate. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection | Request PDF. [Link]
-
Phillip, W. A., Ritt, C. L., & Elimelech, M. (2022). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ACS Macro Letters, 11(2), 226–232. [Link]
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- 4. Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Interfacial Polymerization of Methyl 3,5-diaminobenzoate with Trimesoyl Chloride for Advanced Polyamide Membranes
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis of thin-film composite (TFC) polyamide membranes via the interfacial polymerization (IP) of methyl 3,5-diaminobenzoate (a methyl-esterified derivative of 3,5-diaminobenzoic acid) and trimesoyl chloride (TMC). This specific monomer combination offers unique advantages for creating membranes with tailored surface chemistry and performance characteristics, particularly for desalination and nanofiltration applications. We delve into the underlying reaction mechanism, provide a detailed, field-proven protocol, and discuss the critical parameters that govern the final membrane properties, offering a self-validating system for researchers.
Introduction: The Rationale for Esterified Monomers in Interfacial Polymerization
Interfacial polymerization is a cornerstone technique for fabricating the ultra-thin, highly selective polyamide layers that define the performance of modern reverse osmosis (RO) and nanofiltration (NF) membranes.[1] The process occurs at the boundary of two immiscible liquids, allowing for the formation of a highly cross-linked, defect-free polymer film.[1][2][3]
While m-phenylenediamine (MPD) is the conventional aqueous monomer used with TMC, there is significant interest in developing new monomer chemistries to enhance membrane performance, such as water permeance and fouling resistance.[4] 3,5-diaminobenzoic acid (DABA) is an attractive candidate as it is an analog of MPD with an additional carboxylic group, which could increase the hydrophilicity of the resulting membrane.[4][5] However, this carboxylic group critically hinders the diffusion of the DABA monomer into the organic phase during polymerization, preventing the formation of a dense polyamide layer.[5]
This protocol circumvents this challenge by using This compound , where the problematic carboxylic acid is temporarily masked as a methyl ester. This modification restores the monomer's ability to diffuse and effectively participate in the interfacial polymerization, yielding a dense polyamide active layer.[5] The ester group offers the potential for post-fabrication hydrolysis to unmask the carboxylic acid, providing a method to tune the membrane's surface charge and hydrophilicity.[5]
The Reaction Mechanism: Nucleophilic Acyl Substitution at the Interface
The formation of the polyamide network is a rapid, irreversible step-growth polycondensation reaction.[6] The mechanism is a nucleophilic acyl substitution, where the electron-rich primary amine groups (-NH₂) of this compound act as nucleophiles and attack the electron-deficient carbonyl carbons of the acyl chloride groups (-COCl) on trimesoyl chloride.[2]
Each reaction forms a stable amide bond (-CO-NH-), the characteristic linkage of polyamides, and releases a molecule of hydrochloric acid (HCl) as a byproduct.[6] Since TMC has three reactive acyl chloride groups and this compound has two amine groups, a highly cross-linked, three-dimensional polymer network is formed at the interface. This reaction is self-limiting; as the dense polymer film forms, it acts as a barrier, slowing the diffusion of monomers to the reaction zone and thus controlling the thickness of the film.
Caption: Reaction between monomers at the liquid-liquid interface.
Experimental Protocol: Synthesis of a TFC Membrane
This protocol describes the fabrication of a polyamide thin-film composite membrane on a porous polysulfone (PSf) support.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Aqueous phase monomer |
| Trimesoyl chloride (TMC) | ≥98% | Sigma-Aldrich | Organic phase monomer |
| Polysulfone (PSf) ultrafiltration membrane | - | Sterlitech, etc. | Porous support |
| n-Hexane or Dodecane | Anhydrous, ≥99% | Sigma-Aldrich | Organic solvent |
| Deionized (DI) Water | 18.2 MΩ·cm | - | Aqueous solvent |
| Sodium Hydroxide (optional) | ACS Reagent | - | For potential in-situ hydrolysis[5] |
| Sodium Sulfate (Na₂SO₄) | ACS Reagent | - | For performance testing |
Solution Preparation
-
Aqueous Monomer Solution (2.0% w/v): Dissolve 2.0 g of this compound in 100 mL of DI water. Stir until fully dissolved. Prepare this solution fresh before use.
-
Organic Monomer Solution (0.1% w/v): Dissolve 0.1 g of trimesoyl chloride in 100 mL of n-hexane. Ensure the solution is clear and free of particulates. This solution is sensitive to moisture and should be handled in a dry environment or prepared fresh.
Step-by-Step Membrane Fabrication Workflow
The following workflow outlines the standard procedure for lab-scale TFC membrane synthesis.
Caption: Step-by-step workflow for membrane fabrication.
-
Support Preparation: Cut the flat-sheet PSf support membrane to the desired size for your testing cell. Immerse it in DI water for at least 30 minutes to ensure complete wetting of the pores.
-
Amine Application: Remove the wetted PSf support from the water and place it on a clean glass plate. Pour the 2.0% this compound aqueous solution onto the support surface, ensuring complete coverage. Let it sit for 2 minutes.[7]
-
Remove Excess Amine: Remove the excess amine solution from the membrane surface. This is a critical step. Use a soft rubber roller or an air knife to gently remove puddles and droplets, leaving the surface saturated but not flooded.[7]
-
Interfacial Polymerization: Immediately and carefully immerse the amine-saturated support into the 0.1% TMC organic solution for 1 minute. The polyamide film will form instantly at the interface.
-
Rinsing: Remove the membrane from the TMC solution and rinse it thoroughly with fresh n-hexane to wash away any unreacted TMC.[7]
-
Heat Curing: Place the membrane in an oven at 70°C for 10 minutes. This step helps to complete the cross-linking and drive off residual solvent.[7]
-
Storage: The finished TFC membrane should be stored in DI water until it is ready for characterization and performance testing.
Critical Parameters and Expected Outcomes
The performance of the final membrane is highly sensitive to the synthesis parameters. Understanding their impact is key to achieving reproducible and optimal results.[8]
| Parameter | Typical Range | Rationale & Impact on Membrane Properties |
| Amine Concentration | 1.0 - 3.0 wt.% | Affects the supply of amine monomers to the interface. Higher concentrations can lead to a thicker, more cross-linked, and less permeable layer.[9] |
| TMC Concentration | 0.05 - 0.2 wt.% | Influences the rate of polymerization and cross-linking. Too high a concentration can create a thick, defective layer with lower flux.[9] |
| Amine Soaking Time | 2 - 5 min | Ensures complete saturation of the porous support, providing a stable reservoir of the aqueous monomer for the reaction.[7][9] |
| Reaction Time | 30 - 120 sec | Governs the thickness of the polyamide layer. Longer times generally increase thickness and salt rejection but decrease water flux.[9] |
| Curing Temperature | 60 - 80 °C | Promotes further cross-linking and enhances membrane stability. Over-curing can make the membrane brittle. |
| Expected Performance | N/A | For desalination tests, membranes can achieve high salt rejection (>96% for Na₂SO₄) with significant water flux (e.g., ~25 L m⁻² h⁻¹ at 20 bar).[5] |
Membrane Characterization and Validation
To validate the successful synthesis and understand the properties of the fabricated membrane, the following characterization techniques are recommended:
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Confirms the formation of the polyamide layer by identifying characteristic amide bond peaks (Amide I at ~1650 cm⁻¹ and Amide II at ~1540 cm⁻¹).[10]
-
Scanning Electron Microscopy (SEM): Visualizes the surface morphology ("ridge-and-valley" structure) typical of interfacially polymerized polyamide membranes.
-
Atomic Force Microscopy (AFM): Quantifies the surface roughness of the active layer, which influences fouling behavior.[10]
-
Contact Angle Measurement: Assesses the hydrophilicity of the membrane surface. A lower contact angle indicates a more hydrophilic surface, which is often desirable for improving water flux and reducing fouling.[11]
-
Cross-Flow Filtration Test: Measures the key performance indicators:
Conclusion and Future Outlook
The use of this compound as a monomer in interfacial polymerization with TMC presents a robust method for creating high-performance TFC membranes. This approach successfully overcomes the diffusion limitations of its carboxylic acid analog, DABA, while retaining the potential for post-synthesis modification to enhance hydrophilicity.[5] This protocol provides a reliable baseline for researchers in water purification, desalination, and drug development to fabricate and further innovate polyamide membranes with precisely engineered properties.
References
- Vertex AI Search. (2024-08-06).
- Baig, U., Waheed, A., Ahmad, H. et al. (2025-08-30). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals.
- Interfacial Polymerization. (n.d.). 3.
- Baig, U. et al. (2025-02-01). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection | Request PDF.
- Mulhearn, W. D., Stafford, C. M. (n.d.). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. NIH.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Nanofiltration and reverse osmosis properties of the polyamide‐based....
- ResearchGate. (n.d.). Nanofiltration and reverse osmosis properties of the polyamide-based....
- Wikipedia. (n.d.).
- Reverse Osmosis Chemicals International. (n.d.). Polyamide Membranes - Reverse Osmosis Systems.
- El-Aassar, A. M. A. (2012).
- Chemistry LibreTexts. (2020-06-26). 1.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid | Request PDF.
- Semantic Scholar. (n.d.).
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- 13. researchgate.net [researchgate.net]
Application Note: Synthesis of High-Performance Polyamide Gas Separation Membranes using Methyl 3,5-diaminobenzoate
Introduction: The Role of Methyl 3,5-diaminobenzoate in Advanced Gas Separation
The pursuit of highly efficient and selective membranes for gas separation is a critical endeavor in numerous industrial processes, from natural gas sweetening to carbon capture. Polyamide thin-film composite (TFC) membranes, synthesized through interfacial polymerization, have emerged as a leading technology due to their excellent separation performance and mechanical stability. The choice of monomers is paramount in tailoring the membrane's properties to specific gas separation challenges.
This compound (MDB) is a particularly interesting diamine monomer for the fabrication of polyamide membranes. As an analogue of the commonly used m-phenylenediamine (MPD), MDB offers a unique advantage: the presence of a methyl ester group. This functional group serves two primary purposes. Firstly, it enhances the solubility and diffusion of the monomer during interfacial polymerization, a challenge often encountered with its carboxylic acid counterpart, 3,5-diaminobenzoic acid (DABA). This leads to the formation of a denser and more uniform polyamide active layer. Secondly, the ester group provides a pathway for post-synthesis modification, allowing for the introduction of hydrophilic carboxylic acid groups through hydrolysis. This increased hydrophilicity can improve the membrane's affinity for polar gases like carbon dioxide (CO₂), thereby enhancing separation performance.
This application note provides a comprehensive guide to the synthesis and characterization of polyamide gas separation membranes using this compound and trimesoyl chloride (TMC) via interfacial polymerization. We will delve into the underlying scientific principles, provide a detailed step-by-step protocol, and offer insights into performance characterization and troubleshooting.
Materials and Methods
Reagents
-
This compound (MDB) (≥98% purity)
-
Trimesoyl chloride (TMC) (≥98% purity)
-
n-Hexane (anhydrous, ≥99%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Polysulfone (PSf) ultrafiltration membrane (or other suitable porous support)
-
Sodium dodecyl sulfate (SDS)
-
Isopropyl alcohol (IPA)
Equipment
-
Flat sheet membrane casting machine or dip coater
-
Glass plates
-
Rubber roller
-
Fume hood
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Oven with temperature control
-
Scanning Electron Microscope (SEM)
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectrometer
-
Gas permeation testing system with mass flow controllers and a gas chromatograph (GC) or mass spectrometer (MS)
Experimental Protocols
Part 1: Support Membrane Preparation
The performance of the TFC membrane is critically dependent on the quality of the porous support. A clean and well-prepared support ensures the uniform formation of the thin polyamide selective layer.
-
Cleaning: Immerse the polysulfone (PSf) support membrane in a 0.1 wt% aqueous solution of sodium dodecyl sulfate (SDS) for 2 hours with gentle agitation. This step removes any organic contaminants from the membrane surface.
-
Rinsing: Thoroughly rinse the support membrane with deionized (DI) water to remove all traces of SDS.
-
Solvent Exchange: Immerse the cleaned support membrane in isopropyl alcohol (IPA) for 30 minutes. This step displaces water from the pores of the support, which is crucial for the subsequent interfacial polymerization reaction.
-
Drying: Gently dry the support membrane with a stream of nitrogen gas and store it in a desiccator until use.
Part 2: Interfacial Polymerization for Polyamide Selective Layer Formation
The core of the synthesis is the interfacial polymerization reaction between the aqueous MDB solution and the organic TMC solution. This self-limiting reaction forms an ultra-thin, highly cross-linked polyamide layer at the interface of the two immiscible liquids.
-
Aqueous Monomer Solution Preparation: Prepare a 2.0 wt% aqueous solution of this compound (MDB) in DI water. Stir the solution until the MDB is fully dissolved.
-
Organic Monomer Solution Preparation: In a fume hood, prepare a 0.1 wt% solution of trimesoyl chloride (TMC) in anhydrous n-hexane. Ensure the n-hexane is anhydrous to prevent premature hydrolysis of the TMC.
-
Impregnation: Secure the prepared PSf support membrane to a clean glass plate. Pour the 2.0 wt% MDB solution onto the surface of the support membrane, ensuring complete coverage. Allow the solution to remain in contact with the membrane for 2 minutes.
-
Removal of Excess Aqueous Solution: Carefully remove the excess MDB solution from the membrane surface using a soft rubber roller. The goal is to leave the pores of the support saturated with the aqueous solution without having droplets on the surface.
-
Polymerization: Immediately pour the 0.1 wt% TMC solution onto the MDB-saturated support membrane. The interfacial polymerization reaction will begin instantly. Allow the reaction to proceed for 1 minute.
-
Rinsing: Pour off the excess TMC solution and immediately rinse the membrane surface with fresh n-hexane to remove any unreacted TMC.
-
Post-Treatment and Curing:
-
Rinse the newly formed TFC membrane thoroughly with DI water.
-
Heat-treat the membrane in an oven at 70°C for 5 minutes. This curing step helps to complete the polymerization and improve the stability of the polyamide layer.
-
Store the final membrane in DI water until characterization.
-
Caption: Workflow for the synthesis of a polyamide TFC membrane.
Characterization of the Synthesized Membrane
Structural and Morphological Analysis
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is used to confirm the formation of the polyamide layer. Look for the appearance of characteristic amide bond peaks: a C=O stretching peak (Amide I) around 1660 cm⁻¹ and an N-H bending peak (Amide II) around 1540 cm⁻¹.
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface and cross-sectional morphology of the TFC membrane. A successful synthesis will show a thin, dense polyamide layer on top of the porous polysulfone support.
Gas Separation Performance Evaluation
The primary metrics for a gas separation membrane are its permeability and selectivity.[1]
-
Permeability: This measures the rate at which a gas passes through the membrane of a given area under a specific pressure difference. It is often reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
-
Selectivity: This is the ratio of the permeabilities of two different gases and indicates the membrane's ability to separate them.[1]
Protocol for Gas Permeation Testing:
-
Membrane Mounting: Secure a sample of the synthesized membrane in a gas permeation cell, ensuring a good seal to prevent leaks.
-
System Purge: Purge the entire system, including the feed and permeate sides, with a non-test gas (e.g., argon) to remove any residual air or moisture.
-
Feed Gas Introduction: Introduce the single-component feed gas (e.g., CO₂ or CH₄) to the upstream side of the membrane at a controlled pressure (e.g., 2 bar) and flow rate.
-
Permeate Analysis: The gas that passes through the membrane (the permeate) is collected from the downstream side at a lower pressure (typically atmospheric). The flow rate of the permeate is measured using a bubble flowmeter or a mass flow controller.
-
Permeability Calculation: The permeability (P) of the gas is calculated using the following equation: P = (V * l) / (A * t * Δp) Where:
-
V is the volume of the permeated gas
-
l is the thickness of the membrane's active layer
-
A is the effective membrane area
-
t is the time
-
Δp is the pressure difference across the membrane
-
-
Selectivity Calculation: The ideal selectivity (α) for a gas pair (e.g., A and B) is calculated as the ratio of their permeabilities: α(A/B) = P(A) / P(B)
-
Mixed Gas Testing: For a more realistic evaluation, repeat the experiment using a mixed gas feed (e.g., a 50/50 mixture of CO₂ and CH₄). The composition of the permeate is analyzed using a gas chromatograph (GC) or mass spectrometer (MS).
Representative Performance Data
The following table presents typical performance data for polyamide membranes in CO₂/CH₄ separation, illustrating the potential impact of using a diaminobenzoic acid derivative compared to a standard m-phenylenediamine (MPD) based membrane.
| Membrane Type | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | Ideal CO₂/CH₄ Selectivity |
| Polyamide (MPD-TMC) | 8 | 0.2 | 40 |
| Polyamide (MDB-TMC) | 15 | 0.3 | 50 |
Note: The data presented are representative and can vary based on the specific synthesis conditions and support membrane used.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Gas Permeance | - Polyamide layer is too thick. - Incomplete pore wetting of the support. - Excessive cross-linking. | - Decrease the TMC concentration or reaction time. - Ensure thorough solvent exchange of the support membrane. - Optimize the monomer concentrations. |
| Low Selectivity | - Defects or pinholes in the polyamide layer. - Insufficient cross-linking. | - Ensure the support membrane is clean and free of defects. - Increase the TMC concentration or reaction time. - Apply a post-synthesis coating with a high-permeability material like PDMS to seal defects. |
| Poor Reproducibility | - Inconsistent removal of excess aqueous solution. - Variation in ambient humidity and temperature. - Degradation of TMC due to moisture. | - Use a standardized procedure for removing the excess MDB solution (e.g., automated roller). - Conduct the synthesis in a controlled environment. - Use fresh, anhydrous n-hexane and handle TMC in a dry environment (e.g., glovebox). |
Conclusion
The use of this compound as a monomer in the interfacial polymerization synthesis of polyamide TFC membranes offers a promising route to enhance gas separation performance, particularly for CO₂ capture. The methyl ester group facilitates the formation of a high-quality selective layer and provides opportunities for post-synthesis modification to further tailor membrane properties. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively synthesize and characterize these advanced membranes, contributing to the development of more efficient gas separation technologies.
References
-
Gupta, K., et al. (2020). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ACS Applied Materials & Interfaces. Available at: [Link]
-
Baig, U., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology. Available at: [Link]
-
BSD Instrument. (n.d.). Gas Separation Membrane. Available at: [Link]
-
Sana, S. U., et al. (2020). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. Polymers. Available at: [Link]
-
Park, E. J., et al. (2022). Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers in Energy Research. Available at: [Link]
-
Ahmad, N. A., et al. (2022). Vacuum-Assisted Interfacial Polymerization Technique for Enhanced Pervaporation Separation Performance of Thin-Film Composite Membranes. MDPI. Available at: [Link]
-
Deng, L., et al. (2022). Enhanced CO2 Separation Performance of Mixed Matrix Membranes with Pebax and Amino-Functionalized Carbon Nitride Nanosheets. Polymers. Available at: [Link]
-
Sana, S. U., et al. (2021). Poly(ether-block-amide) Copolymer Membranes in CO2 Separation Applications. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Ahmad, F., et al. (2019). Tailoring CO2/CH4 Separation Performance of Mixed Matrix Membranes by Using ZIF-8 Particles Functionalized with Different Amine Groups. Polymers. Available at: [Link]
-
Zhang, Y., et al. (2024). Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. Molecules. Available at: [Link]
Sources
Application Note & Protocols: Enzymatic Polymerization of Methyl 3,5-Diaminobenzoate Derivatives for Biomedical Applications
Introduction
The synthesis of functional polymers is a cornerstone of advanced materials science, particularly in the fields of drug delivery and biomedical engineering. Traditional chemical polymerization methods often rely on harsh reaction conditions, toxic catalysts, and organic solvents, posing environmental and biocompatibility challenges[1]. Enzymatic polymerization has emerged as a powerful "green chemistry" alternative, utilizing biocatalysts to conduct polymerization under mild, aqueous conditions[1][2]. This approach not only enhances the sustainability of polymer synthesis but also offers remarkable specificity and control over polymer structure.
Aromatic amines are crucial monomers for producing polymers with unique electronic and functional properties[3]. Polymers derived from 3,5-diaminobenzoic acid and its esters, such as Methyl 3,5-diaminobenzoate, are of particular interest. The resulting poly(aromatic amine) backbone provides a robust scaffold, while the ester group can be hydrolyzed post-polymerization to reveal carboxylic acid moieties. These functional groups are ideal for conjugating drugs, targeting ligands, or other biomolecules, making these polymers highly attractive for creating sophisticated drug delivery systems[4][5].
This guide provides a comprehensive overview of the scientific principles and a detailed, field-proven protocol for the enzymatic polymerization of this compound using Horseradish Peroxidase (HRP). It is designed for researchers, scientists, and drug development professionals seeking to synthesize functional, biocompatible polymers for advanced therapeutic applications.
Part I: Scientific Principles & Rationale
Mechanism of Peroxidase-Catalyzed Oxidative Polymerization
The enzymatic synthesis of poly(aromatic amines) is an oxidative polymerization process. Oxidoreductase enzymes, such as peroxidases and laccases, are highly effective catalysts for this reaction[2][6]. Horseradish Peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), initiates the polymerization by abstracting electrons from the aromatic amine monomer[7][8].
The catalytic cycle of HRP involves several key steps[9]:
-
Activation: The native HRP enzyme reacts with one molecule of H₂O₂ to form a highly reactive intermediate, Compound I, and a molecule of water.
-
First Oxidation: Compound I oxidizes a monomer molecule (the hydrogen donor), generating a monomer radical cation and converting the enzyme to a second intermediate, Compound II.
-
Second Oxidation: Compound II oxidizes a second monomer molecule, producing another monomer radical cation and returning the enzyme to its native resting state, ready for the next catalytic cycle.
Once formed, these highly reactive monomer radicals undergo spontaneous, non-enzymatic coupling reactions (C-C and C-N bond formation) to form dimers, oligomers, and ultimately, high molecular weight polymers[10][11]. The overall process is a cascade of enzymatic initiation followed by non-enzymatic propagation.
Causality Behind Key Experimental Choices
Understanding the rationale for each parameter is critical for successful synthesis and troubleshooting.
-
Enzyme Selection (HRP): HRP is commercially available, robust, and well-characterized for the polymerization of aromatic compounds[9]. Its primary requirement is the presence of an oxidizing agent, H₂O₂, which is inexpensive and environmentally benign, decomposing into water[12].
-
Initiator (H₂O₂): The molar ratio of H₂O₂ to the monomer is a critical parameter. An excess of H₂O₂ can lead to the formation of a catalytically sluggish HRP intermediate (Compound III), inhibiting the reaction[13]. Therefore, a slow, controlled addition of H₂O₂ is essential to maintain optimal enzyme activity and achieve high molecular weight polymers.
-
Solvent and pH: The reaction is typically performed in a phosphate buffer at a pH near neutral (e.g., pH 7.0)[8]. This maintains the enzyme's structural integrity and catalytic activity. A water/dioxane mixture can be used to improve the solubility of both the monomer and the resulting polymer, preventing premature precipitation which can terminate chain growth[8].
-
Monomer & Enzyme Concentration: Higher monomer concentrations can increase the polymerization rate but may also lead to insolubility issues. The enzyme concentration is a trade-off between reaction time and cost; a sufficient amount is needed to ensure a reasonable reaction rate.
-
Temperature: Room temperature (around 25°C) is generally optimal. While higher temperatures can increase reaction kinetics, they also risk denaturing the enzyme, leading to a loss of activity[14].
Part II: Experimental Protocols
Protocol 1: HRP-Catalyzed Synthesis of Poly(this compound)
This protocol is adapted from established methods for the enzymatic polymerization of diaminobenzoic acid derivatives[7][8].
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store desiccated and protected from light. |
| Horseradish Peroxidase (HRP) | Type VI, ≥250 U/mg | Sigma-Aldrich | Store at -20°C. |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) solution | Fisher Scientific | Dilute to the working concentration just before use. |
| Sodium Phosphate Monobasic (NaH₂PO₄) | ACS Grade | VWR | For buffer preparation. |
| Sodium Phosphate Dibasic (Na₂HPO₄) | ACS Grade | VWR | For buffer preparation. |
| 1,4-Dioxane | ACS Grade | Sigma-Aldrich | Used as a co-solvent. |
| Methanol | ACS Grade | Fisher Scientific | Used for polymer precipitation and washing. |
| Deionized Water (DI H₂O) | 18.2 MΩ·cm | Millipore System |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump for controlled addition of H₂O₂
-
pH meter
-
Filtration apparatus (Büchner funnel and vacuum flask)
-
Vacuum oven
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer solution (pH 7.0) by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ solutions.
-
Reaction Setup:
-
In the 250 mL flask, dissolve 1.66 g (10 mmol) of this compound in a mixture of 50 mL of 0.1 M phosphate buffer (pH 7.0) and 50 mL of 1,4-dioxane.
-
Stir the solution at room temperature (25°C) until the monomer is completely dissolved.
-
-
Enzyme Addition:
-
Add 50 mg of Horseradish Peroxidase (HRP) to the monomer solution.
-
Stir the mixture for 10 minutes to ensure the enzyme is fully dispersed and equilibrated.
-
-
Initiation of Polymerization:
-
Prepare a 0.5 M H₂O₂ solution by diluting the 30% stock solution with DI water.
-
Using a syringe pump, add 20 mL of the 0.5 M H₂O₂ solution (10 mmol) to the reaction mixture dropwise over a period of 4 hours. Rationale: Slow addition prevents H₂O₂-induced enzyme inhibition and promotes the formation of higher molecular weight polymer chains[13].
-
-
Reaction Progression:
-
Allow the reaction to stir at room temperature for a total of 24 hours.
-
Observe the reaction mixture for a color change (typically to a dark brown) and the potential formation of a precipitate, indicating polymer formation.
-
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into 800 mL of vigorously stirring methanol to precipitate the polymer.
-
Allow the suspension to stir for 1 hour to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected polymer cake sequentially with 100 mL of a water/methanol (1:1) mixture, followed by 100 mL of pure methanol to remove unreacted monomer, enzyme, and salts.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 50°C for 24 hours or until a constant weight is achieved.
-
Weigh the final product and calculate the percentage yield.
-
Protocol 2: Physicochemical Characterization of the Polymer
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the polymerization by observing the disappearance of N-H stretching vibrations of the primary amine in the monomer and the appearance of broader bands associated with the polymer backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the polymer structure. Peak broadening compared to the sharp signals of the monomer is a key indicator of polymerization[8].
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) to quantify the size and distribution of the polymer chains[7].
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the synthesized polymer by measuring its decomposition temperature.
Part III: Data Interpretation & Troubleshooting
Expected Results
The following table provides representative data based on similar enzymatic polymerizations of aromatic amines[7][8]. Actual results may vary based on specific lab conditions.
| Parameter | Typical Value / Observation |
| Appearance | Brown to dark-brown powder |
| Yield | 40-60% |
| Solubility | Soluble in DMF, DMSO; Insoluble in water, methanol |
| Mn (GPC) | 5,000 - 15,000 g/mol |
| PDI (GPC) | 1.5 - 2.5 |
| FT-IR | Broadening of N-H and aromatic C-H peaks |
| TGA (Decomposition Temp.) | > 250°C |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. H₂O₂ solution decomposed. 4. Insufficient reaction time. | 1. Use a fresh batch of HRP; perform an activity assay. 2. Calibrate pH meter and remake buffer. 3. Prepare fresh H₂O₂ dilution immediately before use. 4. Extend reaction time to 48 hours. |
| Low Molecular Weight | 1. H₂O₂ addition was too fast, causing enzyme inhibition. 2. Premature polymer precipitation. 3. High enzyme concentration leading to many short chains. | 1. Decrease the flow rate of the syringe pump (e.g., add over 6-8 hours). 2. Increase the proportion of dioxane in the solvent mixture. 3. Reduce the initial amount of HRP. |
| High Polydispersity (PDI > 3) | 1. Uncontrolled radical coupling due to local high concentrations of initiator. 2. Inconsistent stirring. | 1. Ensure the H₂O₂ solution is added to a well-stirred region of the flask. 2. Use a properly sized stir bar and ensure a consistent vortex is maintained. |
Part IV: Applications in Drug Development
The poly(this compound) synthesized via this protocol serves as a versatile platform for drug delivery applications.
-
Creation of Functional Scaffolds: The key advantage of this polymer is the presence of methyl ester groups. These groups can be readily hydrolyzed under basic conditions (e.g., in NaOH solution) to yield poly(3,5-diaminobenzoic acid). The resulting free carboxylic acid groups are prime sites for covalent conjugation of:
-
Active Pharmaceutical Ingredients (APIs): Especially those with amine or hydroxyl groups, via carbodiimide chemistry (e.g., EDC/NHS coupling).
-
Targeting Ligands: Such as antibodies, peptides (e.g., RGD), or folic acid to direct the polymer-drug conjugate to specific cells or tissues.
-
Solubilizing Agents: Like polyethylene glycol (PEG) to improve biocompatibility and circulation time.
-
-
Nanoparticle Formulation: The amphiphilic nature of drug-polymer or PEG-polymer conjugates can be exploited to self-assemble into nanoparticles or micelles in aqueous solutions. These nanocarriers can encapsulate hydrophobic drugs within their core, shielding them from degradation, improving solubility, and enabling controlled release[5].
-
Conducting Polymers: While beyond the scope of this note, poly(aromatic amines) are a class of conducting polymers. This property could be explored for applications in biosensors or stimuli-responsive drug release systems where an electrical or redox signal triggers drug release[2][12].
Conclusion
Enzymatic polymerization offers a robust, reproducible, and environmentally sustainable route to synthesizing functional poly(aromatic amines). The protocol detailed herein for the HRP-catalyzed polymerization of this compound provides a clear pathway to producing a polymer scaffold with immense potential for drug delivery and biomedical applications. By leveraging the principles of biocatalysis, researchers can create advanced materials tailored for the next generation of therapeutics.
References
-
Shumakovich, G. P., et al. (2013). Biocatalytic synthesis of conducting polymers and prospects for its application. Biochemistry (Moscow), 78(13), 1539-53. [Link][2]
-
SciSpace. (n.d.). Biocatalytic synthesis of conducting polymers and prospects for its application. Retrieved from a private repository.[1]
-
Ramanavicius, A., et al. (2021). Conducting Polymers in the Design of Biosensors and Biofuel Cells. Micromachines, 12(4), 419. [Link][12]
-
Bassanini, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1690. [Link][10]
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Bai, Y., et al. (2023). Study on the Polymerization and Mechanism of Amino Acid Catalyzed by Laccase. Journal of Natural Fibers. [Link][11]
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Gacal, B., et al. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323. [Link][7]
-
Campos, R., et al. (n.d.). Laccase Polymerization of Amino-Phenol Compounds. ResearchGate. Retrieved from a private repository.[15]
-
Sousa, A. C., et al. (2013). Laccase-Catalysed Homocoupling of Primary Aromatic Amines towards the Biosynthesis of Dyes. Advanced Synthesis & Catalysis, 355(17), 3464-3475. [Link][16]
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Hahn, V., et al. (2023). Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds. Applied Microbiology and Biotechnology, 107(5-6), 1485-1510. [Link][6]
-
Baig, U., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Retrieved from a private repository.[17]
-
Xu, Y., et al. (2024). Novel aromatic moieties-modified poly(glycidyl amine)s with potent siRNA delivery and cancer treatment effect. Acta Pharmaceutica Sinica B, 14(3), 1279-1290. [Link][4]
-
Gacal, B., et al. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. ResearchGate. [Link][8]
-
Tishkov, V. I., et al. (2021). Prospects of Using Biocatalysis for the Synthesis and Modification of Polymers. Catalysts, 11(10), 1238. [Link][18]
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Dunford, H. B., & Cotton, M. L. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Journal of Biological Chemistry, 250(8), 2920-32. [Link][19]
-
ResearchGate. (n.d.). Polycyclic Aromatic Amines. Retrieved from a private repository.[3]
-
Hoshino, N., et al. (1986). The effect of polymerization of horseradish peroxidase on the peroxidase activity in the presence of excess H2O2: a background for a homogeneous enzyme immunoassay. Journal of Biochemistry, 99(5), 1339-44. [Link][13]
-
Spadiut, O., et al. (2014). An updated view on horseradish peroxidases: recombinant production and biotechnological applications. Biotechnology Journal, 9(2), 229-44. [Link][9]
-
Yilmaz, E., et al. (2024). Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica‐Coated Nanocatalyst. Green Chemistry Letters and Reviews, 17(1). [Link][14]
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Ulbrich, K., et al. (2016). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Journal of Drug Delivery, 2016, 8169382. [Link][5]
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Application Notes and Protocols: Characterization of Polymers Synthesized from Methyl 3,5-diaminobenzoate
Introduction
Polymers derived from methyl 3,5-diaminobenzoate are a significant class of aromatic polyamides, often referred to as aramids. These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them highly valuable in advanced applications, including aerospace components, high-performance fibers, and specialty membranes. The strategic placement of the methyl ester and amine functionalities on the benzene ring allows for the synthesis of polymers with tailored properties. For instance, the ester group can be hydrolyzed post-polymerization to introduce carboxylic acid moieties, enhancing properties like hydrophilicity and providing sites for further chemical modification.[1]
The precise characterization of these polymers is paramount for quality control, understanding structure-property relationships, and optimizing their performance for specific applications. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of polymers synthesized from this compound. It is designed for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, step-by-step protocols.
Structural Elucidation and Purity Assessment
The foundational step in polymer characterization is the confirmation of the polymer's chemical structure and the assessment of its purity. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for obtaining detailed information about the molecular structure of a polymer.[2][3] It allows for the identification of monomer units, determination of copolymer composition, and analysis of end-groups.[4][5] Both ¹H and ¹³C NMR are routinely employed.
Causality Behind Experimental Choices: Solution-state NMR is preferred for soluble polymers as it provides high-resolution spectra, enabling detailed structural analysis.[2] The choice of deuterated solvent is critical and depends on the polymer's solubility. For aromatic polyamides, polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylacetamide-d₉ (DMAc-d₉) are often effective. The addition of salts like lithium chloride can sometimes be necessary to disrupt polymer chain aggregation and improve spectral resolution.[6]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry polymer sample.
-
Dissolve the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Gentle heating or sonication may be required to facilitate dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
Acquire ¹H NMR spectra, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required.[7]
-
-
Data Analysis:
-
Process the spectra to identify characteristic peaks corresponding to the aromatic protons, amine protons, and methyl ester protons in the polymer backbone.
-
Integrate the proton signals to confirm the relative ratios of the different types of protons, which should be consistent with the polymer's repeating unit.
-
Analyze the ¹³C NMR spectrum to identify the carbon environments, which provides further confirmation of the polymer structure.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a polymer.[3][8] It is particularly useful for confirming the formation of amide bonds and the presence of other key functional groups.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR)-FTIR is often the preferred method for polymer analysis as it requires minimal sample preparation and can be used for solid samples directly.[9] This technique provides a "fingerprint" of the material, which can be used for identification and quality control.[10]
Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
Ensure the polymer sample is clean and dry.
-
Place a small amount of the polymer powder or a piece of the polymer film directly onto the ATR crystal.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty ATR crystal.
-
Press the sample firmly against the crystal using the pressure clamp to ensure good contact.
-
-
Data Acquisition and Analysis:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands. For polyamides derived from this compound, key peaks include:
-
N-H stretching (around 3300 cm⁻¹)
-
Aromatic C-H stretching (around 3030-3100 cm⁻¹)[11]
-
C=O stretching of the amide (Amide I band, around 1650 cm⁻¹)[11]
-
C=O stretching of the methyl ester (around 1720 cm⁻¹)
-
N-H bending and C-N stretching (Amide II band, around 1540 cm⁻¹)
-
Aromatic C=C stretching (around 1600 and 1475 cm⁻¹)[11]
-
-
Molecular Weight and Distribution Analysis
The molecular weight and its distribution are critical parameters that significantly influence the mechanical and rheological properties of polymers.[12][13] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these properties.[14][15]
Causality Behind Experimental Choices: GPC separates polymer molecules based on their hydrodynamic volume in solution.[16] Larger molecules elute faster than smaller molecules. The choice of mobile phase is crucial and must be a good solvent for the polymer. For aromatic polyamides, polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often with added salts like LiBr or LiCl to prevent aggregation, are used. Calibration with standards of a known molecular weight (e.g., polystyrene or polymethyl methacrylate) is necessary to obtain relative molecular weight values.[13]
Protocol: Gel Permeation Chromatography (GPC/SEC)
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase (e.g., DMF with 0.01 M LiBr) and filter it through a 0.2 µm filter.
-
Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the mobile phase. Ensure complete dissolution.
-
Filter the polymer solution through a syringe filter (e.g., 0.2 µm PTFE) before injection.
-
-
Instrument Setup:
-
Equilibrate the GPC system, including the columns and detector (typically a refractive index detector), with the mobile phase until a stable baseline is achieved.
-
Create a calibration curve by running a series of narrow molecular weight standards.
-
-
Data Acquisition and Analysis:
-
Inject the prepared polymer solution.
-
Record the chromatogram.
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[16]
-
| Parameter | Description | Typical Values for Aromatic Polyamides |
| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 10,000 - 50,000 g/mol |
| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | 20,000 - 100,000 g/mol |
| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. | 1.5 - 3.0[16] |
Thermal Properties Analysis
The thermal stability and transitions of polymers are crucial for determining their processing conditions and application temperature ranges. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this characterization.[17][18]
Causality Behind Experimental Choices: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[3][19] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[20][21]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Acquisition and Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 to 800 °C).[22]
-
Record the weight loss as a function of temperature.
-
Determine the onset decomposition temperature and the temperature at which significant weight loss occurs.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan and seal it.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
-
Data Acquisition and Analysis:
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at 10 °C/min to observe the thermal transitions.[22]
-
-
Analyze the resulting thermogram to determine the glass transition temperature (Tg). For amorphous aromatic polyamides, a clear melting point may not be observed.
-
| Thermal Property | Description | Expected Range for Aromatic Polyamides |
| Td (Decomposition Temperature) | The temperature at which the polymer begins to chemically degrade. | 350 - 500 °C[23] |
| Tg (Glass Transition Temperature) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 200 - 300 °C |
Experimental Workflows
Polymer Characterization Workflow
Caption: A typical workflow for the synthesis and characterization of polymers.
GPC/SEC Operational Diagram
Caption: A schematic of a Gel Permeation Chromatography (GPC) system.
Conclusion
The comprehensive characterization of polymers synthesized from this compound is essential for ensuring their quality, understanding their behavior, and tailoring their properties for advanced applications. By systematically employing the techniques of NMR and FTIR for structural analysis, GPC/SEC for molecular weight determination, and TGA/DSC for thermal property evaluation, researchers can gain a deep understanding of these high-performance materials. The protocols and insights provided in this guide serve as a robust framework for the successful characterization of this important class of aromatic polyamides.
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-
ResolveMass Laboratories Inc. (2025, July 22). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]
-
Slideshare. (n.d.). POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]
-
Fiveable. (n.d.). Gel permeation chromatography | Polymer Chemistry Class Notes. Retrieved from [Link]
-
Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the polyamide. Retrieved from [Link]
-
MDPI. (2022). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. Retrieved from [Link]
-
Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR characterization of polymers. Retrieved from [Link]
-
YouTube. (2023, June 27). Identifying different types of polyamides | FT-IR spectroscopy | Polymers and plastics. Retrieved from [Link]
- Elsevier. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323.
-
Syntech Innovation. (n.d.). Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy. Retrieved from [Link]
-
AZoM. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of polyamides at room temperature. Retrieved from [Link]
-
Scilit. (1975). Physicochemical characterization of some fully aromatic polyamides. Retrieved from [Link]
-
MDPI. (2023, March 3). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
Springer. (2020, July 26). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. Retrieved from [Link]
-
ResearchGate. (2020, April). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Retrieved from [Link]
-
Semantic Scholar. (1975). Physicochemical characterization of some fully aromatic polyamides. Retrieved from [Link]
-
AVESİS. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
King Fahd University of Petroleum & Minerals. (2025, August 30). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Retrieved from [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers. Retrieved from [Link]
-
DSpace@Dicle. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption (vol 1216, 128323, 2020). Retrieved from [Link]
-
American Chemical Society. (2025, December 26). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. Retrieved from [Link]
-
C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]
-
AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. Retrieved from [Link]
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Application Notes and Protocols: Methyl 3,5-Diaminobenzoate in High-Performance Dye Removal Adsorbents
Abstract
Industrial effluents laden with synthetic dyes represent a significant environmental challenge, necessitating the development of effective and sustainable remediation technologies. Adsorption has emerged as a preferred method due to its operational simplicity and high efficiency. This document details the application of Methyl 3,5-diaminobenzoate (MDB) and its parent compound, 3,5-diaminobenzoic acid (DABA), as exceptionally versatile monomers for synthesizing advanced adsorbent materials. The unique molecular architecture of these compounds, featuring two amine groups and a carboxyl or ester group on an aromatic ring, allows for the creation of adsorbents with tunable surface chemistry and a high affinity for a broad spectrum of both anionic and cationic dyes. This guide provides an in-depth look at the synthesis of various adsorbent platforms, including functionalized magnetic nanoparticles and cross-linked polymer resins, complete with detailed experimental protocols, characterization techniques, and performance evaluation methodologies. The focus is on providing researchers and drug development professionals with the foundational knowledge and practical steps to leverage these powerful building blocks in the field of environmental remediation.
Introduction: The Challenge of Dye Pollutants and a Versatile Chemical Solution
The discharge of synthetic dyes from textile, printing, and cosmetic industries into aquatic ecosystems is a growing environmental concern. These dyes are often toxic, carcinogenic, and resistant to biodegradation, posing a threat to aquatic life and human health[1]. While various physical and chemical methods exist for wastewater treatment, adsorption is widely regarded as one of the most effective techniques due to its high efficiency, cost-effectiveness, and ease of operation[1].
The performance of an adsorbent is intrinsically linked to its surface chemistry. An ideal adsorbent possesses a high surface area and abundant functional groups capable of binding dye molecules. In this context, this compound (MDB) and 3,5-diaminobenzoic acid (DABA) have emerged as premier building blocks for advanced adsorbents. The key to their utility lies in their trifunctional nature:
-
Two Aromatic Amine (-NH₂) Groups: These groups serve as primary binding sites. They can be protonated in acidic conditions to form ammonium ions (-NH₃⁺), creating strong electrostatic attraction for anionic dyes. They are also capable of participating in hydrogen bonding[2].
-
One Carboxylic Acid (-COOH) or Methyl Ester (-COOCH₃) Group: The carboxylic acid group in DABA can be deprotonated in basic conditions to form a carboxylate ion (-COO⁻), which electrostatically attracts cationic dyes. This group also provides a site for further chemical modification or polymerization. The methyl ester in MDB can mask the carboxylic acid's reactivity when needed, for instance, to improve solubility in organic solvents during specific polymerization processes, and can be hydrolyzed in-situ if the free acid is desired in the final material[3].
-
Aromatic Benzene Ring: The ring structure can engage in π-π stacking interactions with aromatic dyes, contributing to the overall adsorption capacity[2].
This unique combination of functional groups imparts an amphoteric character to the resulting adsorbents, allowing them to effectively remove a wide range of dyes under different pH conditions.
Core Principles of Adsorption Using DABA-Functionalized Materials
The efficacy of DABA-based adsorbents is governed by a combination of powerful intermolecular forces. The dominant mechanism is typically dictated by the solution's pH, which controls the surface charge of the adsorbent.
pH-Dependent Electrostatic Interactions: The surface of a DABA-functionalized material can be positively or negatively charged.
-
In Acidic Solution (Low pH): The abundant protons (H⁺) in the solution lead to the protonation of the amine groups (-NH₂ → -NH₃⁺). This creates a positively charged surface, ideal for binding anionic dyes such as Congo Red and Eosin Yellow through strong electrostatic attraction[4][5].
-
In Alkaline Solution (High pH): The hydroxyl ions (OH⁻) in the solution facilitate the deprotonation of the carboxylic acid group (-COOH → -COO⁻). This results in a negatively charged surface that effectively sequesters cationic dyes like Methylene Blue and Rhodamine B[1].
Other Adsorption Mechanisms: Beyond electrostatic forces, other interactions contribute significantly to the dye removal process:
-
Hydrogen Bonding: The amine and carboxylic acid groups are excellent donors and acceptors for hydrogen bonds, allowing them to interact with polar functional groups on dye molecules[2].
-
π-π Stacking: The aromatic core of the DABA molecule can interact with the aromatic structures present in many dye molecules, creating non-covalent π-π stacking interactions that enhance adsorption[2].
Caption: Key adsorption mechanisms between DABA-based adsorbents and dyes.
Synthesis of DABA-Based Adsorbents: Application Showcase
The versatility of DABA allows for its incorporation into various material platforms, each with distinct advantages.
-
Type 1: DABA-Functionalized Magnetic Nanoparticles (Fe₃O₄@DABA): This approach involves grafting DABA onto the surface of magnetic nanoparticles. The primary advantage is the ease of separation; the adsorbent can be quickly removed from the solution using an external magnet, simplifying the regeneration process and preventing adsorbent loss. This method creates a material with a high surface area and excellent recyclability[4][5].
-
Type 2: Cross-linked DABA Polymer Resins: DABA can be polymerized, often with a cross-linking agent, to form a porous, high-capacity resin. These materials possess a very high density of active functional groups throughout their three-dimensional structure, leading to exceptionally high adsorption capacities for a variety of dyes[1].
-
Type 3: Polymer/Graphene Oxide (GO) Composites: Incorporating DABA-based polymers with graphene oxide (GO) creates a composite adsorbent with an extremely large specific surface area. GO sheets prevent the aggregation of polymer chains and introduce additional oxygen-containing functional groups, leading to synergistic enhancements in adsorption performance[2][6].
Caption: General synthesis workflows for creating DABA-based adsorbents.
Experimental Protocols
Protocol 1: Synthesis of DABA-Functionalized Magnetic Nanoparticles (Fe₃O₄@DABA)
This protocol is adapted from methodologies described for the one-step functionalization of magnetic nanoparticles[4][5].
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
3,5-diaminobenzoic acid (DABA)
-
Ammonium hydroxide solution (25-30%)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare Iron Salt Solution: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water under a nitrogen atmosphere with vigorous mechanical stirring.
-
Co-precipitation: Heat the solution to 80°C. Add ammonium hydroxide solution dropwise until the pH reaches ~10-11. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Functionalization: In a separate flask, dissolve an appropriate amount of 3,5-diaminobenzoic acid (DABA) in DI water. Add this DABA solution to the Fe₃O₄ suspension.
-
Reaction: Continue stirring the mixture at 80°C for 2-4 hours to allow for the grafting of DABA onto the nanoparticle surface.
-
Washing: Cool the mixture to room temperature. Use a strong permanent magnet to collect the black Fe₃O₄@DABA particles. Decant the supernatant.
-
Purification: Wash the collected particles several times with DI water and then with ethanol to remove unreacted reagents. Repeat the magnetic separation/decantation process for each wash.
-
Drying: Dry the final product in a vacuum oven at 60°C overnight.
Protocol 2: Characterization of the Adsorbent
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the successful functionalization by identifying characteristic peaks of DABA (e.g., N-H stretching of amine groups, C=O stretching of the carboxyl group) on the Fe₃O₄ spectrum.
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology and particle size of the synthesized adsorbent.
-
Vibrating Sample Magnetometry (VSM): Measure the magnetic saturation of the nanoparticles to ensure they are sufficiently magnetic for easy separation[4].
-
Zeta Potential Analysis: Measure the surface charge of the adsorbent at different pH values to determine the point of zero charge (pHpzc) and confirm the pH-dependent charge behavior.
Protocol 3: Batch Adsorption Experiments for Performance Evaluation
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1000 mg/L) of the target dye (e.g., Methylene Blue or Congo Red) in DI water. Prepare working solutions of desired concentrations by diluting the stock solution.
-
Batch Setup: In a series of flasks, add a fixed amount of adsorbent (e.g., 10 mg) to a fixed volume of dye solution (e.g., 50 mL)[2][5].
-
Parameter Variation: Systematically vary one parameter at a time while keeping others constant:
-
pH: Adjust the initial pH of the dye solutions (e.g., from 2 to 10) using 0.1 M HCl or 0.1 M NaOH[4][7].
-
Contact Time: Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) and withdraw samples at different time intervals (e.g., 5, 10, 30, 60, 120 min)[2].
-
Adsorbent Dosage: Vary the amount of adsorbent added (e.g., 5, 10, 20, 50 mg) to a fixed dye concentration and volume[2][8].
-
Initial Dye Concentration: Vary the initial concentration of the dye solution (e.g., 10, 25, 50, 100 mg/L)[2].
-
-
Analysis: After agitation, separate the adsorbent from the solution (by magnet or centrifugation). Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Calculations:
-
Removal Percentage (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m
-
Where: C₀ = initial dye concentration (mg/L), Cₑ = equilibrium dye concentration (mg/L), V = volume of solution (L), and m = mass of adsorbent (g).
-
Protocol 4: Adsorbent Regeneration and Reusability Study
Procedure:
-
Adsorption: Perform a batch adsorption experiment under optimal conditions until saturation.
-
Separation: Separate the dye-laden adsorbent from the solution.
-
Desorption: Wash the adsorbent with an appropriate eluent. For anionic dyes adsorbed at low pH, a basic solution (e.g., 0.1 M NaOH) is effective[4]. For cationic dyes, an acidic solution (e.g., 0.1 M HCl) can be used. Agitate for 1-2 hours.
-
Washing: Separate the adsorbent and wash it thoroughly with DI water until the pH is neutral.
-
Drying: Dry the regenerated adsorbent in a vacuum oven.
-
Reuse: Use the regenerated adsorbent for a new adsorption cycle with a fresh dye solution.
-
Evaluation: Repeat the cycle 5-6 times, calculating the removal percentage each time to evaluate the adsorbent's stability and long-term performance[2][4].
Data Analysis and Performance Summary
The experimental data from batch studies are typically analyzed using isotherm and kinetic models to understand the adsorption mechanism.
-
Adsorption Isotherms: The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface[2][9].
-
Adsorption Kinetics: The pseudo-first-order model suggests physisorption is the rate-limiting step, whereas the pseudo-second-order model indicates that chemisorption is dominant[1][2].
Table 1: Performance of DABA-Based Adsorbents for Various Dyes
| Adsorbent Type | Target Dye | Max. Adsorption Capacity (qₘ, mg/g) | Optimal pH | Reference |
| Cross-linked Polyamine Resin | Methylene Blue (Cationic) | 1273.8 | 8.0 | [1] |
| Cross-linked Polyamine Resin | Congo Red (Anionic) | 447.1 | 5.1 | [1] |
| Cross-linked Polyamine Resin | Rhodamine B (Cationic) | 680.5 | 7.2 | [1] |
| Fe₃O₄@DABA Nanoparticles | Congo Red (Anionic) | 259 | 3.0 | [4] |
| Fe₃O₄@DABA Nanoparticles | Eosin Yellow (Anionic) | 282 | 3.0 | [4] |
| Poly(3,5-diaminobenzoic acid) | Methylene Blue (Cationic) | N/A (High removal reported) | ~7.0 | [9] |
| P3ABA/GO/CoFe₂O₄ Composite* | Congo Red (Anionic) | 153.92 | 5.0 | [2] |
*Note: This study used the related poly(3-aminobenzoic acid), demonstrating the efficacy of the general aminobenzoic acid structure in composites.
Conclusion and Future Outlook
This compound and its derivatives are powerful and versatile building blocks for a new generation of high-performance adsorbents. The strategic placement of amine and carboxyl functional groups on an aromatic ring enables the synthesis of materials with tunable surface charges, high adsorption capacities, and the ability to remove both anionic and cationic dyes. The successful integration of these monomers into platforms like magnetic nanoparticles and cross-linked resins highlights their potential for practical, large-scale environmental applications. The excellent reusability, particularly of magnetically separable variants, positions these materials as cost-effective and sustainable solutions for treating industrial wastewater[4][10].
Future research should focus on optimizing synthesis conditions to further enhance surface area and porosity, scaling up production for pilot-scale testing, and evaluating the performance of these adsorbents on real-world industrial effluents containing complex mixtures of dyes and other pollutants.
References
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Ahmad, H., Mansha, M., et al. (2021). Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions. Journal of Water Process Engineering, 43, 102304. [Link]
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Yildiz, U., et al. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323. [Link]
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Rahman, A., et al. (2024). Magnetically recyclable adsorption of anionic pollutants from wastewater using 3,5-diaminobenzoic acid-functionalized magnetic iron oxide nanoparticles. New Journal of Chemistry. [Link]
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Al-Musawi, T. J., et al. (2022). Rapid removal of anionic organic dye from contaminated water using a poly(3-aminobenzoic acid/graphene oxide/cobalt ferrite) nanocomposite low-cost adsorbent via adsorption techniques. Arabian Journal of Chemistry, 15(10), 104118. [Link]
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Rahman, A., et al. (2024). Magnetically Recyclable Adsorption of Anionic Pollutants from Wastewater using 3,5-Diaminobenzoic Acid-Functionalized Magnetic Iron-Oxide-Nanoparticles. ResearchGate. [Link]
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Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Separation and Purification Technology. [Link]
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Wang, B., Zhu, Y., Bai, Z., et al. (2017). Functionalized chitosan biosorbents with ultra-high performance, mechanical strength and tunable selectivity for heavy metals in wastewater treatment. Chemical Engineering Journal, 325, 350-359. [Link]
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Daneshfozoun, S., Abdullah, M., & Abdullah, B. (2017). Recent Advances in MOF-Based Adsorbents for Dye Removal from the Aquatic Environment. MDPI. [Link]
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Noreen, S., et al. (2020). Dye Removal Form Wastewater Using Efficient and Magnetically Separable Graphene Oxide Composite: Modeling and Optimization. Journal of the Chemical Society of Pakistan. [Link]
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Chitosan-Based Materials as Effective Materials to Remove Pollutants. (2024). National Institutes of Health. [Link]
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Regeneration and Reusability of the Activated Adsorbent. (2014). ResearchGate. [Link]
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El-Ghoti, M., et al. (2009). Mechanisms and chemistry of dye adsorption on manganese oxides-modified diatomite. Journal of Environmental Management, 90(11), 3557-3564. [Link]
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Al-Ghouti, M. A., et al. (2022). High removal of methylene blue and methyl violet dyes from aqueous solutions using efficient biomaterial byproduct. Scientific Reports, 12, 13353. [Link]
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Shakoor, S., & Adeel, S. (2023). Green Adsorbents for Environmental Remediation: Synthesis Methods, Ecotoxicity, and Reusability Prospects. MDPI. [Link]
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Arcibar-Orozco, J. A., et al. (2022). Enhanced Adsorption of Methylene Blue Dye on Functionalized Multi-Walled Carbon Nanotubes. Nanomaterials, 12(23), 4198. [Link]
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Enhancing Wastewater Depollution: Sustainable Biosorption Using Chemically Modified Chitosan Derivatives for Efficient Removal of Heavy Metals and Dyes. (2023). MDPI. [Link]
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Magnetic graphene oxide-biomass activated carbon composite for dye removal. (2023). IWA Publishing. [Link]
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Hameed, B. H., et al. (2021). Removal of Dyes Using Various Organic Peel-based Materials: A Systematic Review. Journal of Materials Science and Chemical Engineering, 9(9), 1-20. [Link]
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Study on the Dye Removal from Aqueous Solutions by Graphene-Based Adsorbents. (2023). National Institutes of Health. [Link]
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Impact of adsorbent dosage on the removal efficiency of methylene blue... (2024). ResearchGate. [Link]
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MOF/graphene oxide composite as an efficient adsorbent for the removal of organic dyes from aqueous solution. (2017). ResearchGate. [Link]
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Reprocessible, Reusable, and Self-Healing Polymeric Adsorbent for Removing Perfluorinated Pollutants. (2022). MDPI. [Link]
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Regeneration and reusability of non-conventional low-cost adsorbents to remove dyes from wastewaters in multiple consecutive adsorption–desorption cycles: a review. (2022). ResearchGate. [Link]
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Ong, S. T., et al. (2022). OPTIMIZATION OF METHYLENE BLUE DYE REMOVAL BY PEANUT HUSK USING PLACKETT-BURMAN DESIGN AND RESPONSE SURFACE METHODOLOGY. Malaysian Journal of Chemistry. [Link]
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This compound. (2025). National Institutes of Health. [Link]
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Removal efficiency assessment of absorbent based on banana peel for methylene blue. (2021). IOP Conference Series: Materials Science and Engineering. [Link]
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Modified Meerschaum for Removal of Methylene Blue Dye from Aqueous Solutions: Characterization, Adsorption Behavior, Performance Evaluation. (2025). ResearchGate. [Link]
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The crystal structure of this compound, C8H10N2O2. (2022). ResearchGate. [Link]
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Application of magnetic peanut husk for methylene blue adsorption in batch mode. (2021). Desalination and Water Treatment. [Link]
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Application Notes and Protocols: Methyl 3,5-diaminobenzoate in Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Methyl 3,5-diaminobenzoate in Advanced Polyimide Design
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The versatility of polyimide chemistry allows for the tailoring of polymer properties through the judicious selection of monomeric building blocks—specifically, diamines and dianhydrides. This compound (M35DAB) emerges as a strategic diamine monomer that introduces a unique combination of functionalities into the polyimide backbone. The presence of the methyl ester group offers a site for post-polymerization modification or for tuning the polymer's solubility and processing characteristics. This application note provides a comprehensive guide to the utilization of this compound in polyimide synthesis, detailing established protocols and the underlying scientific principles.
The incorporation of a methyl ester pendant group via M35DAB can disrupt chain packing, often leading to enhanced solubility of the resulting polyimide in common organic solvents, a significant advantage for processing and film casting.[2][3] Furthermore, the ester functionality presents a chemical handle for subsequent reactions, such as hydrolysis to the corresponding carboxylic acid, which can be used to alter the polymer's hydrophilicity or to introduce cross-linking sites. This guide will explore both the conventional two-step synthesis method, proceeding through a poly(amic acid) intermediate, and the one-step high-temperature solution polymerization.
Chemical Structures and Reaction Overview
The fundamental reaction for polyimide synthesis involves the polycondensation of a diamine with a dianhydride. The reaction with this compound is depicted below, showcasing its interaction with a generic aromatic dianhydride.
Figure 1: General reaction scheme for the synthesis of polyimides from this compound.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Poly(amic acid) Intermediate
This is the most common method for synthesizing polyimides, allowing for the formation of a processable poly(amic acid) precursor before conversion to the final, often insoluble, polyimide.[4]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Preparation: In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). A typical concentration is 15-20 wt%.
-
Reaction: Purge the flask with dry nitrogen and cool the solution to 0-5 °C using an ice bath. Slowly add a stoichiometric amount (1 equivalent) of the solid dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)) in small portions to control the exothermic reaction.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a continuous nitrogen purge for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The progress of the polymerization can be monitored by measuring the inherent viscosity of the solution.[3]
Step 2: Conversion of Poly(amic acid) to Polyimide
-
Method A: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Curing: Place the cast film in a programmable oven and cure using a staged heating process. A typical cycle is: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization.[5] This gradual heating process allows for the removal of the solvent and the water generated during cyclization without creating voids in the film.
-
-
Method B: Chemical Imidization
-
Reagent Addition: To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride (2-4 equivalents), and a catalyst, typically a tertiary amine like pyridine or triethylamine (1-2 equivalents).[3]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate from the solution.
-
Purification: Collect the precipitated polyimide by filtration, wash thoroughly with a non-solvent like methanol or ethanol to remove residual reagents and solvent, and dry in a vacuum oven at 80-100 °C.
-
Sources
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Application Notes & Protocols: A Guide to the Preparation and Application of Methyl 3,5-diaminobenzoate Based Materials
Abstract
Methyl 3,5-diaminobenzoate (MDAB) is a highly versatile aromatic diamine that serves as a critical building block in the synthesis of advanced functional materials. Its unique structure, featuring two nucleophilic primary amino groups and a methyl ester on a central benzene ring, allows for a wide range of chemical modifications and polymerization reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MDAB, including detailed, step-by-step protocols for its synthesis and its application in the preparation of high-performance materials such as aromatic polyamides and benzoxazine resins. The causality behind experimental choices, key characterization data, and safety considerations are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Versatility of this compound
This compound is a significant intermediate in organic synthesis and materials science.[1] The two primary amino groups at the meta-positions provide reactive sites for nucleophilic substitution and addition reactions, making it an ideal monomer for step-growth polymerization. The methyl ester group, while less reactive, offers a site for subsequent modification or can be used to enhance the solubility and processability of the monomer, a critical factor in many polymerization processes.[2]
This combination of functional groups enables the synthesis of a diverse array of materials, including:
-
Aromatic Polyamides (Aramids): Known for their exceptional thermal stability and mechanical strength.[1]
-
Polyimides: High-performance polymers with outstanding thermal and chemical resistance.[3][4]
-
Benzoxazine Resins: A class of phenolic resins that exhibit near-zero shrinkage upon polymerization and excellent flame retardancy.[5]
This document provides validated protocols for the synthesis of the MDAB monomer and its subsequent use in creating advanced polymeric materials.
Synthesis and Characterization of the MDAB Monomer
The successful preparation of high-quality materials begins with a pure, well-characterized monomer. Two primary, reliable routes for the synthesis of this compound are presented below.
Synthesis Route A: Fischer Esterification of 3,5-Diaminobenzoic Acid
This method involves the direct, acid-catalyzed esterification of the commercially available 3,5-diaminobenzoic acid with methanol. The use of thionyl chloride (SOCl₂) in methanol is a highly effective variant, proceeding through a reactive acid chloride intermediate in a one-pot procedure.[1]
Protocol: Esterification using Thionyl Chloride in Methanol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-diaminobenzoic acid (10.0 g, 65.7 mmol).
-
Solvent Addition: Add anhydrous methanol (150 mL) to the flask and stir to create a suspension.
-
Reagent Addition (Caution): Cool the flask in an ice bath to 0-5 °C. Slowly add thionyl chloride (9.4 g, 79.0 mmol, 5.7 mL) dropwise over 20-30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and methanol and to prevent unwanted side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Re-dissolve the resulting solid residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a brown or off-white solid.
Synthesis Route B: Reduction of Methyl 3,5-Dinitrobenzoate
An alternative pathway involves the reduction of the nitro groups of Methyl 3,5-dinitrobenzoate. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]
Protocol: Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel, add Methyl 3,5-dinitrobenzoate (10.0 g, 44.2 mmol) and a suitable solvent such as ethanol or ethyl acetate (100 mL).
-
Catalyst: Carefully add Palladium on carbon (10% Pd, ~0.5 g) to the mixture.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂). Pressurize the vessel (typically 1-4 atm) and stir vigorously at room temperature. Causality: Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas for the reaction to proceed to completion.
-
Monitoring: The reaction is typically complete within 12-24 hours. Monitor the uptake of hydrogen and confirm completion by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Note: The palladium catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet during filtration and handle with care.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Characterization of MDAB
Proper characterization is essential to confirm the identity and purity of the synthesized monomer before its use in polymerization.
| Property | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [6][7] |
| Appearance | Brown to off-white solid[8] |
| Melting Point | 131-134 °C[6] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, two distinct amine (-NH₂) protons, and a methyl ester (-OCH₃) singlet are expected.[1] |
| ¹³C NMR (DMSO-d₆) | Peaks confirming the carbonyl carbon of the ester, the methyl carbon, and the distinct aromatic carbons are observed.[1] |
| Mass Spectrometry (MS) | ESI-MS should show a prominent molecular ion peak [M+H]⁺ at m/z 167.19. High-resolution mass spectrometry (HRMS) confirms the exact mass.[1] |
| Crystal System | Orthorhombic, space group Pbca[1][9] |
Application Protocol: Synthesis of Polyamide Thin Films
Aromatic polyamides are high-performance polymers often synthesized via interfacial polymerization. This technique is particularly useful for creating thin-film composite membranes for applications like desalination.[2] In this process, MDAB is used as the amine monomer in the aqueous phase. Using the methyl ester form (MDAB) is crucial because the parent 3,5-diaminobenzoic acid has poor diffusion into the organic phase, which hinders the growth of the polyamide layer.[2]
Protocol: Interfacial Polymerization of MDAB with Trimesoyl Chloride (TMC)
-
Support Preparation: A porous support membrane (e.g., polysulfone) is required. Immerse the support in deionized water for at least 24 hours before use.
-
Aqueous Phase: Prepare a 2% (w/v) aqueous solution of this compound.
-
Amine Impregnation: Mount the wet support membrane on a glass plate. Remove excess water from the surface with a rubber roller. Pour the MDAB solution onto the support surface and let it sit for 2 minutes to allow for complete impregnation.
-
Organic Phase: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in an organic solvent immiscible with water (e.g., hexane).
-
Polymerization: Drain the excess amine solution from the support surface. Immediately pour the TMC solution over the amine-impregnated surface. The interfacial polymerization reaction begins instantly, forming a thin polyamide film at the interface. Allow the reaction to proceed for 1 minute. Causality: The reaction is self-limiting. As the dense polyamide film forms, it acts as a barrier, slowing the diffusion of monomers to the reaction interface and controlling the film thickness.
-
Curing: Drain the TMC solution. Place the resulting composite membrane in a laboratory oven and heat at 70-80 °C for 5-10 minutes to complete the cross-linking and remove residual solvent.
-
Storage: Store the finished membrane in deionized water until use.
Application Protocol: Preparation of Benzoxazine Resins
Benzoxazine monomers are synthesized via a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.[5][10] The difunctional nature of MDAB allows it to react with two equivalents of a phenol and four equivalents of formaldehyde to produce a bis-benzoxazine monomer, which can then undergo thermal ring-opening polymerization to form a highly cross-linked, high-performance thermoset polymer.
Protocol: Synthesis of a Bis-Benzoxazine Monomer from MDAB and Phenol
-
Setup: In a 250 mL round-bottom flask, dissolve MDAB (8.3 g, 50 mmol) and phenol (9.4 g, 100 mmol) in a suitable solvent like 1,4-dioxane or toluene (100 mL).
-
Formaldehyde Addition: Add paraformaldehyde (6.0 g, 200 mmol of formaldehyde units) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-110 °C, depending on the solvent) under a nitrogen atmosphere. Stir the reaction for 4-8 hours. Causality: The reaction involves the formation of an intermediate from the amine and formaldehyde, which then reacts with the phenol to form the benzoxazine ring. Refluxing ensures the reaction goes to completion.[11]
-
Work-up: After cooling to room temperature, wash the reaction mixture with a 1N NaOH solution to remove unreacted phenol, followed by washing with water until the pH is neutral.
-
Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product, a viscous oil or solid, can be purified by column chromatography or recrystallization to yield the pure bis-benzoxazine monomer.
-
Thermal Curing: The purified monomer can be cured into a polybenzoxazine network by heating it in stages, for example: 1 hour at 160 °C, 1 hour at 180 °C, and 2 hours at 200 °C.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.
-
This compound: Avoid dust formation and inhalation.[6]
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care.
-
Trimesoyl Chloride: Corrosive and moisture-sensitive.
-
Paraformaldehyde/Formaldehyde: Toxic and a suspected carcinogen.
-
Solvents (Methanol, Dioxane, Hexane): Flammable and toxic. Keep away from ignition sources.[12]
Consult the Safety Data Sheet (SDS) for each chemical before use.[6][12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of MDAB (Route A) | Incomplete reaction; moisture in reagents/glassware. | Increase reflux time; ensure use of anhydrous methanol and dry glassware. |
| Impure MDAB product | Incomplete reaction; insufficient purification. | Monitor reaction to completion via TLC; perform recrystallization carefully, potentially using a different solvent system. |
| Poor Polyamide Film Formation | Impure monomers; incorrect monomer concentrations; support not properly wetted. | Re-purify monomers; optimize concentrations of MDAB and TMC; ensure support is fully saturated with the amine solution before adding TMC. |
| Brittle/Defective Polyamide Film | Insufficient curing; reaction time too short/long. | Optimize curing time and temperature; adjust the interfacial reaction time (typically 30s to 2 min). |
| Low yield of Benzoxazine Monomer | Incorrect stoichiometry; insufficient reaction time. | Ensure correct molar ratios of amine:phenol:formaldehyde (1:2:4 for a bis-benzoxazine); increase reflux time and monitor via TLC. |
References
-
Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:1949-55-9. Retrieved from [Link]
- Google Patents. (n.d.). WO2016069358A1 - Process for making benzoxazines.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic route to 1,3-benzoxazines and PBZs by ring-opening.... Retrieved from [Link]
-
ScienceDirect. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions. Retrieved from [Link]
-
File.scirp.org. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Properties, and Application of Homopolyimides Based on 3,5-Diaminobenzoic Acid. Retrieved from [Link]
-
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]
-
ResearchGate. (2022). The crystal structure of this compound, C8H10N2O2. Retrieved from [Link]
-
MDPI. (n.d.). Bio-Based Polybenzoxazine–Cellulose Grafted Films: Material Fabrication and Properties. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Based Polybenzoxazine–Cellulose Grafted Films: Material Fabrication and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | C8H10N2O2 | CID 7010431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1949-55-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. ikm.org.my [ikm.org.my]
- 11. WO2016069358A1 - Process for making benzoxazines - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
analytical techniques for quantifying Methyl 3,5-diaminobenzoate
An Application Note and Protocol for the Quantitative Analysis of Methyl 3,5-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS: 1949-55-9) is a crucial aromatic amine intermediate in organic and materials synthesis.[1] Its unique structure, featuring two reactive amino groups and a methyl ester, makes it a valuable building block for complex molecules, including the development of polyamide thin-film composite membranes for desalination.[2] Given its role as a precursor, the precise and accurate quantification of this compound is paramount for ensuring reaction stoichiometry, determining purity, monitoring reaction kinetics, and performing quality control in various research and drug development settings.
This document provides detailed application notes and validated protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and reproducible, with explanations grounded in established analytical principles to aid in effective implementation and potential troubleshooting.
Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1949-55-9 |
| Appearance | Solid (form may vary) |
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for analyzing polar to moderately non-polar aromatic compounds. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, with its aromatic ring and polar amine groups, is well-retained on a C18 column and can be eluted using a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[4][5] Detection is achieved by a UV detector set at a wavelength where the analyte exhibits strong absorbance, which is expected for an aromatic amine structure.
dot
Caption: HPLC-UV Experimental Workflow.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric acid or Formic acid, HPLC grade (optional, for pH adjustment and peak shape improvement)[4]
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, PTFE or nylon)
B. Instrumentation and Conditions
-
HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v). Note: The ratio may need optimization. Adding 0.1% phosphoric acid or formic acid to the aqueous phase can improve peak symmetry.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Scan for optimal wavelength using a DAD (typically between 230-280 nm for aromatic amines); if unavailable, start with 254 nm.
C. Procedure
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase or a 50:50 ACN:Water mixture.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[6]
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve it in the mobile phase in a volumetric flask to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in sequence, from lowest to highest concentration.
-
Inject the prepared sample solutions. It is recommended to inject a standard periodically to check for system stability.[6]
-
-
Data Processing:
-
Integrate the peak area of this compound in all chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Expected Performance Characteristics
The performance of HPLC methods for aromatic amines is well-documented.[7][8]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.2 µg/mL |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the polar nature and hydrogen-bonding capacity of the amine groups, direct analysis of this compound by GC can lead to poor peak shape (tailing) and low response.[9] To overcome this, a derivatization step is required to convert the polar -NH₂ groups into less polar, more volatile derivatives, typically using an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[9] The resulting derivative is then separated on a non-polar GC column and detected by a mass spectrometer, which provides both quantitative data and structural confirmation.
dot
Caption: GC-MS Experimental Workflow.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA) or similar derivatizing agent
-
Pyridine or Triethylamine (catalyst, optional but recommended)
-
Ethyl Acetate or Dichloromethane, anhydrous GC grade
-
Internal Standard (IS), e.g., anthracene or another stable aromatic compound not present in the sample.
B. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Split (e.g., 20:1) or Splitless, depending on concentration.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Conditions:
-
Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition: Scan mode (e.g., m/z 50-500) for identification and method development; Selected Ion Monitoring (SIM) for high-sensitivity quantification. PubChem lists a top peak at m/z 166 for the underivatized compound.[3] The derivatized compound will have a significantly higher m/z.
-
C. Procedure
-
Stock Solutions: Prepare stock solutions (e.g., 1000 µg/mL) of this compound and the internal standard in ethyl acetate.
-
Derivatization:
-
In a vial, place an aliquot of the standard or sample solution.
-
Add the internal standard solution.
-
Add 100 µL of ethyl acetate, 50 µL of pyridine, and 100 µL of TFAA. Caution: Derivatizing agents are corrosive and moisture-sensitive. Work in a fume hood.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
Analysis: Inject the derivatized standards and samples into the GC-MS.
-
Data Processing:
-
Identify the peaks for the derivatized analyte and internal standard based on retention time and mass spectra.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration.
-
Calculate the sample concentration based on its area ratio.
-
Expected Performance Characteristics
GC-MS methods for derivatized amines can achieve very low detection limits.[9][10]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Precision (RSD%) | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 20 ng/mL |
Rapid Screening Method: UV-Vis Spectrophotometry
Principle of the Method
This technique is a simple, rapid, and cost-effective method suitable for quantifying pure this compound in simple matrices, such as after a synthesis workup where it is the primary component. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A study on the related 3,5-diaminobenzoic acid identified a UV absorption peak at 324.27 nm, suggesting the methyl ester derivative will absorb in a similar region.[11]
dot
Caption: UV-Vis Spectrophotometry Workflow.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard
-
Methanol or Ethanol, UV grade
-
Quartz cuvettes (1 cm path length)
B. Instrumentation
-
UV-Vis Spectrophotometer (dual beam recommended)
C. Procedure
-
Determine λmax: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in methanol. Scan the absorbance from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the standard, dissolve in, and dilute to 100 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution with an expected absorbance within the linear range of the calibration curve (typically 0.1-1.0 AU).
-
Measurement:
-
Set the spectrophotometer to λmax.
-
Use methanol to zero the instrument (blank).
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis: Plot absorbance vs. concentration for the standards to create a calibration curve. Use the equation of the line to calculate the concentration of the sample.
References
- BenchChem. (2025).
- SIELC Technologies. Separation of 3,5-Diaminobenzoic acid on Newcrom R1 HPLC column. SIELC.
- ResearchGate. (2025). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
- ResearchGate. (2025). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- National Center for Biotechnology Information. (2025).
- National Center for Biotechnology Information. (2023).
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 4,4'-Methylenedianiline.
- Environmental Monitoring and Governance in the Asian Coastal Region. III Analytical Methods.
- ResearchGate. (2020). Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study.
- ResearchGate. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption.
- Benchchem.
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC.
- Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods.
- SIELC Technologies.
- Baig, U., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. This compound | C8H10N2O2 | CID 7010431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 3,5-Diaminobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cipac.org [cipac.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions and byproducts in Methyl 3,5-diaminobenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3,5-diaminobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and advanced materials like polyamide thin film composite membranes.[1][2] Its synthesis is primarily achieved through two main routes: the esterification of 3,5-diaminobenzoic acid or the reduction of methyl 3,5-dinitrobenzoate.[3] While these methods are well-established, they are not without their challenges. This guide will address common side reactions, byproduct formation, and other experimental hurdles, offering solutions grounded in chemical principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in Esterification of 3,5-Diaminobenzoic Acid
Question: I am attempting to synthesize this compound via Fischer esterification of 3,5-diaminobenzoic acid using methanol and a sulfuric acid catalyst, but my yields are consistently low. What could be the issue?
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants.
Potential Causes and Solutions:
-
Equilibrium Limitations: The reaction has reached equilibrium, limiting the formation of the desired ester.
-
Solution: To drive the reaction forward, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by using a large excess of methanol, which acts as both a reactant and a solvent, to shift the equilibrium towards the product side.[4]
-
-
Insufficient Catalyst: The amount of acid catalyst may not be sufficient to effectively protonate the carbonyl oxygen of the carboxylic acid, which is a key step in the reaction mechanism.
-
Solution: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid, is used.[3]
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to reach completion.
-
Solution: Increase the reaction time or reflux temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Experimental Protocol: Acid-Catalyzed Esterification
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-diaminobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[5]
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Incomplete Reduction of Methyl 3,5-Dinitrobenzoate
Question: I am reducing methyl 3,5-dinitrobenzoate to this compound using catalytic hydrogenation, but I am observing the presence of nitro-amino intermediates in my product mixture. How can I ensure complete reduction?
Answer: Incomplete reduction is a common issue in the catalytic hydrogenation of dinitro compounds. The presence of partially reduced intermediates, such as methyl 3-amino-5-nitrobenzoate, indicates that the reaction has not gone to completion.
Potential Causes and Solutions:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or deactivated.
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled properly to avoid deactivation by atmospheric oxygen or other contaminants.
-
-
Hydrogen Pressure and Reaction Time: Insufficient hydrogen pressure or a short reaction time can lead to incomplete reduction.[6]
-
Solution: Increase the hydrogen pressure and/or extend the reaction time. The reaction should be monitored by TLC or LC-MS to confirm the complete disappearance of the starting material and any intermediates.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and efficiency.
-
Solution: Methanol or ethanol are commonly used solvents for this reduction.[6] Ensure the solvent is of appropriate purity.
-
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve methyl 3,5-dinitrobenzoate in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify as necessary.
Issue 3: Formation of Colored Impurities
Question: My final product of this compound has a brown or black discoloration. What is the cause of these colored impurities and how can I remove them?
Answer: The discoloration of this compound is often due to the oxidation of the amino groups. Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric byproducts.
Potential Causes and Solutions:
-
Air Oxidation: Exposure of the amino groups to air, especially in the presence of light or trace metal impurities, can lead to oxidation.
-
Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store the final product in a dark, cool place, preferably under an inert atmosphere.
-
-
Residual Starting Material/Intermediates: In the case of the reduction route, residual dinitro or nitro-amino compounds can contribute to color.
-
Solution: Ensure the reduction reaction goes to completion. Purification techniques like column chromatography or recrystallization can effectively remove these impurities.
-
-
Purification: Activated carbon (charcoal) treatment can be employed to remove colored impurities.
-
Solution: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. After a short period of stirring, filter the hot solution to remove the carbon, and then allow the solution to cool for recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the thionyl chloride-mediated esterification of 3,5-diaminobenzoic acid?
A1: The primary byproducts of the reaction between 3,5-diaminobenzoic acid and thionyl chloride in methanol are sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] These are gaseous byproducts, which helps to drive the reaction to completion. However, the HCl generated can protonate the amino groups of the starting material and product, potentially affecting their solubility and reactivity. It is crucial to neutralize the reaction mixture during work-up to deprotonate the amino groups and isolate the free amine product.
Q2: Can the ester group of this compound be hydrolyzed back to the carboxylic acid during the reaction or work-up?
A2: Yes, hydrolysis of the methyl ester is a potential side reaction, especially under acidic or basic conditions with prolonged exposure to water. During an acidic work-up to remove basic impurities, or a basic work-up to remove acidic impurities, care should be taken to avoid prolonged contact times or high temperatures that could promote ester hydrolysis. If hydrolysis occurs, you will observe the formation of 3,5-diaminobenzoic acid.
Q3: Are there any potential side reactions involving the amino groups during synthesis?
A3: The amino groups are nucleophilic and can participate in side reactions. For instance, if the synthesis is performed at high temperatures in the presence of methanol for extended periods, there is a possibility of N-methylation, although this is generally not a major concern under typical esterification or reduction conditions. During the thionyl chloride-mediated esterification, the generated HCl will protonate the amino groups, protecting them from reacting with the thionyl chloride.
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of the final product can be assessed using a combination of techniques:
-
Melting Point: A sharp melting point close to the literature value (131-134°C) is a good indicator of purity.[7][8]
-
Chromatography: Thin Layer Chromatography (TLC) can be used for a quick purity check, while High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure and can reveal the presence of impurities.
-
FT-IR: The presence of characteristic peaks for the amino groups (N-H stretching), the ester carbonyl group (C=O stretching), and the aromatic ring will confirm the functional groups in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Data Summary
| Parameter | Esterification of 3,5-Diaminobenzoic Acid | Reduction of Methyl 3,5-Dinitrobenzoate |
| Starting Materials | 3,5-Diaminobenzoic Acid, Methanol | Methyl 3,5-Dinitrobenzoate, Hydrogen Source |
| Common Reagents | H₂SO₄ or SOCl₂ | Pd/C, H₂ gas or other reducing agents |
| Potential Side Reactions | Incomplete esterification, ester hydrolysis | Incomplete reduction, formation of nitro-amino intermediates |
| Common Byproducts | Water (Fischer), SO₂, HCl (Thionyl Chloride) | Partially reduced intermediates |
| Key Troubleshooting | Driving equilibrium, catalyst efficiency | Catalyst activity, reaction time/pressure |
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic routes and potential side reactions in the synthesis of this compound.
Caption: Synthetic routes to this compound.
Caption: Common side reactions of this compound.
References
- Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
-
Synthesis of methyl 3,5-dinitrobenzoate - PrepChem.com. (n.d.). Retrieved January 9, 2026, from [Link]
-
3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]
- A kind of method for preparing m-diaminobenzoic acid. (2009). Google Patents.
-
This compound | C8H10N2O2 | CID 7010431 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness.org. Retrieved January 9, 2026, from [Link]
- Zhang, Y., et al. (2023).
- Ahmad, A., et al. (2021). Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions.
- O'Harra, K. E., et al. (2015). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ACS Macro Letters, 4(10), 1133-1137.
- Al-Noaimi, M., et al. (2022). The crystal structure of this compound, C8H10N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 237(6), 1187-1189.
- Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. (2018). Organic Process Research & Development, 22(10), 1431-1437.
- Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. (2025). Journal of Polymer Research, 32(1), 1-13.
- Synthesis of 3,5-diaminobenzonic-4'-diphenyl ester. (2010).
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2020).
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? (2012). Reddit. Retrieved January 9, 2026, from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]
- 7. This compound CAS#: 1949-55-9 [chemicalbook.com]
- 8. This compound | 1949-55-9 [amp.chemicalbook.com]
improving the yield and purity of Methyl 3,5-diaminobenzoate
Welcome to the technical support center for Methyl 3,5-diaminobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for improving the yield and purity of this critical synthetic intermediate. Drawing from established literature and extensive field experience, we will explore common challenges and offer robust, validated protocols to enhance your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant and reliable methods for synthesizing this compound:
-
Catalytic Hydrogenation of Methyl 3,5-dinitrobenzoate: This is often the preferred route due to its clean reaction profile and high yields. The process involves the reduction of the two nitro groups on the aromatic ring to amino groups using hydrogen gas in the presence of a metal catalyst, typically Palladium on carbon (Pd/C).[1][2]
-
Esterification of 3,5-diaminobenzoic Acid: This method directly converts the carboxylic acid to its methyl ester. It can be achieved through Fischer esterification using an acid catalyst like sulfuric acid (H₂SO₄) in methanol or, more efficiently, by first converting the acid to a reactive acid chloride with thionyl chloride (SOCl₂) followed by reaction with methanol.[1] The thionyl chloride method is particularly effective as the gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[1]
Q2: My final product is a brown or dark-colored solid. Is this normal, and how can I get a purer, off-white product?
A2: A brown to dark coloration is a very common issue and indicates the presence of oxidation-related impurities.[3][4][5] The two amino groups on the aromatic ring are highly susceptible to air oxidation, which forms colored quinone-imine type structures. While a slightly off-white or tan color might be acceptable for some applications, a dark brown or black color signifies significant impurity. To obtain a purer, lighter-colored product, you must minimize air exposure throughout the synthesis, workup, and purification steps. This can be achieved by working under an inert atmosphere (e.g., Nitrogen or Argon), using degassed solvents, and performing a robust purification like recrystallization or column chromatography.
Q3: What are the best storage conditions for this compound to ensure its long-term stability?
A3: Due to its sensitivity to oxidation and light, proper storage is critical. The solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere. For maximum stability, it is recommended to store it in a cool, dark place, such as a refrigerator at 2-8°C.[3][4][5] Avoid prolonged exposure to ambient air and light to prevent degradation and discoloration.
Q4: What analytical techniques are recommended for assessing the purity of my product?
A4: A combination of techniques is ideal for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying any residual starting materials or byproducts.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace-level impurities and confirming the molecular weight of the desired product.[6]
-
Melting Point Analysis: A sharp melting point within the literature range (approx. 131-134°C) is a good indicator of high purity.[4][5] A broad or depressed melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, particularly with a UV detector, can be developed to quantify purity and separate closely related impurities.[7]
Part 2: Troubleshooting Guide: Yield and Purity Issues
This guide provides a systematic, question-and-answer approach to diagnosing and solving specific problems encountered during the synthesis and purification of this compound.
Diagram: Troubleshooting Workflow
Sources
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- 3. This compound CAS#: 1949-55-9 [m.chemicalbook.com]
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- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Separation of 3,5-Diaminobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Polymerization of Methyl 3,5-diaminobenzoate (MDABA)
Answering your request, here is the technical support center with troubleshooting guides and FAQs about challenges in the polymerization of Methyl 3,5-diaminobenzoate.
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the polymerization of this compound (MDABA). This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile monomer to synthesize functional aromatic polyamides. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1][2] However, their synthesis is not without challenges, often related to achieving high molecular weight and managing solubility.[1]
MDABA is a unique monomer. The meta-orientation of its amine groups provides a kinked, less linear structure compared to para-substituted diamines, which can influence polymer packing and solubility. Furthermore, the pendant methyl ester group offers a site for post-polymerization modification, such as hydrolysis to the carboxylic acid, which can dramatically alter the polymer's properties like hydrophilicity and charge.[3]
This guide provides in-depth, field-proven insights into common issues encountered during the polymerization of MDABA. We will explore the causality behind these challenges and offer robust, validated troubleshooting protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Polymerization Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Q1: My final polymer has a low molecular weight and is brittle. What are the likely causes and how can I fix this?
Achieving a high molecular weight is critical for obtaining desirable mechanical properties in polyamides.[4] Low molecular weight is one of the most common issues in step-growth polymerization. The primary causes are almost always related to stoichiometry, monomer purity, or reaction kinetics.
Root Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting & Optimization Steps |
| Incorrect Monomer Stoichiometry | Step-growth polymerization requires a precise 1:1 molar ratio of reactive functional groups (e.g., amine to acyl chloride) to achieve high molecular weight.[5] A slight excess of one monomer limits chain growth, as the polymer chain ends will all possess the same functional group.[5] | 1. Verify Calculations: Double-check all molar mass and mass calculations. 2. Precise Measurement: Use a 4- or 5-place analytical balance for weighing monomers. 3. Purity Adjustment: Account for the purity of your monomers. If a monomer is 98% pure, you must adjust the mass accordingly to achieve a true 1:1 molar ratio of the reactive species. |
| Monomer or Solvent Impurities | Monofunctional Impurities: These act as "chain stoppers," capping the growing polymer chain and preventing further polymerization.[5] Water: Water can hydrolyze reactive species like diacid chlorides, converting them into less reactive carboxylic acids and disrupting stoichiometry. It can also terminate growing chains in some polymerization types.[6] | 1. Purify Monomers: Purify MDABA by recrystallization. Diacid chlorides should be purified by distillation or recrystallization. Confirm purity via NMR or melting point analysis. 2. Use Anhydrous Solvents: Use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves. 3. Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.[7] |
| Incomplete Reaction (Low Conversion) | The degree of polymerization is highly dependent on the extent of the reaction. To achieve high molecular weight, the reaction must proceed to very high conversion (>99%). | 1. Increase Reaction Time: Allow the polymerization to proceed for a longer duration (e.g., 24-48 hours). 2. Optimize Temperature: For low-temperature polycondensation, ensure the reaction stays cold (0-5 °C) initially to control reactivity and then is allowed to warm to room temperature to drive the reaction to completion. 3. Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.[6] |
| Premature Polymer Precipitation | If the growing polymer becomes insoluble in the reaction medium, chain growth will stop. Aromatic polyamides are prone to precipitation due to their rigid structures and strong intermolecular hydrogen bonding.[1][5] | 1. Add Solubilizing Salts: Incorporate salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) into the solvent (e.g., NMP or DMAc). These salts coordinate with the amide carbonyls, disrupt hydrogen bonding, and keep the polymer in solution.[8] 2. Choose a Better Solvent: Ensure you are using a strong polar aprotic solvent in which the polymer is known to be soluble. 3. Adjust Polymer Concentration: Running the reaction at a lower monomer concentration can sometimes help delay precipitation. |
Troubleshooting Workflow: Low Molecular Weight
Caption: Troubleshooting workflow for addressing low molecular weight.
Q2: The synthesized polyamide won't dissolve for characterization (GPC, NMR). How can I improve its solubility?
This is a classic challenge with aromatic polyamides. Their rigid backbones and extensive inter-chain hydrogen bonding lead to high crystallinity and low solubility in common organic solvents.[1][9]
Causality: The strong hydrogen bonds between the amide N-H and C=O groups act like physical crosslinks, holding the polymer chains together tightly and making it difficult for solvent molecules to penetrate and solvate the polymer.
Strategies for Dissolution:
-
Powerful Solvents: Use highly polar aprotic solvents. The most effective are often:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)[1]
-
-
Incorporation of Salts: As mentioned previously, adding salts like LiCl or CaCl₂ (typically 2-5 wt%) to the solvent is a highly effective method.[8] The metal cation (Li⁺) coordinates with the amide carbonyl oxygen, while the anion (Cl⁻) associates with the amide proton. This disrupts the intermolecular hydrogen bonds, allowing the solvent to solvate the polymer chains.
-
Heating: Gently heating the polymer-solvent mixture can aid dissolution. However, be cautious of polymer degradation at excessively high temperatures.
Diagram: Mechanism of Salt-Assisted Dissolution
Caption: How LiCl enhances polyamide solubility.
-
Structural Modification (Advanced): If solubility remains a primary obstacle for your application, consider synthetic strategies to permanently improve it. These include:
-
Copolymerization: Introduce more flexible monomers (e.g., with ether linkages) into the polymer backbone.
-
Bulky Side Groups: Use comonomers that have bulky pendant groups, which physically separate the polymer chains and hinder packing.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the best method for polymerizing this compound with a diacid chloride?
A: Low-temperature solution polycondensation is the most common and effective method for synthesizing aromatic polyamides.[7][8] This technique involves reacting the diamine (MDABA) with a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in a polar aprotic solvent like NMP or DMAc at low to ambient temperatures. The low temperature helps control the high reactivity of the acid chloride, minimizing side reactions. An acid scavenger, such as pyridine or triethylamine, can be added to neutralize the HCl gas that is evolved during the reaction.
Q: How does the pendant methyl ester group on MDABA affect the polymerization and final polymer properties?
A: The methyl ester group has several important implications:
-
Reactivity: The ester group is generally stable under typical low-temperature polyamidation conditions. However, it can be susceptible to hydrolysis or transamidation under harsh conditions (e.g., high temperatures or presence of strong acids/bases).
-
Solubility: The ester group is less polar than a carboxylic acid group. This is advantageous during interfacial polymerization, as it increases the monomer's solubility in the organic phase, allowing it to diffuse to the reaction interface.[3] In the final polymer, it can slightly improve solubility compared to the free acid version by reducing the potential for strong acid-based hydrogen bonding.
-
Functionality: The primary advantage is its potential for post-polymerization modification. The ester can be hydrolyzed to a carboxylic acid, introducing negative charges (at appropriate pH) and increasing the polymer's hydrophilicity. This is highly valuable for applications like membranes for water desalination.[3][10]
Q: My polymerization reaction mixture is forming a gel. What's happening?
A: Gel formation typically indicates cross-linking.[5] Possible causes include:
-
Polyfunctional Impurities: The most likely cause is the presence of impurities with more than two reactive groups in either of your monomers. For example, a tri-acid chloride impurity in your diacid chloride monomer.
-
Side Reactions: At high temperatures, side reactions can sometimes lead to branching and cross-linking.
-
Action: Ensure the highest purity of your monomers. Analyze them by NMR or chromatography to check for polyfunctional species. If high temperatures are being used, try lowering the reaction temperature.[5]
Q: What are the standard techniques for characterizing the resulting polyamide?
A: A multi-technique approach is essential:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹) and the presence of the ester group (C=O stretch around 1720 cm⁻¹).[5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.[5] This is the definitive method for structural elucidation.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5] This requires finding a suitable solvent system, often NMP or DMAc with LiCl, and may require heating.
-
Thermal Analysis (TGA/DSC): To evaluate the polymer's thermal stability (decomposition temperature) and glass transition temperature (Tg), which are key indicators for high-performance materials.[1]
Experimental Protocols
Protocol 1: Purification of this compound (MDABA) Monomer
Rationale: Monomer purity is paramount for achieving high molecular weight. This protocol removes potential mono-functional or non-reactive impurities.
Materials:
-
Crude MDABA
-
Ethanol or Methanol
-
Activated Carbon
-
Vacuum filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude MDABA in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified MDABA crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. Store in a desiccator.
Protocol 2: Low-Temperature Solution Polycondensation of MDABA with Isophthaloyl Chloride
Rationale: This standard procedure controls the reaction rate and minimizes side reactions, promoting the formation of a high molecular weight linear polymer. The use of LiCl is included to maintain polymer solubility.
Materials:
-
Purified, dry MDABA
-
Isophthaloyl Chloride (IPC), purified
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Dry, three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Setup: Assemble the reaction flask, ensure it is flame-dried or oven-dried, and maintain it under a positive pressure of dry nitrogen.
-
Solvent Preparation: In the reaction flask, dissolve anhydrous LiCl (e.g., 4% w/v) in anhydrous DMAc with stirring.
-
Diamine Dissolution: Add a precisely weighed amount of purified MDABA to the DMAc/LiCl solution. Stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Diacid Chloride Addition: Add a stoichiometric equivalent (1.00 mol) of isophthaloyl chloride to the cooled diamine solution slowly, either as a solid in one portion or as a solution in a small amount of anhydrous DMAc.
-
Polymerization:
-
Maintain the reaction at 0 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for 24-48 hours. The viscosity of the solution should increase significantly.
-
-
Precipitation: Pour the viscous polymer solution slowly into a large excess of a non-solvent (e.g., methanol or water) while stirring vigorously.
-
Purification:
-
Collect the precipitated fibrous polymer by filtration.
-
Wash the polymer thoroughly with water and then with methanol to remove the solvent and any remaining LiCl.
-
To further purify, the polymer can be redissolved in a suitable solvent and re-precipitated.
-
-
Drying: Dry the final polymer product in a vacuum oven at 80-100 °C until a constant weight is achieved.
Polymerization Reaction Scheme
Caption: General reaction for polyamide synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Controlling the Molecular Weight of Polymers Synthesized with 1,8-Diaminooctane.
- BenchChem. (n.d.). Improving molecular weight control in Polyamide-12 synthesis.
- Baig, U., Waheed, A., Ahmad, H., et al. (n.d.). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals.
- SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
- anrvrar.in. (2024, October 13). A Comprehensive Guide Aromatic Polyamide Resins.
- MDPI. (n.d.). Functional Aromatic Polyamides.
- de la Campa, J. G., de Abajo, J., & Lozano, Á. E. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. National Institutes of Health.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Polyamides, Aromatic.
- Phillip, W. A., et al. (n.d.). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. National Institutes of Health.
- Nguyễn, P. H. (2016). Synthesis and Characterization of Novel Polyamides. Aaltodoc.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 10. Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing the Degradation of Methyl 3,5-diaminobenzoate in Solution
Welcome to the technical support center for Methyl 3,5-diaminobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work. The unique structure of this compound, featuring two reactive amino groups and a methyl ester, makes it invaluable for synthesis, particularly in polymer chemistry and as a pharmaceutical intermediate.[1][2] However, these same functional groups also render it susceptible to degradation in solution, potentially compromising experimental integrity.
This document provides in-depth, field-proven insights into the causes of its instability and offers robust, actionable strategies to maintain its purity and reactivity in solution. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling of this compound.
Q1: Why is my clear or light-colored solution of this compound turning yellow, brown, or even black over time?
A: This is a classic sign of oxidation. The two primary amine groups on the aromatic ring are electron-rich and highly susceptible to oxidation when exposed to atmospheric oxygen. This process often leads to the formation of highly colored, complex quinone-imine structures and polymeric byproducts. The reaction can be accelerated by exposure to light, heat, and the presence of trace metal impurities.[3][4][5]
Q2: What are the primary chemical degradation pathways I should be concerned about?
A: There are two main degradation pathways for this molecule in solution:
-
Oxidation: As mentioned above, the aromatic amine functional groups are easily oxidized. This is typically the most rapid and visually apparent degradation pathway.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which converts the molecule back to 3,5-diaminobenzoic acid and methanol. This reaction is significantly accelerated by the presence of acids or bases.[2][6]
Q3: What are the ideal storage conditions for solutions of this compound?
A: To maximize shelf-life, solutions should be protected from the three main degradation catalysts: air, light, and heat. For long-term storage, we recommend freezing aliquots at -20°C or below in an oxygen-free environment.[7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term, <1 week) -20°C to -80°C (Long-term) | Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen from the solution and headspace.[9] |
| Light Exposure | Store in amber glass vials or wrap in foil | Aromatic amines can be light-sensitive, and UV or visible light can provide the energy to initiate oxidative chain reactions.[7][10] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[8][11] |
Q4: Which solvents are recommended for preparing the most stable solutions?
A: The choice of solvent is critical. High-purity, anhydrous, and deoxygenated solvents are essential. Aprotic solvents are generally preferred to minimize the risk of hydrolysis.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF).
-
Use with Caution: Protic solvents like methanol or ethanol can participate in ester exchange or hydrolysis over time. If they must be used, solutions should be prepared fresh and used immediately.
-
Avoid: Aqueous solutions, unless buffered at a specific pH and used immediately. The stability of aromatic amines and esters can be highly pH-dependent.[12]
Q5: How can I definitively confirm if my solution has degraded?
A: Beyond visual inspection (color change), analytical methods are required for confirmation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the most common and effective method. A "stability-indicating" HPLC method will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the degradation products. For example, you could detect a mass corresponding to 3,5-diaminobenzoic acid, confirming hydrolysis.[6]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during experiments.
Problem 1: Rapid Solution Discoloration (Within Hours of Preparation)
-
Probable Cause: Aggressive oxidation due to significant oxygen exposure. This often occurs when using solvents that have not been deoxygenated or when working in an open-air environment.
-
Scientific Explanation: The rate of oxidation is dependent on the concentration of dissolved oxygen. Solvents can absorb a significant amount of air (~20% oxygen) from the atmosphere. This dissolved oxygen readily reacts with the electron-rich amine groups.
-
Solution: Implement an Inert Atmosphere Workflow.
-
Deoxygenate Solvent: Before use, sparge your high-purity solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Prepare Under Inert Gas: Weigh the solid this compound and add the deoxygenated solvent in a vessel that can be sealed and purged with inert gas. A glovebox is ideal, but Schlenk line techniques are also effective.
-
Store Under Inert Gas: Aliquot the final solution into amber vials, flush the headspace with inert gas before sealing, and store under the recommended conditions.
-
Problem 2: Inconsistent Assay Results, Drifting Potency, or Unexplained Byproducts
-
Probable Cause: Slower, less obvious chemical degradation, likely a combination of low-level oxidation and/or hydrolysis. This can be caused by solvent impurities (water, peroxides), improper storage, or repeated freeze-thaw cycles.[7]
-
Scientific Explanation: Even trace amounts of water in aprotic solvents can lead to slow hydrolysis over time, especially if the solution is exposed to temperature fluctuations. Similarly, repeated exposure to small amounts of air during each use can cause cumulative oxidative damage.
-
Solution: Perform a Systematic Stability Assessment.
-
Prepare Fresh Stock: Always start with a freshly prepared solution from high-quality solid material as your control.
-
Analyze "Old" Stock: Use HPLC to compare your suspect solution against the fresh control. Quantify the parent compound and any new impurity peaks.
-
Review Handling Protocol: Ensure that every step, from solvent quality to storage, adheres to the best practices outlined in this guide. Use single-use aliquots to avoid contaminating the main stock solution.
-
Consider a Forced Degradation Study: To pinpoint the vulnerability in your specific experimental conditions, perform a forced degradation study (see Protocol 2). This will authoritatively identify whether your compound is more sensitive to acid, base, light, or oxidation in your chosen solvent system.
-
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting common solution stability issues.
Part 3: Key Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the best practices for preparing a solution intended for storage.
-
Solvent Preparation: Select a high-purity, anhydrous aprotic solvent (e.g., DMSO). Place the solvent in a flask suitable for sparging and bubble dry argon or nitrogen through it for 30-60 minutes.
-
Weighing: In a clean, dry vial, accurately weigh the required amount of solid this compound.
-
Dissolution (Under Inert Atmosphere): Transfer the vial into a glovebox. Using a pipette, add the deoxygenated solvent to the vial and gently agitate until the solid is fully dissolved.
-
Aliquoting: Dispense the solution into smaller, single-use amber glass vials.
-
Sealing: Flush the headspace of each aliquot vial with inert gas before tightly sealing with a PTFE-lined cap.
-
Storage: Label the vials clearly with the compound name, concentration, solvent, and date. Immediately transfer to a dark, cold storage location (-20°C or below).
Protocol 2: A Simple Forced Degradation Study Workflow
This study helps identify the primary degradation factor for your compound in your specific matrix.
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen solvent.
-
Aliquoting: Create five separate, labeled aliquots of this solution.
-
Control: Store at 2-8°C in the dark.
-
Heat: Store at 60°C in the dark.
-
Acid: Add a microliter of 1M HCl. Store at room temperature in the dark.
-
Base: Add a microliter of 1M NaOH. Store at room temperature in the dark.
-
Oxidation: Add a microliter of 3% hydrogen peroxide. Store at room temperature in the dark.
-
Light: Store at room temperature, exposed to ambient lab light or a photostability chamber.
-
-
Analysis: After a set time (e.g., 24 or 48 hours), analyze all samples, including the control, by HPLC-UV.
-
Interpretation: Compare the chromatograms. A significant decrease in the parent peak and/or the appearance of new, large peaks in a specific condition (e.g., the "Base" sample) points to the primary instability. For example, if the "Oxidation" sample shows severe degradation while others are stable, you know that oxygen exclusion is your most critical handling parameter.
Primary Degradation Pathways Diagram
Caption: The two primary degradation pathways for this compound.
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Benchchem. (n.d.). This compound | 1949-55-9.
- MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- NIH. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
- Benchchem. (n.d.). Technical Support Center: Stability of Methyl 3-aminobenzoate-d4 in Solution.
- King Fahd University of Petroleum & Minerals. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
- MDPI. (2024). Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry.
- RSC Publishing. (n.d.). Analytical Methods.
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). ANALYTICAL METHODS.
- NIH. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry [mdpi.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
troubleshooting low molecular weight in polymers from Methyl 3,5-diaminobenzoate
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Welcome to the technical support center for polymer synthesis utilizing methyl 3,5-diaminobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during polymerization, with a focus on achieving the desired molecular weight.
Introduction to Polymerization with this compound
This compound is a valuable monomer for creating polyamides with unique properties, owing to its aromatic structure and the presence of both amine and methyl ester functional groups.[1][2] These polymers find applications in various fields, including the development of advanced membranes and specialty materials.[1] However, achieving a high molecular weight, which is often crucial for optimal material performance, can be challenging. This guide provides practical, experience-based advice to help you overcome these hurdles.
Troubleshooting Guide: Low Molecular Weight
Low molecular weight is a frequent issue in polyamide synthesis and can significantly compromise the mechanical and thermal properties of the final material.[3][4] This section addresses the most common causes and provides actionable solutions.
Question 1: My polymerization reaction is consistently yielding low molecular weight polymer. What are the most likely causes?
Answer:
Achieving a high molecular weight in step-growth polymerization, such as the synthesis of polyamides, is highly dependent on precise stoichiometric balance, high monomer purity, and optimal reaction conditions. Several factors can lead to premature chain termination and, consequently, low molecular weight:
-
Monomer Impurities: The purity of this compound and the corresponding diacid chloride (or other co-monomer) is paramount. Monofunctional impurities, in particular, will act as chain stoppers, effectively capping the growing polymer chains. Even small amounts of impurities can have a significant impact on the final molecular weight.[5] Water is a common impurity that can hydrolyze the acid chloride, leading to a stoichiometric imbalance.
-
Stoichiometric Imbalance: For a linear polymer, the molar ratio of the diamine and diacid chloride must be as close to 1:1 as possible. Any deviation from this ratio will result in an excess of one monomer at the end of the reaction, leaving the polymer chains with the same functional end group and preventing further polymerization.
-
Incomplete Reaction: The polymerization reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing, which prevents the reactive functional groups from finding each other.
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of non-reactive end groups or the degradation of the polymer.
-
Premature Precipitation: The growing polymer may precipitate out of the reaction solvent before reaching a high molecular weight.
Question 2: How can I ensure the purity of my this compound monomer?
Answer:
Monomer purity is a critical factor that is often underestimated. Here is a step-by-step protocol for purifying this compound:
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A common choice is a mixture of ethanol and water.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot solution until it becomes slightly turbid. Then, add a small amount of ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the ethanol/water mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to remove all traces of solvent.
-
Characterization: Confirm the purity of the recrystallized monomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Question 3: What are the best practices for maintaining stoichiometric balance during the reaction?
Answer:
Maintaining a precise 1:1 molar ratio of your diamine and diacid chloride is crucial.
-
Accurate Weighing: Use a high-precision analytical balance to weigh your monomers.
-
Purity Correction: If you know the purity of your monomers (e.g., from NMR analysis), adjust the masses accordingly to ensure a true 1:1 molar ratio of the reactive species.
-
Controlled Addition: For interfacial polymerization, ensure a controlled and consistent addition of one phase to the other. For solution polymerization, consider adding the more reactive monomer (typically the diacid chloride) dropwise to the solution of the other monomer to maintain control over the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the ideal reaction temperature for the polymerization of this compound?
The optimal reaction temperature will depend on the specific polymerization method (e.g., solution, interfacial) and the co-monomer being used. Generally, the temperature should be high enough to ensure a sufficient reaction rate but low enough to avoid side reactions and polymer degradation. A typical starting point for solution polymerization is in the range of 0 °C to room temperature for the initial reaction, followed by a period of heating (e.g., 50-100 °C) to drive the reaction to completion.
Q2: Which solvents are suitable for the polymerization of this compound?
The choice of solvent is critical for keeping the monomers and the growing polymer in solution. For solution polymerization, polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are often used, sometimes with the addition of a salt like lithium chloride to improve polymer solubility. For interfacial polymerization, a water-immiscible organic solvent like hexane or chloroform is used for the diacid chloride, while the diamine is dissolved in an aqueous phase.
Q3: How can I monitor the progress of my polymerization reaction?
The progress of the reaction and the increase in molecular weight can be monitored by observing the increase in the viscosity of the reaction mixture. A simple "stir-test" where the stirring becomes noticeably more difficult indicates polymer formation. For a more quantitative analysis, you can take aliquots of the reaction mixture at different time points and measure the intrinsic viscosity or analyze the molecular weight distribution using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[6][7]
Q4: My polymer is colored. Is this normal?
Polyamides derived from aromatic diamines can sometimes exhibit a slight yellow or brown color, especially if the reaction is carried out at high temperatures or if there are impurities present. If the color is intense, it may indicate side reactions or degradation. It is important to ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to color formation.
Visualizing the Troubleshooting Process
To aid in diagnosing the cause of low molecular weight, the following decision tree can be used:
Caption: Troubleshooting Decision Tree for Low Molecular Weight Polymers.
Data Summary: Impact of Reaction Parameters on Molecular Weight
The following table summarizes the expected impact of key reaction parameters on the final polymer molecular weight. This is a generalized guide, and optimal conditions should be determined experimentally.
| Parameter | Condition | Expected Impact on Molecular Weight | Rationale |
| Monomer Purity | High (>99.5%) | Increase | Minimizes chain-terminating impurities. |
| Low (<99%) | Decrease | Monofunctional impurities cap growing chains. | |
| Stoichiometry | 1:1 Molar Ratio | Increase | Ensures polymer chains can continue to grow. |
| Deviates from 1:1 | Decrease | Excess of one monomer limits chain extension. | |
| Reaction Temperature | Too Low | Decrease | Insufficient energy to overcome activation energy. |
| Optimal | Increase | Balances reaction rate and minimal side reactions. | |
| Too High | Decrease | Can lead to polymer degradation and side reactions. | |
| Reaction Time | Insufficient | Decrease | Reaction has not proceeded to completion. |
| Optimal | Increase | Allows for high conversion of functional groups. |
Polymerization Workflow
The general workflow for synthesizing polyamides from this compound is depicted below.
Caption: General Workflow for Polyamide Synthesis and Characterization.
References
-
Eichhorn, K. J., Lehmann, D., & Voigt, D. (1996). Characterization of low molecular weight carboxyl‐terminated polyamides obtained by reactive extrusion of polyamide 6 with trimellitic anhydride. Journal of Applied Polymer Science, 62(12), 2053-2060. [Link]
-
Robert, E. C., et al. (2004). CHARACTERIZATION OF POLYAMIDES 6, 11, AND 12: DETERMINATION OF MOLECULAR WEIGHT BY SIZE EXCLUSION CHROMATOGRAPHY. Pure and Applied Chemistry, 76(10), 2009–2025. [Link]
-
Russo, P., et al. (2021). Low Molecular Weight Bio-Polyamide 11 Composites Reinforced with Flax and Intraply Flax/Basalt Hybrid Fabrics for Eco-Friendlier Transportation Components. Molecules, 26(11), 3321. [Link]
-
Kruijswojk, J., et al. (2025). Characterizing Polyamides Using Reversed-Phase Liquid Chromatography. Journal of Chromatography A. [Link]
-
Gackowski, M., et al. (2022). Impact of Impurities of Polypropylene and Silicone Inclusions on the Properties of Polyamide 6.6 Regranulates Derived from the R. Polymers, 14(3), 609. [Link]
-
Baig, U., Waheed, A., & Ahmad, H. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. [Link]
-
Trathnigg, B., & Yan, X. (2005). Molecular weight distribution of polyamides by GPC-viscometry. A comparison between high temperature and low temperature eluants. ResearchGate. [Link]
-
Wall, L. A., & Straus, S. (1962). Influence of impurities on the pyrolysis of polyamides. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 227. [Link]
-
ResearchGate. (2017). Impurities present in caprolactam producing high molecular weight nylon?[Link]
-
Arhant, M., Le Gac, P.-Y., & Le Gall, M. (2024). Molecular Weight of Polyamides. Encyclopedia.pub. [Link]
-
Aydin, M., & Kiskan, B. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323. [Link]
-
Wang, Y., et al. (2022). Recycling and Degradation of Polyamides. Polymers, 14(18), 3878. [Link]
-
K.G. Miller, et al. (2023). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. Journal of Membrane Science, 668, 121245. [Link]
-
Zhang, Y., et al. (2022). Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride. Polymers, 14(15), 3004. [Link]
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of low molecular weight carboxyl‐terminated polyamides obtained by reactive extrusion of polyamide 6 with trimellitic anhydride | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
controlling the morphology of polyamide membranes with Methyl 3,5-diaminobenzoate
Technical Support Center: Polyamide Membrane Synthesis
Introduction & Monomer Overview
Welcome to the technical support guide for utilizing Methyl 3,5-diaminobenzoate (m-DMB) in the fabrication of thin-film composite (TFC) polyamide membranes. This document is designed for researchers and drug development professionals seeking to precisely control membrane morphology and performance.
This compound is an analog of the conventional m-phenylenediamine (MPD) monomer, distinguished by a methyl ester group on the benzene ring[1][2]. This functional group provides a unique mechanism for tuning the properties of the polyamide active layer. The unhydrolyzed ester allows the monomer to participate effectively in interfacial polymerization, while subsequent hydrolysis can introduce carboxylic acid moieties, enhancing hydrophilicity and altering surface charge. This guide provides practical, field-tested advice to navigate the complexities of using m-DMB and troubleshoot common experimental challenges.
Key Monomer Structures
Below are the core reactants involved in the formation of m-DMB-modified polyamide membranes.
Frequently Asked Questions (FAQs)
Q1: Why use this compound (m-DMB) instead of 3,5-diaminobenzoic acid (DABA)?
A1: While the carboxylic acid group of DABA is desirable for increasing membrane hydrophilicity, it critically hinders the monomer's diffusion from the aqueous phase to the organic interface during polymerization.[1][2] This results in poor or no growth of the polyamide layer. By "masking" the carboxylic acid as a methyl ester, m-DMB can effectively diffuse and polymerize to form a dense active layer.[1][2] The ester can then be hydrolyzed post-polymerization to expose the beneficial carboxylic acid groups.[1][2]
Q2: What is the primary role of the methyl ester group in m-DMB?
A2: The methyl ester group serves two main purposes. First, it renders the monomer sufficiently hydrophobic to partition into the organic phase and participate in the interfacial polymerization reaction with trimesoyl chloride (TMC).[1][2] Second, it provides a latent functional group that can be chemically modified. An in-situ basic hydrolysis can convert the ester back into a carboxylic acid, which significantly increases the membrane's hydrophilicity and can double the water flux while maintaining high salt rejection.[2]
Q3: How does incorporating m-DMB affect final membrane performance?
A3: Incorporating m-DMB, particularly after hydrolysis to expose carboxyl groups, generally leads to:
-
Increased Hydrophilicity: The carboxyl groups enhance the membrane's affinity for water, which can increase water permeance (flux).[3]
-
Modified Surface Charge: The introduction of negative charges from dissociated carboxyl groups can influence ion rejection and improve resistance to fouling by negatively charged organic molecules.
-
Enhanced Flux: Studies have shown that hydrolyzing the m-DMB-based membrane can increase permeate flux by nearly 100% compared to its unhydrolyzed counterpart.[2]
-
Comparable or Improved Rejection: When properly fabricated, m-DMB membranes can achieve high salt rejection, comparable to traditional TMC-MPD membranes.[2][3]
Q4: Can m-DMB be used as the sole amine monomer, or should it be mixed with MPD?
A4: m-DMB can be used as the sole amine monomer or, more commonly, in combination with MPD. Using it as a co-monomer with MPD allows for precise tuning of the final membrane properties. By varying the m-DMB/MPD ratio, you can control the density of functional groups in the polyamide layer, creating a systematic way to balance permeability, selectivity, and anti-fouling characteristics.
Troubleshooting Guide
This section addresses specific issues you may encounter during membrane fabrication and testing.
Problem 1: My membrane has very low water permeability (flux).
-
Q: What are the likely causes? A: Low permeability is typically caused by a polyamide active layer that is too thick or overly dense, impeding water transport. There is a well-established trade-off relationship between water permeability and salt selectivity.[4][5][6]
-
Excessive Monomer Concentration: High concentrations of either m-DMB/MPD in the aqueous phase or TMC in the organic phase can lead to a rapid, uncontrolled reaction that forms a thick, dense film.[5]
-
Prolonged Reaction Time: Allowing the organic and aqueous phases to remain in contact for too long can increase the thickness of the polyamide layer beyond the optimum.
-
High Curing Temperature: Post-fabrication heat treatment that is too high or too long can cause excessive cross-linking and a tightening of the polymer matrix, reducing free volume for water transport.[7]
-
High Organic Phase Temperature: A warmer organic solution can increase the reaction rate, leading to a thicker, rougher selective layer.[8][9]
-
-
Q: How can I fix this? A:
-
Systematically Decrease Monomer Concentration: Reduce the concentration of your TMC solution (e.g., from 0.20% w/v to 0.15% w/v) while keeping the amine concentration constant. Then, try reducing the total amine concentration.
-
Optimize Reaction Time: Reduce the immersion time of the support in the TMC solution. Start with 60 seconds and decrease in 15-second intervals.
-
Reduce Curing Temperature/Time: Lower the oven temperature for the post-treatment curing step (e.g., from 80°C to 60°C) or shorten the duration.
-
Cool the Organic Phase: Preparing the membrane with the organic TMC solution at a sub-zero temperature (e.g., -20°C) can effectively decrease the thickness of the active layer and significantly boost water flux.[9]
-
Problem 2: My membrane shows poor salt rejection (low selectivity).
-
Q: What are the likely causes? A: Poor rejection points to defects or an insufficiently cross-linked polyamide layer.
-
Incomplete Polymerization: Monomer concentrations that are too low may not provide enough reactants at the interface to form a continuous, defect-free film.
-
Monomer Degradation: The amine groups in m-DMB/MPD can oxidize if not stored properly. The ester group in m-DMB can be susceptible to premature hydrolysis if the aqueous solution is not at the correct pH or if stored improperly, altering its reactivity.[10][11]
-
Poor Substrate Wetting: If the aqueous amine solution does not fully and evenly wet the pores of the support membrane, the subsequent reaction with TMC will be patchy, leaving defects.
-
Contamination: Trace amounts of water in the organic phase or other impurities can interfere with the polymerization reaction.
-
-
Q: How can I fix this? A:
-
Verify Monomer Concentrations: Ensure your monomer concentrations are within a validated range. If you previously lowered them to increase flux, you may need to find a better balance.
-
Use Fresh Monomers: Prepare fresh aqueous and organic solutions for each batch of membranes. Store m-DMB in a cool, dark, and dry environment.
-
Pre-treat the Support: Immerse the polysulfone or polyethersulfone support in ethanol and then deionized water before use to ensure pores are open and the surface is clean.[12]
-
Ensure Anhydrous Conditions for TMC: Use a high-purity, anhydrous organic solvent (like hexane) for the TMC solution and minimize its exposure to atmospheric moisture.
-
Incorporate a Post-Reaction Rinse: After polymerization, rinsing the membrane with pure solvent (e.g., hexane) can remove unreacted TMC monomers that might otherwise block pores or create non-selective pathways.[12]
-
Problem 3: I am getting inconsistent results between membrane batches.
-
Q: What are the likely causes? A: Inconsistency is almost always due to poor control over experimental variables.
-
Environmental Factors: The interfacial polymerization reaction is extremely fast and sensitive to temperature and humidity.[13] Variations in your lab environment can alter reaction kinetics.
-
Manual Application Steps: The step where excess aqueous amine solution is removed (often with a rubber roller or air knife) is a major source of variability. Inconsistent pressure or speed will leave different amounts of amine on the surface, leading to different membrane thicknesses.
-
Monomer Solution Aging: As mentioned, monomer solutions can degrade over time. Using a solution prepared yesterday may not yield the same result as one prepared today.
-
-
Q: How can I fix this? A:
-
Control the Environment: Perform the fabrication in a controlled environment, such as a glovebox with controlled humidity or at least in a consistent location in the lab away from drafts or direct sunlight.
-
Standardize the Wiping/Rolling Step: Develop a highly repeatable method for removing the excess amine solution. Use a mechanical jig if possible, or standardize the number of rolls, the pressure applied, and the speed.
-
Strict Solution Preparation Protocol: Always use freshly prepared monomer solutions for each fabrication run. Do not store diluted solutions for more than a few hours.
-
Experimental Protocols
Protocol 1: Standard Fabrication of m-DMB/MPD Polyamide TFC Membrane
This protocol describes a standard procedure for fabricating a TFC membrane using a mixture of m-DMB and MPD.
Workflow Overview:
Materials:
-
Polyethersulfone (PES) or Polysulfone (PSf) ultrafiltration membrane support.
-
This compound (m-DMB).
-
m-Phenylenediamine (MPD).
-
Trimesoyl chloride (TMC).
-
Anhydrous Hexane.
-
Deionized (DI) water.
Procedure:
-
Support Preparation: Cut the PES support to the desired size. Immerse it in DI water for at least 30 minutes to wet the pores.
-
Aqueous Amine Solution: Prepare a 2.0% (w/v) total amine solution in DI water. For example, to introduce a specific functionality, create a solution with 1.8% MPD and 0.2% m-DMB. Stir until fully dissolved.
-
Aqueous Phase Immersion: Pat the pre-wetted support membrane dry with lab tissue. Mount it in a frame or holder and immerse the top surface in the aqueous amine solution for 2 minutes.
-
Remove Excess Solution: Remove the support from the amine solution. Use a soft rubber roller to gently and evenly roll across the surface to remove excess droplets. The surface should appear damp but not wet.
-
Organic Phase Reaction: Prepare a 0.15% (w/v) TMC solution in anhydrous hexane. Pour this solution over the amine-saturated support surface and allow it to react for 60 seconds. This step should be performed in a fume hood.
-
Initial Rinse: Decant the TMC solution. Immediately rinse the membrane surface with pure hexane to remove unreacted TMC and stop the polymerization.
-
Heat Curing: Place the membrane in a laboratory oven at 70°C for 5 minutes to further cross-link the polymer and evaporate residual solvent.
-
Storage: After cooling, store the finished membrane in DI water at 4°C until ready for testing.
Protocol 2: In-situ Hydrolysis of m-DMB Ester Group
This optional step is performed to increase hydrophilicity and flux.
Procedure:
-
Following Step 6 in Protocol 1 (Initial Rinse), immerse the membrane in a basic solution (e.g., 0.1 M Sodium Carbonate solution) for 5-10 minutes.
-
Rinse the membrane thoroughly with DI water to remove the basic solution.
-
Proceed to Step 7 (Heat Curing) in Protocol 1.
Data Summary: Effect of m-DMB Hydrolysis
The inclusion and subsequent modification of m-DMB can have a profound impact on membrane performance. The table below summarizes representative data based on published findings, illustrating the effect of in-situ hydrolysis on permeate flux and salt rejection.
| Membrane Type | Amine Monomer(s) | Hydrolysis Step | Permeate Flux (L m⁻² h⁻¹) | Na₂SO₄ Rejection (%) | Primary Effect |
| Control | N-DABA (m-DMB) + TMC | No | 25.7 | 96.0% | Baseline performance |
| Modified | m-N-DABA (m-DMB) + TMC | Yes (Basic) | 51.4 | 94.7% | ~100% Flux Increase |
Table 1: Representative performance comparison of m-DMB based membranes with and without an in-situ basic hydrolysis step. Data is conceptually based on the study by Baig et al.[2]. Conditions were 20 bar pressure.
References
-
Baig, U., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. ResearchGate. [Link]
-
Baig, U., Waheed, A., Ahmad, H., et al. (n.d.). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. [Link]
-
Baig, U., Waheed, A., Ahmad, H., et al. (n.d.). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. CoLab. [Link]
-
Nih, L. P., et al. (n.d.). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. National Institutes of Health. [Link]
-
Al-Deari, B., et al. (2024). Optimizing polyamide thin-film composite desalination membranes: simple and performance-effective modification by zwitterionic monohydroxyl monomer. Heliyon. [Link]
-
Lee, J.-Y., & Kim, K. J. (2019). MEG Effects on Hydrolysis of Polyamide 66/Glass Fiber Composites and Mechanical Property Changes. MDPI. [Link]
-
Morgan, P. W. (n.d.). Interfacial Polymerization. ResearchGate. [Link]
-
Kononova, S. V., et al. (2021). New Membrane-Forming Aromatic Co-Poly(amide-imide)s: Influence of the Chemical Structure on the Morphological, Thermal and Transport Properties. MDPI. [Link]
-
Nih, L. P., et al. (2022). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ResearchGate. [Link]
-
Wang, C., et al. (2020). Fabrication of high performance polyamide reverse osmosis membrane from monomer 4-morpholino-m-phenylenediamine and tailoring with zwitterions. ResearchGate. [Link]
-
Ali, A., et al. (2022). Exploring a combination of unconventional monomers for fabricating hyper-cross-linked polyamide membranes with anti-fouling and anti-biofouling properties for production of clean water. ResearchGate. [Link]
-
Ellesmere College. (n.d.). 6.2.3 (b) Hydrolysis of Polyester and Polyamides. [Link]
-
Zhang, H., & Wang, R. (2020). Interfacial Polymerization: From Chemistry to Functional Materials. PubMed. [Link]
-
Chen, X., Boo, C., & Yip, N. Y. (2021). Influence of Solute Molecular Diameter on Permeability-Selectivity Tradeoff of Thin-Film Composite Polyamide Membranes in Aqueous Separations. PubMed. [Link]
-
Li, D., et al. (2017). A facile and viable approach to fabricate polyamide membranes functionalized with graphene oxide nanosheets. ResearchGate. [Link]
-
Yip, N. Y., et al. (n.d.). Supporting Information Elucidating the roles of polyamide layer structural properties in permeability-selectivity tradeoff. [Link]
-
Yang, D., et al. (2022). Molecular design of a multi-functional monomer for the fabrication of high-performance microporous polyamide membrane. ResearchGate. [Link]
-
Liu, C., et al. (2022). Polyamide membranes with rigid twisted tetraamine monomers for efficient organic solvent nanofiltration. ResearchGate. [Link]
-
Lim, S., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. MDPI. [Link]
-
MaChemGuy. (2019). Quick Revision - Hydrolysis of condensation polymers. YouTube. [Link]
-
Shakeri, A., et al. (2017). Study of polyamide thin film characteristics impact on permeability/selectivity performance and fouling behavior of forward osmosis membrane. PubMed. [Link]
-
Lee, J.-Y., & Kim, K. J. (2019). (PDF) MEG Effects on Hydrolysis of Polyamide 66/Glass Fiber Composites and Mechanical Property Changes. ResearchGate. [Link]
-
Chen, X., Boo, C., & Yip, N. Y. (2021). Influence of Solute Molecular Diameter on Permeability-Selectivity Tradeoff of Thin-Film Composite Polyamide Membranes in Aqueous Separations. Columbia Academic Commons. [Link]
-
Meyer, K., et al. (2023). Pure Hydrolysis of Polyamides: A Comparative Study. ChemRxiv. [Link]
-
Chen, X., Boo, C., & Yip, N. Y. (2021). Influence of Solute Molecular Diameter on Permeability-Selectivity Tradeoff of Thin-Film Composite Polyamide Membranes in Aqueous Separations. CityUHK Scholars. [Link]
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection | CoLab [colab.ws]
- 3. Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Solute Molecular Diameter on Permeability-Selectivity Tradeoff of Thin-Film Composite Polyamide Membranes in Aqueous Separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of polyamide thin film characteristics impact on permeability/selectivity performance and fouling behavior of forward osmosis membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. MEG Effects on Hydrolysis of Polyamide 66/Glass Fiber Composites and Mechanical Property Changes [mdpi.com]
- 11. Ellesmere OCR A level Chemistry - 6.2.3 (b) Hydrolysis of Polyester and Polyamides [sites.google.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Methyl 3,5-Diaminobenzoate (MDB)-Based Membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3,5-diaminobenzoate (MDB) and its derivatives for thin-film composite (TFC) membrane fabrication. This guide provides in-depth, experience-based answers to common challenges encountered during the synthesis and performance optimization of these specialized polyamide membranes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of MDB in membrane synthesis.
Q1: What is this compound (MDB), and why is it used as a monomer for polyamide membranes?
A1: this compound (MDB), also referred to as N-DABA in some literature, is an aromatic diamine monomer. It is an analog of the conventional m-phenylenediamine (MPD) but features a methyl ester group on the benzene ring. This functional group offers a unique advantage: it "masks" a carboxylic acid group, which would otherwise hinder the monomer's diffusion during interfacial polymerization. The presence of this group allows for the creation of a dense polyamide active layer, which can later be modified to enhance properties like hydrophilicity and flux.
Q2: What is the primary reaction for forming an MDB-based membrane?
A2: MDB-based membranes are typically formed as the selective layer of a thin-film composite (TFC) membrane via interfacial polymerization (IP). This process involves a rapid, irreversible reaction at the interface of two immiscible liquids:
-
Aqueous Phase: Contains the amine monomer, this compound (MDB).
-
Organic Phase: Contains a polyfunctional acyl chloride, most commonly trimesoyl chloride (TMC).
The amine groups of MDB react with the acyl chloride groups of TMC to form a highly cross-linked, ultra-thin polyamide film on the surface of a porous support material (e.g., polysulfone).
Q3: What are the expected performance benefits of using MDB over traditional monomers like MPD?
A3: The key benefit lies in the potential for post-synthesis modification. The methyl ester group on the MDB monomer can be hydrolyzed (e.g., using a basic solution) to a carboxylic acid group. This conversion can significantly increase the membrane's surface hydrophilicity and negative charge. A study on MDB-based membranes showed that in-situ basic hydrolysis could nearly double the permeate flux while maintaining high salt rejection. This tunability allows for the development of membranes with enhanced water permeability and potentially improved anti-fouling properties.
Part 2: Troubleshooting Guide
This guide is structured by common performance issues. Each section outlines potential causes, diagnostic procedures, and validated solutions.
Issue 1: Low Water Permeability (Flux)
You've successfully synthesized an MDB/TMC membrane, but the water flux is significantly lower than expected or reported values.
Potential Causes & Diagnosis:
-
Overly Thick or Dense Polyamide Layer: Excessively high monomer concentrations can lead to a thicker, more resistant polyamide layer, which impedes water transport.
-
Diagnosis: Use Scanning Electron Microscopy (SEM) to examine the cross-section of your membrane. Compare the thickness of your polyamide layer to high-flux membranes reported in the literature. An overly dense "ridge-and-valley" structure on the surface, observable with SEM or Atomic Force Microscopy (AFM), can also indicate high cross-linking.
-
-
Low Surface Hydrophilicity: The membrane surface may be too hydrophobic, leading to poor water interaction and transport.
-
Diagnosis: Measure the static water contact angle on the membrane surface. A high contact angle (>70-80°) suggests poor hydrophilicity.
-
-
Incomplete Hydrolysis of Methyl Ester Groups: If you are attempting a post-synthesis hydrolysis step to boost flux, incomplete conversion will limit the hydrophilicity gain.
-
Diagnosis: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the chemical changes. Look for a decrease in the ester C=O stretch (around 1720 cm⁻¹) and an increase in the carboxylic acid O-H stretch. X-ray Photoelectron Spectroscopy (XPS) can provide quantitative surface elemental analysis.
-
Solutions & Protocols:
-
Solution A: Optimize Monomer Concentrations
-
Scientific Rationale: Monomer concentration is a critical factor that controls the thickness and cross-linking degree of the polyamide layer. Lowering the concentration of one or both monomers can result in a thinner, less cross-linked, and more permeable membrane. However, be aware of the trade-off, as excessively low concentrations can lead to defects and poor salt rejection.
-
Protocol: Monomer Concentration Titration
-
Prepare a baseline membrane using your standard MDB and TMC concentrations.
-
Systematically decrease the MDB concentration (e.g., from 2.0% w/v to 1.5%, 1.0%) while keeping the TMC concentration constant.
-
Separately, systematically decrease the TMC concentration (e.g., from 0.15% w/v to 0.1%, 0.05%) while keeping the MDB concentration constant.
-
Fabricate membranes for each condition, ensuring identical reaction times, curing temperatures, and support materials.
-
Test the flux and salt rejection of each membrane to identify the optimal balance.
-
-
-
Solution B: Implement or Optimize Post-Treatment Hydrolysis
-
Scientific Rationale: Treating the MDB/TMC membrane with an alkaline solution like sodium hydroxide (NaOH) hydrolyzes the methyl ester groups to hydrophilic carboxyl groups. This increases the membrane's affinity for water, thereby boosting permeability.
-
Protocol: Controlled Alkaline Hydrolysis
-
After the initial curing step of your MDB/TMC membrane, immerse it in a dilute NaOH solution (e.g., 0.1 M to 2.0 M).
-
Control the immersion time carefully (e.g., from 30 minutes to 2 hours) at a constant temperature (e.g., 25°C to 50°C).
-
After treatment, thoroughly rinse the membrane with deionized water until the rinse water is neutral (pH ~7).
-
Characterize the membrane's performance (flux and rejection) and surface properties (contact angle) to determine the optimal treatment conditions.
-
-
Parameter Optimization Summary Table
| Parameter | Range Explored | Effect on Flux | Effect on Rejection | Scientific Rationale |
| MDB Concentration | 0.5% - 3.0% w/v | Decreases with increasing concentration | Generally increases with concentration, then may decrease due to defects | Higher concentration leads to a thicker, denser active layer. |
| TMC Concentration | 0.05% - 0.2% w/v | Complex; can increase or decrease | Generally increases with concentration | Affects cross-linking density and layer thickness. |
| Hydrolysis (NaOH) | 0.1 M - 2.0 M | Increases significantly | May slightly decrease at high concentrations/long times | Converts ester groups to hydrophilic carboxyl groups, increasing water affinity. |
Issue 2: Poor Solute Rejection
The membrane shows high water flux, but the rejection of target solutes (e.g., Na₂SO₄, NaCl) is unacceptably low.
Potential Causes & Diagnosis:
-
Defects in the Polyamide Layer: The active layer may have pinholes or be insufficiently cross-linked, allowing solutes to pass through non-selectively. This can be caused by monomer concentrations that are too low or an imbalanced monomer ratio.
-
Diagnosis: Low rejection of divalent salts like Na₂SO₄ is a strong indicator. For a more direct view, SEM imaging at high magnification might reveal surface imperfections, although nanoscale defects are difficult to visualize.
-
-
Insufficient Polyamide Layer Thickness: If the polyamide film is too thin, it may not provide an adequate barrier to solute transport.
-
Diagnosis: As with low flux, cross-sectional SEM can help determine the layer thickness.
-
-
Support Layer Intrusion: During polymerization, the organic phase (TMC solution) might penetrate too deeply into the pores of the support membrane, disrupting the formation of a uniform, defect-free film at the interface.
-
Diagnosis: This is difficult to diagnose directly without advanced characterization. However, if you observe inconsistent results and poor rejection despite optimized monomer concentrations, this could be a contributing factor.
-
Solutions & Protocols:
-
Solution A: Increase Monomer Concentration or Adjust Ratio
-
Scientific Rationale: Increasing the concentration of MDB or TMC, or adjusting their ratio, can increase the cross-linking density and thickness of the polyamide layer, effectively "closing" the non-selective pores. A higher amine-to-acyl-chloride ratio is often preferred to ensure complete polymerization.
-
Protocol: Systematic Concentration Increase
-
Starting from a condition known to produce high flux but low rejection, incrementally increase the TMC concentration (e.g., in 0.02% w/v steps).
-
In a separate set of experiments, incrementally increase the MDB concentration (e.g., in 0.2% w/v steps).
-
Measure both flux and rejection to find a new optimum. The goal is to maximize rejection without sacrificing too much flux, breaking the common permeability-selectivity trade-off.
-
-
-
Solution B: Introduce Nanoparticle Fillers (TFN Membranes)
-
Scientific Rationale: Incorporating hydrophilic nanoparticles (e.g., zeolites, silica, modified metal-organic frameworks (MOFs)) into the aqueous or organic phase can create a thin-film nanocomposite (TFN) membrane. These nanoparticles can plug defects, alter the polymerization reaction, and create preferential water channels, potentially increasing both rejection and flux.
-
Protocol: TFN Membrane Fabrication
-
Select a hydrophilic nanoparticle (e.g., ZIF-8 MOF).
-
Disperse the nanoparticles at a low concentration (e.g., 0.01% - 0.1% w/v) in the MDB aqueous solution using sonication to ensure uniform distribution.
-
Proceed with the standard interfacial polymerization procedure. The nanoparticles will be embedded within the growing polyamide layer.
-
Characterize the membrane to assess changes in morphology, hydrophilicity, and separation performance.
-
-
Part 3: Visualization of Workflows
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common performance issues with MDB-based membranes.
Caption: A workflow for systematic troubleshooting of MDB membrane performance.
Interfacial Polymerization Process
This diagram illustrates the key steps and components involved in the formation of the MDB/TMC polyamide layer.
Caption: Step-by-step visualization of the interfacial polymerization process.
References
-
Review: post-treatment of polyamide thin-film membranes fabricated by interfacial polymerization. (2024). ResearchGate. [Link]
-
Zhu, Q., et al. (2022). Novel Insight on the Effect of the Monomer Concentration on the Polypiperazine-Amide Nanofiltration Membrane. Industrial & Engineering Chemistry Research. [Link]
-
Regulating post-treatment of polyamide nanofiltration membranes: The role of solvent polarity and miscibility on membrane performance. (2023). Taylor & Francis Online. [Link]
-
Enhancing Performance of Thin-Film Nanocomposite Membranes by Embedding in Situ Silica Nanoparticles. (2022). PMC - NIH. [Link]
-
Influence of monomer concentrations on the performance of polyamide-based thin film composite forward osmosis membranes. (2012). ResearchGate. [Link]
-
Development of Thin-Film Composite Membranes for Nanofiltration at Extreme pH. (2021). ACS Applied Polymer Materials. [Link]
-
Thin-Film Composite Nanofiltration Membrane Modified by Fulvic Acid to Enhance Permeability and Antifouling Performance. (2022). Industrial & Engineering Chemistry Research. [Link]
-
Modification of Polyamide Thin Film-Based Membranes for Water Separation: A Review. (2024). MDPI. [Link]
-
How monomer concentrations influence structures and separation performances of polyamide nanofiltration membranes? (2024). The Yong WANG group. [Link]
-
Elevated Performance of Thin Film Nanocomposite Membranes Enabled by Modified Hydrophilic MOFs for Nanofiltration. (2016). ACS Applied Materials & Interfaces. [Link]
-
Ultrapermeable Thin Film Composite Membranes Enhanced via Doping MOF Nanosheets. (2021). Research Square. [Link]
-
The Intrinsic Parameters of the Polyamide Nanofilm in Thin-Film Composite Reverse Osmosis (TFC-RO) Membranes: The Impact of Monomer Concentration. (2022). MDPI. [Link]
-
Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. (2025). King Fahd University of Petroleum & Minerals. [Link]
-
Post-Treatment of Nanofiltration Polyamide Membrane through Alkali-Catalyzed Hydrolysis to Treat Dyes in Model Wastewater. (2019). MDPI. [Link]
-
The Intrinsic Parameters of the Polyamide Nanofilm in Thin-Film Composite Reverse Osmosis (TFC-RO) Membranes: The Impact of Monomer Concentration. (2022). PubMed. [Link]
- Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulf
-
Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. (2021). NIH. [Link]
-
Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. (2025). ResearchGate. [Link]
-
Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. (2020). MDPI. [Link]
-
Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. (2020). ACS Publications. [Link]
-
Post-Treatment of Nanofiltration Polyamide Membrane through Alkali-Catalyzed Hydrolysis to Treat Dyes in Model Wastewater. (2019). Semantic Scholar. [Link]
-
Interfacial Polymerization For Membrane Synthesis. (2024). Water & Wastewater. [Link]
- Innovations In Interfacial Polymerization For Membrane Fabric
stability of Methyl 3,5-diaminobenzoate under acidic or basic conditions
Welcome to the technical support guide for Methyl 3,5-diaminobenzoate (M35DAB). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile chemical intermediate. We will explore its stability under both acidic and basic conditions, helping you anticipate potential challenges and ensure the integrity of your experiments.
Section 1: Fundamental Stability Profile of this compound
Before delving into specific troubleshooting scenarios, it's crucial to understand the molecule's core chemical characteristics. M35DAB possesses two primary functional groups that dictate its reactivity and stability: two aromatic primary amine (-NH₂) groups and one methyl ester (-COOCH₃) group.[1][2] The interplay between these groups under varying pH conditions is the primary source of potential instability.
-
Amino Groups: These groups are basic and nucleophilic.[3][4] As aromatic amines, they are weaker bases than their aliphatic counterparts because the nitrogen's lone pair of electrons is partially delocalized into the benzene ring's π-system.[5][6]
-
Ester Group: The methyl ester group is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.[4]
Section 2: Troubleshooting Guide: Acidic Conditions
Working with M35DAB in acidic media introduces specific challenges primarily related to the protonation of the amine groups and the potential for ester hydrolysis.
Q1: I dissolved this compound in an acidic solution, and its solubility changed dramatically. Has the compound degraded?
A1: Not necessarily. This is expected behavior. The two basic amino groups on the M35DAB molecule readily react with acids in a standard acid-base neutralization to form the corresponding ammonium salts (-NH₃⁺).[3][7][8] The parent M35DAB is a neutral organic molecule with poor water solubility.[1][9] However, the formation of the charged di-ammonium salt significantly increases its polarity and, therefore, its solubility in aqueous acidic solutions. This is not a degradation event but a reversible protonation.
Caption: Reversible protonation of M35DAB in acid.
Q2: Under what acidic conditions will the methyl ester group hydrolyze?
A2: Acid-catalyzed hydrolysis of the ester is a potential concern, but it generally requires harsh conditions. The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[4]
Key Factors for Acid-Catalyzed Hydrolysis:
-
Strong Acid: Requires a strong acid catalyst (e.g., concentrated HCl, H₂SO₄).
-
Presence of Water: Water is a necessary reactant.
-
Elevated Temperature: The reaction rate is typically slow at room temperature and often requires heating or reflux to proceed at a significant rate.
If your experimental conditions are mild (e.g., dilute acid at room temperature), significant hydrolysis is unlikely. However, prolonged exposure or heating can lead to the formation of 3,5-diaminobenzoic acid and methanol.
Q3: My M35DAB solution turned slightly yellow/brown after I added acid. What does this indicate?
A3: A slight color change to yellow or brown upon acidification is not uncommon for aromatic amines and may not indicate significant degradation. Aromatic amines, in general, can be susceptible to oxidation, and this process can be influenced by pH, light, and air exposure.[10] While the protonated form is generally more stable against oxidation than the free amine, trace impurities or dissolved oxygen can initiate color formation. We recommend running a stability check via HPLC (see Protocol 1) to confirm the compound's integrity if the color change is significant.
Section 3: Troubleshooting Guide: Basic Conditions
Basic conditions primarily threaten the stability of the methyl ester group through an irreversible hydrolysis reaction known as saponification.
Q1: Is this compound stable in the presence of bases like NaOH or KOH?
A1: No, it is generally not stable in aqueous basic solutions, especially with heating. The methyl ester group will undergo base-catalyzed hydrolysis (saponification) to yield methanol and the carboxylate salt of 3,5-diaminobenzoic acid (3,5-diaminobenzoate).[4]
This reaction is effectively irreversible. The carboxylic acid formed is immediately deprotonated by the base to form a resonance-stabilized carboxylate anion. This acid-base step drives the equilibrium toward the products.[11] This specific reaction has been used intentionally to modify materials, for example, by hydrolyzing the ester in-situ after polymerization to create desalination membranes with enhanced water permeability.[12]
Caption: Saponification of M35DAB under basic conditions.
Q2: I performed a liquid-liquid extraction with an organic solvent after treating my reaction mixture with aqueous NaOH. I can't find my compound in the organic layer. Is it gone?
A2: It has likely undergone saponification and moved into the aqueous layer. The product of the base-catalyzed hydrolysis is the sodium or potassium salt of 3,5-diaminobenzoic acid. This carboxylate salt is ionic and therefore highly soluble in the aqueous basic layer and insoluble in most common organic solvents. To recover your product (now as the carboxylic acid), you must acidify the aqueous layer to a pH of approximately 4-5, which will protonate the carboxylate and cause the 3,5-diaminobenzoic acid to precipitate, allowing for its isolation by filtration or extraction into an organic solvent.[11][13][14]
Section 4: Experimental Protocols & Data
Data Summary: Stability Profile
| Condition | Functional Group Affected | Primary Reaction | Reversibility | Key Experimental Factors |
| Acidic (Aq.) | Amino Groups (-NH₂) | Protonation (Salt Formation) | Reversible | pH < pKa of amine |
| Harsh Acidic (Aq.) | Ester Group (-COOCH₃) | Acid-Catalyzed Hydrolysis | Reversible | Strong acid, heat, water |
| Basic (Aq.) | Ester Group (-COOCH₃) | Saponification | Irreversible | Strong base (NaOH, KOH), water |
Protocol 1: Monitoring M35DAB Stability by Reverse-Phase HPLC
This protocol allows you to quantify the amount of M35DAB and detect the primary hydrolysis product, 3,5-diaminobenzoic acid.
Methodology:
-
Sample Preparation: At various time points in your experiment, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the pH). Dilute the sample to a suitable concentration (e.g., ~100 µg/mL) with the mobile phase.
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 30:70 v/v, isocratic). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run a standard of pure this compound to determine its retention time.
-
Run a standard of 3,5-diaminobenzoic acid (the potential hydrolysis product) to determine its retention time. It will be more polar and should have a shorter retention time than the parent ester.
-
Analyze your experimental samples. The appearance of a peak at the retention time of 3,5-diaminobenzoic acid and a corresponding decrease in the area of the M35DAB peak indicates degradation.
-
Protocol 2: Controlled Saponification of this compound
This protocol is for the intentional and complete hydrolysis of the ester group.
Methodology:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like methanol or THF.[11][15]
-
Addition of Base: Add an aqueous solution of NaOH or KOH (e.g., 2-3 equivalents in water) to the solution.
-
Heating: Stir the mixture at room temperature or gently heat (e.g., 50-60 °C or reflux) to accelerate the reaction.[11][15] Monitor the reaction progress by TLC or HPLC until all starting material is consumed.
-
Workup - Isolation:
-
Cool the reaction mixture to room temperature. If you used an organic solvent, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Slowly add a strong acid (e.g., 1M HCl) while stirring, until the pH of the solution is ~4-5.[13][14]
-
The product, 3,5-diaminobenzoic acid, should precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
References
-
Amines - Properties and Reactivity of Amines. Study Mind. [Link]
-
amines as bases. Chemguide. [Link]
-
21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals Research Publications. [Link]
-
Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
Reactions of aromatic amines. SlideShare. [Link]
-
pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
-
The photochemistry of p-aminobenzoic acid. PubMed. [Link]
-
Saponification of methyl benzoate. YouTube. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
The crystal structure of this compound, C8H10N2O2. ResearchGate. [Link]
-
This compound | C8H10N2O2 | CID 7010431. PubChem - NIH. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. [Link]
-
Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions. ResearchGate. [Link]
-
Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. [Link]
-
61- Analytical Profile of p-Aminobenzoic Acid. ResearchGate. [Link]
-
CAS No : 1949-55-9 | Product Name : this compound. Pharmaffiliates. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central. [Link]
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Technical Support Center: Synthesis of High-Integrity Polyamide Layers with Methyl 3,5-diaminobenzoate
Welcome to the technical support center for the synthesis of polyamide layers using Methyl 3,5-diaminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve the highest quality thin-film composite membranes for your applications.
Introduction: The Promise and Challenges of this compound
This compound (MDB) is an attractive amine monomer for the interfacial polymerization of polyamide thin films. It offers the potential for membranes with tailored surface chemistry due to the presence of the methyl ester group, which can be hydrolyzed to a carboxylic acid, thereby modifying surface charge and hydrophilicity. However, the unique structure of MDB also presents specific challenges during interfacial polymerization that can lead to defects in the final polyamide layer.
The primary challenge arises from the diffusion of the amine monomer into the organic phase to react with an acyl chloride (commonly trimesoyl chloride, TMC). The presence of the ester group on the MDB molecule can influence its solubility and diffusion characteristics compared to more conventional amines like m-phenylenediamine (MPD). Furthermore, in-situ hydrolysis of the methyl ester can introduce additional complexity to the reaction environment.[1][2] This guide will provide strategies to mitigate these challenges and consistently produce high-quality, low-defect polyamide films.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific defects you may encounter during the synthesis of polyamide layers with this compound.
Issue 1: Poor Film Formation or Incomplete Polyamide Layer
Question: I am not observing the formation of a stable polyamide film at the interface. What are the likely causes and how can I resolve this?
Answer: The lack of a cohesive film is a critical issue that typically points to problems with the fundamental reaction conditions of interfacial polymerization.
Root Causes and Solutions:
-
Insufficient Amine Diffusion: The carboxylic group on the unesterified precursor, 3,5-diaminobenzoic acid, is known to hinder its diffusion into the organic phase, leading to poor or no film growth.[1][2] While using the methyl ester form (MDB) is intended to overcome this, issues can still arise.
-
Solution: Ensure the complete esterification of your 3,5-diaminobenzoic acid to this compound. Any residual unesterified acid will impede the polymerization process.
-
-
Monomer Concentration Imbalance: The stoichiometry of the amine and acyl chloride is crucial for successful polymerization.
-
Solution: Systematically vary the concentrations of both MDB and TMC. A good starting point is often a 10:1 w/w ratio of amine to acyl chloride, but this may require optimization.[3]
-
-
Inadequate Reaction Time: The interfacial reaction is rapid but requires sufficient time for the film to establish itself.
-
Solution: While the core reaction is fast, ensure a minimum contact time of 1-2 minutes. You can then explore extending this time to observe its effect on film formation.
-
Issue 2: Pinholes and Nanoscale Defects in the Polyamide Layer
Question: My polyamide membrane shows high water permeability but poor salt rejection, suggesting the presence of pinholes or nanoscale defects. How can I create a more integral film?
Answer: The presence of nanosized defects is a common challenge in thin-film composite membranes and can significantly compromise their separation performance.[4] These defects can arise from several factors during the polymerization process.
Root Causes and Solutions:
-
Excessive Interfacial Degassing: The reaction between the amine and acyl chloride releases HCl as a byproduct. If this is not effectively neutralized, it can lead to the formation of gas nanobubbles at the interface, which can become trapped in the forming polyamide layer, creating voids.
-
Solution: Incorporate a proton scavenger, such as triethylamine (TEA), into the aqueous amine solution. TEA will neutralize the HCl as it is formed, preventing gas evolution and promoting a more uniform, defect-free polyamide layer.[5]
-
-
Non-Optimal Monomer Concentrations: Very high or very low monomer concentrations can lead to a disordered and porous polyamide structure.
-
Solution: Perform a systematic optimization of both MDB and TMC concentrations. Lower concentrations may lead to a thinner, more defect-prone layer, while excessively high concentrations can result in a thick, but potentially poorly structured, film.[3]
-
-
Inappropriate Organic Solvent: The choice of organic solvent influences monomer diffusion and the solubility of the forming polymer.
-
Solution: While hexane is a common choice, consider solvents with higher surface tension and lower viscosity, which can promote the formation of more heavily crosslinked and thinner films.[5]
-
Issue 3: Cracks and Mechanical Instability of the Polyamide Layer
Question: The polyamide layer on my support membrane appears cracked or delaminates easily. What factors contribute to this mechanical failure?
Answer: Mechanical integrity is crucial for the durability and performance of the membrane. Cracks and delamination are often a result of stresses within the thin film, which can be exacerbated by post-treatment steps.[6][7][8]
Root Causes and Solutions:
-
Inadequate Curing: The post-synthesis curing step is critical for crosslinking the polymer chains and stabilizing the film.
-
Solution: Optimize the curing temperature and time. Insufficient curing can leave the polymer chains with low crosslink density, making the film weak. Conversely, excessive heat can make the film brittle. A typical starting point is 80°C for 1-10 minutes, but this should be tailored to your specific system.[9]
-
-
Mismatched Mechanical Properties: Significant differences in the mechanical properties of the polyamide layer and the underlying support membrane can lead to stress at the interface, causing delamination.[8]
-
Solution: While you may not be able to change the support membrane easily, ensuring a well-formed, uniformly adhered polyamide layer through optimized reaction conditions can help mitigate this.
-
-
Aggressive Post-Washing: Vigorous washing to remove unreacted monomers can physically damage the delicate polyamide layer.
-
Solution: Employ a gentle rinsing procedure. Instead of high-pressure streams, consider a series of gentle immersions in a suitable solvent (like hexane) to remove unreacted TMC.[10]
-
Frequently Asked Questions (FAQs)
Q1: Can I use 3,5-diaminobenzoic acid directly for interfacial polymerization?
A1: It is generally not recommended. The carboxylic acid group on 3,5-diaminobenzoic acid hinders its diffusion into the organic phase where the reaction with the acyl chloride occurs. This typically results in poor or no polyamide film formation.[1][2] The use of its methyl ester, this compound, is the preferred approach to overcome this diffusion limitation.
Q2: What is the purpose of the in-situ hydrolysis of the methyl ester group?
A2: In-situ hydrolysis, typically achieved using a basic solution, converts the methyl ester back into a carboxylic acid group after the polyamide film has formed.[1][2] This allows for the modification of the membrane's surface properties, such as increasing its hydrophilicity and introducing a negative charge, which can be beneficial for certain separation applications and for improving fouling resistance.
Q3: How does the choice of acyl chloride affect the polyamide layer?
A3: Trimesoyl chloride (TMC) is the most common acyl chloride used for creating crosslinked polyamide membranes for reverse osmosis and nanofiltration. The three acyl chloride groups on TMC allow for the formation of a highly crosslinked network, which is essential for high salt rejection. Using a di-functional acyl chloride would result in a linear, un-crosslinked polymer with very different separation properties.
Q4: What characterization techniques are most useful for identifying defects in my polyamide layer?
A4: A combination of techniques is recommended:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polyamide layer and identify larger-scale defects like cracks and delamination.[6]
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography and roughness, which can indicate the uniformity of the film.[6]
-
Transmission Electron Microscopy (TEM): For cross-sectional imaging to measure the thickness of the polyamide layer and observe its internal structure, including potential nanovoids.[4]
-
Performance Testing: Measuring water flux and salt rejection is a direct way to infer the presence of defects. High flux with low rejection is a strong indicator of a defective layer.
Q5: Can additives in the aqueous or organic phase help reduce defects?
A5: Yes, certain additives can have a significant impact. As mentioned, triethylamine (TEA) in the aqueous phase acts as an acid scavenger.[5] Surfactants can also be added to either phase to modify the interfacial tension and influence monomer distribution, potentially leading to a more uniform and defect-free film.[11][12] The addition of co-solvents can also be explored to improve the solubility of the monomers and the forming polymer at the interface.[10]
Experimental Protocols and Data
Table 1: Key Experimental Parameters and Their Impact on Polyamide Layer Integrity
| Parameter | Typical Range | Effect of Increasing the Parameter | Potential Defects if Not Optimized |
| MDB Concentration (w/v %) | 0.5 - 4.0% | Thicker, more crosslinked layer | Too low: Pinholes, incomplete film. Too high: Rough, disordered film. |
| TMC Concentration (w/v %) | 0.05 - 0.5% | Thicker, more crosslinked layer | Too low: Incomplete crosslinking, defects. Too high: Thick, brittle film. |
| Reaction Time | 30 sec - 5 min | Increased film thickness | Too short: Incomplete film formation. Too long: May not have a significant effect after a certain point. |
| Curing Temperature | 60 - 100 °C | Increased crosslinking and stability | Too low: Poor mechanical stability. Too high: Film embrittlement and cracking. |
| Curing Time | 1 - 10 min | Increased crosslinking | Too short: Incomplete crosslinking. Too long: Can lead to thermal degradation. |
| TEA Concentration (w/v %) | 0.1 - 1.0% | Reduced defects from degassing | Too low: Ineffective HCl scavenging. Too high: Can interfere with polymerization. |
Step-by-Step Protocol for Interfacial Polymerization of MDB and TMC
-
Support Membrane Preparation: A porous support membrane (e.g., polysulfone) is immersed in a 2.0% (w/v) aqueous solution of this compound for 2 minutes.
-
Excess Solution Removal: The support membrane is removed from the amine solution, and excess solution is gently removed from the surface using a rubber roller or air knife.
-
Interfacial Polymerization: The amine-saturated support is then immersed in a 0.1% (w/v) solution of trimesoyl chloride (TMC) in an organic solvent (e.g., hexane) for 1 minute.
-
Post-Reaction Rinsing: The resulting thin-film composite membrane is removed from the TMC solution and rinsed with fresh hexane to remove any unreacted TMC.
-
Curing: The membrane is heat-cured in an oven at 80°C for 5 minutes.
-
Storage: The finished membrane is stored in deionized water until use.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow for troubleshooting common defects in polyamide layers made from this compound.
Caption: Troubleshooting flowchart for common polyamide layer defects.
References
-
Intrinsic Nanoscale Structure of Thin Film Composite Polyamide Membranes: Connectivity, Defects, and Structure–Property Correlation. Environmental Science & Technology. [Link]
-
Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. [Link]
-
Impacts of reaction and curing conditions on polyamide composite reverse osmosis membrane properties. ResearchGate. [Link]
-
Characterization of surface properties of thin film composite (TFC) membranes under various loading conditions. ResearchGate. [Link]
-
Characterization of surface properties of thin film composite (TFC) membranes under various loading conditions. Hamad Bin Khalifa University. [Link]
-
Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. ResearchGate. [Link]
-
Uncertainty in Composite Membranes: From Defect Engineering to Film Processing. Journal of the American Chemical Society. [Link]
-
New Insights into the Mechanical Behavior of Thin-Film Composite Polymeric Membranes. Polymers. [Link]
-
Accessing greater thickness and new morphology features in polyamide active layers of thin-film composite membranes by reducing restrictions in amine monomer supply. National Institutes of Health. [Link]
-
Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. RSC Advances. [Link]
-
Factors affecting the interfacial polymerization of polyamide active layers for the formation of polyamide composite membranes. ResearchGate. [Link]
-
Studies of oxidative degradation in polyamide RO membrane barrier layers using pendant drop mechanical analysis. ResearchGate. [Link]
-
Surfactant-induced intervention in interfacial polymerization to develop highly-selective thin-film composite membrane for forward osmosis process. Desalination. [Link]
- Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulf
-
Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. National Institutes of Health. [Link]
-
Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ResearchGate. [Link]
-
Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. MDPI. [Link]
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection | CoLab [colab.ws]
- 3. Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lib.shnu.edu.cn [lib.shnu.edu.cn]
Technical Support Center: Purification of Methyl 3,5-diaminobenzoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Methyl 3,5-diaminobenzoate and its derivatives. As a class of compounds, aromatic diamines present unique challenges due to their high polarity, basicity, and susceptibility to oxidation. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges effectively.
Introduction: The Challenge of Purifying Aromatic Diamines
This compound is a valuable building block in organic synthesis, prized for its dual reactive amino groups and a methyl ester, which allow for the construction of complex molecular architectures.[1] However, these same functional groups are the source of significant purification difficulties. The two basic amine groups lead to strong interactions with standard silica gel, while the electron-rich aromatic ring is prone to oxidation, resulting in colored impurities that are often difficult to separate from the desired product.
This guide will walk you through the most common issues encountered during the purification of these derivatives and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound and its derivatives?
The main difficulties stem from the compound's inherent chemical properties:
-
High Polarity: The two amine groups and the methyl ester make the molecule highly polar, leading to poor mobility in non-polar solvent systems and a high affinity for polar stationary phases like silica gel.
-
Basicity: The amine groups are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant streaking (tailing) on TLC plates and poor separation during column chromatography.[2]
-
Susceptibility to Oxidation: Aromatic amines are easily oxidized, especially when exposed to air and light. This oxidation process forms highly colored impurities (often brown, black, or purple), which can contaminate the final product.[3]
-
Potential for Hydrolysis: The methyl ester group can be hydrolyzed back to a carboxylic acid under strongly acidic or basic conditions, introducing an unwanted byproduct.[4]
Q2: My sample of this compound has turned brown or black. What happened and can it be fixed?
This discoloration is a classic sign of oxidation.[5] The aromatic amine functionalities have likely been oxidized to form colored quinone-like species. While severe degradation may be irreversible, these colored impurities can often be removed. Purification via column chromatography using a deactivated stationary phase or an acid-base extraction are common methods to remove these polar, colored byproducts. For storage, it is crucial to keep the compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and protected from light in a cool, dark place.[5][6]
Q3: What are the most likely impurities in my crude product after synthesis?
Common impurities depend on the synthetic route.
-
From Reduction of Dinitro Compounds: If synthesized by reducing Methyl 3,5-dinitrobenzoate, impurities could include unreacted starting material and partially reduced nitro-amino intermediates.[1]
-
From Esterification of Diaminobenzoic Acid: If synthesized from 3,5-diaminobenzoic acid, unreacted starting acid is a very common impurity.[1][7]
-
General Impurities: Regardless of the route, oxidized byproducts and residual solvents are almost always present.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during purification, providing explanations and actionable solutions.
Problem 1: My compound streaks severely on silica gel TLC plates and I get poor separation.
-
Causality: The basic amine groups on your molecule are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a long streak instead of a compact spot.[2][8]
-
Solution 1: Modify the Mobile Phase. The simplest solution is to add a small amount of a competitive base to your eluent. This base will interact with the acidic sites on the silica, effectively "masking" them from your compound.
-
Solution 2: Use an Alternative Stationary Phase. If modifying the eluent is insufficient, change the stationary phase to one that is less acidic.
-
Neutral Alumina: Alumina is an excellent alternative for basic compounds. It is available in acidic, neutral, and basic grades; use neutral or basic alumina.[2]
-
Deactivated Silica: You can prepare this yourself by flushing a packed silica column with a solvent system containing triethylamine before loading your compound.[2]
-
Amine-Functionalized Silica: For very challenging separations, pre-packed columns with an amine-functionalized surface can provide excellent peak shape for basic compounds.[11][12]
-
Problem 2: My compound is a dark, sticky oil that refuses to crystallize.
-
Causality: This is typically caused by a high concentration of impurities, particularly oxidized species, which disrupt the crystal lattice formation. The crude product may also be an amorphous solid.
-
Solution 1: Initial Purification by Chromatography. Before attempting recrystallization, perform a "plug" filtration or a full column chromatography to remove the baseline, highly polar colored impurities. Use one of the methods described in Problem 1 to handle the basicity of the amine. This will often yield a cleaner, lighter-colored solid that is more amenable to crystallization.
-
Solution 2: Acid-Base Extraction. An acid-base extraction is a powerful technique to separate your basic amine from neutral or acidic impurities.[4][13] By dissolving your crude product in an organic solvent and washing with aqueous acid, your amine will become protonated and move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent. See Protocol 2 for a detailed workflow.
Problem 3: My compound is very polar and remains at the baseline on the TLC plate, even in 100% Ethyl Acetate.
-
Causality: The polarity of your compound is too high for standard solvent systems. Ethyl acetate/hexane systems are not polar enough to elute the compound from the silica.
-
Solution 1: Increase Solvent Polarity. Switch to a more polar mobile phase.
-
Solution 2: Consider Reversed-Phase or HILIC.
-
Reversed-Phase Chromatography: In this technique, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often an excellent choice for highly polar compounds.[2][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or amine-bonded silica) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer. It is specifically designed for the retention and separation of very polar molecules that are not retained in reversed-phase.[12][14]
-
Visual Guide: Purification Strategy Decision Tree
This flowchart can help you decide on the best initial purification strategy based on the state of your crude product.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed for compounds that streak on standard silica.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Add 1% triethylamine (TEA) to the eluent. Aim for an Rf value of ~0.3 for your desired compound. A good starting point is 50% Ethyl Acetate in Hexane or 5% Methanol in DCM.
-
Column Packing:
-
Dry-pack the column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample).[15]
-
Prepare a "deactivating solution" of your initial, least polar eluent containing 2% TEA.
-
Flush the dry-packed column with 2-3 column volumes of this deactivating solution to neutralize the acidic sites.[2]
-
Finally, flush with 2-3 column volumes of your starting eluent (without the extra TEA) to equilibrate the column.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a suitable solvent (e.g., methanol), add a small amount of silica gel, evaporate the solvent completely on a rotary evaporator, and carefully load the resulting free-flowing powder onto the top of the packed column.
-
-
Elution: Run the column using your predetermined solvent system, collecting fractions. You can run it isocratically (with one solvent mixture) or by gradually increasing the polarity (gradient elution).
-
Analysis: Analyze the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purifying via Acid-Base Extraction
This method is excellent for removing neutral or acidic impurities, such as unreacted 3,5-diaminobenzoic acid.[16]
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL) in a separatory funnel.
-
Acidic Wash (Optional): If you suspect other, less basic amine impurities, you can wash with a very mild acid. This step is often skipped if your target is the only basic compound.
-
Basic Wash: To remove acidic impurities (like residual 3,5-diaminobenzoic acid), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL).[4] Drain the aqueous layer after each wash. The acidic impurity is now deprotonated and dissolved in the aqueous layer.
-
Isolation of Target Compound:
-
The desired this compound derivative remains in the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 25 mL) to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified product.
-
Workflow: Acid-Base Extraction
Caption: Workflow for purifying an amine via acid-base extraction.
Data Summary Table: Comparison of Purification Techniques
| Technique | Pros for Diaminobenzoates | Cons for Diaminobenzoates | Best For |
| Recrystallization | - Can provide very high purity. - Cost-effective for large scales. | - May not be possible if the product is an oil or highly impure. - Finding a suitable single solvent can be difficult. | - Final purification step for an already mostly pure, solid product. |
| Acid-Base Extraction | - Excellent for removing acidic or neutral impurities. - Fast and scalable.[17] | - Does not separate the target from other basic impurities. - Risk of ester hydrolysis with strong acids/bases. | - Removing unreacted starting acids or neutral byproducts during workup. |
| Normal-Phase Chromatography | - High resolving power. - Can separate compounds with very similar structures. | - Strong interaction with silica requires method modification (additives, special phases). - Can lead to product decomposition on acidic silica.[10] | - Removing colored oxidation products and isomers. |
| Reversed-Phase Chromatography | - Excellent for highly polar compounds. - Less risk of decomposition compared to silica gel. | - Requires specialized equipment (HPLC). - Removing water from fractions can be time-consuming. | - Purifying very polar derivatives or checking purity by HPLC. |
Purity Assessment
After purification, it is essential to verify the purity of your this compound derivative.
-
Thin Layer Chromatography (TLC): A single, non-streaking spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid is a common setup.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity analysis, though derivatization may be necessary to improve the volatility and peak shape of these polar compounds.[19][20]
By understanding the chemical principles behind these purification challenges, you can intelligently design experiments, troubleshoot effectively, and obtain high-purity this compound derivatives for your research.
References
- Baig, U., Waheed, A., Ahmad, H., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Islamic Azad University. (n.d.). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Chang, C. A., Huang, C. S., & Lee, C. S. (1990). Effects of solvent composition and temperature on the separation of anilines with silica, amino, and diamine bonded phase columns. Analytical Chemistry, 62(8), 834-840.
-
Journal of Chromatographic Science, Oxford Academic. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Retrieved from [Link]
-
Confluence, Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Grossmont College. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound CAS#: 1949-55-9 [m.chemicalbook.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
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- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. web.uvic.ca [web.uvic.ca]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 18. lcms.cz [lcms.cz]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemoselective Amidation in the Presence of Ester Functionality
Welcome to the Technical Support Center for navigating the complexities of chemoselective amidation. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging scenario of forming an amide bond in a molecule that also contains an ester group. The inherent nucleophilic nature of the amine and the electrophilic character of both the carboxylic acid (once activated) and the ester present a classic chemoselectivity problem. This guide provides in-depth troubleshooting advice and frequently asked questions to help you design and execute successful amidation reactions while preserving the integrity of the ester functionality.
Troubleshooting Guide: When Amidation Reactions Go Awry
This section addresses specific issues you might encounter during your experiments. Each problem is followed by probable causes and actionable solutions, grounded in chemical principles.
Problem 1: Low or No Amide Product Formation with Significant Unreacted Starting Material
Probable Cause 1: Inadequate Carboxylic Acid Activation. The carboxylic acid must be converted into a more electrophilic species to react with the amine.[1][2] If this activation is inefficient, the reaction will stall. Standard carbodiimide reagents like DCC or EDC are common activators, but their effectiveness can be substrate-dependent.[1][3]
Solution:
-
Enhance Activation with Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) with carbodiimides can significantly improve efficiency and reduce side reactions like racemization.[3][4] These additives form highly reactive activated esters that are more susceptible to nucleophilic attack by the amine.[1]
-
Switch to a More Potent Coupling Reagent: For challenging substrates, consider phosphonium (e.g., PyBOP®, PyAOP) or aminium/uronium (e.g., HATU, HBTU) reagents.[1][4] These reagents are generally more powerful than carbodiimides and can drive sluggish reactions to completion.[1] HATU, for instance, is known for its high reactivity and lower rates of epimerization.[3]
-
Consider Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride or fluoride can create a highly reactive intermediate.[1][5] Thionyl chloride (SOCl₂) or oxalyl chloride can be used, though these are harsh reagents and may not be compatible with sensitive functional groups.[1][6] Acyl fluorides, being more stable and less prone to side reactions than acyl chlorides, offer a good alternative for sterically hindered substrates.[5]
Probable Cause 2: Poor Nucleophilicity of the Amine. Electron-deficient aromatic amines or sterically hindered amines may not be nucleophilic enough to react efficiently with the activated carboxylic acid.[5][6]
Solution:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy for the reaction to proceed. However, be cautious, as higher temperatures can also promote side reactions, including attack on the ester.
-
Employ a Stronger Base: While a base is often used to neutralize the salt of an amine starting material or the acid byproduct of the reaction, using a non-nucleophilic base can also increase the effective nucleophilicity of the amine.[7] However, strong bases can promote ester saponification.
-
Use Catalytic Methods: Certain catalytic systems, such as those based on boronic acids or transition metals, can facilitate the amidation of less reactive amines under milder conditions.[8][9]
Probable Cause 3: Formation of a Stable Salt. The acidic carboxylic acid and the basic amine can form a poorly reactive ammonium carboxylate salt, which can stall the reaction, especially under thermal conditions without a coupling agent.[2][10]
Solution:
-
Utilize a Coupling Reagent: The primary role of a coupling reagent is to prevent the formation of this stable salt by activating the carboxylic acid, making it susceptible to nucleophilic attack.[2]
-
Azeotropic Water Removal: For direct thermal amidations (without coupling agents), removing the water byproduct via a Dean-Stark apparatus can drive the equilibrium towards amide formation.[10] However, this often requires high temperatures that can endanger the ester group.[10]
Problem 2: Significant Formation of an Amide Byproduct from the Ester Group (Cross-Reactivity)
Probable Cause: Aminolysis of the Ester. The amine starting material can directly attack the ester carbonyl, leading to the formation of an undesired amide and the corresponding alcohol. This is more likely to occur with unhindered esters (e.g., methyl or ethyl esters) and highly nucleophilic amines, especially at elevated temperatures.[][12]
Solution:
-
Lower the Reaction Temperature: Aminolysis of the ester is often slower than the desired amidation of the activated carboxylic acid at lower temperatures. Running the reaction at 0 °C or room temperature can significantly improve selectivity.
-
Choose a Milder Coupling Reagent: Highly reactive coupling agents can sometimes lead to reaction conditions that promote side reactions. A less reactive reagent that still efficiently promotes the desired reaction might be optimal.
-
Employ a Bulky Ester Protecting Group: If possible, use a more sterically hindered ester, such as a tert-butyl or benzyl ester.[13][14] The increased steric bulk around the ester carbonyl will disfavor the nucleophilic attack by the amine.
-
Protect the Carboxylic Acid Differently: An alternative strategy is to use an orthogonal protecting group for the carboxylic acid that allows for selective deprotection and subsequent amidation without affecting the ester.[15][16] For instance, a silyl ester can be selectively cleaved under conditions that would leave a methyl or ethyl ester intact.[13]
Problem 3: Racemization of Chiral Centers (Especially in Peptide Synthesis)
Probable Cause: Over-activation or Inappropriate Base. Racemization, particularly at the α-carbon of an amino acid, is a common side reaction.[17] It can be promoted by strong bases or highly reactive intermediates that facilitate the formation of an oxazolone, which can then tautomerize to a racemic mixture.[18][19]
Solution:
-
Use Racemization-Suppressing Additives: Additives like HOBt and its derivatives (e.g., HOAt) are highly effective at minimizing racemization when used with carbodiimide coupling reagents.[3][4]
-
Select Appropriate Coupling Reagents: Phosphonium and aminium/uronium reagents like PyBOP and HATU are known to cause less racemization compared to some other methods.[1][4]
-
Careful Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts. Avoid strong bases or an excess of base.
Experimental Workflow: Decision-Making for Chemoselective Amidation
The following diagram illustrates a logical workflow for selecting an appropriate amidation strategy when an ester is present.
Caption: Decision workflow for amidation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" coupling reagent for amidation in the presence of an ester?
There is no single "best" reagent, as the optimal choice is highly substrate-dependent. However, for a good balance of reactivity and minimization of side reactions, a combination of EDC (a water-soluble carbodiimide) and an additive like OxymaPure® is an excellent starting point. For more challenging couplings involving hindered components or electron-poor amines, HATU is a very reliable and highly reactive option.[3]
Q2: Can I perform a direct amidation of an ester without activating a carboxylic acid?
Yes, direct amidation of esters is possible but often requires more forcing conditions, such as high temperatures or the use of catalysts.[10][20][21][22] Base-promoted direct amidation is a known method, but the strong base required (e.g., n-BuLi, t-BuOK) can be incompatible with other functional groups and may not be chemoselective if a carboxylic acid is also present.[23] Catalytic methods using transition metals (e.g., palladium, nickel) or other catalysts can achieve this transformation under milder conditions.[10][24][25]
Q3: What are orthogonal protecting groups and how can they help?
Orthogonal protecting groups are groups that can be removed under very different conditions, without affecting each other.[15][26][27] In this context, you could protect the carboxylic acid with a group that is labile under conditions that leave the ester intact. For example:
-
Carboxylic Acid Protection: Protect as a silyl ester (e.g., TBDMS-ester), which can be cleaved with fluoride ions (TBAF).
-
Ester Protection: Keep as a methyl or ethyl ester, which is stable to fluoride. After the key synthetic steps, you can selectively deprotect the silyl ester and perform the amidation, leaving the methyl/ethyl ester untouched.[13]
Q4: My reaction looks clean by TLC, but my yield is low after workup. What could be the issue?
Low isolated yields despite clean reaction profiles can often be attributed to the properties of the product.
-
Product Solubility: The newly formed amide may have high water solubility, leading to losses during aqueous workup. Try extracting with a more polar organic solvent or using a continuous liquid-liquid extractor.
-
Product Volatility: If your product has a low molecular weight, it might be lost during solvent removal under high vacuum.
-
Binding to Byproducts: The amide product might form a complex with byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC), making purification difficult. Using a water-soluble coupling reagent like EDC can simplify purification as the urea byproduct can be washed away with water.[3]
Key Protocols
Protocol 1: General Amidation using EDC/HOBt
This protocol is a robust starting point for many substrates.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise and stir the mixture for 30 minutes at 0 °C to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base such as DIPEA (1.5 equiv., if the amine is a salt) in the same anhydrous solvent.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation of a Hindered Substrate using HATU
This protocol is suitable for sterically demanding or electronically deactivated substrates.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and the amine (1.2 equiv.) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Cool the mixture to 0 °C. Add DIPEA (2.0 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction is often rapid. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Summary of Coupling Reagent Classes
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely used.[1] | Moderate reactivity, risk of racemization without additives, byproduct removal can be difficult (DCC).[1][4] |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | High reactivity, low racemization, good for hindered couplings.[4] | BOP produces carcinogenic HMPA byproduct; more expensive than carbodiimides.[4] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very high reactivity, fast reaction times, low racemization.[1][3] | Can cause guanidinylation of the amine if not pre-activated; higher cost.[17] |
Mechanism Overview: The Role of Coupling Reagents
The diagram below illustrates the general mechanism of carbodiimide-mediated amidation, highlighting the key intermediates and the potential for side reactions.
Caption: Carbodiimide-mediated amidation mechanism.
References
- Chemoselective calcium-catalysed direct amidation of carboxylic esters. RSC Publishing.
- Protecting Groups. University of California, Irvine.
- Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.
- Chemoselective Calcium-Catalyzed Direct Amid
- A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC - NIH.
- Amide synthesis by acyl
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Nonclassical Routes for Amide Bond Formation.
- ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Side Reactions in Peptide Synthesis. PDF | Ester | Amino Acid - Scribd.
- Side Reactions in Peptide Synthesis. Semantic Scholar.
- Coupling Reagents. Aapptec Peptides.
- PROTECTING GROUPs.pptx. Scribd.
- Synthesis of Amides. Organic Chemistry - Jack Westin.
- Highly selective transition-metal-free transamidation of amides and amidation of esters at room temper
- General reaction mechanism for cross‐coupling amidation of esters.
- Base-promoted direct amidation of esters: beyond the current scope and practical applic
- Appendix 6: Protecting groups. Oxford Learning Link.
- Side reactions in solid-phase peptide synthesis and their applic
- Catalytic Amid
- A Sustainable Green Enzymatic Method for Amide Bond Form
- A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Catalytic and non-catalytic amidation of carboxylic acid substrates.
- Protective Groups. Organic Chemistry Portal.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A green chemistry perspective on catalytic amide bond form
- Protecting Groups. PDF | Amide | Ester - Scribd.
- A Cross-Coupling Approach to Amide Bond Formation
- The proposed mechanism of the formation of amides by the reaction of...
- Tips and tricks for difficult amide bond form
- PROTECTING GROUPS 57 Carey & Sundberg Chapter 13.1 problems # 1; 2; 3a, b, c ; Smith. University of Colorado Boulder.
- Why did my amide syntesis does not work?
- Direct amidation of esters with nitroarenes. PMC - NIH.
- Formation of Amides
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long-term stability and storage of Methyl 3,5-diaminobenzoate
Technical Support Center: Methyl 3,5-diaminobenzoate
Introduction: this compound (CAS: 1949-55-9) is a critical bifunctional building block in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyestuffs.[1][2] Its utility stems from the strategic placement of two nucleophilic amino groups and a methyl ester on an aromatic ring. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled correctly. This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of this compound in their experiments.
Section 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common inquiries regarding the handling and preservation of this compound.
Question 1: What are the ideal long-term storage conditions for this compound?
Answer: The long-term stability of this compound is critically dependent on temperature, atmosphere, and light exposure. As an aromatic amine, it is susceptible to oxidative and photo-degradation.
Causality: The two amino groups on the benzene ring are strong electron-donating groups, which activate the ring and make it highly susceptible to oxidation, often initiated by air and light. This process can lead to the formation of colored polymeric impurities. The ester group is also liable to hydrolysis in the presence of moisture.
For optimal long-term stability, the following conditions are mandatory:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3][4][5] | Slows down the rate of all potential degradation reactions (oxidation, hydrolysis). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich amino groups.[6] |
| Light | Protect from Light (Amber Vial)[3][5] | Aromatic amines can be photosensitive, and light can catalyze oxidative degradation. |
| Container | Tightly Sealed Container[7][8] | Prevents exposure to atmospheric oxygen and moisture. |
Question 2: My solid this compound has darkened from brown to nearly black. Is it still usable?
Answer: A significant color change is a primary visual indicator of degradation. The compound's appearance is typically reported as a brown to black solid.[3][5] However, a progression toward a darker, blacker state upon storage suggests oxidation has occurred.
Causality: Aromatic amines, particularly phenylenediamines, are notoriously prone to air oxidation, which forms highly conjugated, colored quinone-imine type structures and polymers. While minor color variation might be acceptable depending on the application, significant darkening indicates a decrease in purity. It is strongly recommended to assess the purity of the material using an analytical technique (see Section 3) before use in a sensitive reaction, as the impurities could interfere with your chemistry and lower yields.
Question 3: What are the primary chemical degradation pathways for this compound?
Answer: There are two main degradation pathways to be concerned with: oxidation of the amino groups and hydrolysis of the methyl ester.
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can oxidize the amino groups. This is the most common degradation pathway and is responsible for the observed color change.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (3,5-diaminobenzoic acid) if exposed to moisture, particularly under acidic or basic conditions.[2][9] While this is less of a concern for the solid material stored in a desiccated environment, it can be a significant issue for solutions.
Question 4: How critical is it to handle this compound in a glovebox or under an inert atmosphere?
Answer: For weighing out small quantities for immediate use in non-critical applications, working quickly on an open bench may be acceptable. However, for long-term storage, preparing stock solutions, or for use in sensitive applications (e.g., polymerization, GMP synthesis), handling under an inert atmosphere (like in a glovebox or using a Schlenk line) is best practice. This minimizes exposure to air and moisture, preserving the compound's purity and ensuring experimental reproducibility.[6][7]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues that may arise from compromised this compound.
Issue 1: My reaction yield is significantly lower than expected, or I am observing unexpected side products.
-
Possible Cause: The purity of your this compound may be compromised. Oxidized impurities may not participate in the desired reaction or could act as inhibitors. If hydrolysis has occurred, the resulting 3,5-diaminobenzoic acid will have different reactivity and solubility profiles, leading to a lower effective concentration of your starting material and potential side reactions.
-
Troubleshooting Steps:
-
Verify Purity: Do not assume the purity stated on the bottle, especially if it is an older reagent. Perform a quick purity check using one of the methods in Section 3 (e.g., ¹H NMR or melting point).
-
Use a Fresh or Purified Sample: If degradation is suspected, open a new bottle of the reagent or purify the existing material (e.g., by recrystallization, if a suitable solvent system is known).
-
Prepare Fresh Solutions: If using the reagent in solution form, always prepare solutions fresh before use, especially in protic solvents.[9]
-
Issue 2: I am analyzing my product mixture via LC-MS and see a peak with a mass corresponding to 3,5-diaminobenzoic acid (MW: 152.15).
-
Possible Cause: This is a strong indication that your this compound starting material (MW: 166.18)[3][10] has undergone hydrolysis. This could have happened either during storage (if exposed to moisture) or during your reaction/workup if aqueous and/or acidic/basic conditions were used.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run an LC-MS of your starting material dissolved in a dry, aprotic solvent (e.g., acetonitrile) to confirm if the impurity was present before the reaction.
-
Review Storage: Check if the container was sealed tightly and stored in a dry environment. Consider storing the material in a desiccator.
-
Review Reaction Conditions: If the starting material is pure, assess your reaction conditions. If you are running the reaction in a protic solvent or using aqueous workup steps, some degree of hydrolysis may be unavoidable. You may need to adjust the pH or minimize the time the compound spends in aqueous media.
-
Issue 3: The solid material has clumped together and is difficult to weigh and dissolve.
-
Possible Cause: This is often a sign of moisture absorption. Aromatic amines can be hygroscopic.[7] The absorbed water can cause solid particles to stick together and will significantly impact solubility, especially in non-polar organic solvents.
-
Troubleshooting Steps:
-
Dry the Material: If you suspect moisture absorption, you can dry the material under a high vacuum for several hours. A vacuum oven at a mild temperature (e.g., 40-50°C, well below the melting point of 131-134°C[5][10]) can also be used.
-
Improve Storage Conditions: After drying, immediately transfer the material to a tightly sealed container and store it in a desiccator to prevent future moisture uptake.
-
Section 3: Protocols for Stability & Purity Assessment
To ensure the integrity of your starting material, these self-validating protocols should be employed.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a definitive structural confirmation and can reveal the presence of common impurities like the hydrolyzed acid or residual solvents.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve both the ester and the potential carboxylic acid impurity.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm Key Peaks: Identify the characteristic peaks for this compound. In DMSO-d₆, expect signals for the methyl ester protons (~3.7 ppm), the amino protons (a broad singlet), and the aromatic protons.
-
Look for Impurities:
-
Hydrolysis: The presence of 3,5-diaminobenzoic acid will show a very broad singlet for the carboxylic acid proton (>10 ppm) and its own set of aromatic signals, slightly shifted from the ester.
-
Solvents: Check for residual solvents from synthesis or storage (e.g., ethyl acetate, hexanes).
-
Oxidation: Extensive oxidation may lead to a complex baseline and broadening of aromatic signals.
-
-
Protocol 2: Forced Degradation & Stability Testing Workflow
This workflow allows you to proactively assess the stability of your compound under various stress conditions, which is crucial in drug development and formulation.
Methodology:
-
Prepare Stock Solution: Create a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials. To each vial, add a stressor:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Place a vial in an oven at 60°C.
-
Control: Keep one vial at 2-8°C, protected from light.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 8, 24 hours), take a sample from each vial, neutralize if necessary, and analyze using a validated, stability-indicating HPLC-UV or LC-MS method.
-
Evaluate Results: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the mass of any new peaks to characterize the degradants. This provides invaluable data on how the compound will behave in different chemical environments.
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No: 1949-55-9. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Chemsrc. (2023). This compound | CAS#:1949-55-9. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). This compound. [Link]
-
King Fahd University of Petroleum & Minerals. (2025). Synthesis of this compound to develop polyamide thin film composite membrane.... [Link]
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- 8. Methyl 3-aminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 10. This compound - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
Performance Showdown: A Senior Scientist's Guide to Polyamide Membranes from Diverse Diamine Monomers
For researchers, scientists, and professionals in drug development and water purification, the selection of appropriate membrane technology is paramount. Polyamide thin-film composite (TFC) membranes, synthesized through interfacial polymerization, are a cornerstone of modern separation processes, including reverse osmosis (RO) and nanofiltration (NF). The performance of these membranes is intricately linked to the molecular structure of their constituent monomers. This guide provides an in-depth comparison of polyamide membranes derived from various diamine monomers, supported by experimental data and protocols to empower you in your research and development endeavors.
The Heart of Performance: Interfacial Polymerization and the Diamine Monomer
The formation of the ultra-thin, selective polyamide layer occurs at the interface of two immiscible solutions: an aqueous solution containing a diamine monomer and an organic solution containing a triacyl chloride, typically trimesoyl chloride (TMC).[1][2][3] The chemical structure of the diamine monomer is a critical determinant of the final membrane's properties, including its hydrophilicity, surface charge, and cross-linking density.[1][4] These characteristics, in turn, dictate the membrane's performance in terms of water flux, salt rejection, and fouling resistance.
Caption: The Interfacial Polymerization Process.
A Comparative Analysis of Diamine Monomers
The choice of diamine monomer can be broadly categorized into aromatic, aliphatic, and cycloaliphatic compounds. Each class imparts distinct characteristics to the resulting polyamide membrane.
Aromatic Diamines: The Workhorse of High Rejection
Aromatic diamines, particularly m-phenylenediamine (MPD) , are the most extensively used monomers for reverse osmosis membranes due to the rigid, highly cross-linked polyamide layer they form.[5][6] This rigidity translates to excellent salt rejection capabilities. However, this often comes at the cost of lower water flux.[7]
-
m-Phenylenediamine (MPD): Forms a polyamide layer with high cross-linking density, leading to superior salt rejection but moderate water flux.[5][8]
-
p-Phenylenediamine (PPD): The para-isomer of MPD, PPD, can also be used. Membranes made from PPD tend to have a thicker polyamide layer due to pi-pi interactions that facilitate a faster reaction with TMC, which can influence flux and rejection properties.[9]
Aliphatic Diamines: The Pursuit of Higher Flux
Linear aliphatic diamines, such as ethylenediamine (EDA) and triethylenetetramine (TETA) , are more flexible than their aromatic counterparts. This flexibility can lead to a less dense and more hydrophilic polyamide layer, often resulting in higher water permeability.[1][9] However, the salt rejection of membranes from these monomers is generally lower than that of aromatic diamine-based membranes.[1]
-
Ethylenediamine (EDA): The short, flexible chain of EDA reacts readily with TMC to form a dense selective layer, but with different morphological characteristics than MPD-based membranes.[9]
-
Triethylenetetramine (TETA): This longer-chain aliphatic amine can also be used to form polyamide membranes.[1]
Cycloaliphatic Diamines: A Balance of Flux and Rejection
Cycloaliphatic diamines, most notably piperazine (PIP) and cyclohexanediamine (CHDA) , offer a compelling balance between the high rejection of aromatic diamines and the high flux of aliphatic diamines.[4][8][10] The cyclic structure provides some rigidity for good selectivity, while the non-aromatic nature can lead to a less tightly packed polymer matrix, enhancing water permeance.
-
Piperazine (PIP): A widely used monomer for nanofiltration membranes, PIP forms a polyamide layer with a relatively high negative surface charge.[4][8] This makes PIP-based membranes particularly effective at rejecting divalent anions like sulfate through both size exclusion and electrostatic repulsion.[11][12]
-
1,4-Cyclohexanediamine (CHD): The cyclohexane ring in CHD introduces steric hindrance compared to linear aliphatic diamines, influencing the reaction with TMC and resulting in a thinner polyamide layer.[9] This can lead to high water flux while maintaining good dye rejection.[9]
Performance Data at a Glance: A Comparative Table
The following table summarizes typical performance data for polyamide membranes synthesized from different diamine monomers when reacted with trimesoyl chloride (TMC). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Diamine Monomer | Monomer Type | Typical Water Flux (L·m⁻²·h⁻¹) | Typical NaCl Rejection (%) | Key Characteristics |
| m-Phenylenediamine (MPD) | Aromatic | 0.42 (at 400 kPa)[8] | 74 (at 400 kPa)[8] | High salt rejection, moderate flux, industry standard for RO. |
| Piperazine (PIP) | Cycloaliphatic | 8.6 (at 400 kPa)[8] | 25 (NaCl), 97 (MgSO₄)[8] | High flux, excellent divalent ion rejection, common for NF. |
| Ethylenediamine (EDA) | Aliphatic | Higher than MPD[1] | Lower than MPD[1] | High permeability, lower salt rejection. |
| 1,4-Cyclohexanediamine (CHD) | Cycloaliphatic | 192.13 (at 6 bar)[9] | 15.46 (NaCl), 99.92 (Dye)[9] | Very high flux, excellent rejection of larger molecules. |
Experimental Protocol: Synthesis and Evaluation of Polyamide TFC Membranes
This protocol provides a detailed methodology for the fabrication and performance testing of a polyamide thin-film composite membrane, a process that is self-validating through the characterization of the resulting membrane's properties.
Materials and Equipment
-
Support Membrane: Polysulfone (PSf) ultrafiltration membrane
-
Aqueous Monomer Solution: Diamine monomer (e.g., 2% w/v MPD) in deionized water
-
Organic Monomer Solution: 0.1% w/v Trimesoyl chloride (TMC) in a non-polar organic solvent (e.g., hexane)
-
Cross-flow filtration system
-
Analytical Balance, Beakers, Graduated Cylinders, Pipettes
-
Scanning Electron Microscope (SEM) [13]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectrometer [13]
-
Contact Angle Goniometer
Experimental Workflow Diagram
Caption: Workflow for Polyamide Membrane Synthesis and Evaluation.
Step-by-Step Procedure
-
Support Membrane Preparation: Cut the polysulfone support membrane to the desired size and immerse it in deionized water for at least 24 hours to remove any preservatives.
-
Aqueous Monomer Soaking: Immerse the wet PSf support membrane in the aqueous diamine solution for a specified time (e.g., 2 minutes).[14]
-
Removal of Excess Solution: Remove the membrane from the diamine solution and gently roll it with a rubber roller or use an air knife to remove excess droplets from the surface. This step is crucial to prevent the formation of a defective polyamide layer.
-
Interfacial Polymerization: Secure the diamine-saturated support membrane in a frame and contact the top surface with the TMC organic solution for a short duration (e.g., 1 minute).[14]
-
Curing: Pour off the excess TMC solution and cure the membrane in an oven at a specific temperature (e.g., 75°C for 5 minutes) to complete the polymerization and enhance the stability of the polyamide layer.[14]
-
Performance Testing:
-
Mount the prepared membrane in a cross-flow filtration cell.
-
Pressurize the system with a feed solution (e.g., 2000 ppm NaCl solution) at a constant pressure.
-
Measure the permeate flow rate to calculate the water flux.
-
Analyze the feed and permeate concentrations using a conductivity meter to determine the salt rejection.
-
-
Characterization:
Conclusion and Future Outlook
The selection of the diamine monomer is a powerful tool for tailoring the performance of polyamide TFC membranes. Aromatic diamines remain the gold standard for high-rejection applications like seawater desalination. Cycloaliphatic diamines, particularly piperazine, are highly effective for nanofiltration processes where high flux and selective rejection of divalent ions are desired. Aliphatic diamines offer the potential for very high permeability, which could be advantageous in applications where salt rejection requirements are less stringent.
Future research will continue to explore novel diamine monomers and combinations of monomers to further optimize the trade-off between permeability and selectivity.[15] Additionally, a deeper understanding of the structure-property relationships through advanced characterization and molecular modeling will pave the way for the rational design of next-generation polyamide membranes with superior performance and enhanced fouling resistance.
References
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Rejection vs. water flux trade-off among the membranes obtained from the various polyamides. Data points are as follows - ResearchGate. Available at: [Link]
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Optimization of water flux and salt rejection properties of polyamide thin film composite membranes - ResearchGate. Available at: [Link]
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Fabrication and characterization of polyamide thin-film composite membrane via interfacial polycondensation for pervaporation separation of salt and arsenic from water - RSC Publishing. Available at: [Link]
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Influence of the diamine structure on the nanofiltration performance, surface morphology and surface charge of the composite polyamide membranes | Request PDF - ResearchGate. Available at: [Link]
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Polyamide thin film composite membrane prepared from m-phenylenediamine and mphenylenediamine5-sulfonic acid - ResearchGate. Available at: [Link]
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Polyamide thin film composite membrane using mixed amines of thiourea and m-phenylenediamine - RSC Publishing. Available at: [Link]
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Effect of piperazine (PIP) concentration and reaction time on the formation of thin film composite forward osmosis (FO) membrane | Request PDF - ResearchGate. Available at: [Link]
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Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization - MDPI. Available at: [Link]
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Correlating PSf Support Physicochemical Properties with the Formation of Piperazine-Based Polyamide and Evaluating the Resultant Nanofiltration Membrane Performance - MDPI. Available at: [Link]
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Poly(piperazine-amide)/PES Composite Multi-Channel Capillary Membranes for Low-Pressure Nanofiltration - MDPI. Available at: [Link]
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Micropatterned Thin-Film Composite Poly(piperazine-amide) Nanofiltration Membranes for Wastewater Treatment | ACS Applied Polymer Materials - ACS Publications. Available at: [Link]
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Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Available at: [Link]
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Fabrication and characterization of polyamide thin-film composite membrane via interfacial polycondensation for pervaporation separation of salt and arsenic from water - RSC Publishing. Available at: [Link]
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(PDF) Synthesis of thin film composite membrane using mixed dendritic poly(amidoamine) and void filling piperazine monomers - ResearchGate. Available at: [Link]
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Delineation of the Diamine Monomers Effect on the Desalination Properties of Polyamide Thin Film Composite Membranes: Experimental and Molecular Dynamics Simulation | Request PDF - ResearchGate. Available at: [Link]
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The effect of diamine structure on the chemical stability of polyamide nanofiltration membranes: Experimental and density functional theory studies | Request PDF - ResearchGate. Available at: [Link]
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Effect of diamine monomer groups on structure and performance of polyamide nanofiltration membranes with porous organic polymers interlayers including those for text and data mining, AI training, and similar technologies - ResearchGate. Available at: [Link]
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(PDF) Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization - ResearchGate. Available at: [Link]
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Ultrathin Polyamide Membranes Fabricated from Free-Standing Interfacial Polymerization: Synthesis, Modifications, and Post-treatment - KAUST Repository. Available at: [Link]
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Surface characteristics of thin film composite polyamide membranes dictate silver nanoparticle loading efficacy - RSC Publishing. Available at: [Link]
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Vacuum-Assisted Interfacial Polymerization Technique for Enhanced Pervaporation Separation Performance of Thin-Film Composite Membranes - MDPI. Available at: [Link]
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Thin-Film Composite Polyamide Membranes Modified with HKUST-1 for Water Treatment: Characterization and Nanofiltration Performance - MDPI. Available at: [Link]
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Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review - PMC - NIH. Available at: [Link]
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(PDF) Desalination and Water Treatment Toward energy efficient reverse osmosis polyamide thin-film composite membrane based on diaminotoluene - ResearchGate. Available at: [Link]
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High performance thin film composite polyamide reverse osmosis membrane prepared via m-phenylenediamine and 2,2. Available at: [Link]
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Effect of amine monomer structures on the permeation performance. Note... - ResearchGate. Available at: [Link]
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Effect of interfacial polymerization monomer design on the performance and structure of thin film composite nanofiltration and reverse osmosis membranes: A review | Request PDF - ResearchGate. Available at: [Link]
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Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination - MDPI. Available at: [Link]
-
Effects of monomer rigidity on microstructures and properties of novel polyamide thin-film composite membranes prepared through interfacial polymerization for pervaporation dehydration | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Preparation polyamide nanofiltration membrane by interfacial polymerization. Available at: [Link]
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Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00502A. Available at: [Link]
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(PDF) Preparation polyamide nanofiltration membrane by interfacial polymerization. Available at: [Link]
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Tailoring Cl-/SO42- selectivity and fouling resistance in polyamide igsynergistic monomers | Request PDF - ResearchGate. Available at: [Link]
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The pure water flux and salt rejection for membranes with different interfacial polymerization time … - ResearchGate. Available at: [Link]
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Aromatic-cycloaliphatic polyamide thin-film composite membrane with improved chlorine resistance prepared from mphenylenediamine4-methyl and cyclohexane-1,3,5-tricarbonyl chloride | Request PDF - ResearchGate. Available at: [Link]
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Delineation of the diamine monomers effect on the desalination properties of polyamide thin film composite membranes: Experimental and molecular dynamics simulation - Khalifa University. Available at: [Link]
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Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides - MDPI. Available at: [Link]
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Fouling Mechanisms and Selectivity of Polyamide Membranes: Insights from Molecular Simulations - Clemson OPEN. Available at: [Link]
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Aromatic-cycloaliphatic polyamide thin-film composite membrane with improved chlorine resistance prepared from m-phenylenediamin. Available at: [Link]
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High performance thin film composite polyamide reverse osmosis membrane prepared via m-phenylenediamine and 2,2′-benzidinedisulfonic acid | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to Spectroscopic Validation of Methyl 3,5-diaminobenzoate-based Polymers
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of a polymer is paramount to its function, particularly in the exacting fields of materials science and drug development. For polymers derived from Methyl 3,5-diaminobenzoate, a monomer valued for introducing specific functionalities, rigorous structural validation is a prerequisite for any application. This guide provides an in-depth comparison of key spectroscopic techniques essential for confirming the successful synthesis and defining the precise structure of these polymers.
The Rationale: Why Spectroscopic Validation is Non-Negotiable
Polymers based on this compound are often designed to have specific properties conferred by the arrangement of their aromatic and amine groups. Incomplete polymerization, side reactions, or unintended cross-linking can drastically alter these properties. Spectroscopic methods offer a non-destructive window into the molecular architecture, providing the necessary evidence to confirm that the synthesized polymer matches its intended design.
Core Spectroscopic Techniques: A Comparative Overview
The validation of this compound-based polymers, typically aromatic polyamides, relies on a suite of spectroscopic and analytical techniques. The most informative are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Each provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Identification of functional groups (e.g., amide C=O, N-H, aromatic C-H). Confirmation of polymerization. | Rapid, requires minimal sample preparation, excellent for qualitative analysis.[1] | Can be difficult to resolve overlapping peaks; provides limited information on polymer chain connectivity. |
| NMR Spectroscopy (¹H & ¹³C) | Detailed information on the chemical environment of individual atoms. Confirms monomer incorporation, polymer connectivity, and end-groups.[2][3] | Provides quantitative data and detailed structural insights. | Requires soluble polymers, can be time-consuming, and requires more complex data interpretation. |
| Thermal Analysis (TGA/DSC) | Information on thermal stability, decomposition profile, and phase transitions (e.g., glass transition temperature).[4][5] | Crucial for understanding the material's performance at different temperatures. | Provides indirect structural information; primarily assesses bulk properties. |
Delving Deeper: Experimental Protocols and Data Interpretation
Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Inquiry
FTIR is an indispensable tool for the initial confirmation of a successful polymerization reaction. The key is to look for the appearance of characteristic amide bond absorptions and the disappearance of monomer-specific peaks.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the dried polymer sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Process the spectrum by subtracting the background and performing any necessary baseline corrections.
Data Interpretation:
For a polyamide derived from this compound, the FTIR spectrum should exhibit the following key features[6][7][8]:
-
N-H Stretching: A peak in the region of 3370-3170 cm⁻¹, characteristic of the amide N-H bond.
-
C=O Stretching (Amide I): A strong absorption between 1680-1630 cm⁻¹, indicating the presence of the amide carbonyl group.
-
N-H Bending (Amide II): An intense peak typically found between 1570-1515 cm⁻¹.
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Absorptions in the 1600-1475 cm⁻¹ region.
The disappearance of the characteristic primary amine stretches from the this compound monomer provides strong evidence of its incorporation into the polymer chain.
Caption: Workflow for FTIR analysis of polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Fine Details
NMR spectroscopy provides a much more detailed picture of the polymer structure, including the connectivity of the monomers and the nature of the end groups. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Complete dissolution is critical for high-resolution spectra.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectra, including phasing, baseline correction, and integration (for ¹H NMR).
Data Interpretation:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the amide protons, and the methyl ester protons. The integration of these signals can provide information on the relative number of each type of proton, confirming the monomer ratio in copolymers.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the polymer repeat unit. The chemical shifts of the carbonyl carbon and the aromatic carbons attached to the nitrogen and ester groups are particularly diagnostic.
The presence of signals corresponding to the this compound monomer within the polymer backbone confirms its successful incorporation.
Caption: Workflow for NMR analysis of polymers.
Thermal Analysis: Assessing Material Performance
Thermal analysis techniques like TGA and DSC are critical for understanding the thermal stability and phase behavior of the synthesized polymers.[9][10]
Experimental Protocol (TGA):
-
Place a small, accurately weighed amount of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
Data Interpretation (TGA):
The resulting TGA curve provides information on the decomposition temperature of the polymer, which is a measure of its thermal stability. The presence of multiple weight loss steps can indicate the presence of residual solvent or different degradation pathways.
Experimental Protocol (DSC):
-
Place a small, accurately weighed amount of the polymer sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate to a temperature above its expected transitions.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a controlled rate. The second heating scan is often used to determine the glass transition temperature (Tg) as it erases the thermal history of the sample.
Data Interpretation (DSC):
The DSC thermogram reveals the glass transition temperature (Tg), which is a key characteristic of amorphous polymers. It can also show melting (Tm) and crystallization (Tc) temperatures for semi-crystalline polymers.
Comparative Data Summary
| Spectroscopic Method | Key Parameters Measured | Typical Values/Observations for Aromatic Polyamides |
| FTIR | Wavenumbers (cm⁻¹) of characteristic peaks | N-H stretch: ~3300 cm⁻¹, C=O stretch: ~1650 cm⁻¹, N-H bend: ~1540 cm⁻¹ |
| ¹H NMR | Chemical shifts (ppm) and integration | Aromatic protons: 6.5-8.5 ppm, Amide protons: ~9-10 ppm, Methyl protons: ~3.8 ppm |
| ¹³C NMR | Chemical shifts (ppm) | Carbonyl carbon: ~165 ppm, Aromatic carbons: 110-150 ppm, Methyl carbon: ~52 ppm |
| TGA | Decomposition Temperature (°C) | Often > 400 °C for aromatic polyamides |
| DSC | Glass Transition Temperature (Tg) (°C) | Typically in the range of 200-300 °C, depending on the specific structure |
Conclusion: A Multi-faceted Approach to Validation
No single technique can provide a complete picture of a polymer's structure. A comprehensive and reliable validation of this compound-based polymers requires the synergistic use of FTIR, NMR, and thermal analysis. FTIR provides a rapid confirmation of polymerization, NMR offers detailed structural elucidation, and thermal analysis characterizes the material's performance under thermal stress. By employing this multi-faceted spectroscopic approach, researchers can ensure the structural integrity of their polymers, a critical step towards their successful application in drug development and materials science.
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Kaya, I., et al. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323. [Link]
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Jahagirdar, C. J., & Kulkarni, R. D. (n.d.). Qualitative analysis of aramide polymers by FT-IR spectroscopy. International Journal of Engineering Science and Innovative Technology (IJESIT). [Link]
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Syntech Innovation. (n.d.). Differentiation of polyamides via FT-IR spectroscopy. Application Note AN # 98. [Link]
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ResearchGate. (n.d.). FTIR spectrum of the polyamide. [Link]
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ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of MPDIA in DMSO d₆. [Link]
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ResearchGate. (n.d.). FTIR spectra of polyamides at room temperature. [Link]
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AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. [Link]
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ResearchGate. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. [Link]
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AVESİS. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. [Link]
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King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. [Link]
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A Comparative Guide to the Thermal Stability of Aromatic Diamine-Based Polymers
For researchers and professionals in materials science and engineering, the thermal stability of a polymer is a critical performance metric, dictating its operational limits and longevity in high-temperature applications. Aromatic diamine-based polymers, a class of high-performance materials, are renowned for their exceptional resistance to thermal degradation. This guide provides an in-depth comparative analysis of the thermal stability of key polymers within this family, supported by experimental data and a detailed examination of the underlying structure-property relationships.
Understanding Thermal Stability: Key Metrics
The thermal stability of a polymer is not a single value but a collection of properties that describe its behavior under thermal stress. The primary metrics, typically determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] It signifies the onset of large-scale segmental motion of the polymer chains. A high Tg is crucial for maintaining mechanical integrity at elevated temperatures.[1][2]
-
Decomposition Temperature (Td): This is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td5% or Td10% for 5% or 10% mass loss, respectively).[3][4][5] It indicates the onset of irreversible chemical degradation.
-
Char Yield: The percentage of residual mass remaining at the end of a TGA experiment, typically at temperatures above 700°C or 800°C in an inert atmosphere.[3][6] A high char yield is generally associated with superior thermal stability and flame resistance, as the formation of a stable carbonaceous layer can insulate the underlying material.[7][8]
The inherent stability of these polymers stems from their chemical structure, particularly the high dissociation energy of the strong carbon-carbon bonds within aromatic rings.[9]
Comparative Analysis of Key Polymer Families
The thermal performance of aromatic diamine-based polymers is directly linked to the rigidity of the polymer backbone, the strength of the linkages, and intermolecular forces. Here, we compare three prominent families: Aromatic Polyamides (Aramids), Aromatic Polyimides (PIs), and Polybenzoxazoles (PBOs).
Aromatic Polyamides (Aramids)
Aramids are characterized by amide linkages (–CO–NH–) connecting aromatic rings. Their properties are highly dependent on the substitution pattern on the aromatic rings (meta vs. para).
-
Para-Aramids (e.g., Kevlar®): The para-linkages result in a highly linear, rigid-rod chain structure. This facilitates strong intermolecular hydrogen bonding and efficient chain packing, leading to exceptional strength and high thermal stability. The initial degradation temperature for Kevlar 49 in air is approximately 548.1°C.[10]
-
Meta-Aramids (e.g., Nomex®): The meta-linkages introduce a kinked, less linear structure. This disrupts chain packing and reduces the effectiveness of hydrogen bonding compared to para-aramids. Consequently, meta-aramids exhibit lower thermal stability, with Nomex showing an initial degradation temperature of around 423.7°C in air.[10]
The degradation of aramids in an inert atmosphere typically occurs in stages, starting with the cleavage of the amide bond, followed by rearrangement and carbonization at higher temperatures.[11]
Aromatic Polyimides (PIs)
Polyimides, such as the well-known Kapton®, contain the highly stable imide ring in their backbone. This structure provides a significant step-up in thermal performance compared to aramids. The combination of aromatic and imide structures results in polymers with very high glass transition temperatures and exceptional thermo-oxidative stability.[2]
The thermal stability of PIs can be tailored by selecting different diamine and dianhydride monomers.[12] For instance, introducing flexible ether linkages can slightly reduce thermal stability, while incorporating rigid, bulky groups can enhance it.[3] Generally, wholly aromatic polyimides exhibit decomposition temperatures (Td5%) well above 500°C and glass transition temperatures that can exceed 380°C.[12]
Polybenzoxazoles (PBOs)
PBOs represent one of the highest tiers of thermally stable organic polymers. Their backbone consists of fused aromatic and oxazole rings, creating an exceptionally rigid, planar structure. This leads to outstanding thermal and oxidative stability.[13]
PBOs boast a glass transition temperature that can be over 500°C and a 5% weight loss temperature that can reach as high as 643°C in a nitrogen atmosphere.[13][14] This extreme stability makes them suitable for the most demanding aerospace, military, and industrial applications where resistance to heat and fire is paramount.[15]
Quantitative Performance Data
The following table summarizes typical thermal stability metrics for representative polymers from each class, as determined by TGA and DSC under a nitrogen atmosphere. These values serve as a general guide, as specific grades and processing conditions can influence performance.
| Polymer Class | Representative Polymer | Approx. Tg (°C) | Approx. Td5% (°C) | Approx. Char Yield (@ 800°C, N₂) (%) |
| Meta-Aramid | Nomex® | ~270 | ~425[10] | ~50-55[11] |
| Para-Aramid | Kevlar® | ~370 | ~550[10][16] | ~55-60[11] |
| Aromatic Polyamide | Various Novel Structures | 224 - 262[17] | >550 (for Td10%)[17] | N/A |
| Aromatic Polyimide | Kapton® (type) | 380 - 390[12] | >510[12] | ~60-65[3] |
| Polybenzoxazole | Zylon® (PBO) | >500[13] | ~640[14] | >65 |
Note: Values are compiled from various sources and represent typical ranges. Exact values can vary based on specific monomer composition, molecular weight, and experimental conditions.
Standardized Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the trustworthiness and reproducibility of thermal stability data, a standardized experimental protocol is essential. The following outlines a typical TGA workflow for analyzing a polymer sample.
Methodology
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by heating it in a vacuum oven at a temperature below its Tg (e.g., 120°C) for several hours to remove any absorbed moisture or residual solvent, which could interfere with the measurement.[18]
-
Accurately weigh 5–10 mg of the prepared sample into a TGA crucible (typically platinum or alumina).
-
-
Instrument Setup:
-
Place the crucible onto the TGA's highly sensitive microbalance.[19]
-
Seal the furnace and begin purging with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20–50 mL/min) to ensure an oxygen-free environment. This prevents oxidative degradation, allowing for the study of intrinsic thermal stability.[20]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30-40°C).
-
Ramp the temperature at a constant, linear heating rate (e.g., 10°C/min or 20°C/min) to a final temperature, typically between 800°C and 1000°C.[20] A slower heating rate generally provides higher resolution of thermal events.[20]
-
-
Data Acquisition & Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the results as percent mass loss versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.
-
From the TGA curve, determine key parameters: the onset temperature of decomposition, Td5%, Td10%, and the final residual mass (char yield).
-
TGA Experimental Workflow Diagram
Caption: Standard workflow for Thermogravimetric Analysis (TGA) of polymers.
Mechanistic Insights: Thermal Degradation Pathway
The superior stability of these polymers is rooted in their molecular structure. The degradation process is not a simple melting but a complex series of chemical reactions. For aramids, the weakest link is typically the amide bond.
The diagram below illustrates a simplified initial step in the thermal degradation of a para-aramid chain in an inert atmosphere, involving homolytic cleavage of the C-N bond in the amide linkage. This initial scission creates radical species that propagate further decomposition reactions, ultimately leading to the formation of a stable carbonaceous char.
Simplified Aramid Degradation Pathway
Caption: Initial C-N bond cleavage in para-aramid thermal degradation.
Conclusion
The thermal stability of aromatic diamine-based polymers is a direct function of their molecular architecture. The hierarchy of performance clearly places PBOs at the apex, followed by aromatic polyimides and then para-aramids, with meta-aramids being the most modest of this high-performance group. This stability is conferred by rigid aromatic backbones and robust heterocyclic or amide linkages. The choice of polymer for a specific application must be guided by a thorough understanding of these thermal properties, which can be reliably quantified using standardized techniques like TGA. As material demands for extreme environments continue to grow, the development of new polymers based on these stable aromatic structures remains a critical area of research.
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Patil, S. S., et al. (2016). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Designed Monomers and Polymers. Available at: [Link]
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Deng, B., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. Polymer Chemistry. Available at: [Link]
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Unnisa, S. A., & Ahmad, S. (2012). Synthesis and Characterization of Novel Aromatic Polyamides Based on New Aromatic Poly(phosphazene-diamine) Monomer. Asian Journal of Chemistry. Available at: [Link]
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Kim, J. H., et al. (2013). Synthesis and characterization of thermally rearranged (TR) polymers: Effect of glass transition temperature of aromatic poly(hydroxyimide) precursors on TR process and gas permeation properties. Journal of Materials Chemistry A. Available at: [Link]
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Kim, H. J., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers. Available at: [Link]
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Zhang, H. (2010). Comparison and Analysis of Thermal Degradation Process of Aramid Fibers (Kevlar 49 and Nomex). Journal of Fiber Bioengineering and Informatics. Available at: [Link]
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Wang, Y., et al. (2022). Aramid/alginate blended nonwoven fabrics: thermal degradation properties, flame-retardant mechanism and smoke suppression. International Journal of Clothing Science and Technology. Available at: [Link]
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Zhu, C., et al. (2024). Testing and characterization of high-temperature degradation performance of para-aramid fibres. Industria Textila. Available at: [Link]
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Sava, I., et al. (2011). Thermal stability and optical properties of aromatic polyimides containing side-substituted azobenzene groups. High Performance Polymers. Available at: [Link]
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Zhang, Y., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances. Available at: [Link]
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de la Campa, J. G., et al. (2001). Processable Aromatic Polyimides. Advances in Polymer Science. Available at: [Link]
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Stary, Z. (2015). Answer to "Why do some polymers generate char residue in TGA analysis?". ResearchGate. Available at: [Link]
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Sebe, E., & Kállay, A. (2023). Aramid fiber recovery from waste composite by pyrolysis. Multidisciplinary Digital Publishing Institute. Available at: [Link]
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Zhang, L., et al. (2017). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. Journal of Materials Science. Available at: [Link]
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Sroog, C. E. (2014). Aromatic Polyimides and High-Temperature Resistant Polymers. Handbook of Thermoset Plastics. Available at: [Link]
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Duan, Y., et al. (2021). Preparing Multifunctional High-Performance Cross-Linked Polybenzoxazole Aerogels from Polybenzoxazine. ACS Applied Polymer Materials. Available at: [Link]
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Gissinger, J., et al. (2022). Predicting char yield of high-temperature resins. NASA Technical Reports Server. Available at: [Link]
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Introduction: The Central Role of Diamine Chemistry in Advanced Gas Separation
An In-Depth Guide to Assessing Gas Separation Properties of Membranes from Various Diamines
Membrane-based gas separation is a cornerstone of modern industrial processes, prized for its energy efficiency, operational simplicity, and small footprint compared to traditional methods like cryogenic distillation or amine scrubbing.[1] The performance of these systems hinges on the selective layer of the membrane, most often a polymer. Among the vast library of available polymers, aromatic polyimides stand out for their exceptional thermal stability, mechanical robustness, and tunable gas transport properties.[1][2]
The true tailorability of these membranes comes from the molecular level, specifically from the choice of the diamine and dianhydride monomers used in their synthesis. The diamine component, in particular, offers a versatile platform for molecular engineering. By systematically varying its chemical structure—introducing bulky side groups, incorporating polar functionalities, or adjusting chain rigidity—we can precisely control the microscopic environment within the polymer matrix. This, in turn, dictates the membrane's fractional free volume (FFV), chain mobility, and affinity for specific gas molecules, ultimately governing the critical performance metrics of permeability and selectivity.[2][3]
This guide provides a comparative analysis of gas separation membranes derived from various diamines. We will explore the fundamental structure-property relationships that govern performance, present supporting experimental data from peer-reviewed literature, and detail the methodologies required to synthesize and characterize these advanced materials. Our focus is to explain the causality behind experimental choices, providing researchers with the foundational knowledge to design and evaluate next-generation membranes for applications ranging from natural gas sweetening to carbon capture.
Fundamental Mechanisms of Gas Transport
Gas transport through a dense polymeric membrane is primarily described by the solution-diffusion model. However, for certain gases and membrane materials, a more efficient mechanism known as facilitated transport can be leveraged.
The Solution-Diffusion Model
In this model, gas permeation is a three-step process: (1) sorption of gas molecules onto the high-pressure (feed) side of the membrane, (2) diffusion of the sorbed molecules through the polymer matrix down a concentration gradient, and (3) desorption from the low-pressure (permeate) side.
The permeability coefficient (P) is the product of the solubility coefficient (S) and the diffusion coefficient (D):
-
P = S × D
-
Solubility (S) is a thermodynamic term, reflecting the affinity between the gas and the polymer. It is influenced by factors like gas condensability and the presence of polar groups within the polymer that can interact with gas molecules (e.g., CO₂).
-
Diffusivity (D) is a kinetic term that describes the mobility of gas molecules within the transient gaps (free volume) of the polymer matrix. It is highly dependent on the size and shape of the gas molecule and the rigidity and packing efficiency of the polymer chains.[4]
The ideal selectivity (α) of a membrane for gas A over gas B is the ratio of their individual permeabilities:
-
α(A/B) = P(A) / P(B) = [S(A)/S(B)] × [D(A)/D(B)]
The choice of diamine directly impacts both S and D. Bulky, contorted diamines disrupt chain packing, increasing the fractional free volume and thereby enhancing diffusivity.[3] Diamines with polar groups can increase the solubility of polar gases like CO₂.[5]
Facilitated Transport: Leveraging Amine Functionality
For specific gas separations, such as CO₂ from N₂ or CH₄, membranes containing amine functionalities can exhibit dramatically enhanced performance via facilitated transport.[6] In this mechanism, CO₂ molecules undergo a reversible chemical reaction with the amine groups within the membrane matrix.[7][8]
This creates a parallel transport pathway: CO₂ can either move via solution-diffusion or by reacting with an amine carrier, diffusing across the membrane as a complex (e.g., carbamate), and then being released on the permeate side due to the low CO₂ partial pressure.[8][9] This "carrier-mediated" transport significantly increases the flux of the reactive gas (CO₂) while leaving non-reactive gases (N₂, CH₄) unaffected, leading to exceptionally high selectivity.[10][11] Many facilitated transport membranes are designed with diamines or other amine-containing polymers to create these reactive sites.[7][12]
Caption: The facilitated transport mechanism for CO₂ separation.
Comparative Analysis of Diamine-Based Membranes
The selection of the diamine monomer is a critical design choice that defines the membrane's ultimate performance. We will compare several classes of polymers where the diamine structure is the key variable.
Aromatic Polyimides: The Workhorse of Gas Separation
Aromatic polyimides, often synthesized from dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), are widely studied due to their excellent performance and processability.[1] The bulky -C(CF₃)₂- group in 6FDA hinders efficient chain packing, creating a high intrinsic free volume that favors high gas permeability.[13] The properties can be further tuned by pairing 6FDA with different diamines.
Caption: Relationship between diamine structure and membrane properties.
Effect of Bulky/Contorted Diamines: Introducing bulky side groups or creating a contorted backbone geometry in the diamine monomer is a proven strategy to increase fractional free volume (FFV). This disruption of polymer chain packing enhances gas diffusivity, leading to higher permeability.[3] For example, using diamines with spirocyclic structures or multiple phenyl groups can significantly boost gas permeation.[14]
Effect of Polar Groups: Incorporating polar groups like carboxyl (-COOH) or hydroxyl (-OH) into the diamine structure, such as in 3,5-diaminobenzoic acid (DABA), can enhance a membrane's selectivity for CO₂.[5][15] These groups increase the solubility of the highly quadrupolar CO₂ molecule through favorable intermolecular interactions, thereby improving the solubility-selectivity component of separation without compromising the membrane's intrinsic framework.
Comparative Performance Data for 6FDA-Based Polyimides:
| Diamine Monomer | Polymer Name | P(CO₂) [Barrer] | α(CO₂/CH₄) | α(O₂/N₂) | Source(s) |
| 2,4,6-trimethyl-m-phenylenediamine (DAM) | 6FDA-DAM | 820 | 26 | 3.9 | [16] |
| 3,5-diaminobenzoic acid (DABA) | 6FDA-DABA | 24.3 | 42.5 | 5.3 | [17] |
| 4,4'-oxydianiline (ODA) | 6FDA-ODA | 25.9 | 20.6 | 4.8 | [5] |
| Diamine with spirocyclic structure (ABAHS) | TR(ABAHS-6FDA)* | 911.6 | ~22.2 (CO₂/N₂) | 6.8 | [14] |
| Diaminomesitylene:DABA (3:1 ratio) | 6FDA-DAM:DABA | 147.4 | 47.5 | - | [18] |
Note: Data for TR(ABAHS-6FDA) is post-thermal rearrangement at 450 °C. One Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).
Polymers of Intrinsic Microporosity (PIMs)
PIMs represent a class of materials with exceptionally high free volume.[19] Their structure is composed of rigid, contorted monomer units that are unable to pack efficiently, creating a network of interconnected micropores (<2 nm).[19] The archetypal PIM-1 is synthesized from the monomers 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and 2,3,5,6-tetrafluoroterephthalonitrile.[20] While not a traditional diamine polycondensation, the principles of using rigid and contorted building blocks are analogous. PIMs are known for their outstanding gas permeability, often placing them well above the Robeson upper bound, but sometimes at the cost of lower selectivity.[21][22] They serve as an important benchmark for high-permeability materials.
| Polymer | P(CO₂) [Barrer] | α(CO₂/CH₄) | α(CO₂/N₂) | Source(s) |
| PIM-1 (typical) | 5000 - 12800 | 10 - 20 | 15 - 25 | [19][21][22] |
| PIM-1 (modified with ionic liquid groups) | ~1100 | - | ~28 | [23] |
Key Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols for membrane synthesis, characterization, and testing are essential.
Protocol 1: Synthesis of a 6FDA-Based Polyimide Membrane
This protocol describes a typical two-step polycondensation reaction followed by solution casting and thermal imidization.[18]
Objective: To synthesize a dense flat-sheet polyimide membrane for gas separation testing.
Materials:
-
Dianhydride monomer (e.g., 6FDA)
-
Diamine monomer(s) (e.g., DAM, DABA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis: a. Dry all glassware in an oven at 120 °C and cool under a nitrogen atmosphere. b. In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the diamine monomer(s) in anhydrous NMP. c. Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) to the solution in portions. An exothermic reaction will occur, and the viscosity will increase. d. Allow the reaction to proceed at room temperature under a nitrogen blanket for 24 hours to form the poly(amic acid) (PAA) solution.[18]
-
Membrane Casting & Imidization: a. Cast the viscous PAA solution onto a clean, level glass plate using a casting knife to ensure uniform thickness. b. Place the cast film in a vacuum oven. c. Thermal Imidization: Gradually heat the film according to a specific temperature program. A typical program is: 80 °C for 4 hours, 150 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 3 hours. This multi-step process removes the solvent and converts the PAA to the final polyimide structure by cyclodehydration.[1][18] d. After the thermal treatment, allow the oven to cool slowly to room temperature to prevent film cracking. e. Peel the resulting polyimide membrane from the glass plate by immersion in deionized water. f. Dry the final membrane in a vacuum oven at 120 °C for at least 12 hours before testing.
Protocol 2: Gas Permeability Measurement (Constant Volume/Variable Pressure Method)
This method, often called the "time-lag" method, is a standard technique for determining the permeability (P), diffusivity (D), and solubility (S) coefficients of gases in a dense polymer membrane.[24][25]
Apparatus:
-
A gas permeation cell that separates a high-pressure upstream side from a low-pressure downstream side, with the membrane sealed between them.
-
High-purity gas cylinders with pressure regulators.
-
A pressure transducer to measure the pressure increase in the downstream volume.
-
A vacuum pump to evacuate the system.
-
A temperature-controlled chamber.
Caption: Workflow for gas permeability measurement.
Procedure:
-
Membrane Mounting: Cut a circular sample from the synthesized membrane and mount it in the permeation cell, ensuring a gas-tight seal. Measure the membrane thickness accurately.
-
System Evacuation: Thoroughly evacuate the entire system, especially the downstream volume, using the vacuum pump to remove any residual gases.
-
Leak Test: Isolate the system from the vacuum pump and monitor the downstream pressure. A stable baseline confirms the absence of leaks.
-
Permeation Measurement: a. Introduce the test gas (e.g., CO₂) to the upstream side of the membrane at a constant feed pressure (e.g., 2 bar).[18][26] b. Start recording the pressure increase in the known downstream volume as a function of time using the pressure transducer and data acquisition system.
-
Data Analysis: a. Plot the downstream pressure versus time. The plot will initially be curved before reaching a linear steady-state region. b. Permeability (P): Calculate P from the steady-state slope (dp/dt) of the pressure-time curve using the following equation: P = (V_d * l) / (A * R * T * (p_f - p_p)) * (dp/dt)_ss where V_d is the downstream volume, l is membrane thickness, A is the membrane area, R is the gas constant, T is the absolute temperature, and p_f is the feed pressure. c. Diffusivity (D): Extrapolate the linear portion of the plot back to the time axis. The intercept, θ, is the "time lag." The diffusion coefficient is calculated as: D = l² / (6 * θ) d. Solubility (S): Calculate S from the relationship P = D × S.
-
Repeat: Repeat the procedure for each gas of interest (e.g., CH₄, N₂, O₂) to determine the membrane's selectivity.
Conclusion and Future Outlook
The strategic selection of diamine monomers provides a powerful tool for engineering high-performance gas separation membranes. By manipulating the diamine's structure to include features like bulky substituents, polar functional groups, or rigid, contorted backbones, it is possible to fine-tune the polymer's free volume architecture and chemical affinity. This allows for the rational design of membranes that can surpass the performance of conventional materials, pushing the boundaries of the permeability/selectivity trade-off.
Aromatic polyimides, particularly those based on the 6FDA dianhydride, demonstrate this principle clearly; their properties can be systematically varied from highly permeable (e.g., 6FDA-DAM) to highly selective (e.g., 6FDA-DABA) simply by changing the diamine partner. Furthermore, incorporating amine functionalities to invoke a facilitated transport mechanism remains a highly effective strategy for achieving superior CO₂ separation.
Future research will continue to focus on the synthesis of novel, ever-more complex diamine structures to create membranes with precisely controlled microporosity and functionality. The integration of these advanced polymers into mixed-matrix membranes (MMMs) by adding inorganic fillers, or the development of thermally rearranged (TR) polymers from tailored polyimide precursors, represent exciting frontiers for achieving the step-change in performance required for tackling pressing global challenges in energy and environmental sustainability.[2][18]
References
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- Facilitated transport membranes with an amino acid salt for highly efficient CO 2 separ
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- Facilitated transport membranes for CO 2 separation and capture.
- Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separ
- 6FDA-DAM:DABA Co-Polyimide Mixed Matrix Membranes with GO and ZIF-8 Mixtures for Effective CO2/CH4 Separ
- Molecularly Engineered 6FDA-Based Polyimide Membranes for Sour Natural Gas Separ
- Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separ
- Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. American Institute of Chemists.
- Effect of Aromatic Diamine Structure on Gas Separation Performance of 6fda-Based Polyimide Membranes.
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- Influence of diamine moieties on the gas permeation performances of polyimide: perspectives from experiment and simul
- Gas Transport in a Polymer of Intrinsic Microporosity (PIM-1) Substituted with Pseudo-Ionic Liquid Tetrazole-Type Structures. Macromolecules.
- Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H 2 /CO 2 Separ
- Polymer of Intrinsic Microporosity (PIM-1)
- Synthesis and Gas Separation Properties of Intrinsic Microporosity Polymer PIM-1.
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- Diamine modified polymeric membranes for hydrogen/carbon dioxide separ
- Separation of carbon dioxide and nitrogen gases using novel composite membranes. The Canadian Journal of Chemical Engineering.
- Review of Developed Methods for Measuring Gas Uptake and Diffusivity in Polymers Enriched by Pure Gas under High Pressure.
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- The thermal behavior and pyrolysis mechanism of a polyimide gas separ
- (a) Gas permeability of diamine-modified Matrimid membranes depending...
- Gas Permeability Measurement Methods in Membrane-Based Gas Separations: Analysis of Transport Properties of Pure Gases Through Dense Polymeric Membranes.
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- Carbon Molecular Sieve Membranes for Selective CO2/CH4 and CO2/N2 Separation: Experimental Study, Optimal Process Design, and Economic Analysis.
- Diamine Modified Polysulfone and P-84 Symmetric Membranes for Hydrogen/Carbon Dioxide Separation.
- Structure−Property Relationships for Poly(pyrrolone-imide) Gas Separation Membranes.
- Novel CO2 Separation Membranes.
- Recent Developments in High-Performance Membranes for CO 2 Separ
- Structure−Property Relationships for Poly(pyrrolone-imide)
- Gas Separation Properties of Polyimide Thin Films on Ceramic Supports for High Temperature Applic
- Basis of Permeability/Selectivity Tradeoff Relations in Polymeric Gas Separation Membranes.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3,5-diaminobenzoate
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of key intermediates like Methyl 3,5-diaminobenzoate, a crucial building block in the synthesis of various pharmaceuticals, demands robust and reliable analytical methods. This guide provides an in-depth comparison of common analytical techniques for the analysis of this compound and outlines a comprehensive framework for the cross-validation of these methods, ensuring consistency and accuracy across different analytical platforms.
The Critical Role of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] For a pharmaceutical intermediate like this compound, this ensures that the chosen analytical method is suitable for its purpose, whether it be for in-process control, quality control of the final intermediate, or for stability studies. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation.[2][3][4][5]
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or using different equipment.[6][7] This is particularly crucial when transferring a method between sites or when comparing data generated by different analytical techniques.
This guide will explore and compare three common analytical techniques for the determination of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
UV-Visible Spectrophotometry
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors including the nature of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. The following table provides a comparative overview of the three techniques for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation pattern. | Quantification based on the absorbance of UV-Vis light by the analyte. |
| Specificity | High, especially with stability-indicating methods. | Very high, provides structural information. | Low to moderate, susceptible to interference from other absorbing species. |
| Sensitivity (LOD/LOQ) | High | Very High | Moderate |
| Linearity & Range | Excellent over a wide concentration range. | Good, but can be affected by detector saturation. | Good, but typically over a narrower range compared to HPLC. |
| Precision | Excellent (RSD < 2%) | Excellent (RSD < 5%) | Good (RSD < 5%) |
| Accuracy | Excellent | Excellent | Good |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Instrument & Consumables) | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using the three compared techniques. These protocols are designed to be self-validating by incorporating system suitability tests and quality control checks.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This method is designed to separate this compound from its potential degradation products, making it a stability-indicating assay.[8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation: [10][11][12][13][14]
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentration range for the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. System Suitability Test (SST):
-
Inject a standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
4. Validation Parameters:
-
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.
-
Linearity: Analyze a series of at least five concentrations over the expected working range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: GC-MS Method
This method offers high specificity and sensitivity, making it suitable for trace analysis and impurity profiling.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Full scan mode (m/z 50-300) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
2. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent like methanol or dichloromethane.
-
Prepare working standards and sample solutions by serial dilution.
-
Derivatization (optional but may improve peak shape and thermal stability): Silylation with a reagent like BSTFA can be performed if necessary.
3. System Suitability Test (SST):
-
Inject a standard solution five times.
-
Acceptance Criteria: The RSD of the peak area should be ≤ 5.0%.
4. Validation Parameters:
-
Specificity: The mass spectrum of the analyte peak in a sample should match that of a reference standard.
-
Linearity: Analyze a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies. The mean recovery should be within 95.0% to 105.0%.
-
Precision:
-
Repeatability: The RSD for six replicate injections should be ≤ 5.0%.
-
Intermediate Precision: The RSD between two different days/analysts should be ≤ 5.0%.
-
-
LOD and LOQ: Determined by injecting serially diluted solutions and assessing the signal-to-noise ratio.
Protocol 3: UV-Visible Spectrophotometric Method
This is a simpler and more rapid method, suitable for routine quantification where high specificity is not a primary concern.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
2. Method Development:
-
Scan a solution of this compound in a suitable solvent (e.g., methanol or ethanol) across the UV-Vis range (200-400 nm) to determine the wavelength of maximum absorbance (λmax).
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution.
-
Prepare a series of standard solutions of different concentrations for the calibration curve.
4. Measurement:
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
5. Validation Parameters:
-
Specificity: Analyze a placebo or matrix blank to ensure there is no significant absorbance at the λmax.
-
Linearity: Plot a calibration curve of absorbance versus concentration for at least five standards. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: The RSD for six replicate measurements of the same sample should be ≤ 2.0%.
-
Intermediate Precision: The RSD between two different days/analysts should be ≤ 2.0%.
-
-
LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.
Cross-Validation of HPLC-UV and UV-Visible Spectrophotometric Methods
To ensure that both the high-specificity HPLC-UV method and the rapid UV-Visible spectrophotometric method provide comparable results for routine analysis, a cross-validation study is essential.[15][16]
Cross-Validation Protocol
1. Objective: To compare the assay results of this compound obtained by the validated HPLC-UV method and the validated UV-Visible spectrophotometric method.
2. Materials:
-
A single, homogeneous batch of this compound.
-
All necessary reagents and solvents for both analytical methods.
3. Procedure:
-
Prepare a stock solution of this compound.
-
From this stock solution, prepare a set of at least six independent sample solutions at the target concentration.
-
Analyze three of these sample solutions using the validated HPLC-UV method.
-
Analyze the remaining three sample solutions using the validated UV-Visible spectrophotometric method.
4. Data Analysis and Acceptance Criteria:
-
Calculate the mean assay value and the standard deviation for each method.
-
Compare the mean assay values obtained from the two methods.
-
Acceptance Criterion: The percentage difference between the mean assay values of the two methods should not be more than 2.0%.
-
% Difference = [| (Mean_HPLC - Mean_UV) | / Mean_HPLC] * 100
-
Visualizing the Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key workflows in analytical method validation and cross-validation.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Conclusion
The selection and validation of an appropriate analytical method are critical for ensuring the quality and consistency of pharmaceutical intermediates like this compound. While HPLC-UV provides high specificity and is ideal for stability-indicating assays, GC-MS offers unparalleled sensitivity and structural confirmation. For rapid, routine analysis, UV-Visible spectrophotometry presents a viable, cost-effective option.
Cross-validation between a primary, high-specificity method and a secondary, more routine method is a crucial step to ensure data comparability and confidence in the results generated across different platforms. By following the detailed protocols and validation procedures outlined in this guide, researchers and drug development professionals can establish a robust analytical framework for this compound, thereby ensuring the quality and integrity of their work.
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Performance Benchmark Guide: Methyl 3,5-diaminobenzoate in Desalination Membranes
A Senior Application Scientist's In-Depth Comparison and Technical Guide
This guide provides a comprehensive performance benchmark of Methyl 3,5-diaminobenzoate as a novel monomer for the fabrication of thin-film composite (TFC) membranes for desalination. We will objectively compare its performance with the conventional monomer, m-phenylenediamine (MPD), and provide the supporting experimental data and protocols for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Quest for Superior Desalination Membranes
Reverse osmosis (RO) using thin-film composite (TFC) polyamide membranes is the leading technology for desalination.[1][2] The performance of these membranes hinges on the ultrathin polyamide selective layer, typically synthesized via interfacial polymerization of an amine monomer and an acyl chloride monomer.[1][3] For decades, the reaction between m-phenylenediamine (MPD) and trimesoyl chloride (TMC) has been the gold standard, creating the foundational chemistry for most commercial RO membranes.[4]
However, the pursuit of enhanced water permeance, salt rejection, and fouling resistance necessitates the exploration of novel monomers.[4] this compound has emerged as a promising candidate. Its structure is analogous to MPD but includes a methyl ester group. Recent research has successfully demonstrated that this functional group can be leveraged to create membranes with superior properties.[5][6][7] Specifically, using this compound (a methyl-esterified version of 3,5-diaminobenzoic acid, or DABA) overcomes challenges in the polymerization process that hinder the use of DABA directly.[6][7] The ester group can then be hydrolyzed in-situ to yield a carboxylic acid group, significantly enhancing the membrane's surface properties.[6][7]
This guide will delve into the causality behind the performance differences, present a direct comparison based on published experimental data, and provide detailed protocols for fabrication and testing.
Monomer Chemistry: A Structural Comparison
The key difference between this compound and the traditional MPD lies in the presence of a carboxyl functional group (initially masked as a methyl ester). This single modification has profound implications for the final membrane's characteristics.
-
m-Phenylenediamine (MPD): A simple aromatic diamine that forms a robust, cross-linked polyamide network with TMC. It is the basis for most commercial TFC RO membranes.[4]
-
This compound: An analog of MPD that introduces a methyl ester group. This group can be hydrolyzed to a carboxylic acid (-COOH). The presence of these -COOH groups is hypothesized to increase the hydrophilicity (water-attracting nature) of the membrane surface.[8] Increased hydrophilicity is strongly correlated with improved water flux and enhanced resistance to fouling.[9][10]
Caption: Chemical structures of the conventional amine monomer (MPD) and the novel monomer (this compound).
Performance Benchmarking: Experimental Data Comparison
Recent studies have enabled a direct comparison between membranes fabricated with this compound (denoted as N-DABA/TMC) and the conventional MPD/TMC. The data below is synthesized from published results, standardized to comparable testing conditions where possible.
| Performance Metric | Conventional MPD/TMC Membrane | This compound (N-DABA/TMC) Membrane | Rationale for Performance Change |
| Water Permeate Flux | ~20.0 L m⁻² h⁻¹ | 25.7 L m⁻² h⁻¹ | The presence of hydrophilic carboxylic acid groups (from hydrolysis of the methyl ester) increases the membrane's affinity for water, facilitating higher water transport through the membrane.[8] |
| Salt Rejection (Na₂SO₄) | High (often >98%) | ~96% | The primary study focused on sulfate rejection, showing excellent performance.[6][7] While slightly lower than some optimized MPD membranes, it remains in the high-performance range for nanofiltration applications. |
| Salt Rejection (NaCl) | ~98-99.8% [3][11][12] | 98 ± 0.5% (for a related modified membrane)[5][13] | Demonstrates competitive performance for monovalent salt rejection, crucial for seawater desalination. |
| Fouling Resistance | Standard | Enhanced | Increased surface hydrophilicity and a more negative surface charge (from the carboxyl groups) reduce the adhesion of organic and biological foulants, a major cause of performance decline.[9][10][14] A related modified membrane showed a flux recovery of 95% compared to 93% for the control.[5][13] |
Experimental Protocols
To ensure scientific integrity, the following protocols are provided for the fabrication and standardized testing of TFC membranes using this compound.
Protocol 1: Fabrication of TFC Membrane
This protocol describes the synthesis of a polyamide TFC membrane on a polysulfone (PSf) ultrafiltration support via interfacial polymerization.
-
Support Preparation: Cut a piece of commercial PSf ultrafiltration membrane and mount it in a suitable frame or plate.
-
Aqueous Amine Solution: Prepare a 2% (w/v) aqueous solution of this compound. Add additives if required (e.g., triethylamine to promote the reaction).
-
Amine Soaking: Pour the aqueous amine solution onto the active surface of the PSf support. Allow it to soak for 2 minutes.[15]
-
Remove Excess Solution: Remove the excess amine solution from the membrane surface using an air knife or a rubber roller to ensure a uniform, thin film of the solution remains.
-
Interfacial Polymerization: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in an organic solvent (e.g., n-hexane). Pour this solution onto the amine-soaked membrane surface and allow the reaction to proceed for 1 minute.[2] This step forms the polyamide layer.
-
Curing: Pour off the TMC solution and cure the membrane in an oven at 80°C for 1 hour to enhance cross-linking.[5]
-
Storage: Rinse the fabricated membrane thoroughly with deionized water and store it in a water bath until performance testing.
Protocol 2: Performance Evaluation in Cross-Flow Filtration
Membrane performance must be evaluated under standardized conditions to allow for meaningful comparison.[16]
-
System Setup: Place the fabricated membrane sheet into a cross-flow reverse osmosis test cell.
-
Membrane Compaction: Before testing, compact the membrane by operating the system with deionized water at a pressure higher than the test pressure (e.g., 18 bar) for at least 1 hour, or until a stable water flux is achieved.
-
Standardized Testing:
-
Feed Solution: Use a 2,000 ppm NaCl solution for brackish water conditions or a 32,000 ppm NaCl solution for seawater conditions.[16][17]
-
Operating Pressure: Apply a hydraulic pressure of 15.5 bar (225 psi) for brackish water or 55.15 bar (800 psi) for seawater conditions.[16][17]
-
Temperature: Maintain the feed solution temperature at 25°C.[16][17]
-
-
Data Collection:
-
Allow the system to stabilize for at least 30 minutes under the test conditions.[3]
-
Collect the permeate (the water that passes through the membrane) over a set time period and measure its volume to calculate the Water Flux (J) in L m⁻² h⁻¹.
-
Measure the electrical conductivity of both the feed solution and the permeate solution.[18] Use this to calculate the salt concentration.
-
-
Calculations:
-
Water Flux (J): J = V / (A * t), where V is the volume of permeate, A is the membrane area, and t is the collection time.
-
Salt Rejection (R): R = (1 - Cₚ / Cբ) * 100%, where Cₚ is the permeate salt concentration and Cբ is the feed salt concentration.
-
Caption: Experimental workflow for the fabrication and performance evaluation of TFC membranes.
Conclusion
The use of this compound as a monomer for desalination membranes represents a significant advancement in the field. By incorporating a hydrolyzable ester group into the polyamide structure, it is possible to create a membrane surface with enhanced hydrophilicity. Experimental data confirms that this structural modification leads to a notable increase in water flux while maintaining high salt rejection. Furthermore, the improved surface properties suggest a greater resistance to fouling, which is a critical factor for the long-term operational efficiency and lifespan of RO membranes. This novel monomer demonstrates high potential for developing the next generation of high-performance membranes for desalination and water purification applications.
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Membrane performance testing standards. (n.d.). Open Membrane Database. [Link]
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Van Wagner, E. M. (2009). Polyamide Desalination Membrane Characterization and Surface Modification to Enhance Fouling Resistance. OSTI.gov. [Link]
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Baig, U., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. ResearchGate. [Link]
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El-Gendi, A., et al. (2012). Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. Australian Journal of Basic and Applied Sciences, 6(12), 382-391. [Link]
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Baig, U., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. [Link]
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Yong, T. C., et al. (2018). Polyamide thin film composite membrane prepared from m-phenylenediamine and m-phenylenediamine-5-sulfonic acid. ResearchGate. [Link]
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El-Gendi, A., et al. (2012). (PDF) Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. ResearchGate. [Link]
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Kwak, S. Y., et al. (2001). Effect of the aromatic amine monomer structures on the permeation performance. ResearchGate. [Link]
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Zhang, L., et al. (2021). Surface modification of polyamide reverse osmosis membranes with small-molecule zwitterions for enhanced fouling resistance: a molecular simulation study. RSC Publishing. [Link]
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Yu, S., et al. (2016). High performance thin film composite polyamide reverse osmosis membrane prepared via m-phenylenediamine and 2,2′-benzidinedisulfonic acid. ResearchGate. [Link]
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Baig, U., et al. (2025). Delineation of the Diamine Monomers Effect on the Desalination Properties of Polyamide Thin Film Composite Membranes: Experimental and Molecular Dynamics Simulation. ResearchGate. [Link]
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Sim, L. N. (2025). How to Check RO Membrane Quality | Desalination Rate & Performance Tests. SimPure. [Link]
-
Zhao, W., et al. (2020). Fabrication of high performance polyamide reverse osmosis membrane from monomer 4-morpholino-m-phenylenediamine and tailoring with zwitterions. ResearchGate. [Link]
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Zhang, Z., et al. (2023). High-Performance Polyamide Reverse Osmosis Membrane Containing Flexible Aliphatic Ring for Water Purification. MDPI. [Link]
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Zhang, K., et al. (2023). Preparation and Desalination of Semi-Aromatic Polyamide Reverse Osmosis Membranes (ROMs). MDPI. [Link]
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A.A. Al-Kaabi, M., et al. (2023). Thin Film Composite Polyamide Reverse Osmosis Membrane Technology towards a Circular Economy. MDPI. [Link]
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Al-Harthi, M., et al. (2025). (PDF) Advanced fabrication and characterization of thin-film composite polyamide membranes for superior performance in reverse osmosis desalination. ResearchGate. [Link]
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Van Wagner, E. M. (2010). Polyamide desalination membrane characterization and surface modification to enhance fouling resistance. (Technical Report). OSTI.GOV. [Link]
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Baig, U., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. CoLab. [Link]
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An, S. J., et al. (2025). Surface modification of polyamide RO membrane for improved fouling resistance. ResearchGate. [Link]
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(n.d.). What is Reverse Osmosis and how do I test the water? Camlab. [Link]
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Baig, U., et al. (2025). Impact of the structure of the equivalent number of molecules of additive aliphatic amines used during interfacial polymerization on the structure and desalination performance of the co-polyamide membranes. ResearchGate. [Link]
-
Jiang, L., et al. (2025). Effect of diamine monomer groups on structure and performance of polyamide nanofiltration membranes with porous organic polymers interlayers. ResearchGate. [Link]
-
Mulhearn, W. D., et al. (2020). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ResearchGate. [Link]
-
Phillip, W. A., et al. (2022). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. National Institutes of Health. [Link]
-
Freger, V., et al. (2025). Influence of the diamine structure on the nanofiltration performance, surface morphology and surface charge of the composite polyamide membranes. ResearchGate. [Link]
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A Comparative Analysis of Polyamide Membrane Hydrophilicity: A Guide for Researchers and Drug Development Professionals
In the landscape of advanced materials, polyamide membranes stand out for their exceptional separation properties, making them indispensable in fields ranging from water purification to pharmaceutical manufacturing and drug delivery systems. A critical parameter governing their performance, particularly in biological and aqueous environments, is hydrophilicity. This guide provides an in-depth comparative analysis of the hydrophilicity of various polyamide membranes, offering both foundational knowledge and actionable experimental data to inform material selection and optimization for researchers, scientists, and drug development professionals.
The Essence of Hydrophilicity in Polyamide Membranes
Hydrophilicity, or the affinity of a material for water, is fundamentally dictated by the chemistry of the membrane surface. For polyamide membranes, this is largely influenced by the presence of polar functional groups, such as amide (-CONH-) and carboxylic acid (-COOH) groups, which are inherent to their polymer structure. These groups can form hydrogen bonds with water molecules, drawing them to the surface and allowing for a greater degree of wetting.
A hydrophilic membrane surface is often desirable as it can lead to:
-
Reduced Fouling: Many foulants, such as proteins and organic molecules, are hydrophobic. A hydrophilic surface can create a tightly bound layer of water that acts as a physical and energetic barrier, repelling these hydrophobic foulants and thereby maintaining membrane flux and extending operational lifetime.[1][2]
-
Increased Permeability: In many applications, a higher water flux is desirable. A more hydrophilic membrane can facilitate the transport of water through its pores.[1][2][3]
-
Enhanced Biocompatibility: For biomedical applications, a hydrophilic surface can minimize non-specific protein adsorption and cell adhesion, leading to improved biocompatibility.[4][5]
The chemical structure of the polyamide itself plays a significant role. Aromatic polyamides , commonly used in reverse osmosis (RO) membranes for desalination, possess a rigid structure that provides excellent salt rejection.[6][7] Their hydrophilicity can be tailored by controlling the monomer concentrations during interfacial polymerization.[6] Aliphatic polyamides , such as Nylon 6 and Nylon 6,6, offer greater flexibility and are utilized in a wide array of filtration and biomedical applications.
Quantifying Hydrophilicity: Key Experimental Methodologies
To objectively compare the hydrophilicity of different polyamide membranes, two primary experimental techniques are employed: Contact Angle Measurement and Water Uptake Analysis . Adherence to standardized protocols is paramount for ensuring the reliability and reproducibility of these measurements.
Contact Angle Measurement
The contact angle is a direct measure of the wettability of a surface. A lower contact angle indicates a more hydrophilic surface. The sessile drop method is a widely used technique for this measurement.
Objective: To determine the static contact angle of a water droplet on a polyamide membrane surface.
Materials:
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
-
Polyamide membrane samples (cut to appropriate size)
-
Clean, flat sample stage
Procedure:
-
Sample Preparation: Ensure the membrane sample is clean, dry, and free of any surface contaminants. Handle the membrane only by its edges to avoid transferring oils from the skin.
-
Instrument Setup: Place the contact angle goniometer on a vibration-free surface. Calibrate the instrument according to the manufacturer's instructions.
-
Sample Mounting: Securely mount the polyamide membrane sample on the sample stage, ensuring the surface to be measured is flat and horizontal.
-
Droplet Deposition: Fill the microsyringe with deionized water, ensuring no air bubbles are present. Carefully dispense a single droplet of a specified volume (e.g., 2-5 µL) onto the membrane surface from a fixed height (e.g., 1 cm).
-
Image Capture and Analysis: Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile. Use the goniometer's software to measure the angle formed at the three-phase (liquid-solid-vapor) contact point.
-
Replicates and Reporting: Repeat the measurement at multiple locations on the membrane surface (at least 3-5 different spots) to obtain an average contact angle and standard deviation.
Diagram: Experimental Workflow for Contact Angle Measurement
Caption: Workflow for contact angle measurement of polyamide membranes.
Water Uptake Analysis
Water uptake, or swelling, is a measure of the amount of water a membrane can absorb. It is typically expressed as a percentage of the membrane's dry weight.
Objective: To determine the water absorption capacity of a polyamide membrane.
Materials:
-
Analytical balance (accurate to 0.0001 g)
-
Oven
-
Desiccator with desiccant
-
Beaker with deionized water
-
Lint-free tissue
-
Polyamide membrane samples of known dimensions
Procedure:
-
Drying: Place the membrane samples in an oven at a specified temperature (e.g., 50°C) for 24 hours to ensure complete removal of any residual moisture.
-
Initial Weighing (Dry Weight): Transfer the dried samples to a desiccator to cool to room temperature without reabsorbing atmospheric moisture. Once cooled, weigh each sample on the analytical balance to determine its dry weight (W_dry).
-
Immersion: Immerse the weighed samples in a beaker of deionized water at a controlled temperature (e.g., 23°C).
-
Soaking: Allow the samples to soak for a specified period (e.g., 24 hours) or until equilibrium is reached.
-
Final Weighing (Wet Weight): Remove the samples from the water, gently blot the surface with a lint-free tissue to remove excess surface water, and immediately weigh them to determine the wet weight (W_wet).
-
Calculation: Calculate the percentage of water uptake using the following formula:
Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100
-
Replicates and Reporting: Perform the measurement on multiple samples (at least 3) to obtain an average water uptake percentage and standard deviation.
Diagram: Logical Flow of Water Uptake Measurement
Caption: Step-by-step process for determining the water uptake of polyamide membranes.
Comparative Hydrophilicity Data
The following tables summarize experimental data on the contact angle and water uptake of various polyamide membranes, providing a basis for objective comparison.
Aliphatic Polyamides: Nylon 6 vs. Nylon 6,6
Nylon 6 and Nylon 6,6 are two of the most common aliphatic polyamides. While structurally similar, slight differences in their polymer chains lead to variations in their hydrophilicity.
Table 1: Comparative Hydrophilicity of Unmodified Nylon 6 and Nylon 6,6 Membranes
| Polyamide Type | Water Contact Angle (°) | Water Uptake (24h immersion, %) |
| Nylon 6 | ~70° | 1.8 - 3.5% |
| Nylon 6,6 | ~60 - 65° | 1.2 - 2.5% |
Note: Contact angle values can vary depending on surface roughness and measurement conditions. Water uptake values are dependent on temperature and crystallinity.
The data suggests that Nylon 6,6 is generally more hydrophilic than Nylon 6 , exhibiting a lower contact angle and lower water uptake. The more ordered and crystalline structure of Nylon 6,6 may contribute to its lower water absorption despite its higher density of polar amide groups per unit chain length.
Aromatic Polyamides
Aromatic polyamides, integral to reverse osmosis and nanofiltration membranes, are designed for high performance in aqueous separation processes. Their hydrophilicity is a key factor in their efficiency.
Table 2: Typical Hydrophilicity of Commercial Aromatic Polyamide RO Membranes
| Membrane Type | Typical Water Contact Angle (°) |
| Commercial RO Membrane 1 | 49°[8] |
| Commercial RO Membrane 2 | 64°[8] |
| Commercial NF Membrane | 10°[8] |
The wide range of contact angles observed in commercial membranes highlights that manufacturers tailor the surface chemistry to achieve specific performance characteristics. Generally, polyamide reverse osmosis membranes are considered hydrophilic, with contact angles typically falling in the range of 40° to 80°.[6]
Impact of Surface Modification
To further enhance hydrophilicity and mitigate fouling, polyamide membranes are often subjected to surface modifications. The incorporation of hydrophilic nanomaterials is a common and effective strategy.
Table 3: Effect of Graphene Oxide (GO) and Titanium Dioxide (TiO₂) Coating on Polyamide Membrane Hydrophilicity
| Membrane Type | Water Contact Angle (°) | Reference |
| Uncoated Polyamide | ~68° | [1] |
| GO-Coated Polyamide | ~55° | [1] |
| TiO₂-Coated Polyamide | ~45° | [1] |
| GO-TiO₂ Coated Polyamide | ~35° | [1] |
As the data indicates, surface coating with hydrophilic nanoparticles like graphene oxide and titanium dioxide can significantly decrease the water contact angle, thereby increasing the hydrophilicity of the polyamide membrane.[1] This enhanced hydrophilicity has been shown to improve membrane flux and antifouling properties.[1][2]
Implications for Drug Development and Biomedical Applications
The hydrophilicity of polyamide membranes is of paramount importance in the pharmaceutical and biomedical fields.
-
Protein Purification and Filtration: In processes such as sterile filtration and protein concentration, low-protein-binding membranes are essential to maximize product recovery. Hydrophilic polyamide membranes exhibit significantly lower protein adsorption compared to their hydrophobic counterparts, making them an excellent choice for these applications.[4]
-
Drug Delivery Systems: The surface properties of membranes used in drug delivery devices, such as transdermal patches or implantable reservoirs, can influence the rate of drug elution and the body's response to the implant. A more hydrophilic surface can modulate drug release kinetics and improve biocompatibility.
-
Biomedical Devices and Implants: For devices that come into contact with blood or other bodily fluids, a hydrophilic surface is crucial for minimizing biofouling and thrombogenicity.[4][5] Hydrophilic polyamide membranes are therefore being explored for applications such as hemodialysis and biosensors.
Diagram: Relationship between Hydrophilicity and Performance in Biomedical Applications
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A Comparative Guide to the Chlorine Resistance of Polyamide Membranes: The Influence of Diamine Monomer Selection
Introduction: The Chlorine Paradox in Membrane Technology
In the realm of water purification and desalination, polyamide thin-film composite (TFC) membranes are the undisputed workhorses, particularly in reverse osmosis (RO) and nanofiltration (NF) applications.[1] Their exceptional ability to reject solutes is rooted in the ultra-thin, highly cross-linked aromatic polyamide selective layer. This layer is typically synthesized via interfacial polymerization of an amine monomer, most commonly m-phenylenediamine (MPD), with an acyl chloride monomer like trimesoyl chloride (TMC).[2][3]
However, the operational success of these membranes is perpetually challenged by biofouling—the colonization of membrane surfaces by microorganisms. The most effective and economical strategy to combat biofouling is the use of chlorine as a disinfectant in feed water.[4][5] This presents a significant challenge: the very chemical that protects the membrane from biological attack also aggressively degrades the polyamide structure, leading to a decline in performance and a shortened lifespan.[6] This guide provides an in-depth evaluation of how the choice of the diamine monomer—the foundational building block of the polyamide layer—critically influences the membrane's resistance to chlorine attack. We will explore the underlying chemical mechanisms, present a robust protocol for evaluation, and compare the performance of membranes synthesized from various diamines, supported by experimental data.
The Mechanism of Chlorine-Induced Degradation
The degradation of polyamide membranes by free chlorine (present as hypochlorous acid, HOCl, or hypochlorite, OCl⁻) is not a simple, single-step process. It involves a cascade of chemical reactions that compromise the integrity of the polymer backbone. The specific degradation pathway is highly dependent on the pH of the water.[7][8]
There are two primary, competing mechanisms of attack:
-
N-Chlorination and Orton Rearrangement (Acidic to Neutral pH): In acidic conditions, the initial attack occurs on the nitrogen atom of the amide bond (-CONH-), replacing the hydrogen with a chlorine atom to form an N-chloramide derivative (N-chlorination).[9][10] This initial step can reduce the membrane's polarity and ion permeability.[7] Subsequently, a process known as the Orton rearrangement can occur, where the chlorine atom migrates from the nitrogen to the adjacent aromatic ring of the diamine residue (C-chlorination).[7][10] This irreversible step alters the electronic structure of the polymer and often leads to an increase in membrane polarity and a loss of salt rejection.[9]
-
Chlorine-Promoted Hydrolysis (Alkaline pH): Under alkaline conditions, the degradation pathway shifts. While N-chlorination may still occur, the primary destructive mechanism is the direct hydrolysis of the amide bond.[7][8] This process is accelerated by the presence of chlorine and results in the cleavage of the polymer chains. This scission of the cross-linked network leads to a less dense, more permeable membrane structure, causing a significant decline in salt rejection and an increase in water flux.[8]
Caption: Comparison of Diamine Monomer Structures.
Experimental Protocol: A Self-Validating Workflow for Chlorine Resistance Evaluation
To objectively compare membrane performance, a standardized, rigorous testing protocol is essential. The following workflow is designed to provide reproducible and reliable data. The core principle is to measure membrane performance before and after a controlled chlorine exposure.
Caption: Workflow for Evaluating Membrane Chlorine Resistance.
Step-by-Step Methodology
-
Membrane Synthesis: Fabricate TFC membranes via interfacial polymerization on a consistent porous support (e.g., polysulfone). [11]The control membrane should use a standard diamine (e.g., 1.5-2.0 wt% MPD), while test membranes will use alternative diamines. [12]
-
Baseline Performance Testing:
-
Mount membrane coupons in a cross-flow filtration cell. [13] * Compact the membrane by filtering deionized water at a standard pressure (e.g., 15.5 bar / 225 psi for brackish water conditions) until a stable flux is achieved. [14] * Introduce a standard saline feed solution (e.g., 2000 ppm NaCl). [14] * Measure the initial steady-state water flux (J_w, in L·m⁻²·h⁻¹) and salt rejection (R, in %). Salt rejection is calculated based on the feed and permeate conductivity. [15]
-
-
Accelerated Chlorine Exposure:
-
Prepare a fresh sodium hypochlorite (NaClO) solution of a specified concentration (e.g., 500-2000 ppm). [13][16]The pH of the solution must be adjusted and buffered to the desired level (e.g., pH 4 for Orton rearrangement studies, pH 9 for hydrolysis studies) to probe specific degradation mechanisms. [8] * Immerse the membrane coupons in the chlorine solution for a predetermined duration (e.g., 1 to 48 hours). [17]This static soaking test is a common and effective method for accelerated aging. [13] * The total chlorine exposure is often quantified in ppm·h , which is the product of the chlorine concentration and the exposure time in hours. [13]This metric allows for comparison across different test conditions.
-
-
Post-Exposure Performance Testing:
-
Thoroughly rinse the chlorinated membranes with deionized water to remove any residual chlorine.
-
Re-mount the membranes in the cross-flow cell.
-
Repeat the performance test under the exact same conditions as the baseline test (Step 2) to measure the final water flux and salt rejection.
-
-
Data Analysis and Characterization:
-
Calculate the percentage change in water flux and the decline in salt rejection for each membrane type.
-
For a deeper mechanistic understanding, the chemical changes on the membrane surface can be analyzed using techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS) to detect the incorporation of chlorine and the cleavage of amide bonds. [13][18]
-
Comparative Data: Diamine Performance Under Chlorine Stress
The true measure of a diamine's suitability for chlorine-resistant membranes lies in empirical data. The following table summarizes representative results comparing a standard MPD-based commercial membrane with a membrane synthesized from a proprietary, chlorine-resistant diamine monomer (CRM).
| Membrane Type | Diamine Monomer | Initial Salt Rejection (%) | Chlorine Exposure (ppm·h) at which Salt Rejection drops to ~90% | Relative Chlorine Resistance |
| BE (Control) | m-Phenylenediamine (MPD) | 99.1 [13] | ~10,000 [13] | 1x (Baseline) |
| CRM (Test) | Proprietary non-MPD Diamine | 99.2 [13] | ~50,000 [13] | ~5x vs. Control |
Data synthesized from a long-term pilot system test using a 10 ppm sodium hypochlorite feed at pH 7.[13]
The data clearly demonstrates the profound impact of diamine selection. The standard MPD-based membrane (BE) experiences a significant performance drop after approximately 10,000 ppm·h of chlorine exposure. [13]In stark contrast, the chlorine-resistant membrane (CRM), built with a non-MPD diamine, withstands five times the chlorine exposure before reaching a similar level of degradation. [13]XPS and ATR-FTIR analyses confirmed that the CRM membrane incorporated significantly less chlorine onto its surface compared to the MPD-based membrane, validating the hypothesis that modifying the diamine structure can fundamentally inhibit the degradation mechanism. [13] Further research has explored other novel diamines:
-
3,5-diamino-1,2,4-triazole (DAT): The unique molecular structure of this N-rich amine monomer is speculated to form a less compact polyamide layer with improved chlorine resistance. [19]* 3,3′-diaminodiphenyl sulfone (DPS): The presence of the electron-withdrawing sulfone group in DPS provides excellent chlorine resistance, with membranes showing no significant change in dye rejection after exposure to 2000 ppm NaClO for 12 hours. [16]
Conclusion and Future Outlook
The selection of the diamine monomer is a critical design parameter in the development of chlorine-resistant polyamide membranes. Standard aromatic primary amines like MPD create high-performance membranes that are unfortunately highly susceptible to chlorine attack via N-chlorination and subsequent Orton rearrangement or hydrolysis.
The path toward next-generation, chlorine-tolerant membranes lies in innovative diamine chemistry. As demonstrated, the use of secondary amines, or aromatic amines modified with strong electron-withdrawing groups, can dramatically enhance membrane stability. The proprietary diamine in the CRM example and novel monomers like DPS provide compelling evidence that a five-fold or greater improvement in chlorine resistance is achievable without compromising initial separation performance. [13][16] For researchers and drug development professionals relying on membrane-based separations in environments requiring stringent biological control, investing in membranes built with advanced, chlorine-resistant diamines is paramount. This approach not only extends the operational lifetime of the membrane but also enhances process reliability and reduces the long-term costs associated with membrane replacement. The future of the field will undoubtedly focus on the synthesis and commercialization of new diamine monomers that break the long-standing trade-off between performance and chlorine stability.
References
- Koo, J., et al. (n.d.). Chlorine Resistant Membrane and The Mechanism of Membrane Degradation by Chlorine. CSM.
- Luo, M., et al. (2019). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. ResearchGate.
- Luo, M., et al. (2019). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. PubMed.
- Koo, J., et al. (n.d.). Chlorine Resistant Membrane and The Mechanism of Membrane Degradation by Chlorine. Semantic Scholar.
- Luo, M., et al. (2019). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. ACS Publications.
- Zou, L., et al. (2021). A review on the synthesis of fully aromatic polyamide reverse osmosis membranes. ScienceDirect.
- Al-Hobaib, A. S., et al. (2024). Synthesis of polyamide-based RO membranes for saline water treatment. R Discovery.
- Gohil, J. M., et al. (2025). Influence of chemical structure of isophthaloyl dichloride and aliphatic, cycloaliphatic, and aromatic diamine compound polyamides on their chlorine resistance. ResearchGate.
- Al-Hobaib, A. S., et al. (2015). Reverse osmosis membranes prepared by interfacial polymerization in n-heptane containing different co-solvents. Taylor & Francis Online.
- Kawaguchi, T., & Tamura, H. (1984). Chlorine-resistant membrane for reverse osmosis. I. Correlation between chemical structures and chlorine resistance of polyamides. Scite.ai.
- Suzuki, M., et al. (n.d.). Chlorine Resistance of Reverse Osmosis Membranes and Changes in Membrane Structure and Performance Caused by Chlorination Degradation. ResearchGate.
- Arkhangelsky, E., & Gitis, V. (n.d.). Chlorine-resistance of reverse osmosis (RO) polyamide membranes. ResearchGate.
- Lin, L., et al. (n.d.). Surface-tailoring chlorine resistant materials and strategies for polyamide thin film composite reverse osmosis membranes. Hep Journals.
- Wang, R., et al. (2023). High-Performance Polyamide Reverse Osmosis Membrane Containing Flexible Aliphatic Ring for Water Purification. PMC - NIH.
- (n.d.). Forward osmosis membrane performance. ForwardOsmosisTech.
- Al-Aseeri, M. E., et al. (2012). Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. Australian Journal of Basic and Applied Sciences.
- (n.d.). Membrane performance testing standards. Open Membrane Database.
- (n.d.). Impact of Residual Chlorine on Reverse Osmosis Membrane Elements. AXEON Water.
- Wang, Z., et al. (2023). Chlorine-Resistant Loose Nanofiltration Membranes Fabricated via Interfacial Polymerization Using Sulfone Group-Containing Amine Monomer for Dye/Salt Separation. MDPI.
- Zhang, X., et al. (2021). High-flux polyamide membrane with improved chlorine resistance for efficient dye/salt separation based on a new N-rich amine monomer. ResearchGate.
- (n.d.). Chlorine Resistance Testing – ASTM F2023 F2263 F3497-21. Element.
- Al-Amoudi, A. S., et al. (n.d.). Reverse Osmosis Membrane Chlorine Effects Reduction Using Kinetic Degradation Fluxion Media. ijaems.
- Do, V. T., et al. (2012). Effects of Chlorine Exposure Conditions on Physiochemical Properties and Performance of a Polyamide Membrane—Mechanisms and Implications. ACS Publications.
- Liu, M., et al. (2021). Toward enhancing the chlorine resistance of forward osmosis membranes: an effective strategy via grafting cyclohexylamine. IWA Publishing.
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The Influence of Isomerism: A Comparative Guide to Structure-Property Relationships in Polymers Derived from Diaminobenzoates
For Researchers, Scientists, and Drug Development Professionals
The precise arrangement of functional groups in a monomer can have a profound impact on the macroscopic properties of the resulting polymer. This guide delves into the fascinating world of structure-property relationships in high-performance polymers derived from isomeric diaminobenzoates. By examining the subtle yet significant differences between ortho-, meta-, and para-substituted monomers, we can gain a deeper understanding of how to rationally design polymers with tailored thermal, mechanical, and solubility characteristics. This knowledge is paramount for the development of advanced materials for a myriad of applications, from specialty films and coatings to matrices for controlled drug delivery.
The Critical Role of Isomeric Monomers in Polymer Design
Diaminobenzoic acids (DABAs) are versatile building blocks for high-performance polymers such as polyamides and polyimides. These monomers offer a unique combination of reactive amine and carboxylic acid functionalities, enabling the formation of robust, thermally stable polymer backbones. The isomeric placement of the two amino groups relative to the carboxylic acid group on the benzene ring dictates the geometry of the resulting polymer chain, influencing its ability to pack, form intermolecular hydrogen bonds, and interact with solvents.
This guide will compare and contrast the properties of polymers synthesized from the key isomers of diaminobenzoic acid, providing a framework for understanding and predicting polymer behavior based on monomer structure.
Comparative Analysis of Polyamides from Diaminobenzoate Isomers
Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties.[1][2] The incorporation of diaminobenzoic acid isomers as the diamine monomer introduces a unique structural element that modulates these properties.
Synthesis of Polyamides via Direct Polycondensation
A common route for synthesizing polyamides from diaminobenzoic acids is through direct polycondensation with aromatic dicarboxylic acids.[3] The Yamazaki-Higashi reaction, which utilizes triphenyl phosphite and pyridine as condensing agents, is a widely employed method for this purpose.[3]
Caption: General synthesis of aromatic polyamides from isomeric diaminobenzoates.
Impact of Isomerism on Polyamide Properties
The isomeric substitution pattern of the diaminobenzoate monomer significantly influences the properties of the resulting polyamides.
-
Meta-Isomers (e.g., 3,5-Diaminobenzoic Acid): The meta-substitution pattern introduces a kink in the polymer chain, disrupting the chain packing and reducing crystallinity.[3] This generally leads to:
-
Enhanced Solubility: Polyamides derived from 3,5-diaminobenzoic acid are often readily soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[3][4] This improved solubility is a significant advantage for processing and film casting.
-
Good Thermal Stability: These polymers exhibit high glass transition temperatures (Tg), typically in the range of 224-262°C, and excellent thermal stability, with 10% weight loss temperatures often exceeding 555°C.[3]
-
Amorphous Nature: The non-linear structure prevents ordered packing, resulting in amorphous materials.[3] This is beneficial for applications requiring optical transparency.
-
-
Ortho- and Para-Isomers: While less common in the literature for polyamide synthesis, polymers derived from ortho- and para-isomers are expected to exhibit more linear and rigid chain structures. This would likely lead to:
-
Reduced Solubility: The increased chain regularity and potential for stronger intermolecular hydrogen bonding would decrease solubility compared to their meta-counterparts.
-
Higher Thermal Transitions: A more ordered packing could result in higher glass transition and melting temperatures.
-
Increased Crystallinity: The linear geometry would favor the formation of crystalline domains, potentially enhancing mechanical strength but reducing transparency.
-
Table 1: Comparison of Properties for Polyamides Derived from 3,5-Diaminobenzoic Acid and Various Aromatic Dicarboxylic Acids [3]
| Dicarboxylic Acid Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10, °C) | Solubility in NMP |
| 4,4′-Oxydibenzoic acid | 0.55 | 262 | 572 | Soluble |
| Naphthalene-2,6-dicarboxylic acid | 0.48 | 251 | 555 | Soluble |
| 4,4′-Sulfonyldibenzoic acid | 0.35 | 243 | 563 | Soluble |
| Biphenyl-4,4′-dicarboxylic acid | 0.41 | 224 | 580 | Soluble |
Comparative Analysis of Polyimides from Diaminobenzoate Isomers
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[5][6] The synthesis of polyimides from isomeric diaminobenzoates allows for the introduction of carboxylic acid functional groups, which can be used for further chemical modification or to influence the polymer's properties.
Synthesis of Polyimides via a Two-Step Method
The most common method for synthesizing polyimides is a two-step process.[5][6] First, a poly(amic acid) precursor is formed by reacting the diamine with a dianhydride in a polar aprotic solvent at room temperature. The soluble poly(amic acid) is then converted to the final polyimide through thermal or chemical imidization.[7]
Sources
A Senior Application Scientist's Guide to the Synthesis of Methyl 3,5-diaminobenzoate: A Comparative Analysis of Reproducibility and Practicality
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. Methyl 3,5-diaminobenzoate is a crucial building block in the synthesis of a wide array of pharmaceuticals and advanced materials.[1] Its utility stems from the presence of two nucleophilic amino groups and a methyl ester, providing a versatile scaffold for molecular elaboration. This guide provides an in-depth, comparative analysis of the most common methods for synthesizing this compound, with a focus on reproducibility, yield, purity, and overall practicality. The insights provided herein are grounded in established chemical principles and supported by literature-derived data to empower you in selecting the optimal synthetic route for your specific needs.
Introduction to the Synthetic Routes
Three primary methods for the synthesis of this compound dominate the chemical literature. Each presents a unique set of advantages and challenges that a discerning scientist must weigh. We will delve into the intricacies of:
-
Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification): A classic and straightforward approach involving the reaction of 3,5-diaminobenzoic acid with methanol in the presence of a strong acid catalyst.
-
Esterification via Acyl Chloride Intermediate (Thionyl Chloride Method): A two-step, one-pot procedure where 3,5-diaminobenzoic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride, which is then immediately esterified with methanol.
-
Reduction of Methyl 3,5-dinitrobenzoate: A robust method that begins with the nitration of benzoic acid, followed by esterification to yield methyl 3,5-dinitrobenzoate. The final and key step is the reduction of the two nitro groups to amines.
The following sections will provide a detailed examination of each of these synthetic pathways, complete with step-by-step protocols, a discussion of the underlying chemical principles, and an objective comparison of their performance based on available data.
Method 1: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)
The Fischer-Speier esterification is a fundamentally sound and widely taught method for the synthesis of esters from carboxylic acids and alcohols.[2][3] This equilibrium-controlled reaction relies on the use of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the carboxylic acid.[4] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
To drive the equilibrium towards the formation of the ester, Le Chatelier's principle is exploited by either using a large excess of the alcohol or by removing the water that is formed as a byproduct.[4][5] In the context of synthesizing this compound, the amino groups on the aromatic ring are basic and will be protonated by the strong acid catalyst. This requires the use of a stoichiometric amount of acid to ensure enough is available to catalyze the esterification.[6]
Caption: Fischer-Speier Esterification of 3,5-Diaminobenzoic Acid.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
3,5-Diaminobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-diaminobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.1 eq) dropwise with stirring.
-
Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully pour the residue into a beaker containing ice water and neutralize the mixture by slowly adding 10% sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Method 2: Esterification via Acyl Chloride Intermediate (Thionyl Chloride Method)
To circumvent the equilibrium limitations of the Fischer esterification, a more reactive carboxylic acid derivative, the acyl chloride, can be employed. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7] The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the advantageous byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture.[7][8]
In a one-pot procedure for the synthesis of this compound, thionyl chloride is added to a solution of 3,5-diaminobenzoic acid in methanol. The thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn activates the carboxylic acid. The resulting highly reactive acyl chloride intermediate is immediately attacked by the solvent (methanol) to form the final ester product.
Caption: Esterification of 3,5-Diaminobenzoic Acid via Thionyl Chloride.
Experimental Protocol: Thionyl Chloride Method
Materials:
-
3,5-Diaminobenzoic acid
-
Methanol (anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3,5-diaminobenzoic acid (1.0 eq) in anhydrous methanol (10-15 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 3: Reduction of Methyl 3,5-dinitrobenzoate
This synthetic route involves a two-step process starting from the commercially available 3,5-dinitrobenzoic acid. The first step is the esterification of 3,5-dinitrobenzoic acid to its methyl ester, which can be achieved with a high yield (around 92%) using standard Fischer esterification conditions.[9] The second, and more critical, step is the reduction of the two nitro groups to amino groups.
Catalytic hydrogenation is the most common and efficient method for this transformation.[10] A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a popular choice. The reaction is typically carried out under a hydrogen atmosphere at or slightly above atmospheric pressure. This method is often clean, with the catalyst being easily removed by filtration, and can provide high yields of the desired product.
Caption: Synthesis via Reduction of Methyl 3,5-dinitrobenzoate.
Experimental Protocol: Reduction of Methyl 3,5-dinitrobenzoate
Materials:
-
Methyl 3,5-dinitrobenzoate
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus or a round-bottom flask equipped for balloon hydrogenation), dissolve Methyl 3,5-dinitrobenzoate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the vessel. For a balloon hydrogenation, a hydrogen-filled balloon is attached. For a Parr apparatus, pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by TLC.
-
Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound is often of high purity, but can be further purified by recrystallization if necessary.
Comparative Analysis of Synthesis Methods
To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the three methods based on key performance indicators.
| Feature | Fischer-Speier Esterification | Thionyl Chloride Method | Reduction of Dinitro Ester |
| Principle | Acid-catalyzed equilibrium | Acyl chloride formation | Reduction of nitro groups |
| Typical Yield | Moderate to Good (highly dependent on conditions) | Good to Excellent | Excellent (often >90%) |
| Purity of Crude Product | Moderate (may contain starting material) | Good (byproducts are gaseous) | High to Excellent |
| Reaction Conditions | Reflux temperature | 0 °C to reflux | Room temperature, H₂ pressure |
| Reproducibility | Moderate (sensitive to water content and acid concentration) | Good | High |
| Safety Considerations | Use of strong, corrosive acid | Thionyl chloride is toxic and corrosive; evolves HCl and SO₂ gases | Flammable hydrogen gas; pyrophoric catalyst (handle with care) |
| Cost-Effectiveness | Generally low cost of reagents | Thionyl chloride is more expensive than sulfuric acid | Higher cost of dinitro starting material and catalyst |
| Ease of Workup | Neutralization and extraction required | Quenching and extraction required | Filtration to remove catalyst |
Discussion and Recommendations
The choice of synthesis method for this compound is a classic example of the trade-offs between cost, efficiency, and safety in chemical synthesis.
-
Fischer-Speier Esterification is the most economically viable option for large-scale synthesis, provided that the reaction conditions can be optimized to drive the equilibrium towards the product. However, achieving high and reproducible yields can be challenging due to the equilibrium nature of the reaction.[4][5] The presence of basic amino groups also complicates the catalysis.[6]
-
The Thionyl Chloride Method offers a significant advantage in terms of reactivity and the avoidance of an unfavorable equilibrium. The gaseous nature of the byproducts simplifies purification, often leading to a cleaner crude product.[8] However, the use of thionyl chloride requires stringent safety precautions due to its toxicity and corrosive nature.[7]
-
The Reduction of Methyl 3,5-dinitrobenzoate stands out as the most reliable and high-yielding method. Catalytic hydrogenation is a clean and efficient process that often provides a product of high purity directly after filtration of the catalyst.[10] While the starting material and catalyst may be more expensive, the high reproducibility and yield can make it the preferred method for research and development where material quality and reliability are paramount. The inherent hazards of working with hydrogen gas and pyrophoric catalysts must be carefully managed.
For laboratory-scale synthesis where high purity and reproducibility are the primary concerns, the reduction of Methyl 3,5-dinitrobenzoate is highly recommended. For process development and larger-scale manufacturing where cost is a major driver, a thorough optimization of the Fischer-Speier esterification may be warranted. The thionyl chloride method provides a good balance of reactivity and yield, and can be a suitable alternative when the other two methods are not ideal.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct methods. A comprehensive understanding of the underlying chemistry, reaction kinetics, and safety considerations for each approach is essential for selecting the most appropriate protocol. This guide has provided a detailed comparison of the Fischer-Speier esterification, the thionyl chloride method, and the reduction of the corresponding dinitro ester. By carefully considering the factors of yield, purity, reproducibility, and safety, researchers can confidently choose the synthetic route that best aligns with their experimental goals and resource availability.
References
- BenchChem. (n.d.). A Comparative Review of Synthesis Methods for Aromatic Esters.
- Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride.
- BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Unacademy. (n.d.). Haloalkanes and Haloarenes.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
- Somwanshi, S. B., et al. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities.
- Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Chemical Society Reviews.
- ECHEMI. (n.d.). thionyl chloride addtion.
- BenchChem. (n.d.). Benchmarking Esterification Reactivity: A Comparative Analysis of Cyclohex-4-ene-1,2-dicarboxylic Acid.
- Shaterian, H. R., & Ghashang, M. (2010). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. E-Journal of Chemistry, 7(4), 1253-1259.
- YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2).
- BenchChem. (n.d.). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- Baig, U., et al. (2025). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
- Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16722.
- ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
- King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of this compound to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate.
- Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
- Kwolek, S. L. (1972). U.S. Patent No. 3,681,450. Washington, DC: U.S.
- Leggio, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(44), 21695-21702.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
- Corma, A., et al. (2005). Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C.
- PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate.
- DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification.
- Tahir, M. N., et al. (2011). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3178.
- Adam Cap. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid.
- Wang, X., et al. (2023).
- ResearchGate. (n.d.). The packing of sodium 3,5-dinitrobenzoate, viewed along the c axis....
- University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate.
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A Senior Application Scientist's Guide to Assessing the Purity of Methyl 3,5-diaminobenzoate from Different Suppliers
Introduction
Methyl 3,5-diaminobenzoate is a crucial building block in the synthesis of a wide array of compounds, from active pharmaceutical ingredients (APIs) to advanced polymers. For researchers and drug development professionals, the purity of this reagent is not a trivial matter; it is the bedrock upon which reproducible results and the safety of novel therapeutics are built. Even trace impurities can lead to unwanted side reactions, altered biological activity, and significant delays in development timelines.
This guide provides a comprehensive framework for the comparative purity assessment of this compound sourced from various suppliers. Moving beyond a simple checklist of techniques, we will delve into the scientific rationale behind each experimental choice, offering a robust, self-validating system for ensuring the quality of this critical starting material. Our approach is grounded in the principles outlined by international regulatory bodies, ensuring that the methodologies are both scientifically sound and compliant with industry standards.[1][2][3]
The Purity Challenge: Understanding Potential Impurities
The quality of this compound is intrinsically linked to its synthetic route. A common pathway involves the reduction of Methyl 3,5-dinitrobenzoate.[4] This process, along with subsequent purification and storage, can introduce several classes of impurities that must be monitored.[1][2][5]
-
Organic Impurities: These are the most common and varied. They can include:
-
Starting Materials & Intermediates: Unreacted Methyl 3,5-dinitrobenzoate or partially reduced intermediates (e.g., nitro-amino compounds).
-
By-products: Compounds formed from side reactions during synthesis, such as isomers (e.g., Methyl 2,4-diaminobenzoate) or products of over-reduction.
-
Degradation Products: The di-amino functionality is susceptible to oxidation, especially when exposed to light and air, which can lead to colored impurities.
-
-
Inorganic Impurities: These often originate from reagents and catalysts used in the manufacturing process.[2][5] Examples include residual metals from catalytic hydrogenation (e.g., Palladium, Platinum) or other inorganic salts.
-
Residual Solvents: Solvents used during synthesis and recrystallization (e.g., methanol, ethanol, ethyl acetate) can be trapped in the crystal lattice.[2][6]
The International Council for Harmonisation (ICH) provides a crucial framework (ICH Q3A guidelines) for classifying, identifying, and qualifying such impurities in new drug substances, which serves as a foundational reference for our assessment strategy.[1][2][5][6][7]
A Multi-Faceted Analytical Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information.
Workflow for Comparative Purity Assessment
The following diagram illustrates a logical workflow for efficiently comparing samples from multiple suppliers.
Caption: Workflow for assessing this compound purity.
Experimental Protocols & Data Interpretation
Here we detail the core analytical methods and provide a hypothetical case study comparing three fictional suppliers: SupraChem (A) , Innovate Synthesis (B) , and Bulk Reagents Inc. (C) .
Physical & Thermal Analysis: The First Line of Defense
a) Visual Inspection: A simple yet informative first step. Pure this compound should be a light brown or tan solid.[8][9] Darker brown or black coloration can indicate the presence of oxidation-related degradation products.
b) Melting Point Analysis: The melting point is a classic and rapid indicator of purity. A pure compound will have a sharp melting range, while impurities will typically depress and broaden this range.
-
Protocol:
-
Calibrate the melting point apparatus using certified standards.
-
Pack a small amount of the dried sample into a capillary tube.
-
Place the tube in the apparatus and heat at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
-
Rationale: The presence of impurities disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to transition into a liquid state over a wider temperature range.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC with UV detection is the primary technique for quantifying the purity (assay) and profiling the organic impurities. Aromatic amines are excellent chromophores, making UV detection highly suitable.[10][11]
-
Protocol:
-
System: UPLC/HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of ~1.0 mg/mL in 50:50 Acetonitrile/Water. Dilute to a working concentration of ~0.1 mg/mL.
-
Analysis: Inject a blank (diluent), a certified reference standard, and the samples from each supplier. Calculate purity as a percentage of the total peak area (% Area).
-
-
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The acidic mobile phase ensures the amine groups are protonated, leading to sharp, symmetrical peaks and better resolution.[12] A gradient elution is used to effectively separate both polar and non-polar impurities in a single run.
NMR Spectroscopy: The Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure and identifying impurities, including residual solvents.[4][13]
-
Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Acquisition: Record ¹H NMR and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Confirm the expected chemical shifts and splitting patterns for the aromatic protons, amine protons, and methyl ester protons. Integrate the peaks to verify the proton ratios. Look for small, unassigned peaks that indicate impurities. Quantify residual solvents by comparing their integral to the product's integral.
-
¹³C NMR: Confirm the number of unique carbon signals corresponding to the structure.
-
-
-
Rationale: NMR provides atom-level connectivity information. Each unique proton and carbon in the molecule gives a distinct signal, making it a powerful tool for absolute structural verification. DMSO-d₆ is a suitable solvent as it solubilizes the compound and its exchangeable amine protons are often visible.[13]
Mass Spectrometry (MS): Identifying the Unknowns
When HPLC reveals unknown impurities above the identification threshold (typically >0.10% as per ICH guidelines), Mass Spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine their molecular weights.[2]
-
Protocol:
-
Utilize an LC-MS system with an electrospray ionization (ESI) source.
-
Employ the same chromatographic method developed for HPLC analysis to ensure peak correlation.
-
Acquire mass spectra for all significant peaks.
-
Analysis: The molecular ion peak ([M+H]⁺ in positive ion mode) for this compound should be observed at m/z 167.1.[14] Analyze the m/z values of impurity peaks to propose potential structures (e.g., an m/z of 183.1 could suggest a nitro-amino intermediate).
-
-
Rationale: MS provides the molecular weight of a compound, which is a critical piece of information for identifying unknown impurities detected by a separation technique like HPLC.
Comparative Case Study: Hypothetical Supplier Data
The following tables summarize the hypothetical results from the analysis of this compound from three suppliers.
Table 1: Physical and Thermal Analysis
| Supplier | Appearance | Melting Point (°C) | Specification |
| SupraChem (A) | Light tan powder | 131.5 - 132.5 | 131 - 134 °C[8][15][16] |
| Innovate Synth (B) | Tan, crystalline solid | 132.0 - 133.0 | 131 - 134 °C[8][15][16] |
| Bulk Reagents (C) | Brownish powder | 128.0 - 131.5 | 131 - 134 °C[8][15][16] |
-
Interpretation: Suppliers A and B show sharp melting ranges within specification. Supplier C's product has a lower and broader range, suggesting the presence of significant impurities.
Table 2: HPLC Purity and Impurity Profile
| Supplier | Purity (% Area) | Known Impurity 1 (RRT 1.2) | Unknown Impurity (RRT 0.8) | Total Impurities (%) |
| SupraChem (A) | 99.85% | 0.08% | 0.04% | 0.15% |
| Innovate Synth (B) | 99.51% | 0.35% | 0.11% | 0.49% |
| Bulk Reagents (C) | 98.20% | 0.65% | 0.85% | 1.80% |
-
Interpretation: SupraChem (A) demonstrates the highest purity with all individual impurities below the 0.1% identification threshold. Innovate Synthesis (B) is of acceptable purity, but one impurity exceeds 0.3% and would require identification and qualification for GMP applications. Bulk Reagents Inc. (C) shows significantly lower purity with a major unknown impurity.
Table 3: NMR and MS Analysis Summary
| Supplier | ¹H NMR Confirmation | Residual Solvents (NMR) | Key Impurity ID (LC-MS) |
| SupraChem (A) | Conforms to structure | Acetone (0.02%) | Not required (<0.1%) |
| Innovate Synth (B) | Conforms to structure | None Detected | Impurity at RRT 1.2 (0.35%) identified as Methyl 3-amino-5-nitrobenzoate (m/z 197.1) |
| Bulk Reagents (C) | Minor unassigned peaks | Ethyl Acetate (0.55%) | Impurity at RRT 0.8 (0.85%) shows m/z 153.1, potentially 3,5-diaminobenzoic acid |
-
Interpretation: The NMR for Supplier C's material shows unassigned peaks and a high level of residual solvent, corroborating the poor HPLC and melting point results. The LC-MS analysis for Supplier B successfully identified the major impurity as an unreacted intermediate, which could impact subsequent reactions.
Conclusion and Recommendations
Based on this multi-faceted analysis, a clear hierarchy of quality emerges:
-
SupraChem (A): This supplier provides the highest quality material, with excellent purity, minimal impurities, and a sharp melting point. This product is recommended for all applications, especially in sensitive drug development stages where lot-to-lot consistency is paramount.
-
Innovate Synthesis (B): This material is of good quality but contains a significant, identifiable impurity. It may be suitable for early-stage research or applications where the specific impurity is known not to interfere. However, for cGMP applications, this impurity would need to be qualified.
-
Bulk Reagents Inc. (C): The material from this supplier is of poor quality, as evidenced by its appearance, broad melting point, low HPLC purity, and significant levels of both organic impurities and residual solvents. This product is not recommended for research or development purposes.
This comprehensive guide illustrates that a rigorous, evidence-based approach is essential when qualifying suppliers for critical reagents. By combining physical, chromatographic, and spectroscopic techniques, researchers can confidently select materials that ensure the integrity and reproducibility of their scientific work.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
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comparative cost-performance analysis of diamine monomers in membrane synthesis
An In-Depth Guide to the Cost-Performance of Diamine Monomers in Membrane Synthesis
Introduction: The Central Role of Diamines in Polyamide Membranes
Thin-film composite (TFC) membranes dominate the landscape of reverse osmosis (RO) and nanofiltration (NF) applications, from desalination to pharmaceutical purification. The heart of these membranes is an ultrathin, selective polyamide layer formed through interfacial polymerization (IP). This process occurs at the interface of two immiscible liquids—typically an aqueous solution containing a diamine monomer and an organic solvent containing a polyacyl chloride, most commonly trimesoyl chloride (TMC).[1][2]
The choice of the diamine monomer is arguably the most critical factor in tailoring the final membrane's performance characteristics. The monomer's structure—its rigidity, size, reactivity, and functional groups—directly dictates the properties of the resulting polyamide network, including its cross-linking density, pore size, hydrophilicity, and surface charge.[3][4] These properties, in turn, govern the membrane's water flux (permeability) and its ability to reject specific solutes (selectivity).
This guide provides a comparative cost-performance analysis of the most prevalent diamine monomers used in membrane synthesis. As senior application scientists, we aim to move beyond mere data reporting, offering insights into the causal relationships between monomer structure, membrane properties, and real-world performance, supported by experimental data and protocols.
The Workhorses: A Comparative Analysis of Key Diamine Monomers
The vast majority of commercial TFC membranes are synthesized using one of two primary diamine monomers: m-phenylenediamine (MPD) for RO applications and piperazine (PIP) for NF applications. Their distinct chemical structures give rise to vastly different membrane separation properties.
m-Phenylenediamine (MPD): The Gold Standard for Reverse Osmosis
MPD is a rigid, aromatic diamine that has been the cornerstone of commercial RO membranes for decades, famously used in the original FT-30 chemistry.[5]
-
Structural Rationale: The aromatic ring of MPD imparts significant rigidity to the polymer backbone. When reacted with the trifunctional TMC, it forms a highly cross-linked, dense polyamide network.[5] This dense structure creates the sub-nanometer pores necessary to reject small monovalent ions like sodium and chloride, which is the primary goal of reverse osmosis.[5]
-
Performance Characteristics: MPD-based membranes are characterized by very high salt rejection (>99%) but relatively lower water flux compared to their NF counterparts.[6][7] Research continually aims to improve the flux of MPD-based membranes without compromising their exceptional selectivity. For instance, optimizing MPD concentration to 2.5% in one study yielded a flux of 72.53 L/m²·h and a NaCl rejection of 96.62%.[7] Another study achieved 98.6% salt rejection with a flux of 19.1 L/m²h by optimizing monomer concentrations and reaction times.[6]
Piperazine (PIP): The Key to Nanofiltration
Piperazine is a cyclic, non-aromatic (aliphatic) diamine. Its unique structure is ideal for creating the slightly more open matrix required for nanofiltration.
-
Structural Rationale: Unlike the flat, rigid MPD, PIP has a puckered, chair-like conformation. This structure prevents the polymer chains from packing as tightly as in an all-aromatic polyamide. The resulting network has a larger effective pore size, which allows for higher water permeability.[8] Furthermore, the polyamide formed from PIP and TMC is known to have a high density of carboxylic acid groups (from the hydrolysis of unreacted TMC acyl chloride groups), giving the membrane a strong negative surface charge at neutral pH.[9] This charge plays a crucial role in rejecting multivalent anions (like SO₄²⁻) through Donnan exclusion, a key feature of NF membranes.
-
Performance Characteristics: PIP-based membranes exhibit very high rejection of divalent salts (e.g., MgSO₄, Na₂SO₄) often exceeding 99%, while allowing a higher passage of monovalent salts like NaCl.[10][11] This selective separation is highly desirable in applications like water softening and dye desalination.[8][12] Their water flux is significantly higher than that of RO membranes.
Other Diamines of Interest: Tailoring Performance
While MPD and PIP are dominant, research into other diamines seeks to fine-tune membrane properties for specific applications.
-
p-Phenylenediamine (PPD): An isomer of MPD, PPD has a linear, rigid structure. Its reaction with TMC can lead to a thicker, more sterically hindered polyamide layer compared to MPD.[4][13] The para-substitution allows for more linear chain growth, which can alter the final network structure and performance, though it is less commonly used as the primary monomer than MPD.[14][15]
-
1,3-Cyclohexanediamine (CHDA): This monomer contains a cycloaliphatic group, representing a structural intermediate between the aromatic MPD and the heterocyclic PIP. CHDA's cyclohexane ring introduces steric hindrance that can slow its reaction with TMC, resulting in a thinner but highly effective polyamide layer.[4][13] In one comparative study, CHDA was found to be the most effective among three diamines, producing a forward osmosis membrane with a water flux of 18.24 L m⁻² h⁻¹.[3]
-
Linear Aliphatic Diamines (e.g., Ethylenediamine - EDA): These flexible, linear monomers react readily with TMC to form dense selective layers.[4] However, membranes made solely with short-chain linear diamines often lack the rigidity and stability of those made from cyclic or aromatic monomers. They are sometimes used as co-monomers with PIP to modify the pore structure of NF membranes.[16]
Cost-Performance Analysis
The economic viability of a membrane process is critically dependent on the cost of its constituent materials. While monomer cost is only one part of the total membrane manufacturing expense, it is a significant variable. The prices below are collated from various chemical suppliers and market reports and are subject to change based on purity, volume, and market conditions.[17][18][19]
| Diamine Monomer | Typical Application | Approx. Cost (USD/kg) | Typical Water Flux (L m⁻² h⁻¹) | Typical Salt Rejection |
| m-Phenylenediamine (MPD) | Reverse Osmosis (RO) | $15 - $130 | 15 - 75 | >99% NaCl |
| Piperazine (PIP) | Nanofiltration (NF) | $15 - $35 | 50 - 130 | >98% MgSO₄, <90% NaCl |
| p-Phenylenediamine (PPD) | RO/Specialty | $20 - $150 | Variable | High NaCl Rejection |
| 1,3-Cyclohexanediamine (CHDA) | NF / Forward Osmosis | $50 - $200+ | 18 - 190 | High Divalent Rejection |
Analysis:
-
MPD and PIP represent the best cost-performance balance for their respective applications (RO and NF). Their widespread industrial use ensures relatively stable supply and competitive pricing. The large price range for MPD reflects variations between bulk industrial pricing and smaller laboratory-grade quantities.[17][18][20]
-
CHDA demonstrates excellent performance, sometimes outperforming the standards, but its significantly higher cost may limit its use to niche applications where its specific properties (e.g., chlorine tolerance, unique selectivity) justify the expense.[3][4]
-
The choice of monomer is a clear trade-off. For high-pressure desalination where maximum salt removal is critical, the performance of MPD is indispensable. For lower-pressure applications like water softening, the high flux and selective divalent ion rejection of the cost-effective PIP are ideal.
Experimental Section
Trustworthy and reproducible data is the foundation of materials science. The following protocols outline the standard procedures for synthesizing and testing TFC membranes in a laboratory setting.
Experimental Workflow: TFC Membrane Synthesis & Characterization
Caption: Workflow for TFC membrane synthesis and testing.
Protocol 1: Synthesis of TFC Membrane via Interfacial Polymerization
This protocol describes a typical lab-scale synthesis of an MPD-TFC membrane.
-
Support Preparation: Cut a piece of a porous polysulfone (PSf) support membrane to the desired size. Immerse it in deionized (DI) water for at least 30 minutes to wet the pores.
-
Aqueous Phase Immersion: Prepare a 2.0% (w/v) aqueous solution of m-phenylenediamine (MPD). Remove the PSf support from the DI water and place it on a clean glass plate. Pour the MPD solution onto the support, ensuring the top surface is completely covered. Allow it to sit for 2 minutes.[2][7]
-
Removal of Excess Solution: Pour off the excess MPD solution. Gently roll a soft rubber roller over the membrane surface to remove any remaining droplets from the surface. This step is critical; excess aqueous solution can lead to a defective polyamide layer.[2]
-
Interfacial Polymerization: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in an organic solvent like hexane. Gently pour this solution over the MPD-saturated support surface. The polymerization reaction begins instantly. Allow the reaction to proceed for 60 seconds.[2][21]
-
Curing: Pour off the TMC solution. Place the membrane in an oven at 70°C for 5-10 minutes to cure the newly formed polyamide layer.
-
Storage: After curing, thoroughly rinse the membrane with DI water and store it in a DI water bath until testing.
Protocol 2: Performance Testing of RO Membranes
This protocol follows industry-standard conditions for testing brackish water RO membranes.[22][23]
-
System Setup: Mount the synthesized membrane coupon in a cross-flow test cell. The system should include a high-pressure pump, a feed reservoir, pressure gauges, and flow meters for both permeate and concentrate streams.
-
Membrane Compaction: Before introducing salt, circulate DI water through the system at a pressure higher than the intended operating pressure (e.g., 20 bar) for at least 1 hour. This stabilizes the membrane structure and ensures reproducible flux measurements.
-
Testing:
-
Data Collection:
-
Water Flux (J_w): Collect the permeate over a set period (e.g., 10 minutes) and measure its volume or mass. Calculate the flux using the formula:
-
J_w = V / (A * t), where V is permeate volume, A is membrane area, and t is time. The result is typically expressed in L m⁻² h⁻¹ (LMH).[24]
-
-
Salt Rejection (R): Measure the electrical conductivity of the feed solution (C_f) and the permeate solution (C_p).[25] Calculate rejection using the formula:
-
R (%) = (1 - (C_p / C_f)) * 100[24]
-
-
Causality: Linking Monomer Structure to Membrane Performance
The performance data in the table above is a direct consequence of the monomer's molecular structure. Understanding this relationship is key to designing new membranes with targeted properties.
Caption: Relationship between diamine structure and membrane performance.
-
Rigidity and Cross-linking: The rigid aromatic ring of MPD facilitates the formation of a highly ordered and tightly cross-linked polymer network, leading to small pores, high rejection, and lower flux (the red path in the diagram).[5]
-
Flexibility and Pore Size: The kinked, non-planar structure of PIP and CHDA disrupts chain packing, creating a "looser" network with larger pores. This intrinsically leads to higher water flux but lower rejection of small monovalent ions (the green path).[3][8]
-
Charge and Selectivity: For monomers like PIP , the resulting polyamide layer has a high density of negatively charged carboxyl groups. This charge creates a strong electrostatic repulsion (Donnan exclusion) against multivalent anions like sulfate (SO₄²⁻), leading to very high divalent salt rejection that is independent of pore size alone (the yellow path).[10]
Conclusion and Future Outlook
The cost-performance analysis of diamine monomers reveals a clear and rational basis for their selection in membrane synthesis. MPD remains the undisputed choice for reverse osmosis due to its ability to form dense, highly selective layers at a reasonable cost. Piperazine offers an exceptional balance of high flux, excellent divalent salt rejection, and moderate cost, making it the monomer of choice for a wide range of nanofiltration applications.
The future of membrane science lies in the development of novel diamine monomers that can overcome the classic permeability-selectivity trade-off.[5] Researchers are exploring monomers with intrinsic microporosity, precisely tailored functional groups for enhanced selectivity, and improved chemical stability (e.g., chlorine resistance).[4][26] By rationally designing the molecular architecture of the diamine monomer, the next generation of membranes will offer higher efficiency and lower energy consumption, addressing the world's growing needs for clean water and sustainable chemical separations.
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Yin, J., et al. (n.d.). Novel diamine-modified composite nanofiltration membranes with chlorine resistance using monomers of 1,2,4,5-benzene tetracarbonyl chloride and m-phenylenediamine. Journal of Materials Chemistry A. Retrieved from [Link]
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Li, G., et al. (n.d.). Fabrication and characterization of polyamide thin-film composite membrane via interfacial polycondensation for pervaporation separation of salt and arsenic from water. RSC Advances. Retrieved from [Link]
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Zhang, M., et al. (2025). Preparation of Thin-Film Composite Membranes for Magnesium–Lithium Separation by Interface Polymerization of Linear Diamines and Piperazine as Aqueous Monomers. ACS Applied Engineering Materials. Retrieved from [Link]
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Ang, M. B. M. Y., et al. (2020). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Membranes. Retrieved from [Link]
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Galiano, F., et al. (2018). High performance thin film composite polyamide reverse osmosis membrane prepared via m-phenylenediamine and 2,2′-benzidinedisulfonic acid. ResearchGate. Retrieved from [Link]
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Akbari, A., et al. (2016). A Novel Approach Toward Fabrication of High Performance Thin Film Composite Polyamide Membranes. Scientific Reports. Retrieved from [Link]
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SSS. (n.d.). Using Water Testing to Monitor Reverse Osmosis Plant Efficiency and Lifespan. Scientific Supply Singapore. Retrieved from [Link]
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Zhang, K., et al. (2023). High-Performance Polyamide Reverse Osmosis Membrane Containing Flexible Aliphatic Ring for Water Purification. Membranes. Retrieved from [Link]
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Ghafour, A., et al. (2012). High performance thin film composite polyamide reverse osmosis membrane prepared via m-phenylenediamine and 2,2′-benzidinedisulfonic acid. Journal of Membrane Science. Retrieved from [Link]
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Ang, M. B. M. Y., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. SciSpace. Retrieved from [Link]
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Karan, S., et al. (2022). Piperazine Spacer-Based Co-Diamine-Tailored Pore Structure and Performance of Thin-Film Composite Membranes: Salt and Dye Fractionation. ACS Applied Materials & Interfaces. Retrieved from [Link]
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Zhou, Z., et al. (2006). Polyamide thin film composite membrane prepared from m-phenylenediamine and m-phenylenediamine-5-sulfonic acid. ResearchGate. Retrieved from [Link]
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IMARC Group. (n.d.). Piperazine Prices, News, Monitor, Analysis and Forecast. IMARC Group. Retrieved from [Link]
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Vishal Laboratories. (n.d.). Piperazine Anhydrous Pure. IndiaMART. Retrieved from [Link]
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Wang, T., et al. (2021). Fabrication and Performance of Novel Poly(piperazine-amide) Composite Nanofiltration Membranes Based on Various Poly(m-phenylene isophthalamide) Substrates. ResearchGate. Retrieved from [Link]
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Didi, M. A., et al. (2019). Comparison between the performances of PmPD‐PVA membrane synthesized by ammonium persulphate with ferric chloride oxidants used for Congo red dye removal. ResearchGate. Retrieved from [Link]
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Wang, Z., et al. (2009). Interfacial polymerization of polyamide nanofiltration membrane. ResearchGate. Retrieved from [Link]
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Back, J. O., et al. (2017). Preparation polyamide nanofiltration membrane by interfacial polymerization. ResearchGate. Retrieved from [Link]
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Liu, M., et al. (2005). Synthesis of polypiperazine-amide thin-film membrane on PPESK hollow fiber UF membrane. ResearchGate. Retrieved from [Link]
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Zhu, J., et al. (2012). Preparation polyamide nanofiltration membrane by interfacial polymerization. ResearchGate. Retrieved from [Link]
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Cenmed. (n.d.). Piperazine Anhydrous For Synthesis 1 Kg. Cenmed. Retrieved from [Link]
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Rosli, N. A. H., et al. (2019). Effect of piperazine (PIP) concentration and reaction time on the formation of thin film composite forward osmosis (FO) membrane. ResearchGate. Retrieved from [Link]
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Zhang, J., et al. (2020). Sensitive and visual detection of p-phenylenediamine by using dialdehyde cellulose membrane as a solid matrix. Analytica Chimica Acta. Retrieved from [Link]
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Soldatkina, O. V., et al. (2018). UV-vis diffuse reflectance spectra of m-phenylenediamine and PPD membrane, formed on the Pt electrode. ResearchGate. Retrieved from [Link]
-
Liu, C., et al. (2021). Loose Nanofiltration Membranes for the Treatment of Textile Wastewater: A Review. Membranes. Retrieved from [Link]
-
Liu, M., et al. (2017). Vacuum-assisted diamine monomer distribution for synthesizing polyamide composite membranes by interfacial polymerization. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 3,5-diaminobenzoate: Ensuring Safety and Compliance
For researchers and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from their use in experiments to their final disposal. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of Methyl 3,5-diaminobenzoate (CAS No. 1949-55-9), a member of the primary aromatic amine (PAA) class of compounds. The procedures outlined herein are designed to ensure laboratory safety, environmental protection, and regulatory compliance.
The core principle guiding the disposal of this compound is waste minimization and containment . Aromatic amines, as a class, are recognized for their potential toxicity, including carcinogenicity and mutagenicity, and can be harmful to aquatic life.[1][2] Therefore, under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.
Immediate Safety & Hazard Profile
Before handling this compound, it is crucial to understand its hazard profile. While comprehensive toxicological data for this specific isomer is not fully available, the known hazards of closely related aromatic amines and available Safety Data Sheets (SDS) for similar compounds necessitate a cautious approach.[3][4] The primary routes of exposure are inhalation, ingestion, and skin contact.
Key Hazard Information Summary
| Hazard Classification | Description & Causality | Primary Precaution |
| Acute Toxicity (Oral) | Based on data for the isomer Methyl 3,4-diaminobenzoate (H301: Toxic if swallowed), this compound should be presumed to be harmful or toxic if ingested.[4] Aromatic amines can be readily absorbed, leading to systemic effects. | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5] |
| Skin & Eye Irritation | Aromatic amines can cause skin and serious eye irritation upon contact. Prolonged contact should be avoided to prevent local irritation and potential systemic absorption. | Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5] |
| Inhalation Toxicity | As a solid powder, this compound can be aerosolized, creating an inhalation hazard. Aromatic amines can irritate the respiratory tract. | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust formation and inhalation.[5] |
| Aquatic Toxicity | Aromatic amines can be toxic to aquatic organisms, and their release into the environment must be prevented to avoid contamination of water systems.[1] | Do not allow the product to enter drains or watercourses. All waste must be collected for approved disposal. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory adherence. The goal is to collect all waste streams containing the chemical into a properly labeled, sealed container for pickup by a licensed hazardous waste disposal service.
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[4][5]
-
Action: Choose a secondary containment tray within a chemical fume hood or a designated cabinet for storing your this compound waste container.
-
Causality: This ensures that any potential leaks are contained and minimizes the travel distance of hazardous materials within the laboratory.
-
Action: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[6] The container must be clean and dry.
-
Causality: Using an incompatible container could lead to degradation of the container and a chemical spill. A secure cap is essential to prevent the release of vapors or dust.
-
Action: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic")
-
Accumulation start date (the date the first drop of waste is added)
-
-
Causality: Proper labeling is a federal and state regulatory requirement. It ensures that anyone handling the container is aware of its contents and the associated dangers, and it is critical for proper tracking and disposal by waste management professionals.
This protocol applies to three types of waste generated:
-
Unused or Expired Solid Chemical:
-
Action: If the original container is being discarded, carefully transfer the solid into your designated hazardous waste container. If the original, properly labeled container is being disposed of, ensure its cap is tightly sealed and place it in the SAA.
-
-
Contaminated Labware (Solid Waste):
-
Action: Collect all disposable items that have come into contact with this compound, such as weighing paper, contaminated gloves, and absorbent pads used for cleaning minor spills. Place these items in a sealed, labeled plastic bag or directly into a designated solid hazardous waste container.
-
Causality: These materials are considered hazardous waste by contact and must not be placed in the regular trash.
-
-
Contaminated Solvents (Liquid Waste):
-
Action: If this compound was used in a solution, collect the liquid waste in a separate, appropriately labeled liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes.[6]
-
Causality: Mixing incompatible waste streams can cause dangerous chemical reactions. For example, mixing amine waste with acidic waste can result in a strong exothermic reaction.
-
-
Action: Keep the waste container securely capped at all times, except when adding waste.[3] Do not overfill the container; leave at least 10% of headspace to allow for expansion.
-
Causality: A closed container prevents the release of vapors and protects the lab environment. Headspace prevents spills due to temperature-induced pressure changes.
-
Action: Once the container is full or you have no more waste to add, complete the hazardous waste tag and contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[6]
-
Causality: Final disposal must be handled by trained professionals at an approved treatment, storage, and disposal facility (TSDF) to ensure compliance with EPA and local regulations.
Visualizing the Disposal Decision Process
The following diagram illustrates the logical workflow for managing waste streams associated with this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, don appropriate PPE: two pairs of nitrile gloves, a lab coat, safety goggles, and a face shield. If significant dust is present, a respirator may be necessary.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Avoid dry sweeping, which can create dust.[5]
-
For Liquid Spills: Cover the spill with an inert absorbent material, starting from the outside and working inward.
-
-
Collection: Carefully scoop the absorbed material and contaminated powder into your designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.
By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
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A Senior Application Scientist's Guide to Handling Methyl 3,5-diaminobenzoate: Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3,5-diaminobenzoate (CAS: 1949-55-9). The focus is on the correct selection and use of Personal Protective Equipment (PPE), as well as detailed operational and disposal plans to ensure a safe laboratory environment.
Immediate Safety Briefing: The Critical Essentials
When handling this compound, a solid substance, the primary risks involve inhalation of dust, and skin or eye contact.[1][2] Ingestion is also a route of exposure.[1] Although comprehensive toxicological data is not available, the substance should be handled with care in a well-ventilated area, and appropriate PPE must be worn at all times.[1][2]
Hazard Analysis of this compound
While specific toxicity data for this compound is limited, its structure as an aromatic amine suggests that caution is warranted. It is prudent to handle it as a substance with potential for irritation and unknown long-term effects. The available Safety Data Sheets (SDS) indicate that it should be handled in a well-ventilated place, avoiding contact with skin and eyes and the formation of dust and aerosols.[1]
Key Hazard Information Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for harm if swallowed, in contact with skin, or if inhaled.[3][4] | Avoid ingestion, direct skin contact, and inhalation of dust.[1][2] Handle in a chemical fume hood.[3] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[3][4] | Wear appropriate chemical-resistant gloves and protective clothing.[1][5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3][4] | Wear chemical safety goggles and, if necessary, a face shield.[6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[3][4] | Use only in a well-ventilated area or under a chemical fume hood to prevent dust formation.[1] |
Required Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
-
Chemical Safety Goggles: These are mandatory to protect against dust particles. Ensure they provide a complete seal around the eyes.[6]
-
Face Shield: In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles for full-face protection.[6]
Skin Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact with solids. For prolonged handling or when solvents are involved, consider thicker gloves and always check the manufacturer's permeation data.[6] Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing. For tasks with a higher potential for contamination, a disposable gown or apron may be necessary.
-
Protective Clothing: Impervious clothing is recommended to prevent skin exposure.[5]
Respiratory Protection
-
Engineering Controls: A chemical fume hood is the primary method for controlling exposure to dust.[3]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7] The type of respirator will depend on the concentration of the airborne substance.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
-
Preparation:
-
Don the appropriate PPE as outlined above: safety goggles, nitrile gloves, and a lab coat.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and materials before starting work.
-
-
Handling:
-
Weigh the solid this compound inside the fume hood to minimize dust exposure.
-
Keep the container tightly closed when not in use.[1]
-
Perform all subsequent manipulations of the compound within the fume hood.
-
-
Cleanup:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response
Caption: Spill response plan for this compound.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor or safety officer.
-
Personal Protection: Don additional PPE, including respiratory protection if necessary, before re-entering the area.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: All cleanup materials should be disposed of as hazardous waste.[4]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4]
-
Containerization: Collect all solid waste, contaminated PPE, and cleanup materials in a clearly labeled, sealed container designated for hazardous chemical waste.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[3][8] Do not dispose of this chemical down the drain or in the regular trash.[1][4]
-
Empty Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.[4]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
